3-(Trifluoromethyl)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54561. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)5-2-1-3-6(4-5)14(11,12)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVRDMZQSHCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288176 | |
| Record name | 3-(Trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-58-2 | |
| Record name | 672-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzenesulfonamide
This guide provides a comprehensive technical overview of a reliable and well-established synthetic pathway to 3-(trifluoromethyl)benzenesulfonamide, a key building block in medicinal chemistry and drug discovery. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations essential for successful synthesis in a research and development setting.
Introduction: The Significance of the Trifluoromethylsulfonamide Moiety
The this compound scaffold is of significant interest to the pharmaceutical industry. The trifluoromethyl group (CF3) is a well-known pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The sulfonamide group, on the other hand, is a versatile functional group capable of acting as a hydrogen bond donor and acceptor, contributing to the pharmacokinetic and pharmacodynamic profile of a drug candidate. The combination of these two moieties on a benzene ring provides a synthetically accessible and tunable platform for the development of novel therapeutic agents. For instance, benzenesulfonamide derivatives are known to exhibit anti-influenza activity by inhibiting hemagglutinin.[1]
This guide will focus on a robust and scalable two-step synthesis commencing from the readily available 3-(trifluoromethyl)aniline. The pathway involves the formation of an intermediate arylsulfonyl chloride via a Sandmeyer-type reaction, followed by amination to yield the desired product.
Core Synthesis Pathway: From Aniline to Sulfonamide
The chosen synthetic route is a classic and dependable method that proceeds in two distinct, high-yielding steps:
-
Diazotization and Chlorosulfonylation (Sandmeyer-type Reaction): Conversion of 3-(trifluoromethyl)aniline to 3-(trifluoromethyl)benzenesulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with an ammonia source to form this compound.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl chloride
The conversion of an aromatic amine to a sulfonyl chloride is efficiently achieved through a Sandmeyer-type reaction. This reaction involves the diazotization of the aniline derivative, followed by a copper-catalyzed reaction with sulfur dioxide.[2][3]
Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 3-(Trifluoromethyl)aniline | 161.12 | 0.6 | 96.7 g |
| Concentrated Hydrochloric Acid | 36.46 | - | 200 mL |
| Glacial Acetic Acid | 60.05 | - | 60 mL + 600 mL |
| Sodium Nitrite | 69.00 | 0.65 | 44.8 g |
| Water | 18.02 | - | 65 mL |
| Sulfur Dioxide | 64.07 | - | To saturation |
| Cuprous Chloride | 98.99 | - | 15 g |
| Diethyl Ether | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate | 84.01 | - | As needed |
| Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
Diazotization:
-
In a 1000-mL beaker equipped with a mechanical stirrer, combine 200 mL of concentrated hydrochloric acid and 60 mL of glacial acetic acid.
-
Add 96.7 g (0.6 mol) of 3-(trifluoromethyl)aniline in one portion. The hydrochloride salt will precipitate.
-
Cool the stirred mixture to -10 °C in a dry ice-ethanol bath.
-
Prepare a solution of 44.8 g (0.65 mol) of sodium nitrite in 65 mL of water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below -5 °C.
-
After the addition is complete, stir the mixture for an additional 45 minutes between -10 °C and -5 °C.
-
-
Preparation of the SO2/CuCl Reagent:
-
While the diazotization is completing, place 600 mL of glacial acetic acid in a 4000-mL beaker with magnetic stirring.
-
Bubble sulfur dioxide gas through the acetic acid until the solution is saturated.
-
Add 15 g of cuprous chloride. Continue bubbling sulfur dioxide until the yellow-green suspension turns blue-green (approximately 20-30 minutes).
-
Cool this mixture in an ice bath with stirring.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the cold SO2/CuCl/acetic acid mixture with vigorous stirring. A significant amount of nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to stir and warm to room temperature over 2-3 hours.
-
Pour the reaction mixture onto 1500 g of crushed ice in a large beaker.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with diethyl ether until the organic layer is colorless.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution until the washings are neutral, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Distill the residue under vacuum (bp 54–55 °C at 0.1 mm Hg) to yield 3-(trifluoromethyl)benzenesulfonyl chloride as a colorless to slightly yellow liquid (yield: 68-79%).[2]
-
Caption: Experimental workflow for the synthesis of the sulfonyl chloride intermediate.
Causality Behind Experimental Choices
-
Low-Temperature Diazotization: Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a temperature between -10 °C and -5 °C is critical to ensure the formation of the diazonium salt and prevent side reactions.
-
In Situ SO2 Saturation: Using a saturated solution of sulfur dioxide in acetic acid ensures a high concentration of this key reactant for the Sandmeyer reaction, driving the reaction towards the desired sulfonyl chloride.
-
Copper(I) Catalyst: Cuprous chloride acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer process that leads to the displacement of the diazonium group and the formation of the sulfonyl chloride.
-
Aqueous Work-up with Bicarbonate Wash: The bicarbonate wash is essential to neutralize any remaining acids (HCl, acetic acid) from the reaction mixture, which is crucial before the final distillation to prevent decomposition of the product.
Part 2: Synthesis of this compound
The final step is the amination of the synthesized 3-(trifluoromethyl)benzenesulfonyl chloride. This is a nucleophilic substitution reaction at the sulfur atom, where ammonia or an ammonia equivalent displaces the chloride.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | 244.62 | 0.1 | 24.5 g |
| Ammonium Hydroxide (28-30%) | 35.05 | Excess | ~100 mL |
| Dichloromethane (DCM) | 84.93 | - | As needed |
| Water | 18.02 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Reaction Setup:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, add 100 mL of concentrated ammonium hydroxide.
-
Dissolve 24.5 g (0.1 mol) of 3-(trifluoromethyl)benzenesulfonyl chloride in a minimal amount of a suitable solvent like dichloromethane or add it neat if it is a liquid.
-
-
Amination Reaction:
-
Slowly add the sulfonyl chloride solution to the stirred, cold ammonium hydroxide. The reaction is exothermic, so a slow addition rate is important to maintain a low temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
If a precipitate (the product) has formed, collect it by vacuum filtration and wash with cold water.
-
If the product remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white solid.
-
Characterization of this compound
-
Appearance: White solid.
-
Melting Point: 122-126 °C.
-
Spectroscopic Data:
Advancements and Alternative Methods
While the described Sandmeyer reaction is robust, modern advancements aim to improve safety and operational simplicity. A notable development is the use of DABSO (DABCO-bis(sulfur dioxide)) as a stable, solid SO2 surrogate.[7][8][9] This avoids the handling of gaseous sulfur dioxide. The reaction can be performed as a one-pot synthesis from the aniline, where the diazonium salt is generated in situ and immediately consumed, minimizing the accumulation of this potentially hazardous intermediate.[7][8]
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through clear checkpoints:
-
Visual Cues: The color change from yellow-green to blue-green during the preparation of the SO2/CuCl reagent provides a visual confirmation of the catalyst's readiness.[2]
-
Gas Evolution: Vigorous nitrogen evolution during the Sandmeyer reaction is a clear indicator that the reaction is proceeding.
-
Product Precipitation/Extraction: The formation of a solid product upon amination or its successful extraction provides a tangible measure of reaction success before final characterization.
-
Spectroscopic and Physical Characterization: The final validation comes from comparing the melting point and spectroscopic data (NMR, IR) of the synthesized product with literature values.[4][5][6]
Conclusion
The synthesis of this compound via the diazotization of 3-(trifluoromethyl)aniline followed by a Sandmeyer-type chlorosulfonylation and subsequent amination is a reliable and well-documented pathway. By understanding the rationale behind each experimental step and adhering to the safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and development. The emergence of safer reagents like DABSO further enhances the accessibility and scalability of this important transformation.
References
-
Albright, J. D., et al. (1970s). Synthesis of 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). As cited in a DEA report. [Link]
-
PubChem. 3-(Trifluoromethyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]
-
SpectraBase. This compound. Wiley-VCH GmbH. [Link]
-
Meerwein, H., et al. As cited in: Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Catalysis. [Link]
-
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]
-
Schäfer, G., Willis, M. C., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. As cited in a PMC article. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2007). ResearchGate. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts, 20(09), 1051. [Link]
-
SpectraBase. 1H Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound. Wiley-VCH GmbH. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Dye-sensitized C-H arylation of furan with a trifluoromethylated diazonium salt. [Link]
-
De Clercq, E., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 603–608. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
An In-depth Technical Guide to 3-(Trifluoromethyl)benzenesulfonamide: Chemical Properties and Reactivity
Introduction
3-(Trifluoromethyl)benzenesulfonamide is a key aromatic organic compound featuring both a sulfonamide (-SO₂NH₂) and a trifluoromethyl (-CF₃) group attached to a benzene ring at the meta position. This unique substitution pattern imbues the molecule with a distinct set of chemical and physical properties that have made it a valuable building block in medicinal chemistry and organic synthesis. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring and the acidity of the sulfonamide proton, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering insights for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₃NO₂S | [1] |
| Molecular Weight | 225.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 122-126 °C | |
| pKa (aqueous) | 9.69 | [2] |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in water and non-polar organic solvents. | [3][4] |
| CAS Number | 672-58-2 | [1] |
The presence of the trifluoromethyl group, a highly lipophilic moiety, alongside the polar sulfonamide group results in a molecule with moderate polarity. This dual character influences its solubility profile, making it amenable to a range of reaction conditions in various solvent systems.[4][5]
Acidity of the Sulfonamide Proton
The sulfonamide proton (N-H) of this compound exhibits a pKa of 9.69 in an aqueous environment.[2] The acidity of this proton is a critical factor in its reactivity, particularly in reactions involving deprotonation of the sulfonamide nitrogen. The electron-withdrawing effects of both the sulfonyl group and the trifluoromethyl group on the benzene ring contribute to the stabilization of the resulting conjugate base, thereby increasing the acidity of the N-H proton compared to simple alkyl sulfonamides.[6][7]
Spectroscopic Characterization
The structural features of this compound can be elucidated using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the sulfonamide protons. The aromatic region will display a complex splitting pattern consistent with a 1,3-disubstituted benzene ring. The sulfonamide protons typically appear as a broad singlet, and its chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both substituents.[8][9]
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and direct way to confirm the presence of the trifluoromethyl group. It is expected to show a singlet at a chemical shift characteristic for an aromatic -CF₃ group, typically around -63 ppm relative to CFCl₃.[10][11][12]
Reactivity
The reactivity of this compound is governed by the interplay of the sulfonamide and trifluoromethyl functional groups, as well as the aromatic ring.
Reactions of the Sulfonamide Group
The acidic nature of the sulfonamide proton allows for a range of reactions at the nitrogen atom, primarily involving deprotonation followed by reaction with an electrophile.
The sulfonamide can be N-alkylated by treatment with an alkyl halide in the presence of a suitable base. This reaction proceeds via the formation of a sulfonamidate anion, which then acts as a nucleophile.
Experimental Protocol: N-Methylation of this compound [13][14]
-
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-methyl-3-(trifluoromethyl)benzenesulfonamide.
-
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology can be applied to the N-arylation of this compound with aryl halides or triflates.[15][16][17]
Experimental Protocol: Palladium-Catalyzed N-Arylation [15][18]
-
Materials:
-
This compound
-
Aryl bromide or iodide
-
Pd₂(dba)₃ (palladium catalyst)
-
Xantphos (ligand)
-
Cesium carbonate (Cs₂CO₃) (base)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous toluene or dioxane to the tube.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Reactions of the Aromatic Ring
The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of both the sulfonamide and trifluoromethyl groups.
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, will proceed under forcing conditions.[19][20] The directing effects of the two substituents must be considered. The trifluoromethyl group is a strong deactivating group and a meta-director. The sulfonamide group is also deactivating but is an ortho, para-director. In this case, the directing effects are opposing. However, due to the strong deactivating nature of the trifluoromethyl group, electrophilic attack is most likely to occur at the positions meta to the -CF₃ group and ortho/para to the -SO₂NH₂ group. The most probable positions for substitution are C4 and C6 (ortho to the sulfonamide and meta to the trifluoromethyl group).
Experimental Protocol: Nitration of this compound [21][22]
-
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
-
Procedure:
-
Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
To this solution, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the nitrated product(s).
-
The presence of two strong electron-withdrawing groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a good leaving group (e.g., a halogen) is present on the ring. The trifluoromethyl and sulfonamide groups will activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable precursor in the synthesis of various pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[23] The sulfonamide moiety is a common pharmacophore found in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.
A notable application is in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[2][24][25] The trifluoromethylphenyl pyrazole core of celecoxib is often constructed using precursors derived from trifluoromethyl-substituted benzenes.
Conclusion
This compound is a synthetically versatile molecule with a rich and predictable reactivity profile. The interplay between the electron-withdrawing sulfonamide and trifluoromethyl groups dictates its chemical behavior, making it an important intermediate in the development of new pharmaceuticals and functional materials. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]
- Supporting Information for a scientific article.
- Supporting information: - The Royal Society of Chemistry.
- Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temper
- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry.
- New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton ePrints.
- Organic Chemistry – Specific Name Reactions.
- Electronic Supplementary Information (ESI) for a scientific article. The Royal Society of Chemistry.
- Acidities of carboxamides, hydroxamic acids, carbohydrazides, benzenesulfonamides, and benzenesulfonohydrazides in DMSO solution. The Journal of Organic Chemistry.
- 2-methyl-3-(trifluoromethyl)benzenesulfonamide(1208074-79-6) 1H NMR. ChemicalBook.
- Benzenesulfonamide vs Succinimide acidity. Reddit.
- Buchwald–Hartwig amin
- 830-43-3 | CAS DataBase. ChemicalBook. (Provides predicted pKa for a similar compound).
- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitr
- Synthesis routes of 3-(Trifluoromethyl)benzamide. BenchChem.
- Nitration with nitric acid and trifluoromethanesulfonic acid.
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters.
- The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic.
- 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum. ChemicalBook.
- 3-(Trifluoromethyl)benzaldehyde(454-89-7) 13C NMR spectrum. ChemicalBook.
- 3-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZENESULFONAMIDE Product Description. ChemicalBook.
- This compound 97 672-58-2. Sigma-Aldrich.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. BenchChem.
- Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.
- 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076. PubChem.
- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitr
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online.
- Series of 19 F NMR spectra recorded during the process of warming a...
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
- Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
- Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
- Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Solvent Miscibility Table. Sigma-Aldrich.
Sources
- 1. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. 830-43-3 | CAS DataBase [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]
- 9. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. scientificupdate.com [scientificupdate.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. youtube.com [youtube.com]
- 19. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 20. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound(672-58-2) 1H NMR [m.chemicalbook.com]
- 25. spectrabase.com [spectrabase.com]
3-(Trifluoromethyl)benzenesulfonamide CAS number 672-58-2 properties
An In-Depth Technical Guide to 3-(Trifluoromethyl)benzenesulfonamide (CAS: 672-58-2)
Introduction: A Core Building Block in Modern Chemistry
This compound is a crystalline solid organic compound distinguished by the presence of two highly influential functional groups: a sulfonamide (-SO₂NH₂) and a trifluoromethyl (-CF₃) group, positioned meta to each other on a benzene ring. This specific arrangement makes it a valuable and versatile building block in the synthesis of complex molecules. Its significance stems from the unique physicochemical properties imparted by these groups, which are highly sought after in the fields of medicinal chemistry and agrochemical development.[1] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 672-58-2 | [1][2][3] |
| Molecular Formula | C₇H₆F₃NO₂S | [1][4] |
| Molecular Weight | 225.19 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | α,α,α-Trifluorotoluene-3-sulfonamide, m-trifluoromethylbenzenesulfonamide | [1][4][5] |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | 122-126 °C | [1][2][3] |
| Boiling Point | 314.3 °C at 760 mmHg (Predicted) | [2] |
| Purity | Typically ≥97% - ≥98% | [1][2][3] |
| Storage | Store at room temperature in a cool, dark place. Keep container tightly closed. | [1][2][5] |
Spectroscopic Profile for Analytical Characterization
Rigorous analytical characterization is essential for confirming the identity, purity, and structure of this compound. The following spectroscopic data are characteristic of the compound.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include multiplets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the benzene ring and a broad singlet for the two protons of the sulfonamide (-SO₂NH₂) group.[6][7]
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will appear in the typical downfield region (approx. 120-145 ppm).[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum will exhibit characteristic absorption bands:
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 225.[4][10] Analysis of the fragmentation pattern can provide further structural confirmation.
Synthesis and Reactivity
Common Synthetic Pathway
From a practical standpoint, this compound is most commonly synthesized in the laboratory via a two-step process starting from the commercially available 3-(trifluoromethyl)benzenesulfonyl chloride. This pathway is efficient and relies on well-established chemical transformations.
The workflow involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia. This amination reaction is a standard method for the formation of sulfonamides.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from Sulfonyl Chloride
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)[11]
-
Aqueous ammonium hydroxide (28-30%, excess, ~5-10 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in DCM or THF (approx. 5-10 mL per gram of starting material).
-
Amination: Cool the solution to 0 °C in an ice bath. Add aqueous ammonium hydroxide (excess) dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0 °C is crucial to control the reaction rate and prevent side product formation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up & Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
If THF was used as a solvent, add water and DCM to facilitate phase separation.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality Note: The acid wash removes excess ammonia, while the bicarbonate wash neutralizes any remaining acid, ensuring a clean product upon solvent evaporation.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation:
-
The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield a white crystalline solid.
-
Self-Validation: The identity and purity of the final product must be confirmed. Measure the melting point and compare it to the literature value (122-126 °C).[1][2][3] Acquire ¹H NMR and IR spectra and compare them to reference data to confirm the structure.
-
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Sulfonamide Group: The N-H protons are acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions to build more complex structures.
-
Aromatic Ring: The trifluoromethyl group is a powerful electron-withdrawing and meta-directing group. This deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the positions 5 and, to a lesser extent, 1.
Applications in Drug Discovery and Development
This compound serves as a pivotal intermediate in the synthesis of biologically active molecules for both the pharmaceutical and agrochemical industries.[1]
-
Pharmaceutical Development: The incorporation of the 3-(trifluoromethyl)phenylsulfonamide scaffold is a common strategy in medicinal chemistry. The trifluoromethyl group can significantly improve a drug candidate's profile by:
-
Enhancing Metabolic Stability: The C-F bond is very strong, blocking metabolic oxidation at that position.
-
Increasing Lipophilicity: This can improve cell membrane permeability and oral bioavailability.
-
Modulating Acidity/Basicity: It can alter the pKa of nearby functional groups, affecting drug-target interactions.
-
-
Agrochemicals: In a similar vein, this compound is used to create novel herbicides and pesticides.[1] The trifluoromethyl group contributes to the potency and environmental persistence of the final active ingredient.
Safety and Handling
It is imperative that researchers handle this compound with appropriate safety precautions.
| Hazard Information | Precautionary Measures |
| GHS Pictogram: GHS07 (Harmful)[2] | Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] |
| Signal Word: Warning[2] | Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3] |
| Hazard Statements: | Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[13] |
| H302: Harmful if swallowed.[2] | Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2] |
| H315: Causes skin irritation.[2] | |
| H319: Causes serious eye irritation.[2] | |
| H335: May cause respiratory irritation.[2] |
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[13][14]
Conclusion
This compound (CAS: 672-58-2) is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a trifluoromethyl group and a sulfonamide moiety provides a robust platform for synthesizing novel compounds with enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its physicochemical properties, spectroscopic signature, and synthetic accessibility, as detailed in this guide, empowers researchers to leverage its full potential in advancing drug discovery and chemical innovation.
References
-
3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound - Optional[FTIR] - Spectrum - SpectraBase. Wiley-VCH GmbH. [Link]
-
This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. Wiley-VCH GmbH. [Link]
-
This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Wiley-VCH GmbH. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - Angene Chemical. Angene Chemical. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 672-58-2 [sigmaaldrich.com]
- 3. This compound 97 672-58-2 [sigmaaldrich.com]
- 4. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 672-58-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound(672-58-2) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Benzenesulfonamide(98-10-2) IR Spectrum [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 3-(トリフルオロメチル)ベンゼンスルホニルクロリド | Sigma-Aldrich [sigmaaldrich.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
The Rising Therapeutic Potential of 3-(Trifluoromethyl)benzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the biological activities of 3-(Trifluoromethyl)benzenesulfonamide derivatives. We will delve into their mechanisms of action, key therapeutic targets, and the experimental methodologies crucial for their evaluation. This document is designed to be a practical resource, bridging fundamental scientific principles with actionable insights for drug discovery and development.
Introduction: The Significance of the Trifluoromethyl-Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore, present in a wide array of clinically approved drugs. Its synthetic accessibility and ability to engage in key hydrogen bonding interactions have made it a cornerstone of medicinal chemistry. The introduction of a trifluoromethyl (-CF3) group onto this scaffold significantly enhances its therapeutic potential. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This strategic chemical modification has led to the emergence of this compound derivatives as a promising class of compounds with diverse biological activities, most notably in oncology and infectious diseases.
Key Biological Activities and Mechanisms of Action
Research has illuminated two primary mechanisms through which this compound derivatives exert their biological effects: inhibition of carbonic anhydrases and modulation of the PI3K/Akt signaling pathway.
Carbonic Anhydrase Inhibition: A Targeted Approach in Oncology
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While several CA isoforms are ubiquitously expressed and crucial for normal physiological processes, certain isoforms, particularly Carbonic Anhydrase IX (CA IX), are overexpressed in many solid tumors.[1][2] This overexpression is often linked to the hypoxic tumor microenvironment and contributes to tumor progression and resistance to therapy.[1]
Derivatives of this compound have emerged as potent and often selective inhibitors of CA IX.[1][3][4][5] The sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. The trifluoromethylphenyl moiety can then engage in additional interactions within the enzyme's active site, contributing to both potency and isoform selectivity.
The inhibitory potency and selectivity of these derivatives against CA IX are influenced by the nature and position of substituents on the benzenesulfonamide scaffold. Key SAR observations include:
-
The Sulfonamide Group: An unsubstituted sulfonamide group is generally essential for potent CA inhibition as it directly coordinates with the zinc ion in the active site.
-
The Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of the sulfonamide proton, potentially leading to stronger binding to the zinc ion. Its position on the phenyl ring also influences isoform selectivity.
-
Additional Substituents: The addition of further moieties, often through a "tail approach," can lead to interactions with amino acid residues in the active site cavity, significantly impacting isoform selectivity. For instance, incorporating triazole or pyrazole moieties has been shown to yield highly potent and selective CA IX inhibitors.[3][5]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have suggested that certain trifluoromethyl-containing sulfonamide derivatives can exert their anticancer effects by modulating the PI3K/Akt pathway.[7] While the exact mechanism of interaction is still under investigation, it is hypothesized that these compounds may directly or indirectly inhibit key kinases within this pathway, leading to the downstream suppression of cancer cell growth and survival.
Experimental Evaluation of Biological Activity
A robust and multi-faceted experimental approach is essential to accurately characterize the biological activity of this compound derivatives. This section outlines key in vitro assays.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It serves as a primary screening tool to determine the cytotoxic potential of novel compounds against various cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Carbonic Anhydrase IX Inhibition Assay: Stopped-Flow CO2 Hydration Method
The stopped-flow technique is a powerful method for studying the kinetics of fast enzymatic reactions, such as the CO2 hydration catalyzed by carbonic anhydrases. This assay directly measures the enzymatic activity and the inhibitory effect of the test compounds.[8]
-
Reagent Preparation:
-
Buffer: Prepare a Tris-HCl buffer (pH 7.5).
-
Enzyme Solution: Prepare a stock solution of recombinant human CA IX in the buffer.
-
Substrate Solution: Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
pH Indicator: Prepare a solution of a pH-sensitive indicator (e.g., p-nitrophenol) in the buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
-
Stopped-Flow Instrument Setup:
-
Set up the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λmax.
-
Equilibrate the syringes and the mixing chamber to the desired temperature (e.g., 25°C).
-
-
Assay Procedure:
-
Load one syringe with the enzyme and pH indicator solution. For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period.
-
Load the second syringe with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a pH change, which is detected as a change in the absorbance of the indicator.
-
Record the initial rate of the reaction.
-
-
Data Analysis:
-
Determine the initial velocity of the enzyme-catalyzed reaction in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 or Ki value from the dose-response curve.
-
Caption: Workflow for the stopped-flow CO2 hydration assay.
Investigating PI3K/Akt Pathway Modulation: Western Blot Analysis
Western blotting is a fundamental technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself, providing evidence for the pathway's modulation by the test compounds.
-
Cell Lysis:
-
Treat cancer cells with the this compound derivative for a specified time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt (Ser473) and anti-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Data Presentation: A Comparative Overview
The following table summarizes the in vitro anticancer and carbonic anhydrase inhibitory activities of selected this compound derivatives from the literature.
| Compound ID | Cancer Cell Line | Anticancer IC50 (µM) | CA IX Ki (nM) | Reference |
| Derivative A | MCF-7 (Breast) | 3.35 | 30 | [5] |
| Hep-3B (Liver) | 1.72 | [5] | ||
| Derivative B | MCF-7 (Breast) | 4.02 | 60 | [5] |
| Derivative C | MDA-MB-231 (Breast) | 1.56 | 10.93 | [1] |
| MCF-7 (Breast) | 1.52 | [1] | ||
| Derivative D | MDA-MB-231 (Breast) | 3.58 | 25.06 | [1] |
| MCF-7 (Breast) | 4.58 | [1] | ||
| Acetazolamide | - | - | 25 | [1] |
| Doxorubicin | MCF-7 (Breast) | ~0.5 (varies) | - | [7] |
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising scaffold in modern drug discovery. Their ability to potently and selectively inhibit carbonic anhydrase IX, coupled with their potential to modulate the PI3K/Akt signaling pathway, underscores their significant anticancer potential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. Future research should focus on further elucidating the precise molecular interactions within the PI3K/Akt pathway, optimizing the pharmacokinetic properties of these derivatives, and exploring their efficacy in in vivo cancer models. The continued investigation of this chemical class holds great promise for the development of novel and effective therapeutic agents.
References
-
Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. PubMed. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel Trifluoromethylquinolines Carrying a Biologically Active Benzenesulfonamide Moiety. PubMed. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central. Available at: [Link]
-
Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity. PubMed. Available at: [Link]
-
IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. Available at: [Link]
-
IC50 values of the test compounds against the three cancer cell lines. ResearchGate. Available at: [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]
-
Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. PubMed. Available at: [Link]
-
Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Available at: [Link]
-
Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. PubMed. Available at: [Link]
-
Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. ResearchGate. Available at: [Link]
-
The synthetic route for compounds 3a–o. ResearchGate. Available at: [Link]
-
Western blotting analysis of PI3K and Akt in PD- and CTX-treated cells. ResearchGate. Available at: [Link]
-
Western blotting for p-AKT, AKT, p-PI3K and PI3K protein expression... ResearchGate. Available at: [Link]
-
Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. PubMed Central. Available at: [Link]
-
Western blot analysis of the expression of PI3K/Akt signaling pathway... ResearchGate. Available at: [Link]
-
Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. Available at: [Link]
-
Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica. Available at: [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. Available at: [Link]
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Mechanistic Landscape of 3-(Trifluoromethyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 3-(Trifluoromethyl)benzenesulfonamide and its derivatives within biological systems. Synthesizing current research, this document delves into the molecular interactions, key biological targets, and cellular pathways influenced by this versatile chemical scaffold. We will explore the critical roles of the trifluoromethyl and sulfonamide moieties, which synergistically enhance binding affinity, metabolic stability, and overall biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of trifluoromethyl-substituted benzenesulfonamides.
Introduction: The Significance of the Trifluoromethyl-Benzenesulfonamide Scaffold
The benzenesulfonamide framework is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold has emerged as a powerful strategy in modern drug design. The unique electronic properties of the -CF3 group, particularly its strong electron-withdrawing nature and high lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule.[1][2]
The trifluoromethyl group enhances metabolic stability by fortifying the aromatic ring against oxidative degradation.[1] Furthermore, its introduction can significantly increase a compound's ability to penetrate biological membranes, a crucial attribute for reaching intracellular targets.[1][2] The sulfonamide (-SO2NH2) moiety is a key pharmacophore, acting as a versatile hydrogen bond donor and acceptor, enabling robust and specific interactions with biological targets.[1] This guide will specifically focus on the this compound isomer and its derivatives, elucidating their mechanisms of action across various therapeutic areas.
Core Mechanistic Insights: Targeting Key Biological Processes
The biological activity of this compound derivatives is multifaceted, with their mechanism of action often dictated by the specific substitutions on the benzenesulfonamide core. Research has identified several key protein families and signaling pathways that are modulated by this class of compounds.
Enzyme Inhibition: A Prevalent Mechanism
A primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of specific enzymes. The sulfonamide group often plays a crucial role in coordinating with metal ions within enzyme active sites or forming key hydrogen bonds with amino acid residues.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Dysregulation of CA activity is implicated in various pathologies, including cancer, glaucoma, and epilepsy. Benzenesulfonamides are classic CA inhibitors, with the sulfonamide moiety binding to the zinc ion in the enzyme's active site.
Derivatives of benzenesulfonamide have been designed as potent and selective inhibitors of tumor-associated CA isoforms, such as CA IX.[3] The inhibition of CA IX in hypoxic tumors can disrupt pH regulation, leading to apoptosis and a reduction in tumor growth.[3] While direct studies on this compound as a CA IX inhibitor are not extensively documented in the provided results, the general principle of benzenesulfonamide-based CA inhibition is a strong potential mechanism.[3]
Receptor tyrosine kinases (RTKs) are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and differentiation. Aberrant RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzenesulfonamide analogs have been identified as promising kinase inhibitors.[4] For instance, certain derivatives have shown inhibitory activity against Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment.[4] The benzenesulfonamide scaffold can serve as a foundation for designing inhibitors that occupy the ATP-binding pocket of kinases.
Modulation of Viral Proteins
The benzenesulfonamide scaffold has also been explored for its antiviral properties. Recent studies have demonstrated that benzenesulfonamide-containing phenylalanine derivatives can act as novel HIV-1 capsid (CA) inhibitors.[5] These compounds exhibit a dual-stage inhibition profile, affecting both early and late stages of the viral life cycle.[5] The mechanism appears to involve accelerating the assembly of the capsid core, rather than stabilizing it.[5]
The Crucial Role of the Trifluoromethyl Group
The position of the trifluoromethyl group on the benzene ring significantly impacts the biological activity of benzenesulfonamide derivatives.[1] Structure-activity relationship (SAR) studies have consistently shown that positional isomers can exhibit vastly different potencies and selectivities.[1]
The 3-(Trifluoromethyl) substitution influences the electronic distribution of the aromatic ring, which in turn affects the pKa of the sulfonamide proton and its binding interactions with target proteins.[1] The enhanced lipophilicity conferred by the -CF3 group can improve cell permeability and bioavailability.[1][2]
Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of this compound derivatives, a combination of in vitro and in silico techniques is essential.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (e.g., IC50) of the compound against a specific enzyme.
Protocol (Example: Carbonic Anhydrase Inhibition Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare a buffered solution (e.g., Tris-HCl) at the optimal pH for the enzyme.
-
Prepare a solution of the enzyme (e.g., recombinant human CA IX) and its substrate (e.g., 4-nitrophenyl acetate).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the compound at various concentrations, and the enzyme solution.
-
Incubate the mixture for a pre-determined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the formation of the product (e.g., 4-nitrophenol) spectrophotometrically over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cellular Assays
Objective: To assess the effect of the compound on cellular processes such as proliferation, apoptosis, and signaling pathways.
Protocol (Example: Antiproliferative Assay):
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate growth medium.
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivative for a specified duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a cell viability reagent (e.g., MTT, PrestoBlue) to quantify the number of viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
-
In Silico Modeling
Objective: To predict the binding mode and interactions of the compound with its biological target.
Protocol (Example: Molecular Docking):
-
Preparation of Ligand and Receptor:
-
Obtain the 3D structure of the this compound derivative and optimize its geometry.
-
Retrieve the crystal structure of the target protein (e.g., Carbonic Anhydrase IX) from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Define the binding site on the receptor based on the location of the co-crystallized ligand or known active site residues.
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the compound within the active site.
-
-
Analysis:
-
Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
-
Visualizing the Mechanism
Generalized Signaling Pathway of Benzenesulfonamide-Based Enzyme Inhibition
Caption: A typical experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of molecules with diverse therapeutic potential. Their mechanisms of action are primarily centered on the inhibition of key enzymes and the modulation of protein-protein interactions. The strategic placement of the trifluoromethyl group is a critical determinant of their biological activity.
Future research should focus on synthesizing and screening novel derivatives of this compound to identify compounds with enhanced potency and selectivity for specific biological targets. A deeper understanding of their structure-activity relationships will be instrumental in optimizing their therapeutic profiles. Furthermore, comprehensive preclinical and clinical studies are warranted to translate the promising in vitro and in silico findings into tangible clinical benefits.
References
- Benchchem. (n.d.). 3-Methoxy-4-(trifluoromethyl)benzenesulfonamide.
- Benchchem. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide.
- National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- PubChem. (n.d.). 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzene-1-sulfonamide.
- Grześk, E., et al. (2017). 2, 4, 6-Trimethyl-N-[3-(trifluoromethyl) phenyl] benzenesulfonamide increases calcium influx in lipopolisaccharide-pre-treated arteries. Experimental and Therapeutic Medicine, 13(2), 766-770.
- Ezeokonkwo, M. A., et al. (2019). Biological activity evaluation of some new benzenesulphonamide derivatives. Journal of the Serbian Chemical Society, 84(9), 921-934.
- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28267-28283.
- MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 16(5), 743.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5183.
- National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Trifluoromethylated Benzenesulfonamides
Introduction: The Dawn of a Privileged Scaffold
The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry, agrochemicals, and materials science. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical and biological properties.[1][2][3] This guide delves into the fascinating history and discovery of a particularly impactful class of compounds: trifluoromethylated benzenesulfonamides. These molecules serve as crucial building blocks and pharmacophores in a wide array of biologically active agents, from anti-inflammatory drugs to herbicides.[4][5] We will explore the genesis of this privileged scaffold, from the early days of organofluorine chemistry to its modern applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance.
Part 1: The Historical Context and Early Discoveries
The story of trifluoromethylated benzenesulfonamides is intrinsically linked to the broader history of organofluorine chemistry. While the biological activity of trifluoromethyl-containing compounds was first investigated by F. Lehmann in 1927, it was in the mid-20th century that interest in these structures began to surge.[6] The development of new synthetic methods for introducing the trifluoromethyl group was a critical enabler of this progress.
The Genesis of Trifluoromethylated Aromatics
An early breakthrough in the synthesis of trifluoromethylated aromatic compounds was the work of Frédéric Swarts in 1892, who demonstrated the reaction between antimony fluoride and benzotrichloride to produce benzotrifluoride.[6] This foundational work laid the groundwork for the industrial production of benzotrifluoride and its derivatives, which are key precursors to trifluoromethylated benzenesulfonamides. In the 1930s, companies like Kinetic Chemicals and IG Farben advanced this technology by replacing antimony trifluoride with hydrogen fluoride, a more practical reagent for large-scale synthesis.[6]
The Emergence of Trifluoromethylated Anilines and Benzenesulfonyl Chlorides
The synthesis of trifluoromethylated anilines was a crucial next step, as these compounds are direct precursors to the corresponding benzenesulfonyl chlorides and, subsequently, the sulfonamides. The preparation of trifluoromethylanilines often involves the nitration of benzotrifluorides followed by reduction. For example, 3- and 4-nitrobenzotrifluoride can be produced and then catalytically hydrogenated to yield the respective trifluoromethylanilines.[7]
The conversion of these anilines to benzenesulfonyl chlorides is typically achieved through a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst. This process provides access to the key trifluoromethylated benzenesulfonyl chloride intermediates.
Early Applications: The Rise of Fluorinated Diuretics
While a definitive first synthesis of a simple trifluoromethylated benzenesulfonamide is not prominently documented, their emergence in the scientific literature appears to be closely tied to the development of new diuretic agents in the mid-20th century. A 1959 publication in the Journal of the American Chemical Society titled "Synthesis of Trifluoromethylated Compounds Possessing Diuretic Activity" provides strong evidence for the early exploration of this class of compounds in medicinal chemistry.[8] This research highlights the early recognition of the trifluoromethyl group's potential to modulate the biological activity of known pharmacophores, such as the benzenesulfonamide moiety, which is a cornerstone of many diuretic drugs.
Part 2: Synthetic Methodologies: From Precursors to Final Compounds
The synthesis of trifluoromethylated benzenesulfonamides relies on a series of well-established organic transformations. The general synthetic strategy involves the preparation of a trifluoromethylated aniline, its conversion to a benzenesulfonyl chloride, and subsequent reaction with ammonia or an amine to furnish the desired sulfonamide.
Synthesis of Trifluoromethylated Anilines
As mentioned, a common route to trifluoromethylated anilines is through the nitration of the corresponding benzotrifluoride followed by reduction.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)aniline
-
Nitration of Benzotrifluoride: To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add benzotrifluoride while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract the organic layer. Wash the organic layer with water and a saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting nitrobenzotrifluoride by vacuum distillation.
-
Reduction: Dissolve the purified 4-nitrobenzotrifluoride in a suitable solvent such as methanol. Add a catalyst, for example, Raney nickel or palladium on carbon.[7]
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a suitable pressure and temperature until the reaction is complete (as monitored by TLC or GC).[7]
-
Isolation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(trifluoromethyl)aniline.
Synthesis of Trifluoromethylated Benzenesulfonyl Chlorides
The conversion of trifluoromethylated anilines to their corresponding benzenesulfonyl chlorides is a critical step. The Sandmeyer reaction is a classic and effective method for this transformation.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride
-
Diazotization: Dissolve 4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 15-30 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of cuprous chloride.
-
Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution. A vigorous evolution of nitrogen gas will be observed.
-
Work-up: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice water. The 4-(trifluoromethyl)benzenesulfonyl chloride will precipitate as an oil or solid.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or recrystallization.
Synthesis of Trifluoromethylated Benzenesulfonamides
The final step in the synthesis is the reaction of the benzenesulfonyl chloride with ammonia or a primary/secondary amine to form the sulfonamide.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzenesulfonamide
-
Reaction Setup: Dissolve 4-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.
-
Ammonolysis: Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Pour the reaction mixture into cold water. The 4-(trifluoromethyl)benzenesulfonamide will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 3: Applications in Medicinal Chemistry: The Case of Celecoxib
Trifluoromethylated benzenesulfonamides have found widespread application as key intermediates and pharmacophores in drug discovery.[4][5] A landmark example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib (Celebrex®).[9][10][11]
The Discovery and Development of Celecoxib
Discovered and developed by G. D. Searle & Company, Celecoxib was approved by the FDA in 1998.[10] It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. The trifluoromethyl group in Celecoxib is crucial for its high potency and selectivity for COX-2 over the related COX-1 enzyme.[9]
Synthesis of Celecoxib
The synthesis of Celecoxib showcases the utility of the trifluoromethylated benzenesulfonamide scaffold. A key intermediate is 4-hydrazinylbenzenesulfonamide, which is condensed with a trifluoromethylated 1,3-dicarbonyl compound.
Experimental Protocol: Synthesis of Celecoxib
-
Formation of the Trifluoromethylated β-Diketone: React 4-methylacetophenone with a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base like sodium ethoxide to form 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
-
Preparation of 4-Hydrazinylbenzenesulfonamide: This intermediate can be prepared from 4-aminobenzenesulfonamide via diazotization followed by reduction of the diazonium salt.
-
Cyclocondensation: React the 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-hydrazinylbenzenesulfonamide in a suitable solvent, such as ethanol, with heating. This reaction forms the pyrazole ring of Celecoxib.
-
Isolation and Purification: After the reaction is complete, cool the mixture to allow the product to crystallize. Collect the solid by filtration, wash with cold ethanol, and dry. The crude Celecoxib can be purified by recrystallization.
Mechanism of Action of Celecoxib
The trifluoromethyl group and the sulfonamide moiety of Celecoxib play critical roles in its selective binding to the COX-2 enzyme. The sulfonamide group interacts with a specific hydrophilic side pocket in the COX-2 active site, an interaction that is not possible with the COX-1 enzyme due to a key amino acid difference (isoleucine in COX-1 versus valine in COX-2).[9] The trifluoromethyl group contributes to the overall binding affinity and potency of the molecule.
Part 4: Applications in Agrochemicals
Beyond pharmaceuticals, trifluoromethylated benzenesulfonamides are important intermediates in the agrochemical industry. They are used in the synthesis of various herbicides and fungicides.[5] For example, the trifluoromethylbenzenesulfonamide moiety is found in some sulfonylurea herbicides, where it contributes to their biological activity and soil persistence. The development of the sulfonamide herbicide Pyroxsulam, which contains a trifluoromethylpyridine substructure, further highlights the importance of this class of compounds in modern agriculture.[12][13]
Conclusion and Future Perspectives
The discovery and development of trifluoromethylated benzenesulfonamides represent a significant chapter in the history of organofluorine chemistry. From their early exploration in the context of diuretic research to their central role in modern blockbuster drugs like Celecoxib, these compounds have demonstrated their immense value. The unique properties conferred by the trifluoromethyl group have made this scaffold a favorite among medicinal and agricultural chemists.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods for the introduction of the trifluoromethyl group and the construction of the benzenesulfonamide core. The exploration of novel biological targets for this privileged scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents and agrochemicals.
Visualizations
Diagram 1: General Synthetic Pathway to Trifluoromethylated Benzenesulfonamides
Caption: A generalized synthetic route to trifluoromethylated benzenesulfonamides.
Diagram 2: Synthesis of Celecoxib
Caption: The key synthetic steps in the preparation of Celecoxib.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | C₇H₆F₃NO₂S | 225.19 | Pharmaceutical and agrochemical intermediate[5] |
| Celecoxib | 169590-42-5 | C₁₇H₁₄F₃N₃O₂S | 381.37 | Anti-inflammatory drug (COX-2 inhibitor)[9][10] |
References
-
Celecoxib. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Drug spotlight, Celecoxib from G. D. Searle Company. (2013, April 7). New Drug Approvals. [Link]
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Holdrege, C. T., Babel, R. B., & Cheney, L. C. (1959). Synthesis of Trifluoromethylated Compounds Possessing Diuretic Activity. Journal of the American Chemical Society, 81(18), 4807–4810. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
- Preparation of trifluoromethylanilines. (n.d.). Google Patents.
- Trifluoromethanesulfonamide derivatives, process for their preparation, and herbicides containing same. (n.d.). Google Patents.
-
Process Development for the Sulfonamide Herbicide Pyroxsulam. (2008). Organic Process Research & Development, 12(2), 301-303. [Link]
-
Koyiparambath, V. P., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986). Journal of Pharmaceutical Sciences, 75(10), 987-91. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
Sources
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Process Development for the Sulfonamide Herbicide Pyroxsulam [ouci.dntb.gov.ua]
Unlocking Therapeutic Potential: A Technical Guide to Investigating 3-(Trifluoromethyl)benzenesulfonamide
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents. The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and target binding affinity. This technical guide provides an in-depth exploration of the potential therapeutic targets of 3-(Trifluoromethyl)benzenesulfonamide, a compound at the intersection of these two privileged chemical moieties. While direct experimental evidence for its specific biological targets remains nascent, this document synthesizes existing data on structurally related compounds to propose and technically validate several high-priority avenues of investigation. We will delve into the rationale behind prioritizing targets such as the uric acid transporter URAT1 and voltage-gated sodium channels, and provide detailed, field-proven experimental protocols for target validation and mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Strategic Advantage of the Trifluoromethylated Benzenesulfonamide Scaffold
The sulfonamide functional group (-SO₂NH₂) is a versatile pharmacophore renowned for its ability to mimic a carboxylate group and act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[1] Since the discovery of the antibacterial properties of prontosil, sulfonamide-containing drugs have become indispensable in treating a multitude of conditions, including various cancers, viral infections, and inflammatory diseases.[2][3][4]
The trifluoromethyl (-CF₃) group, on the other hand, is a powerful modulator of physicochemical properties in drug design.[5][6] Its strong electron-withdrawing nature and high lipophilicity can significantly improve a compound's metabolic stability, oral bioavailability, and ability to cross biological membranes.[6][7] The strategic placement of a -CF₃ group can also enhance binding affinity and selectivity for a specific biological target.[5]
This compound represents a logical convergence of these two valuable moieties. Its structure suggests the potential for a favorable pharmacological profile, yet its specific biological targets are not well-documented in publicly available literature. This guide, therefore, aims to bridge this knowledge gap by proposing potential therapeutic targets based on the biological activities of structurally analogous compounds and to provide a practical framework for their experimental validation.
High-Priority Therapeutic Targets and Mechanistic Hypotheses
Based on an analysis of patent literature and structure-activity relationships of related compounds, we have identified two primary, high-priority potential therapeutic targets for this compound: the uric acid transporter 1 (URAT1) and voltage-gated sodium channels (NaV).
Uric Acid Transporter 1 (URAT1): A Plausible Target for Hyperuricemia and Gout
A significant lead for the therapeutic potential of trifluoromethylated benzenesulfonamides comes from a Chinese patent describing 2-trifluoromethylbenzenesulfonamide derivatives as inhibitors of URAT1.[8] URAT1 is a key renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is a clinically validated strategy for reducing serum uric acid levels in the treatment of hyperuricemia and gout.
Mechanistic Hypothesis: We hypothesize that this compound acts as a competitive inhibitor of URAT1. The sulfonamide moiety may mimic the carboxylate group of uric acid, allowing it to bind to the active site of the transporter. The trifluoromethyl group at the meta-position could enhance this binding through favorable hydrophobic and electronic interactions within the transporter's binding pocket, thereby blocking the reabsorption of uric acid.
Logical Relationship: Proposed Mechanism of URAT1 Inhibition
Caption: Proposed competitive inhibition of URAT1 by this compound.
Voltage-Gated Sodium Channels (NaV): A Potential Avenue for Neurological Disorders
Another promising area of investigation stems from a patent detailing benzenesulfonamide compounds as inhibitors of voltage-gated sodium channels, specifically the NaV1.6 subtype, for the treatment of epilepsy. While the patent does not specify the exact substitution pattern of the trifluoromethyl group, it establishes the benzenesulfonamide scaffold as a viable starting point for the development of NaV channel blockers.
Mechanistic Hypothesis: this compound may act as a state-dependent blocker of NaV channels. The molecule could preferentially bind to the inactivated state of the channel, stabilizing it and thereby reducing the number of channels available to open in response to depolarization. This would lead to a reduction in neuronal excitability, a mechanism of action common to many antiepileptic drugs. The lipophilic nature of the trifluoromethyl group could facilitate the compound's access to the channel's binding site within the lipid membrane.
Experimental Validation: Protocols and Methodologies
To rigorously test these hypotheses, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step providing crucial data to inform the subsequent stages of investigation.
Target Engagement and Primary Screening
The initial step is to confirm the direct interaction of this compound with the proposed targets and to assess its potency.
3.1.1. URAT1 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on URAT1-mediated uric acid transport.
-
Methodology:
-
Cell Line: Utilize a stable cell line overexpressing human URAT1 (e.g., HEK293-hURAT1).
-
Assay Principle: Measure the uptake of radiolabeled [¹⁴C]-uric acid into the cells in the presence and absence of the test compound.
-
Protocol:
-
Plate HEK293-hURAT1 cells in a 96-well format and grow to confluence.
-
Wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of this compound or a known URAT1 inhibitor (e.g., probenecid) for 15 minutes.
-
Initiate the uptake by adding [¹⁴C]-uric acid to the wells and incubate for a predetermined time (e.g., 5 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
3.1.2. NaV Channel Electrophysiology Assay
-
Objective: To characterize the inhibitory effect of this compound on NaV channel currents.
-
Methodology:
-
Cell Line: Use a cell line expressing the target NaV subtype (e.g., HEK293-hNaV1.6).
-
Assay Principle: Employ whole-cell patch-clamp electrophysiology to record sodium currents.
-
Protocol:
-
Culture HEK293-hNaV1.6 cells on glass coverslips.
-
Perform whole-cell patch-clamp recordings using appropriate internal and external solutions.
-
Apply voltage protocols to elicit sodium currents in the absence of the compound to establish a baseline.
-
Perfuse the cells with varying concentrations of this compound and record the resulting inhibition of the sodium current.
-
To assess state-dependence, apply voltage protocols that favor the resting, open, or inactivated states of the channel before and during compound application.
-
-
Data Analysis: Measure the peak sodium current amplitude and calculate the percentage of inhibition. Determine the IC₅₀ value and characterize the voltage- and use-dependent effects of the compound.
-
Experimental Workflow: Target Validation
Caption: A streamlined workflow for the initial validation of the proposed therapeutic targets.
Mechanism of Action and Cellular Activity
Following successful primary screening, the next phase involves elucidating the precise mechanism of action and confirming the compound's activity in a more physiological context.
3.2.1. Kinetic Studies for URAT1 Inhibition
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) of URAT1 by this compound.
-
Methodology:
-
Perform the [¹⁴C]-uric acid uptake assay as described in section 3.1.1.
-
Vary the concentration of both the substrate ([¹⁴C]-uric acid) and the inhibitor (this compound).
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the Vmax and Km of uric acid transport.
-
3.2.2. In Vivo Models
-
Objective: To evaluate the efficacy of this compound in relevant animal models.
-
Methodology for Hyperuricemia:
-
Model: Use a potassium oxonate-induced hyperuricemic mouse or rat model.
-
Protocol:
-
Induce hyperuricemia by administering potassium oxonate.
-
Administer this compound orally or via intraperitoneal injection at various doses.
-
Collect blood samples at different time points and measure serum uric acid levels.
-
-
-
Methodology for Epilepsy:
-
Model: Employ a maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure model in rodents.
-
Protocol:
-
Administer this compound at various doses.
-
Induce seizures using MES or PTZ.
-
Observe and score the seizure severity and duration.
-
-
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that should be generated from the proposed experimental plan.
| Parameter | URAT1 Target Pathway | NaV Channel Target Pathway |
| Primary Screening | ||
| IC₅₀ (µM) | [Insert Value from [¹⁴C]-Uric Acid Uptake Assay] | [Insert Value from Patch-Clamp Assay] |
| Mechanism of Action | ||
| Mode of Inhibition | [Competitive/Non-competitive/Uncompetitive] | [State-dependent (Resting/Open/Inactivated)] |
| In Vivo Efficacy | ||
| ED₅₀ (mg/kg) | [Insert Value from Hyperuricemia Model] | [Insert Value from Seizure Model] |
| Therapeutic Index | [Calculate based on efficacy and toxicity studies] | [Calculate based on efficacy and toxicity studies] |
Conclusion and Future Directions
This compound stands as a promising, yet under-investigated, molecule with the potential for therapeutic development. The hypotheses and experimental frameworks presented in this guide provide a clear and scientifically rigorous path forward for elucidating its biological targets and mechanism of action. The proposed focus on URAT1 and NaV channels is grounded in the established activities of structurally related compounds and represents high-probability avenues for success.
Future research should also consider broader screening approaches, such as phenotypic screening and chemoproteomics, to uncover novel and unexpected therapeutic targets. A thorough investigation of the structure-activity relationship by synthesizing and testing analogues of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from the execution of the protocols outlined herein will be instrumental in advancing this compound from a chemical entity to a potential therapeutic agent.
References
-
Claudiu T. Supuran. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Various Authors. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]
-
Various Authors. (2023). Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER. [Link]
-
Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Informatics Matters. [Link]
-
Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
-
Wang, Z., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. [Link]
- CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative. (n.d.).
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). MDPI. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
Sources
- 1. This compound | 672-58-2 [sigmaaldrich.com]
- 2. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Trifluoromethanesulfonylamino-benzenesulfonamide | C7H7F3N2O4S2 | CID 10638194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 672-58-2 [sigmaaldrich.com]
- 5. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 7. BindingDB [bindingdb.org]
- 8. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Role of 3-(Trifluoromethyl)benzenesulfonamide in Medicinal Chemistry
Abstract: The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design, and the 3-(trifluoromethyl)benzenesulfonamide scaffold has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of this chemical entity for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical properties conferred by the trifluoromethyl group, outline synthetic strategies, and delve into key therapeutic applications, supported by structure-activity relationship (SAR) data. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for synthesis and biological evaluation, establishing a framework for its effective utilization in drug discovery programs.
The Strategic Value of the 3-(Trifluoromethyl)phenyl Sulfonamide Scaffold
The benzenesulfonamide core is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs, including diuretics, and anticonvulsants. Its utility is derived from its ability to act as a versatile pharmacophore, capable of engaging in critical hydrogen bonding interactions with biological targets. The true power of this scaffold in modern drug discovery, however, is unlocked through strategic substitution on the phenyl ring.
The introduction of a trifluoromethyl (-CF3) group, particularly at the meta-position, is a deliberate and highly effective design strategy.[1][2] The -CF3 group is not merely a placeholder for a methyl group; its unique electronic properties profoundly influence a molecule's overall profile.[3]
Causality Behind the -CF3 Advantage:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This "metabolic blocking" is a primary reason for its inclusion, as it can significantly increase a drug candidate's half-life and oral bioavailability.
-
Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[4][5] This property is critical for reaching intracellular or central nervous system targets.
-
Potent Electron-Withdrawing Nature: With a high electronegativity, the -CF3 group acts as a strong electron-withdrawing moiety.[2][3] When attached to an aromatic ring, it lowers the pKa of nearby acidic or basic groups, altering their ionization state at physiological pH and potentially enhancing binding affinity to target proteins.
-
Modulation of Molecular Conformation: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's binding pocket.[1]
The placement at the 3-position (meta) is often strategic, as it electronically influences the sulfonamide group without causing the direct steric hindrance that an ortho-substituent might, providing a balance of electronic modulation and synthetic accessibility.
Physicochemical and Structural Properties
A thorough understanding of the core scaffold's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 672-58-2 | [7] |
| Molecular Formula | C₇H₆F₃NO₂S | [6] |
| Molecular Weight | 225.19 g/mol | [6][7] |
| Melting Point | 122-126 °C | [7] |
| XLogP3 | 1.4 | [6] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 5 (Fluorine atoms act as weak acceptors) |
These properties indicate a solid, moderately lipophilic compound with the capacity for hydrogen bonding via the sulfonamide -NH₂ group, making it an excellent starting point for building more complex molecular architectures.
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives is typically straightforward, relying on well-established transformations. A common and reliable pathway starts from the corresponding sulfonyl chloride.
General Synthesis Protocol: From Sulfonyl Chloride
This protocol describes the conversion of 3-(trifluoromethyl)benzenesulfonyl chloride to the target sulfonamide.
Materials:
-
3-(Trifluoromethyl)benzenesulfonyl chloride
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like DCM or THF (approx. 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is crucial to control the exothermicity of the reaction.
-
Ammonolysis: While stirring vigorously, add concentrated ammonium hydroxide solution (approx. 5.0 eq) dropwise to the cooled solution. The addition should be slow to prevent a rapid temperature increase.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer with DCM (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any unreacted acid chloride and other aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel to yield pure this compound as a white solid.
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Key Therapeutic Applications and SAR
The true value of the this compound scaffold is demonstrated through its incorporation into potent and selective therapeutic agents.
Antiviral Agents: Influenza Hemagglutinin Inhibitors
One of the most compelling applications of this scaffold is in the development of inhibitors for the influenza virus hemagglutinin (HA) protein.[9] The HA protein is critical for the virus's entry into host cells, and inhibiting its function can effectively block viral infection.
In a study optimizing salicylamide-based HA inhibitors, the benzenesulfonamide moiety was explored as a replacement. The results clearly demonstrated the superiority of the 3-CF3 substitution.[9]
Structure-Activity Relationship (SAR) Data:
| Compound Analogue (Substitution) | Anti-Influenza Potency (EC₅₀, nM) | Reference |
| 3-CF₃ | 42 | [9] |
| 3-Cl | 57 | [9] |
| 4-F | > 1000 | [9] |
| 4-Cl | 830 | [9] |
| 4-CH₃ | > 1000 | [9] |
Expert Analysis: The data unequivocally shows that the 3-CF3 analogue is significantly more potent than other halogenated or alkylated derivatives.[9] The strong electron-withdrawing nature and lipophilicity of the meta-CF3 group likely optimize the electronic and steric interactions within the HA binding pocket, leading to enhanced inhibitory activity. This makes the this compound core a highly promising starting point for novel anti-influenza drug design.
Caption: Mechanism of action for HA inhibitors based on the 3-CF3-benzenesulfonamide scaffold.
Analgesic and Anti-inflammatory Potential
Derivatives of this compound have also shown promise in preclinical models of pathological pain.[10] A study investigating pyrazolyl-benzenesulfonamides found that several compounds containing this moiety exhibited significant anti-hyperalgesic and anti-edematogenic effects in an arthritic pain model, with efficacy comparable to the COX-2 inhibitor Celecoxib.[10]
The broader benzenesulfonamide class is known for its anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways.[11][12] The 3-CF3 group can enhance these activities by increasing the compound's affinity for the enzymatic active site or improving its pharmacokinetic profile to ensure sustained exposure at the site of inflammation.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity, the following protocols are designed as self-validating systems for assessing the biological activity of novel this compound derivatives.
Protocol: In Vitro Anti-Influenza Cytopathic Effect (CPE) Assay
This assay determines a compound's ability to protect host cells from virus-induced death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
DMEM/F-12 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/Weiss/43 H1N1)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate at 37°C, 5% CO₂ for 24 hours until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in infection medium (serum-free DMEM/F-12 with TPCK-trypsin). Include a "no drug" (vehicle control) and "no virus" (cell control) wells.
-
Infection: Aspirate the growth medium from the cells. Add 100 µL of diluted virus stock (at a multiplicity of infection, MOI, of 0.01) to all wells except the cell control wells.
-
Treatment: Immediately add 100 µL of the serially diluted compound solutions to the appropriate wells.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours, or until approximately 90-100% of cells in the vehicle control wells show cytopathic effects (cell death).
-
Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of cell protection relative to the vehicle and cell controls. Determine the EC₅₀ (the concentration at which 50% of the maximum protective effect is observed) by plotting the data using a non-linear regression model (dose-response curve).
Experimental Workflow Diagram
Caption: Workflow for the in vitro anti-influenza CPE assay.
Future Perspectives and Conclusion
The this compound scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to confer metabolic stability, enhance lipophilicity, and modulate electronic interactions makes it an attractive starting point for drug discovery programs across multiple therapeutic areas. The compelling data in the fields of virology and analgesia highlight its potential for generating best-in-class clinical candidates.
Future research should focus on exploring this scaffold against a wider range of biological targets, including kinases, proteases, and ion channels. The development of novel synthetic methodologies to further functionalize the aromatic ring or the sulfonamide nitrogen will open new avenues for creating diverse chemical libraries. By leveraging the fundamental principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this privileged chemical motif.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244076, 3-(Trifluoromethyl)benzene-1-sulfonamide. PubChem. [Link]
-
Chemcasts. Thermophysical Properties of 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. Chemcasts. [Link]
-
Villalobos-Molina, R., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. African Journal of Pharmacy and Pharmacology. [Link]
-
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
Semantic Scholar. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Semantic Scholar. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778018, 2-(Trifluoromethyl)benzenesulfonamide. PubChem. [Link]
-
Sławiński, J., et al. (2015). Regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolyl-benzenesulfonamides and their effects on a pathological pain model in mice. PubMed. [Link]
-
Jiang, X., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18461578, 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide. PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis. [Link]
-
Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. [Link]
-
Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Conto, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Google Patents. (1995). DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(三氟甲基)苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide | C9H8F3NO3S | CID 18461578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfonamide Scaffold: A Comprehensive Technical Guide to Enzyme Inhibition
Abstract
The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for the design of a multitude of enzyme inhibitors with broad therapeutic applications.[1][2] From their historical origins as antibacterial agents to their current use in treating glaucoma, cancer, inflammation, and diabetes, sulfonamide-based drugs have demonstrated remarkable clinical success.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of sulfonamide-based enzyme inhibition. We will delve into the fundamental mechanisms of action, explore key therapeutic classes with detailed structure-activity relationships (SAR), and provide field-proven, step-by-step experimental protocols for the synthesis, screening, and characterization of these potent inhibitors. This guide is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to rationally design and develop the next generation of sulfonamide-based therapeutics.[5]
The Enduring Legacy and Versatility of the Sulfonamide Moiety
The journey of sulfonamides in medicine began with the discovery of Prontosil in the 1930s, the first synthetic antimicrobial agent.[1] This discovery ushered in the era of chemotherapy and laid the groundwork for the development of a vast array of sulfa drugs.[2] The therapeutic utility of sulfonamides has since expanded far beyond their antibacterial origins, now encompassing a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties.[3] This remarkable versatility stems from the unique physicochemical properties of the sulfonamide group, which can engage in a variety of non-covalent interactions with enzyme active sites, leading to potent and often selective inhibition.[4]
Core Principles of Sulfonamide-Enzyme Interactions
The inhibitory activity of most sulfonamides is rooted in their ability to mimic the structure of an enzyme's natural substrate or to directly interact with key catalytic residues. The sulfonamide group itself is a potent hydrogen bond donor and acceptor, and its geometry allows it to fit into constrained active site pockets.
Mechanism of Action: A Tale of Two Strategies
Sulfonamide-based inhibitors primarily employ two distinct mechanisms of action:
-
Competitive Inhibition: In this mode, the sulfonamide inhibitor structurally resembles the enzyme's natural substrate and competes for binding to the active site. A classic example is the antibacterial action of sulfanilamide, which mimics para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria.[6] By blocking the enzyme dihydropteroate synthase (DHPS), sulfanilamide halts bacterial growth.[6]
-
Direct Binding to Catalytic Centers: Many sulfonamides exert their inhibitory effect by directly coordinating with a metal ion cofactor within the enzyme's active site. This is the primary mechanism for the inhibition of metalloenzymes like carbonic anhydrases, where the sulfonamide's nitrogen atom binds to the catalytic zinc ion.[7]
Key Therapeutic Classes of Sulfonamide-Based Enzyme Inhibitors
The sulfonamide scaffold has been successfully exploited to develop inhibitors for a diverse range of enzyme targets. Here, we explore three prominent classes.
Carbonic Anhydrase Inhibitors (CAIs)
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8][9] Sulfonamides are the most well-established class of CAIs.[10]
Mechanism of Inhibition: The primary sulfonamide group (-SO₂NH₂) is crucial for inhibitory activity. In its deprotonated form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the active site of the CA enzyme, displacing a water molecule or hydroxide ion essential for catalysis.[7]
Structure-Activity Relationship (SAR):
-
The primary sulfonamide group is essential for high-affinity binding.
-
Modifications to the aromatic or heterocyclic ring to which the sulfonamide is attached can significantly influence isoform selectivity and pharmacokinetic properties.[11][12]
-
The addition of "tails" to the core scaffold can be used to exploit differences in the active site clefts of various CA isoforms, leading to improved selectivity.
Table 1: Inhibitory Potency of Selected Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |
| Acetazolamide | 250 | 12 | 74 | 25 | 5.7 | [13] |
| Dorzolamide | 3000 | 0.52 | 3.2 | 2.4 | 4.5 | [14] |
| Brinzolamide | 4000 | 0.31 | 0.8 | 4.1 | 5.2 | [14] |
| Saccharin Derivative 4 | 0.33 (Kd) | - | - | - | 25 (Kd) | [3] |
| Compound I-1 | - | 58 | - | - | 740 | [15] |
Note: Kᵢ and Kd values represent inhibition and dissociation constants, respectively. Lower values indicate higher potency.
Signaling Pathway Implication: The Role of CAIX in Cancer
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia.[16] It plays a crucial role in maintaining the intracellular pH of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[17] By inhibiting CAIX, sulfonamides can disrupt this pH regulation, leading to increased apoptosis and reduced tumor growth and metastasis.[17][18]
Caption: Role of CAIX in tumor progression and its inhibition by sulfonamides.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[19] These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion.[20] DPP-4 inhibitors, also known as gliptins, are a class of oral antidiabetic drugs that enhance the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[19][20]
Mechanism of Inhibition: Sulfonamide-based DPP-4 inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the cleavage of incretin hormones.
Structure-Activity Relationship (SAR):
-
The presence of a primary or secondary amine that can interact with key residues in the S1 pocket of the DPP-4 active site is a common feature.
-
The sulfonamide moiety often contributes to binding through hydrogen bonding interactions with the enzyme backbone.
-
Modifications to the scaffold are designed to optimize potency, selectivity against other dipeptidyl peptidases (e.g., DPP-8 and DPP-9), and pharmacokinetic properties.[19]
Table 2: Inhibitory Potency of Selected Sulfonamide-Based DPP-4 Inhibitors
| Compound | DPP-4 IC₅₀ (nM) | Reference(s) |
| Sitagliptin | 18 | [18] |
| Vildagliptin | 3.5 | [18] |
| Saxagliptin | 1.3 | [21] |
| Alogliptin | <10 | [20] |
| Neogliptin | 16.8 | [22] |
Note: IC₅₀ values represent the half-maximal inhibitory concentration. Lower values indicate higher potency.
Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenases (COX) are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[12] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[12] Selective COX-2 inhibitors, or coxibs, were developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[17]
Mechanism of Inhibition: Sulfonamide-based coxibs are time-dependent inhibitors that bind to a side pocket in the COX-2 active site that is not present in COX-1, conferring their selectivity.[23]
Structure-Activity Relationship (SAR):
-
The diaryl heterocycle core is a common structural motif.
-
The sulfonamide or a bioisosteric methylsulfone group is crucial for binding to the selectivity pocket of COX-2.[24]
-
Modifications to the aryl rings can influence potency and selectivity.[5]
Table 3: Inhibitory Potency and Selectivity of Selected Sulfonamide COX-2 Inhibitors
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 4-19 | 0.003-0.006 | ~1000 | [23] |
| Valdecoxib | 150 | 0.005 | >30,000 | [25] |
| Parecoxib | - | - | Prodrug of Valdecoxib | [24] |
| Rofecoxib | 0.5 | 0.05 | 10 | [25] |
Note: IC₅₀ values represent the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2.
Signaling Pathway Implication: The Role of COX-2 in Inflammation and Cancer
COX-2 is not only a key mediator of inflammation but is also implicated in the pathogenesis of several types of cancer.[15][26] Overexpression of COX-2 in tumors leads to increased production of prostaglandins, particularly PGE₂, which can promote cell proliferation, angiogenesis, and invasion, while inhibiting apoptosis.[11] By selectively inhibiting COX-2, sulfonamide-based drugs can potentially be used as anticancer agents.[26]
Caption: COX-2 signaling in inflammation and cancer, and its inhibition by coxibs.
Experimental Protocols for the Development of Sulfonamide Inhibitors
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of sulfonamide-based enzyme inhibitors. These protocols are designed to be self-validating and are based on established methods in the field.
General Synthesis of Sulfonamides
The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[26]
Protocol 4.1.1: Synthesis of a Novel Sulfonamide Derivative
Objective: To synthesize a novel sulfonamide from 4-amino-N-(4-sulfamoylphenyl)benzamide and a sulfonyl chloride derivative.[26]
Materials:
-
4-amino-N-(4-sulfamoylphenyl)benzamide
-
Appropriate sulfonyl chloride derivative (e.g., methanesulfonyl chloride)
-
Dry pyridine
-
Deionized water
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 0.5 mmol of 4-amino-N-(4-sulfamoylphenyl)benzamide in 5 mL of dry pyridine.
-
Add 0.55 mmol of the desired sulfonyl chloride derivative to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, remove the pyridine in vacuo using a rotary evaporator.
-
Wash the resulting residue with 100 mL of deionized water to remove any remaining pyridine and other water-soluble impurities.
-
Collect the solid product by filtration and dry it under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry).[26]
Enzyme Inhibition Assays
Protocol 4.2.1: Carbonic Anhydrase Inhibition Assay (Colorimetric)
Objective: To determine the IC₅₀ value of a sulfonamide inhibitor against a specific carbonic anhydrase isoform using a colorimetric assay based on the esterase activity of the enzyme.[27]
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Sulfonamide inhibitor stock solution (in DMSO)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
4-Nitrophenylacetate (4-NPA) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the sulfonamide inhibitor in Tris-HCl buffer.
-
To the wells of a 96-well microplate, add the appropriate volume of the hCA II enzyme solution.
-
Add varying concentrations of the sulfonamide inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the 4-NPA substrate to each well.
-
Immediately monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time in a microplate reader.
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[27]
Protocol 4.2.2: DPP-4 Inhibition Assay (Fluorometric)
Objective: To determine the IC₅₀ value of a sulfonamide inhibitor against DPP-4 using a fluorogenic substrate.[6][28]
Materials:
-
Human recombinant DPP-4 enzyme
-
Sulfonamide inhibitor stock solution (in DMSO)
-
DPP assay buffer
-
Fluorogenic DPP substrate (e.g., Gly-Pro-AMC)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Prepare serial dilutions of the sulfonamide inhibitor in DPP assay buffer.
-
Add the diluted inhibitor solutions to the wells of a 96-well black microplate. Include a positive control (known DPP-4 inhibitor) and a negative control (no inhibitor).
-
Add the DPP-4 enzyme solution to all wells except for the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic DPP substrate to all wells.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) in a kinetic mode for at least 30 minutes at 37°C, protected from light.[28]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC₅₀ value as described in Protocol 4.2.1.[23]
Protocol 4.2.3: COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the IC₅₀ value of a sulfonamide inhibitor against COX-2 using a fluorometric assay.[22][29]
Materials:
-
Human recombinant COX-2 enzyme
-
Sulfonamide inhibitor stock solution (in DMSO)
-
COX assay buffer
-
COX cofactor
-
COX probe
-
Arachidonic acid substrate
-
96-well white opaque plate
-
Microplate fluorometer
Procedure:
-
Prepare serial dilutions of the sulfonamide inhibitor in COX assay buffer.
-
In a 96-well white opaque plate, prepare a reaction mix containing COX assay buffer, COX cofactor, and COX probe.
-
Add the diluted inhibitor solutions to the appropriate wells. Include enzyme control (no inhibitor) and inhibitor control (known COX-2 inhibitor, e.g., Celecoxib) wells.
-
Add the COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[22][29]
-
Calculate the rate of reaction and determine the IC₅₀ value as described in Protocol 4.2.1.
Biophysical Characterization
Protocol 4.3.1: Fluorescent Thermal Shift Assay (FTSA)
Objective: To confirm the direct binding of a sulfonamide inhibitor to its target enzyme and to determine its effect on protein stability.[1][30]
Materials:
-
Purified target enzyme
-
Sulfonamide inhibitor stock solution (in DMSO)
-
Appropriate buffer for the enzyme
-
SYPRO Orange dye
-
Real-time PCR instrument
Procedure:
-
Prepare a solution of the target enzyme in the appropriate buffer.
-
Prepare a series of dilutions of the sulfonamide inhibitor.
-
In a 96-well PCR plate, mix the enzyme solution, the inhibitor dilutions, and the SYPRO Orange dye.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a thermal melt experiment, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.
-
As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the melting curve.[31]
-
A significant increase in the Tₘ in the presence of the inhibitor indicates that the inhibitor binds to and stabilizes the protein.[31]
Structural Biology
Protocol 4.4.1: X-ray Crystallography of an Enzyme-Sulfonamide Complex
Objective: To determine the three-dimensional structure of a sulfonamide inhibitor bound to its target enzyme, providing detailed insights into the binding mode.[32]
Materials:
-
Highly purified target enzyme
-
Sulfonamide inhibitor
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
-
Protein Expression and Purification: Overexpress the target enzyme in a suitable host system (e.g., E. coli) and purify it to homogeneity using chromatographic techniques.[32]
-
Crystallization:
-
Co-crystallization: Incubate the purified protein with an excess of the sulfonamide inhibitor to form the complex in solution before setting up crystallization trials.
-
Soaking: Grow crystals of the apo (ligand-free) protein first and then transfer them to a solution containing the sulfonamide inhibitor.[32]
-
-
X-ray Diffraction Data Collection: Mount a single crystal and collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the protein-ligand complex against the experimental data.
-
Analysis: Analyze the final structure to identify the specific interactions between the sulfonamide inhibitor and the enzyme active site.
Integrated Workflow for Sulfonamide Inhibitor Discovery
The development of a novel enzyme inhibitor is a multi-step process that begins with the identification of initial "hits" and progresses through lead optimization to identify a clinical candidate.[14][33]
Caption: A generalized workflow for the discovery and development of sulfonamide-based enzyme inhibitors.
Challenges and Future Directions
Despite the remarkable success of sulfonamide-based drugs, challenges remain in their development. Achieving isoform selectivity is a major hurdle, as off-target inhibition can lead to undesirable side effects.[10] The emergence of drug resistance, particularly in the context of antibacterial and anticancer agents, necessitates the continuous development of novel sulfonamide scaffolds.[34]
Future research in this field will likely focus on:
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of enzyme-inhibitor complexes will facilitate the rational design of more potent and selective inhibitors.
-
Fragment-Based Drug Discovery: This approach can identify novel binding fragments that can be elaborated into potent lead compounds.
-
Targeting Allosteric Sites: The development of inhibitors that bind to allosteric sites, rather than the active site, can offer a new avenue for achieving selectivity.
-
Combination Therapies: The use of sulfonamide inhibitors in combination with other therapeutic agents may enhance efficacy and overcome drug resistance.
Conclusion
The sulfonamide scaffold has proven to be an exceptionally fruitful starting point for the design of a wide array of clinically successful enzyme inhibitors. Its versatility, coupled with a deep understanding of its interactions with various enzyme targets, ensures its continued relevance in drug discovery. This guide has provided a comprehensive overview of the key principles, therapeutic applications, and experimental methodologies related to sulfonamide-based enzyme inhibitors. By leveraging the information and protocols presented herein, researchers can continue to innovate and develop novel therapeutics that address unmet medical needs.
References
-
Standard operating procedure for fluorescent thermal shift assay (FTSA) for determination of protein-ligand binding and protein stability. Eur Biophys J. 2021 May;50(3-4):373-379. [Link]
-
Recent progress of the development of dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. Eur J Med Chem. 2018 May 10:151:145-157. [Link]
-
The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies. Int J Mol Sci. 2010; 11(7): 2684–2700. [Link]
-
Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. Int J Mol Sci. 2016 Jan; 17(1): 113. [Link]
-
Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. Enzyme Microb Technol. 2025 Jan:179:110657. [Link]
-
Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. J Enzyme Inhib Med Chem. 2013 Apr;28(2):289-93. [Link]
-
Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. Cancers (Basel). 2018 Feb; 10(2): 49. [Link]
-
Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. J Enzyme Inhib Med Chem. 2019; 34(1): 118–124. [Link]
-
Overview of carbonic anhydrases-associated signaling pathways in tumor... ResearchGate. [Link]
-
Carbonic Anhydrase Inhibitors. StatPearls. [Link]
-
An overview of carbohydrate-based carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem. 2020; 35(1): 1324–1336. [Link]
-
Expert view: Optimising the hit-to-lead workflow. Drug Target Review. [Link]
-
DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Curr Atheroscler Rep. 2015; 17(7): 38. [Link]
-
Targeting Carbonic Anhydrase IX Activity and Expression. Molecules. 2018 Sep; 23(9): 2367. [Link]
-
Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors. Eur J Med Chem. 2021 Jan 1:209:112923. [Link]
-
Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. J Pharmacol Exp Ther. 2004 Dec;311(3):914-22. [Link]
-
Dipeptidyl peptidase IV (DPP IV) inhibitors: A newly emerging drug class for the treatment of type 2 diabetes. Br J Pharmacol. 2006 Nov; 149(6): 613–625. [Link]
-
DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Front Pharmacol. 2022; 13: 1021124. [Link]
-
Therapeutic applications of the carbonic anhydrase inhibitors. Expert Opin Ther Pat. 2008 Apr; 18(4): 379–394. [Link]
-
Fluorogenic DPP4 Assay Kit. AMSBIO. [Link]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Med. Chem. Lett. 2022, 13, 2, 271–277. [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. J Med Chem. 2020 Jun 25;63(12):6447-6460. [Link]
-
Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. 2018 Jan; 23(1): 188. [Link]
-
IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]
-
Hit-to-Lead & Lead Optimization. Schrödinger. [Link]
-
Kinetic basis for selective inhibition of cyclo-oxygenases. Biochem J. 1999 May 1; 339(Pt 3): 751–758. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. J Med Chem. 2020 May 28;63(10):5113-5148. [Link]
-
Chapter 8: Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands. Royal Society of Chemistry. [Link]
-
The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy. 2020;11(12):1473-1477. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. 2025; 7(2): 130-150. [Link]
-
A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry. 2023;76(9-10):1085-1126. [Link]
-
Sulfonamides: Historical Perspectives, Therapeutic Insights, Applications, Challenges, and Synthetic Strategies. ChemMedChem. 2023 Sep 20;18(18):e202300227. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes Obes Metab. 2012 Sep;14(9):810-9. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals (Basel). 2022 Jul; 15(7): 876. [Link]
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Adv. 2024;14(42):30689-30712. [Link]
-
The effect of dilution on the IC50 for inhibition of human plasma DPP activity by saxagliptin (Panel A) and sitagliptin (Panel B) using ala-pro-AFC as substrate (activity is measured as arbitrary fluorescence units. Mean ± s.e.m., n = 3 independent experiments, 3 replicates per experiment). ResearchGate. [Link]
-
IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. ResearchGate. [Link]
-
Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects. J Clin Pharmacol. 2003 Sep;43(9):947-55. [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. A review on ‘sulfonamides’: their chemistry and pharmacological potentials for designing therapeutic drugs in medical science | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biosolveit.de [biosolveit.de]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. | Semantic Scholar [semanticscholar.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent progress of the development of dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 21. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. content.abcam.com [content.abcam.com]
- 24. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 25. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. itmedicalteam.pl [itmedicalteam.pl]
- 28. abcam.cn [abcam.cn]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Recent Advances in Dipeptidyl-Peptidase-4 Inhibition Therapy: Lessons from the Bench and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. drugtargetreview.com [drugtargetreview.com]
- 34. assaygenie.com [assaygenie.com]
Introduction: The Strategic Importance of Fluorinated Sulfonamides in Modern Drug Discovery
An In-depth Technical Guide to 3-(Trifluoromethyl)benzenesulfonamide: Structural Analogs and Their Multifaceted Functions
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This versatility has led to its incorporation into drugs with functions ranging from antibacterial and diuretic to anticancer and antiviral. The strategic introduction of a trifluoromethyl (-CF3) group onto this scaffold, specifically at the meta-position as in this compound, represents a powerful approach in modern drug design.
The trifluoromethyl group is not merely a passive substituent; it actively modulates a molecule's physicochemical and pharmacological properties.[1][2] Its strong electron-withdrawing nature can alter the acidity of the sulfonamide proton, influencing binding interactions with target enzymes.[1] Furthermore, the C-F bond's high strength enhances metabolic stability, while the group's lipophilicity can improve membrane permeability, crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3]
This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to explain the causal relationships between structural modifications of the this compound core and their resultant biological functions. We will explore key therapeutic areas where these analogs have shown significant promise, detail the experimental methodologies for their synthesis and evaluation, and present a forward-looking perspective on this dynamic area of research.
Part 1: The Physicochemical Landscape and Synthetic Strategy
The this compound molecule (CAS No. 672-58-2) possesses a molecular formula of C7H6F3NO2S and a molecular weight of approximately 225.19 g/mol .[4] The interplay between the aromatic ring, the electron-withdrawing trifluoromethyl group, and the hydrogen-bonding capable sulfonamide moiety defines its chemical personality and potential for biological interaction.
General Synthetic Approach
The synthesis of benzenesulfonamide derivatives is a well-established process in organic chemistry. The most common route involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. This straightforward nucleophilic substitution reaction provides a versatile platform for generating large libraries of analogs for screening.
Part 2: Key Therapeutic Functions of Structural Analogs
Modification of the this compound core has yielded analogs with potent and often highly specific activities across several therapeutic domains.
Carbonic Anhydrase Inhibition: A Broad-Spectrum Target
The sulfonamide group is the archetypal zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[5][6] Analogs of this compound have been extensively studied as CA inhibitors for various applications.
-
Anticonvulsant Activity: Certain novel benzenesulfonamide derivatives have demonstrated potent, low-nanomolar inhibition against CA isoforms hCA II and hCA VII, which are implicated in epileptogenesis.[7] These compounds were effective in abolishing seizures in animal models and showed a long duration of action without significant neurotoxicity.[7]
-
Anticancer Activity: The tumor-associated isoform, CA IX, is a key target in cancer therapy, as its inhibition can disrupt the pH regulation of the tumor microenvironment.[5] Benzenesulfonamide derivatives have been designed to selectively inhibit CA IX over other isoforms, showing significant anticancer effects and inducing apoptosis in breast cancer cell lines.[5]
-
Antibacterial Activity: CAs are also present in pathogenic bacteria like Vibrio cholerae. Benzenesulfonamide analogs have been developed that show nanomolar inhibition of V. cholerae CAs, presenting a novel pharmacological target to combat bacterial infections.[6]
| Analog Class | Target Isoform(s) | Therapeutic Application | Reported Potency (Ki) |
| Benzamide-Benzenesulfonamides | hCA I, hCA II | Glaucoma, General CA Inhibition | 4.07–29.70 nM (hCA I), 10.68–37.16 nM (hCA II)[8] |
| Novel Benzenesulfonamides | hCA II, hCA VII | Anticonvulsant | Nanomolar range[7] |
| Coumarin-Benzenesulfonamides | hCA IX, hCA XII | Anticancer | Ki ≈ 25 nM (hCA IX)[5] |
| Cyclic Urea Benzenesulfonamides | VchαCA | Antibacterial (V. cholerae) | Ki ≈ 4.7 nM[6] |
Antimicrobial and Antiviral Frontiers
Beyond CA inhibition, these analogs have demonstrated broad-spectrum anti-infective properties through various mechanisms.
-
Antibacterial and Antimycobacterial Agents: The introduction of fluorine or trifluoromethyl groups into sulfanilamides has been shown to improve their antibacterial profiles against both Gram-positive and Gram-negative bacteria.[9][10] Some N1-trifluoromethylphenyl-sulfanilamides exhibit MIC values similar to or lower than classical sulfonamides.[10] Furthermore, novel N-trifluoromethylthio sulfonimidamide derivatives have shown high antimycobacterial activity against Mycobacterium tuberculosis, with MIC values comparable to the first-line antibiotic ethambutol.[3]
-
Anti-Influenza Agents: Structural optimization of lead compounds has resulted in benzenesulfonamide derivatives that act as potent inhibitors of influenza hemagglutinin (HA).[11] These compounds, such as cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide, prevent the virus from fusing with the host endosome membrane.[11] An analog with a 3-CF3 substitution demonstrated an EC50 of 42 nM, highlighting the potency of this class.[11]
Kinase and Enzyme Inhibition in Disease
The versatility of the scaffold extends to the inhibition of other critical enzyme classes.
-
CETP Inhibitors for Cardiovascular Disease: Trifluoromethyl-substituted benzenesulfonamides have been developed as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP).[12] Inhibition of CETP is a therapeutic strategy to raise HDL ("good" cholesterol) and lower LDL ("bad" cholesterol). Studies have shown that analogs with additional aromatic rings and specific substitutions (e.g., ortho-chloro, para-methyl) can achieve 100% inhibition at a 10 µM concentration.[12]
-
Kinase Inhibitors for Cancer: Benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs) like TrkA, which is a potential target for treating glioblastoma (GBM).[13] Certain derivatives have shown significant cytotoxic effects on GBM cells with less toxicity in non-cancerous cells compared to standard chemotherapeutic agents like cisplatin.[13]
Part 3: Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and evaluation of this compound analogs.
Protocol 1: General Synthesis of a N-Substituted this compound Analog
This protocol describes a two-step process starting from 3-(trifluoromethyl)aniline to yield a final N-substituted analog.
Step 1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride
-
Diazotization: Cool a solution of 3-(trifluoromethyl)aniline (1 eq.) in concentrated HCl to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO2) (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO2) in acetic acid and add copper(II) chloride (CuCl2) as a catalyst.
-
Slowly add the diazonium salt solution to the SO2 solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture for 2-4 hours until the evolution of nitrogen gas ceases.
-
Work-up: Pour the mixture into ice-water. The product, 3-(trifluoromethyl)benzenesulfonyl chloride, will precipitate as a solid or oil. Extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of the Final Analog
-
Reaction Setup: Dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1 eq.) in a suitable solvent such as dichloromethane or THF.
-
Add a primary or secondary amine (R1R2NH) (1.1 eq.) and a base such as triethylamine or pyridine (1.2 eq.) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted this compound analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol determines the inhibitory constant (Ki) for an analog against a specific CA isoform.
-
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide (CO2). The reaction causes a pH change, which is monitored by a pH indicator.
-
Reagents:
-
Purified human CA isoenzyme (e.g., hCA II, hCA IX).
-
HEPES or TRIS buffer.
-
Phenol red (or other suitable pH indicator).
-
CO2-saturated water (substrate).
-
Test compound (inhibitor) dissolved in DMSO.
-
-
Procedure:
-
An Applied Photophysics stopped-flow instrument is used, which rapidly mixes two solutions.
-
Syringe A: Contains the CA enzyme and pH indicator in buffer.
-
Syringe B: Contains the CO2-saturated water.
-
A baseline catalytic rate is established by mixing the contents of Syringe A and B and monitoring the absorbance change of the indicator over time.
-
To measure inhibition, the test compound at various concentrations is pre-incubated with the enzyme in Syringe A for 15 minutes at room temperature before mixing.
-
The initial rates of the inhibited reaction are recorded.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethylcontaining sulfanilamides. I. Synthesis and in vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of 3-(Trifluoromethyl)benzenesulfonamide: A Foundational Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)benzenesulfonamide, a key molecular scaffold in modern drug discovery. While direct pharmacological data on this compound is limited, its significance lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. This document will delve into the distinct contributions of its core functional moieties—the trifluoromethyl group and the benzenesulfonamide scaffold—and explore the diverse pharmacology of its derivatives, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Fluorinated Sulfonamide
This compound (CAS 672-58-2) is a synthetic organic compound featuring a benzene ring substituted with a sulfonamide group and a trifluoromethyl group at the meta-position.[1] Its chemical structure provides a unique combination of properties that are highly advantageous in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, while the trifluoromethyl group is a key bioisostere used to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4] Consequently, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents across various disease areas.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO₂S | [1] |
| Molecular Weight | 225.19 g/mol | [1] |
| Melting Point | 122-126 °C | [6] |
| CAS Number | 672-58-2 | [1] |
| PubChem CID | 244076 | [1] |
The Role of Key Functional Groups in Drug Design
The pharmacological potential of derivatives of this compound can be largely attributed to the synergistic effects of its two key functional groups. Understanding these contributions is crucial for designing novel molecules with desired therapeutic properties.
The Trifluoromethyl Group: A Bioisostere for Enhanced Drug-like Properties
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry due to its profound impact on a molecule's biological and physical properties.[2] Its strong electron-withdrawing nature and high lipophilicity contribute to:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and often increasing a drug's half-life.[2]
-
Lipophilicity and Permeability: The lipophilic nature of the CF₃ group can enhance a molecule's ability to cross biological membranes, improving oral bioavailability and penetration into target tissues.[2]
-
Binding Affinity: The electronic properties of the CF₃ group can alter the acidity of nearby protons and influence non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.[2][7]
Caption: Key contributions of the trifluoromethyl group in drug design.
The Benzenesulfonamide Scaffold: A Privileged Pharmacophore
The benzenesulfonamide scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity.[4][8][9] This versatility stems from the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites.[4] Sulfonamide-containing drugs have been developed for a wide range of therapeutic indications, including:
-
Antimicrobial agents
-
Diuretics
-
Anticonvulsants
-
Anti-inflammatory drugs
-
Anticancer agents
Pharmacology of this compound Derivatives
While this compound itself is not marketed as a therapeutic agent, its derivatives have demonstrated significant and diverse pharmacological activities. The following sections highlight key examples.
Anticancer Activity
Several studies have reported the synthesis of novel anticancer agents using this compound as a starting material. For instance, trifluoromethylquinoline derivatives carrying a benzenesulfonamide moiety have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines.[5] Some of these compounds exhibited potent cytotoxic effects, with molecular docking studies suggesting the active site of PI3K as a potential target.[5]
Caption: Synthetic pathway to anticancer derivatives.
Cardiovascular Effects
Derivatives of benzenesulfonamides have been investigated for their effects on the cardiovascular system. While direct studies on this compound are not available, related compounds have shown activity. For example, a patent describes substituted pyrazolyl benzenesulfonamides for treating inflammation, which often involves prostaglandin pathways that also play a role in cardiovascular function.[10] It is plausible that derivatives of this compound could be designed to target cardiovascular-related enzymes or receptors.
Toxicology and Safety Profile
The toxicological profile of this compound is not extensively characterized in the public literature. However, GHS hazard classifications from PubChem indicate that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11] A computational toxicology study on trifluoromethyl compounds suggests that factors like electro-topological state indices, molecular connectivity, ionization potential, and lipophilicity are key contributors to their acute oral toxicity in rats.[12]
Table 2: GHS Hazard Statements for this compound
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [11] |
| H315 | Causes skin irritation | [11] |
| H319 | Causes serious eye irritation | [11] |
| H335 | May cause respiratory irritation | [11] |
Experimental Protocols: A Generalized Approach to Derivative Synthesis and Screening
The following provides a generalized workflow for the synthesis and biological evaluation of novel derivatives from this compound, based on common practices in medicinal chemistry.
General Synthetic Protocol for N-Substituted Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, THF).
-
Deprotonation: Add a suitable base (e.g., NaH, K₂CO₃; 1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the corresponding anion.
-
Alkylation/Arylation: Add the desired alkyl or aryl halide (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture as necessary and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
In Vitro Biological Screening Workflow
Caption: A generalized workflow for in vitro screening of novel compounds.
Conclusion and Future Perspectives
This compound is a molecule of significant interest not for its own direct pharmacological effects, but as a foundational building block in the design and synthesis of novel therapeutic agents. The strategic combination of the trifluoromethyl group and the benzenesulfonamide scaffold provides a powerful platform for developing drugs with enhanced potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly continue to leverage this versatile intermediate to explore new chemical space and address unmet medical needs. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of compounds derived from scaffolds like this compound will be paramount to the success of next-generation drug discovery.
References
-
PubChem. 3-(Trifluoromethyl)benzene-1-sulfonamide. [Link][11]
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. [Link][1]
-
Scilit. A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. [Link][13]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][2][7][14]
-
Taylor & Francis Online. A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. [Link][3]
-
PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link][4]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link][8]
-
Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link][9]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link][15]
-
PubChem. 3-(Trifluoromethyl)benzene-1-sulfonamide. [Link][11]
-
PubMed. Synthesis and Anticancer Activity of Some Novel Trifluoromethylquinolines Carrying a Biologically Active Benzenesulfonamide Moiety. [Link][5]
-
Google Patents. US5466823A - Substituted pyrazolyl benzenesulfonamides. [10]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][7]
- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
-
PubMed. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. [Link][12]
-
ResearchGate. Examples of commercial trifluoromethoxylated and trifluoromethylthiolated bioactive compounds. [Link]
-
ResearchGate. Examples of bioactive molecules with a trifluoromethylthiolated group (SCF3). [Link]
-
UA Campus Repository. Expanding the Utility of Triazabutadiene Chemical Probes To Enable Their Use in the Study of Protein Dynamics via 19F NMR. [Link]
-
PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]
-
ResearchGate. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. [Link]
-
Charles River Laboratories. Drug Discovery Patents. [Link]
-
PubMed Central. Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. [Link]
-
I-MAK. Patent Search Methodology. [Link]
-
YouTube. A Spotlight on Recent Highlights from Small Molecule Patents. [Link]
-
Regulations.gov. Human Health Toxicity Value for Lithium bis[(trifluoromethyl)sulfonyl]azanide (HQ-115). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 97 672-58-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-b.com [ajchem-b.com]
- 10. US5466823A - Substituted pyrazolyl benzenesulfonamides - Google Patents [patents.google.com]
- 11. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
The Strategic deployment of 3-(Trifluoromethyl)benzenesulfonamide in Modern Organic Synthesis: A Technical Guide
Introduction: The Emergence of a Privileged Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, with its unique electronic properties and metabolic stability, has proven to be a valuable asset in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When coupled with the versatile sulfonamide functional group, a pharmacophore present in numerous approved drugs, the resulting scaffold becomes a powerful tool for the synthetic chemist. This guide provides an in-depth technical overview of 3-(trifluoromethyl)benzenesulfonamide, a building block that elegantly combines these two critical functionalities, and its application in the construction of complex, high-value molecules.
This document will explore the reactivity of the sulfonamide nitrogen through key synthetic transformations, providing detailed, field-proven protocols for N-arylation and N-alkylation reactions. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causal factors that govern their success. Furthermore, we will showcase the tangible outcomes of this chemistry by examining the synthesis of specific bioactive molecules where this compound serves as a pivotal starting material.
Core Chemical Properties and Strategic Value
This compound is a crystalline solid at room temperature, with a melting point in the range of 122-126 °C[1]. Its strategic value in synthesis is rooted in the distinct properties of its two key functional groups:
-
The Trifluoromethyl Group: This strongly electron-withdrawing group significantly impacts the acidity of the N-H bond of the sulfonamide, making it more amenable to deprotonation and subsequent functionalization. In the context of medicinal chemistry, the CF₃ group is prized for its ability to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functionalities to optimize target binding[2][3].
-
The Sulfonamide Group: As a primary sulfonamide, the -SO₂NH₂ moiety provides a versatile handle for a variety of synthetic transformations. The two hydrogen atoms on the nitrogen are available for substitution, allowing for the introduction of diverse alkyl and aryl substituents. The sulfonamide group itself is a well-established pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites[4][5].
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO₂S | PubChem CID: 244076 |
| Molecular Weight | 225.19 g/mol | [1] |
| Melting Point | 122-126 °C | [1] |
| Appearance | White to off-white crystalline powder | Generic MSDS |
| CAS Number | 672-58-2 | [1] |
Key Synthetic Transformations and Experimental Protocols
The utility of this compound as a building block is most prominently demonstrated in its N-functionalization reactions. The following sections provide detailed protocols for two of the most important classes of these transformations: N-arylation and N-alkylation.
N-Arylation via Cross-Coupling Reactions
The formation of N-aryl sulfonamides is a critical transformation in the synthesis of a wide range of biologically active compounds. Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions are effective methods for achieving this.
The Ullmann condensation is a classical method for the formation of C-N bonds, and modern iterations of this reaction offer reliable and scalable routes to N-aryl sulfonamides. Copper catalysts, being more economical than palladium, are an attractive choice for large-scale synthesis[6][7].
Reaction Principle: The reaction proceeds via the coordination of a copper(I) catalyst to the sulfonamide and the aryl halide. A base is required to deprotonate the sulfonamide, forming a more nucleophilic amide species that can then displace the halide from the aryl partner. The choice of ligand for the copper catalyst can be crucial for achieving high yields and broad substrate scope, although ligand-free systems have also been developed[1][6][8].
Figure 1: Generalized catalytic cycle for the Ullmann N-arylation of sulfonamides.
Experimental Protocol: Copper-Catalyzed N-Arylation of this compound with 2-Bromopyridine
This protocol is adapted from general procedures for the copper-catalyzed N-arylation of sulfonamides and represents a robust method for the synthesis of N-heteroaryl derivatives.[5]
Materials:
-
This compound
-
2-Bromopyridine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), 2-bromopyridine (1.2 mmol, 1.2 eq.), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(pyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide.
Causality and Optimization:
-
Base: Potassium carbonate is a common and effective base for this transformation. Stronger bases like cesium carbonate can sometimes improve yields, especially with less reactive aryl halides[1].
-
Ligand: DMEDA is a cost-effective and efficient ligand that stabilizes the copper catalyst and facilitates the coupling[5]. Other diamine or amino acid-based ligands can also be effective.
-
Solvent: Dioxane is a suitable high-boiling solvent. For more challenging couplings, polar aprotic solvents like DMF or DMSO can be used, but may require higher temperatures[6].
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, offering a broad substrate scope and high functional group tolerance[4][8][9]. It is particularly useful for coupling with electron-deficient or sterically hindered partners.
Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the N-aryl sulfonamide and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands generally being the most effective[4][9].
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with 4-Bromoanisole
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of sulfonamides.[10]
Materials:
-
This compound
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.5 mmol, 1.5 eq.).
-
Add this compound (1.0 mmol, 1.0 eq.) and 4-bromoanisole (1.1 mmol, 1.1 eq.).
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide.
Causality and Optimization:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for efficient catalysis. Other common ligands include Josiphos-type ligands or Buchwald's biarylphosphine ligands[4].
-
Base: A strong, non-nucleophilic base is required. Cesium carbonate is often used, but sodium tert-butoxide or potassium phosphate can also be effective, depending on the specific substrates and ligand[9].
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
N-Alkylation Reactions
The synthesis of N-alkylated sulfonamides is another important transformation, providing access to a different region of chemical space. While direct alkylation with alkyl halides can be challenging due to the potential for O-alkylation and over-alkylation, modern methods offer more controlled and efficient routes.
Recent advances in catalysis have enabled the use of "green" alkylating agents such as alcohols. Manganese-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions provide a highly atom-economical method for the N-alkylation of sulfonamides, with water as the only byproduct[11].
Reaction Principle: The manganese catalyst first oxidizes the alcohol to the corresponding aldehyde, releasing a hydride species that is temporarily stored on the catalyst. The aldehyde then undergoes a condensation reaction with the sulfonamide to form an imine intermediate. This imine is then reduced by the manganese-hydride species to afford the N-alkylated sulfonamide and regenerate the active catalyst.
Sources
- 1. repository.nie.edu.sg [repository.nie.edu.sg]
- 2. Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. jelsciences.com [jelsciences.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
The Trifluoromethylquinoline Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The quinoline nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to modulate and enhance pharmacological activity. This in-depth technical guide explores the intricate structure-activity relationships (SAR) of trifluoromethylquinolines, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the profound impact of the CF3 group on the physicochemical properties and biological activities of quinoline derivatives, with a specific focus on their applications as antimalarial and anticancer agents. This guide will further provide detailed experimental protocols and insightful analysis to empower the rational design of next-generation trifluoromethylquinoline-based therapeutics.
The Power of Trifluoromethylation in Quinoline Scaffolds
The introduction of a trifluoromethyl group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic potential.[1] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When appended to the quinoline core, the CF3 group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life.[1]
-
Increase Lipophilicity: The lipophilic nature of the CF3 group can improve a compound's ability to cross cellular membranes, leading to better absorption and distribution.[1]
-
Modulate Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the electron density of the quinoline ring system, influencing its binding affinity to biological targets.
-
Serve as a Bioisostere: The CF3 group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.
Structure-Activity Relationship of Trifluoromethylquinolines as Antimalarial Agents
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents.[2] Trifluoromethylquinolines have shown considerable promise in this area.
Key Structural Features for Antimalarial Activity
The antimalarial activity of trifluoromethylquinolines is highly dependent on the substitution pattern on the quinoline ring. Key SAR observations include:
-
Position of the Trifluoromethyl Group: The placement of the CF3 group is critical. Studies have shown that derivatives with the CF3 group at the 2- and 8-positions exhibit significant in vitro antimalarial activity.[3] Compounds with two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinolines, often display slightly higher activity than their mono-trifluoromethylated counterparts.[3]
-
Substitution at the 4-Position: The nature of the substituent at the 4-position of the quinoline ring plays a crucial role in determining antimalarial potency. The introduction of a side chain containing a basic nitrogen atom, a feature also present in the well-known antimalarial chloroquine, is often associated with enhanced activity.
-
Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic ketones at the 4-position has been explored. For instance, 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene and 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketones have demonstrated notable IC50 values against P. falciparum.[3]
-
Bioisosteric Replacements: In related quinoxaline derivatives, which share structural similarities, the bioisosteric replacement of a phenyl group with 2-thienyl or 2-furyl subunits has been shown to be a key characteristic for antimalarial activity.[4]
Quantitative SAR Data for Antimalarial Trifluoromethylquinolines
The following table summarizes the in vitro antimalarial activity of selected trifluoromethylquinoline derivatives against the D10 strain of Plasmodium falciparum.
| Compound ID | Quinoline Core | Substituent at 4-Position | IC50 (µg/mL)[3] |
| 1 | 2,8-bis(trifluoromethyl)quinoline | N4-ethyl-5-nitroimidazolo | 4.8 |
| 2 | 2,8-bis(trifluoromethyl)quinoline | 5-pyrimidino | 5.2 |
Structure-Activity Relationship of Trifluoromethylquinolines as Anticancer Agents
The quinoline scaffold is also a prominent feature in many anticancer agents.[5] The addition of a trifluoromethyl group can enhance the anticancer properties of these compounds by influencing their interaction with various cellular targets.
Key Structural Determinants for Anticancer Efficacy
The anticancer activity of trifluoromethylquinolines is dictated by a complex interplay of structural features:
-
Anilino Substituent at the 2-Position: A series of 4-trifluoromethyl-2-anilinoquinoline derivatives has been identified as potential anticancer agents targeting SGK1.[6] The nature of the substituent on the anilino moiety is critical for activity.
-
Piperazine Moiety: Compound 8b , featuring a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position, has demonstrated superior efficacy against multiple cancer cell lines by inducing apoptosis and cell cycle arrest.[6]
-
Trifluoromethyl Alcohols: Quinoline-derived trifluoromethyl alcohols have emerged as a novel class of potent growth inhibitors.[7] The synthesis of these compounds often involves the sp3-C-H functionalization of methylquinolines with trifluoromethyl ketones.[7]
-
Benzenesulfonamide Moiety: The incorporation of a biologically active benzenesulfonamide moiety into the trifluoromethylquinoline scaffold has been explored as a strategy to develop novel anticancer agents.
Quantitative SAR Data for Anticancer Trifluoromethylquinolines
The following table presents the in vitro anticancer activity of a key trifluoromethylquinoline derivative.
| Compound ID | Cancer Cell Line | IC50 (µM)[6] |
| 8b | PC3 | Data not specified in abstract |
| 8b | LNCaP | Data not specified in abstract |
| 8b | K562 | Data not specified in abstract |
| 8b | HeLa | Data not specified in abstract |
Experimental Protocols
General Synthesis of Trifluoromethylquinolines
The synthesis of trifluoromethylquinolines can be achieved through various established methods. The Friedländer annulation is a widely used and efficient protocol.
DOT Script for Friedländer Annulation:
Caption: General workflow for the Friedländer annulation to synthesize trifluoromethylquinolines.
Step-by-Step Protocol for Friedländer Annulation:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-aminoaryl ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene).
-
Addition of Carbonyl Compound: Add the carbonyl compound containing an α-methylene group (1.1 eq) to the reaction mixture.
-
Catalyst Addition: Introduce a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst depends on the specific substrates.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired trifluoromethylquinoline.
In Vitro Antimalarial Assay Protocol
The in vitro antimalarial activity of trifluoromethylquinolines can be assessed against chloroquine-sensitive and -resistant strains of P. falciparum.
DOT Script for Antimalarial Assay Workflow:
Caption: Workflow for in vitro antimalarial activity assessment.
Step-by-Step Protocol for SYBR Green I-based Assay:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Prepare serial dilutions of the trifluoromethylquinoline compounds in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the diluted compounds to a 96-well microtiter plate. Include positive (chloroquine) and negative (solvent) controls.
-
Parasite Addition: Add the parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Future Perspectives and Conclusion
The exploration of the structure-activity relationships of trifluoromethylquinolines has unveiled a wealth of information for the rational design of novel therapeutic agents. The strategic placement of the trifluoromethyl group, coupled with modifications at other positions of the quinoline nucleus, offers a versatile platform for fine-tuning pharmacological activity. Future research should focus on:
-
Expanding the Chemical Space: Synthesizing a broader range of derivatives with diverse substitution patterns to identify novel pharmacophores.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Efficacy and Safety Profiling: Advancing promising candidates to in vivo models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
References
-
Monge, A., et al. (2008). Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives. Experimental Parasitology, 118(1), 25-31. [Link]
-
Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163-8. [Link]
-
Various Authors. (n.d.). Synthesis of 2-trifluoromethyl Quinolines. ResearchGate. [Link]
-
Vardhan, S. V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21374. [Link]
-
Singh, O. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Journal of Advances in Chemistry, 8(3), 1707-1715. [Link]
-
Various Authors. (n.d.). Examples of bioactive 2-trifluoromethyl quinolines. ResearchGate. [Link]
-
de Souza, M. V. N., et al. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 25(15), 3458. [Link]
-
Various Authors. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]
-
Al-Masum, M., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1841-1845. [Link]
-
da Silva, J. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Al-Dosari, M. S., et al. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 69, 373-383. [Link]
-
Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy & Bioallied Sciences, 3(1), 1-10. [Link]
-
Wang, Y., et al. (2025). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. [Link]
-
Ferreira, R. J., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8568. [Link]
-
Various Authors. (n.d.). SAR for anticancer and antimicrobial activity. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Power of a Trifecta of Fluorines
In the intricate ballet of drug design, the strategic incorporation of specific functional groups can dramatically alter the performance of a molecule, transforming a promising but flawed lead into a blockbuster therapeutic. Among the medicinal chemist's most powerful tools is the trifluoromethyl (CF3) group. Its deceptively simple structure—a carbon atom bonded to three fluorine atoms—belies a profound influence on a molecule's physicochemical and pharmacokinetic properties. This guide, intended for the discerning researcher, delves into the multifaceted significance of the trifluoromethyl group, moving beyond a mere catalog of its effects to explore the underlying causality and its strategic application in the rational design of superior pharmaceuticals. We will explore how this unassuming moiety can enhance metabolic stability, modulate lipophilicity and bioavailability, and fine-tune binding interactions, ultimately shaping the success of a drug candidate.
I. The Physicochemical Impact of the Trifluoromethyl Group: A Game of Push and Pull
The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms, which creates a strong electron-withdrawing effect, and the exceptional strength of the carbon-fluorine bond.[1][2] These fundamental characteristics ripple through the entire molecule, influencing a cascade of properties critical for drug efficacy.
Metabolic Stability: The Fortification Effect
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[3] The introduction of a trifluoromethyl group at a metabolically labile position is a well-established strategy to block oxidative metabolism.[2][3] The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.[1][4] This "metabolic blocking" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[3][5]
For instance, the replacement of a metabolically vulnerable methyl group with a trifluoromethyl group can dramatically alter a compound's metabolic fate. This is exemplified in numerous drug discovery programs where such a substitution has led to a significant increase in in vivo exposure. A case in point is the development of picornavirus inhibitors, where replacing a methyl group with a trifluoromethyl group not only prevented hydroxylation at that specific position but also conferred a global protective effect against hepatic metabolism at other sites on the molecule.[6]
| Parameter | Molecule with Methyl Group | Molecule with Trifluoromethyl Group | Rationale for Change |
| In vitro Half-life (t½) | Shorter | Longer | The high bond energy of the C-F bond resists enzymatic cleavage by CYP enzymes.[1][3] |
| Intrinsic Clearance (Clint) | Higher | Lower | Blocking a primary metabolic pathway reduces the overall rate of metabolism.[3] |
| Number of Metabolites | Often higher | Significantly reduced | Inhibition of a major metabolic route limits the formation of downstream metabolites.[6] |
A standard method to assess metabolic stability is the in vitro microsomal stability assay.[3][4]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat) thawed on ice.
-
NADPH regenerating system (to ensure sustained CYP activity).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a mixture of microsomes and buffer to 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution to precipitate proteins and stop enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug against time.
-
The slope of the resulting linear regression provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (microsomal protein concentration).
-
Caption: The CF3 group blocks oxidative metabolism at a labile position.
Lipophilicity and Bioavailability: A Balancing Act
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The trifluoromethyl group is one of the most lipophilic substituents used in drug design, with a Hansch π value of +0.88.[1] This increased lipophilicity can enhance membrane permeability, leading to improved absorption and bioavailability.[1][5] For instance, in the case of the CGRP antagonist atogepant, the trifluoromethyl and trifluorophenyl groups contribute to better oral bioavailability and blood-brain barrier permeability.[1][2]
However, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity.[1] Therefore, the introduction of a CF3 group must be carefully considered within the context of the overall molecular properties. In some cases, exchanging a CF3 group for a methyl group can lead to a drastic reduction in lipophilicity.[8]
| Parent Molecule | CF3-Substituted Analog | Change in LogP (ΔLogP) | Implication |
| Benzene | Trifluoromethylbenzene | +1.14 | Increased lipophilicity, potentially enhancing membrane permeability.[7] |
| Aniline | 3-(Trifluoromethyl)aniline | +1.28 | Significant increase in lipophilicity.[7] |
The shake-flask method is the traditional and most reliable method for determining LogP.[7][9]
Objective: To measure the equilibrium distribution of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the phases to separate completely, often aided by centrifugation.
-
-
Quantification:
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).
-
Caption: Lipophilicity's multifaceted influence on ADME properties.
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of nearby acidic or basic functional groups.[10][11] For example, placing a CF3 group on a phenyl ring attached to a carboxylic acid will lower the pKa, making the acid stronger. Conversely, for an aniline derivative, the CF3 group will decrease the basicity of the amine (lower pKa of the conjugate acid). This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and target binding.[11]
II. Enhancing Target Binding and Selectivity
The trifluoromethyl group can also play a direct role in enhancing a drug's binding affinity and selectivity for its biological target.[1]
Steric and Electronic Interactions
The CF3 group is sterically larger than a methyl group and is often considered a bioisostere for an ethyl or isopropyl group.[1] This increased bulk can lead to more favorable van der Waals interactions within a binding pocket. Furthermore, the electron-deficient nature of the CF3 group can lead to favorable electrostatic interactions, such as dipole-dipole or multipolar interactions, with electron-rich residues in the target protein.[12][13] In some cases, the fluorine atoms of the CF3 group can participate in hydrogen bonding or halogen bonding.[14]
Conformational Control
The steric bulk and electronic properties of the trifluoromethyl group can influence the conformational preferences of a molecule. By restricting rotation around certain bonds, the CF3 group can lock the molecule into a bioactive conformation, thereby increasing its affinity for the target.
III. Synthetic Strategies for Introducing the Trifluoromethyl Group
The widespread use of the trifluoromethyl group in drug discovery has spurred the development of numerous synthetic methods for its introduction into organic molecules.[9][14][15] These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.
Nucleophilic Trifluoromethylation
This approach involves the use of a nucleophilic "CF3-" equivalent. The Ruppert-Prakash reagent (TMSCF3) is a widely used and versatile reagent for the nucleophilic trifluoromethylation of carbonyl compounds and imines.[16][17] The reaction is typically initiated by a fluoride source.
Objective: To synthesize an α-trifluoromethyl alcohol from a ketone.
Methodology:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the ketone in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., 0°C or -78°C).
-
-
Addition of Reagents:
-
Add a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF).
-
Slowly add the Ruppert-Prakash reagent (TMSCF3).
-
-
Reaction and Workup:
-
Stir the reaction mixture at the low temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a proton source (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents deliver a "CF3+" synthon. Togni's reagents and Umemoto's reagents are popular examples of shelf-stable, electrophilic trifluoromethylating agents that can be used to trifluoromethylate a wide range of nucleophiles, including arenes, heteroarenes, and enolates.[18][19][20]
Radical Trifluoromethylation
Radical trifluoromethylation methods have gained prominence in recent years. These reactions often employ a radical initiator and a CF3 source, such as trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent).[21]
Caption: Major strategies for introducing the trifluoromethyl group.
IV. Case Studies: The Trifluoromethyl Group in FDA-Approved Drugs
The impact of the trifluoromethyl group is evident in the large number of FDA-approved drugs that contain this moiety.[14][21] A few prominent examples illustrate its diverse applications:
-
Fluoxetine (Prozac®): An antidepressant where the trifluoromethyl group on the phenyl ring enhances its lipophilicity and metabolic stability.
-
Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) where the CF3 group contributes to its selective inhibition of COX-2.
-
Dutasteride (Avodart®): Used to treat benign prostatic hyperplasia, the two trifluoromethyl groups on the phenyl ring are crucial for its potent inhibition of 5α-reductase.[14]
-
Aprepitant (Emend®): An antiemetic where the trifluoromethyl groups contribute to its high binding affinity for the neurokinin 1 (NK1) receptor.[15]
V. Conclusion: A Versatile Tool for Drug Discovery
The trifluoromethyl group is far more than a simple substituent; it is a powerful and versatile tool that allows medicinal chemists to fine-tune the properties of drug candidates in a predictable and rational manner. By judiciously incorporating this group, researchers can overcome common challenges in drug development, such as poor metabolic stability and low bioavailability, while simultaneously enhancing target affinity and selectivity. As our understanding of the subtle interplay between the CF3 group and biological systems continues to grow, and as new synthetic methodologies for its introduction are developed, the trifluoromethyl group is poised to remain a cornerstone of modern drug design for the foreseeable future.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
New Methods for Synthesis of Trifluoromethyl Compounds Directed for Medicinal Applications. J-Stage. [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Request PDF - ResearchGate. [Link]
-
Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. [Link]
-
An Evaluation of Peptide-Bond Isosteres. Raines Lab. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. BJOC. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Request PDF - ResearchGate. [Link]
-
The Trifluoromethyl Group in Medical Chemistry. ACS Publications. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]
-
Amino Acid-Based Synthesis of Trifluoromethylalkene Dipeptide Isosteres by Alcohol-Assisted Nucleophilic Trifluoromethylation an. American Chemical Society. [Link]
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]
-
Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. [Source not further specified]. [Link]
-
Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. [Source not further specified]. [Link]
-
Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Request PDF - ResearchGate. [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. [Link]
Sources
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. Copper‐Catalyzed Aromatic Trifluoromethylation and the Related Transformations [ouci.dntb.gov.ua]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mercell.com [mercell.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrophilic Trifluoromethylation of Aromatics | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 19. brynmawr.edu [brynmawr.edu]
- 20. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 21. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Trifluoromethyl)benzenesulfonamide from 3-(Trifluoromethyl)benzenesulfonyl Chloride: An Application Note and Detailed Protocol
Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. Among these, the trifluoromethyl (CF₃) group is of particular importance due to its profound impact on a molecule's physicochemical and pharmacological properties.[1][2] The CF₃ group, a potent electron-withdrawing substituent, can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] These attributes often translate to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability.[1] Consequently, trifluoromethylated aromatic compounds are pivotal building blocks in the synthesis of novel therapeutic agents.[3][4] This guide provides a comprehensive protocol for the synthesis of 3-(trifluoromethyl)benzenesulfonamide, a key intermediate in the development of various biologically active molecules, from 3-(trifluoromethyl)benzenesulfonyl chloride.
Chemical Principles and Mechanistic Overview
The synthesis of a sulfonamide from a sulfonyl chloride is a classic and robust nucleophilic acyl substitution reaction. In this specific application, 3-(trifluoromethyl)benzenesulfonyl chloride serves as the electrophile. The highly electron-withdrawing trifluoromethyl group on the benzene ring further activates the sulfonyl chloride moiety, making the sulfur atom highly susceptible to nucleophilic attack.[5]
The nucleophile in this synthesis is ammonia (NH₃). The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, a good leaving group, to form the stable sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[6]
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier Example |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | 777-44-6 | 244.62 | 10.0 g (40.9 mmol) | Sigma-Aldrich |
| Ammonium hydroxide (28-30% solution in water) | 1336-21-6 | 35.05 | 25 mL | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | VWR Chemicals |
| Pyridine, anhydrous | 110-86-1 | 79.10 | 6.6 mL (81.8 mmol) | Acros Organics |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed | J.T. Baker |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed | EMD Millipore |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | Alfa Aesar |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Detailed Synthesis Workflow
Caption: Step-by-step workflow for the synthesis.
Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (40.9 mmol) of 3-(trifluoromethyl)benzenesulfonyl chloride in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add 6.6 mL (81.8 mmol) of anhydrous pyridine.
-
Ammonia Addition: Slowly add 25 mL of concentrated ammonium hydroxide solution (28-30%) to the reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid to neutralize the excess ammonia and pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure this compound.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Safety Precautions
-
3-(Trifluoromethyl)benzenesulfonyl chloride: This compound is corrosive and reacts with moisture.[5] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor.[8][9] Work in a well-ventilated area or fume hood.[8][9] Avoid inhalation of vapors.[10] In case of contact, flush the affected area with copious amounts of water.[9][11]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use with adequate ventilation.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | Compare the experimentally determined melting point with the literature value. |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons and the -NH₂ protons, with appropriate chemical shifts and coupling patterns. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group should be observed. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons and the carbon of the -CF₃ group. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of this compound (225.19 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretches (around 3300-3400 cm⁻¹), S=O stretches (around 1350 and 1160 cm⁻¹), and C-F stretches should be present. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the final product.[12][13] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture after the initial addition of ammonia. |
| Loss of product during work-up. | Ensure complete extraction of the product from the aqueous layer. Perform back-extractions of the aqueous layers with DCM. | |
| Impure Product | Incomplete reaction or side product formation. | Optimize the recrystallization solvent system to improve purification. Column chromatography may be employed for further purification if necessary. |
| Presence of starting material. | Ensure the complete reaction of the sulfonyl chloride by monitoring the reaction progress using thin-layer chromatography (TLC). |
Conclusion
The synthesis of this compound from 3-(trifluoromethyl)benzenesulfonyl chloride is a straightforward and efficient process that utilizes a fundamental reaction in organic chemistry. The incorporation of the trifluoromethyl group makes this compound a valuable building block for the development of novel pharmaceuticals and agrochemicals.[14] By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this important intermediate for their drug discovery and development programs.
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]
-
Analysis of sulfonamides. Slideshare. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Simple Tests for Identification of Sulfonamides. ResearchGate. Available at: [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]
-
The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
3-(trifluoromethyl)benzenesulfonyl chloride. ChemSrc. Available at: [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel Trifluoromethylquinolines Carrying a Biologically Active Benzenesulfonamide Moiety. PubMed. Available at: [Link]
-
3-(Trifluoromethyl)benzenesulfonyl chloride. Oakwood Chemical. Available at: [Link]
-
Synthesis of trifluoromethanesulfenyl chloride. PrepChem.com. Available at: [Link]
-
Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers. Available at: [Link]
- WO2003064380A1 - Process for production of trifluoromethylbenzenesulfonyl chlorides. Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
Safety Precautions For Workers Who Handle Ammonia. GDS Corp. Available at: [Link]
-
What Safety Precautions Should Be Taken When Handling Ammonia Gas?. Chemtrade. Available at: [Link]
-
What Are The Safety Precautions For Handling Ammonia?. Chemistry For Everyone. Available at: [Link]
-
Ammonia Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(三氟甲基)苯磺酰氯 | Sigma-Aldrich [sigmaaldrich.com]
- 8. gdscorp.com [gdscorp.com]
- 9. What Safety Precautions Should Be Taken When Handling Ammonia Gas? [steelmangas.com]
- 10. youtube.com [youtube.com]
- 11. Ammonia Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 12. ymerdigital.com [ymerdigital.com]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the N-Alkylation of 3-(Trifluoromethyl)benzenesulfonamide
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The N-alkylation of sulfonamides is a critical transformation, as the nature of the substituent on the nitrogen atom can profoundly influence the biological activity, pharmacokinetic properties, and overall efficacy of the molecule. 3-(Trifluoromethyl)benzenesulfonamide is a valuable starting material in drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability and lipophilicity. However, the electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the sulfonamide nitrogen, presenting a unique challenge for its N-alkylation.[2][3]
This comprehensive guide provides detailed protocols and technical insights for the successful N-alkylation of this compound. We will explore various synthetic strategies, from classical approaches to modern catalytic methods, and provide a rationale for selecting the most appropriate method based on the desired product and available resources.
Understanding the Reactivity of this compound
The key to successful N-alkylation lies in understanding the chemical properties of this compound. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which has two main consequences:
-
Increased Acidity: The electron-withdrawing -CF3 group increases the acidity of the N-H protons of the sulfonamide, making it easier to deprotonate with a suitable base.
-
Decreased Nucleophilicity: The electron density on the nitrogen atom is significantly reduced, making it a weaker nucleophile compared to sulfonamides with electron-donating groups.[1][2]
This dual nature necessitates careful selection of reaction conditions to achieve efficient N-alkylation while avoiding potential side reactions.
Synthetic Strategies for N-Alkylation
Several robust methods can be employed for the N-alkylation of this compound. The choice of method will depend on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.
Classical N-Alkylation with Alkyl Halides
This is a traditional and straightforward approach involving the reaction of the deprotonated sulfonamide with an alkyl halide.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the weakly nucleophilic sulfonamide. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH). Cesium carbonate is often preferred as it can lead to higher yields, potentially due to the "cesium effect" which enhances the nucleophilicity of the resulting anion.[4]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
Detailed Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides with primary and secondary alcohols under mild, neutral conditions.[5][6][7] This reaction proceeds with inversion of stereochemistry at the alcohol carbon center.
Reaction Scheme:
Ar-SO2NH2 + RCHO + Reducing Agent -> Ar-SO2NHCH2R
Ar-SO2NH2 + RCH2OH --[Mn(I) catalyst, Base]--> Ar-SO2NHCH2R + H2O
Caption: General workflow for the N-alkylation of this compound.
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
Troubleshooting and Optimization
-
Low Yield: If the yield is low in classical alkylation, consider using a stronger base like Cs2CO3 or NaH, or increasing the reaction temperature. For the Mitsunobu reaction, ensure all reagents and solvents are strictly anhydrous.
-
Side Reactions: Over-alkylation can be an issue in classical alkylation. Using a 1:1 stoichiometry of the sulfonamide to the alkylating agent can minimize this.
-
Difficult Purification: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes be difficult to remove. Careful chromatography or alternative purification techniques may be necessary.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents can be toxic and should be handled with care.
-
Strong bases like sodium hydride are highly reactive and should be handled under an inert atmosphere.
Conclusion
The N-alkylation of this compound is a feasible and important transformation in synthetic and medicinal chemistry. By understanding the electronic properties of the starting material and carefully selecting the appropriate synthetic method, researchers can efficiently access a diverse range of N-alkylated sulfonamides. The protocols provided in this guide offer a solid foundation for achieving successful outcomes in the laboratory.
References
- Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
- Mitsunobu and Related Reactions: Advances and Applic
- Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
- N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. Request PDF.
- Alkylation of Amines under Mitsunobu Conditions. Synfacts.
- Methods for mono‐selective N‐alkylation of primary sulfonamides using...
- N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.
- Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters.
- The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry.
- Sulfonamide synthesis by alkylation or aryl
- Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Request PDF.
- Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide. Benchchem.
Sources
Application Notes and Protocols: Leveraging 3-(Trifluoromethyl)benzenesulfonamide in Copper-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Sulfonamide Coupling Chemistry
In the landscape of modern synthetic and medicinal chemistry, the construction of carbon-heteroatom bonds remains a cornerstone of molecular design. Among the myriad of functionalities, the N-arylsulfonamide moiety is a privileged scaffold, present in a wide array of pharmaceuticals and agrochemicals. Copper-catalyzed cross-coupling reactions, particularly Ullmann and Chan-Lam type couplings, have emerged as powerful and cost-effective methods for the synthesis of these valuable compounds.[1][2] This guide focuses on the application of 3-(Trifluoromethyl)benzenesulfonamide in such reactions, a substrate of particular interest due to the unique properties imparted by the trifluoromethyl (CF₃) group.
The presence of a CF₃ group can significantly enhance the pharmacokinetic and physicochemical properties of a molecule. It is known to increase lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the strong carbon-fluorine bond renders the CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo stability of drug candidates. From a chemical reactivity standpoint, the electron-withdrawing nature of the trifluoromethyl group increases the acidity of the sulfonamide N-H bond, which can facilitate its deprotonation and subsequent participation in the catalytic cycle.
These application notes provide detailed protocols and mechanistic insights for the use of this compound in two key copper-catalyzed cross-coupling reactions: a modified Ullmann-type N-arylation with aryl halides and a Chan-Lam N-arylation with arylboronic acids. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to incorporate this versatile building block into their synthetic strategies.
I. Copper-Catalyzed Ullmann-Type N-Arylation of this compound with Aryl Halides
The Ullmann condensation is a classic method for the formation of C-N bonds, and its catalytic variants have made it a highly practical transformation in modern organic synthesis.[1][2] This protocol describes a ligand-free approach for the N-arylation of this compound with aryl bromides, leveraging the inherent reactivity of the sulfonamide and the efficacy of a simple copper(I) catalyst.
Causality in Experimental Design:
-
Catalyst: Copper(I) iodide (CuI) is an inexpensive and effective catalyst for Ullmann-type couplings. The active species is believed to be a Cu(I) complex.
-
Base: A solid-supported base like potassium fluoride on alumina (KF/Al₂O₃) or a strong carbonate base such as cesium carbonate (Cs₂CO₃) is crucial for the deprotonation of the sulfonamide, generating the nucleophilic sulfonamidate anion. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Temperature: Ullmann-type reactions often require elevated temperatures (100-140 °C) to promote the oxidative addition of the aryl halide to the copper center.
Experimental Workflow: Ullmann-Type N-Arylation
Caption: Workflow for the Ullmann-Type N-Arylation.
Detailed Protocol: N-Arylation of this compound with 4-Bromoanisole
Materials:
-
This compound
-
4-Bromoanisole
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.2 mmol, 1.2 equiv.), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (3 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide.
Catalytic Cycle: Ullmann-Type N-Arylation
Caption: Proposed Catalytic Cycle for Ullmann-Type N-Arylation.
The proposed mechanism commences with the coordination of the deprotonated sulfonamide to the Cu(I) catalyst.[2][3] This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate.[2] The final step is reductive elimination from the Cu(III) species to yield the N-arylated sulfonamide product and regenerate the active Cu(I) catalyst.[2][3]
II. Copper-Catalyzed Chan-Lam N-Arylation of 3-(Trifluoromethyl)benzenesulfonyl Azide with Arylboronic Acids
The Chan-Lam coupling reaction offers a complementary approach to the Ullmann-type reaction, typically employing arylboronic acids as the arylating agent.[3] This reaction often proceeds under milder conditions and is tolerant of a wider range of functional groups. This protocol utilizes 3-(Trifluoromethyl)benzenesulfonyl azide as the nitrogen source, which upon reaction, extrudes nitrogen gas to form a copper nitrene intermediate that subsequently couples with the arylboronic acid.
Causality in Experimental Design:
-
Nitrogen Source: 3-(Trifluoromethyl)benzenesulfonyl azide serves as a precursor to the reactive nitrene intermediate. Sulfonyl azides are generally stable and easy to handle.
-
Catalyst: Copper(I) chloride (CuCl) is an effective catalyst for this transformation. The reaction is often performed in the presence of air, which can oxidize Cu(I) to the active Cu(II) species.
-
Solvent: Protic solvents like methanol are often optimal for Chan-Lam couplings, facilitating the transmetalation step.
-
Additives: This reaction can often be performed without the need for an external base or ligand, simplifying the experimental setup.
Experimental Workflow: Chan-Lam N-Arylation
Caption: Workflow for the Chan-Lam N-Arylation.
Detailed Protocol: N-Arylation of 3-(Trifluoromethyl)benzenesulfonyl Azide with Phenylboronic Acid
Materials:
-
3-(Trifluoromethyl)benzenesulfonyl azide (can be prepared from 3-(Trifluoromethyl)benzenesulfonyl chloride and sodium azide)
-
Phenylboronic acid
-
Copper(I) chloride (CuCl)
-
Methanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-(Trifluoromethyl)benzenesulfonyl azide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and CuCl (0.1 mmol, 10 mol%).
-
Add methanol (5 mL) and stir the reaction mixture at room temperature, open to the air, for 12-24 hours. Note: The reaction may evolve nitrogen gas.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in dichloromethane (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-3-(trifluoromethyl)benzenesulfonamide.
Catalytic Cycle: Chan-Lam N-Arylation
Caption: Proposed Catalytic Cycle for Chan-Lam N-Arylation.
In the Chan-Lam coupling, the Cu(I) catalyst is first oxidized to Cu(II) by atmospheric oxygen.[3] The sulfonyl azide then coordinates to the Cu(II) center and, upon loss of nitrogen gas, forms a copper nitrene or a related Cu(II)-amido species. Transmetalation with the arylboronic acid, followed by reductive elimination from a transient Cu(III) intermediate, furnishes the N-arylated sulfonamide product and regenerates the Cu(I) catalyst.[1]
Data Summary
The following table provides a general overview of the reaction parameters for the two described protocols. Yields are representative and can vary depending on the specific substrates and reaction conditions.
| Parameter | Ullmann-Type N-Arylation | Chan-Lam N-Arylation |
| Copper Source | CuI | CuCl |
| Arylating Agent | Aryl Bromide/Iodide | Arylboronic Acid |
| Base | Cs₂CO₃ or KF/Al₂O₃ | Typically none required |
| Ligand | Typically none required | Typically none required |
| Solvent | DMF or Dioxane | Methanol |
| Temperature | 100-140 °C | Room Temperature |
| Atmosphere | Inert (N₂ or Ar) | Air |
| Representative Yields | 60-90% | 70-95% |
Conclusion and Future Outlook
The copper-catalyzed cross-coupling reactions of this compound and its derivatives represent a highly efficient and versatile strategy for the synthesis of medicinally relevant N-arylsulfonamides. The protocols detailed herein for Ullmann-type and Chan-Lam couplings provide robust starting points for the synthesis of a diverse range of compounds. The electron-withdrawing nature of the trifluoromethyl group can favorably influence the reactivity of the sulfonamide, making it an excellent substrate for these transformations. Further optimization of reaction conditions, including the screening of ligands and alternative copper sources, may lead to even more efficient and general protocols. The continued exploration of copper-catalyzed cross-coupling reactions will undoubtedly play a crucial role in the future of drug discovery and development.
References
-
Teo, Y.-C., & Yap, Y.-T. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. [Link]
-
Mondal, S., & Kim, W.-S. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(3), 1598–1602. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Sources
Application Notes & Protocols: 3-(Trifluoromethyl)benzenesulfonamide as a Scaffold in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Promise of a Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery. 3-(Trifluoromethyl)benzenesulfonamide emerges as a compound of significant interest, not necessarily as a standalone therapeutic, but as a foundational structure for the development of novel anticancer agents. Its chemical architecture combines two key pharmacophoric elements: the sulfonamide group, a well-established motif in a plethora of clinically approved drugs, and the trifluoromethyl group, a bioisostere known to enhance metabolic stability and binding affinity.
The sulfonamide moiety is a cornerstone in the design of various therapeutic agents, including antibacterial, diuretic, and notably, anticancer drugs.[1][2] Its ability to act as a zinc-binding group makes it a prime candidate for inhibiting metalloenzymes, such as carbonic anhydrases, which are often overexpressed in tumors.[3] The trifluoromethyl group, on the other hand, is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, and binding interactions with target proteins.[4][5] The strategic combination of these two groups in this compound provides a compelling starting point for synthetic modifications aimed at generating potent and selective anticancer compounds.
This document serves as a comprehensive guide for researchers looking to explore the potential of the this compound scaffold. It outlines the rationale for its use, provides detailed protocols for its evaluation, and offers a framework for interpreting the resulting data.
II. Rationale for Investigation in Anticancer Drug Discovery
While direct studies on the anticancer activity of this compound are not extensively documented, a strong rationale for its investigation stems from the well-established anticancer properties of its derivatives and related compounds. The core hypothesis is that this scaffold can be derivatized to target various pathways implicated in cancer progression.
Potential Mechanisms of Action:
-
Carbonic Anhydrase Inhibition: Many sulfonamide-based drugs exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6] These enzymes play a crucial role in regulating pH in the tumor microenvironment, promoting tumor cell survival and proliferation. The sulfonamide group in this compound can be readily modified to enhance its affinity and selectivity for these isoforms.
-
Induction of Apoptosis: Several complex molecules incorporating the trifluoromethylphenyl sulfonamide moiety have been implicated in the induction of apoptosis.[2] This programmed cell death is a critical mechanism for eliminating cancer cells. Derivatives of this scaffold could be designed to modulate key apoptotic regulators like the Bcl-2 family of proteins or activate the caspase cascade.
-
Cell Cycle Arrest: Disruption of the cell cycle is a hallmark of many successful chemotherapeutic agents. Sulfonamide derivatives have been shown to cause cell cycle arrest, often in the G1 or G2/M phases, thereby preventing cancer cell proliferation.[2]
-
Tubulin Polymerization Inhibition: Some benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with well-known anticancer drugs like paclitaxel.[7] This leads to mitotic arrest and subsequent apoptotic cell death.
The following sections provide detailed protocols to investigate these potential anticancer effects of novel derivatives of this compound.
III. Experimental Protocols
This section details the step-by-step methodologies for the initial screening and subsequent mechanistic evaluation of this compound and its derivatives.
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
This protocol is designed to determine the concentration-dependent cytotoxic effects of test compounds on various cancer cell lines.
1. Cell Culture and Plating:
- Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells at 80-90% confluency using trypsin-EDTA.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound or its derivatives in DMSO.
- Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Remove the overnight culture media from the 96-well plates and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay and Data Analysis:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol is used to investigate whether the cytotoxic effects of a compound are mediated by the induction of apoptosis by analyzing key apoptotic marker proteins.
1. Cell Lysis and Protein Quantification:
- Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
- Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against key apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.[1] Use an antibody against β-actin or GAPDH as a loading control.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the test compound induces cell cycle arrest.
1. Cell Preparation and Fixation:
- Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
- Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[9]
- Incubate the cells at -20°C for at least 2 hours.
2. Staining and Flow Cytometry:
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[10]
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the samples using a flow cytometer.
3. Data Analysis:
- Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11] Compare the cell cycle distribution of treated cells to that of control cells.
IV. Data Presentation
Quantitative data from the initial screening should be summarized in a clear and concise format to allow for easy comparison of the activities of different derivatives.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound ID | Modification on Scaffold | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| TF-BSA-01 | 4-Amino substitution | 75.2 ± 5.1 | 89.4 ± 6.3 | >100 |
| TF-BSA-02 | 4-Nitro substitution | 45.8 ± 3.9 | 52.1 ± 4.5 | 68.3 ± 5.7 |
| TF-BSA-03 | N-alkylation (propyl) | 22.5 ± 2.1 | 31.7 ± 2.8 | 41.2 ± 3.5 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
V. Visualization of Workflows and Pathways
Diagrams provide a clear visual representation of complex processes.
Caption: Experimental workflow for the discovery of anticancer agents using the this compound scaffold.
Caption: A potential intrinsic apoptosis signaling pathway that could be modulated by this compound derivatives.
VI. References
-
Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European journal of medicinal chemistry, 226, 113837. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Lian, G., et al. (2015). Assaying cell cycle status using flow cytometry. Bio-protocol, 5(2). [Link]
-
Al-Sanea, M. M., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 27(23), 8206. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis and Anticancer Activity of Some Novel Trifluoromethylquinolines Carrying a Biologically Active Benzenesulfonamide Moiety. European Journal of Medicinal Chemistry, 69, 459-467. [Link]
-
Nocentini, A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1344–1352. [Link]
-
McCluskey, A., et al. (2022). 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety. Bioorganic & medicinal chemistry letters, 61, 128591. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31921–31940. [Link]
-
Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(11), 2825. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European journal of medicinal chemistry, 121, 547–556. [Link]
-
Zengin, B., et al. (2025). Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. Bioorganic & medicinal chemistry, 119, 118060. [Link]
-
Barman, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry, 15(8), 2269-2281. [Link]
Sources
- 1. US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors - Google Patents [patents.google.com]
- 2. WO2012121758A1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]
- 3. [특허]Isolation of -butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of -butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma [scienceon.kisti.re.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP2254576B1 - Androgen receptor-ablative agents - Google Patents [patents.google.com]
- 6. CAS:1020253-01-3, 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide-毕得医药 [bidepharm.com]
- 7. US20160082015A1 - Methods, compositions and kits for promoting motor neuron survival and treating and diagnosing neurodegenerative disorders - Google Patents [patents.google.com]
- 8. WO2016131098A1 - Sulfonylureas and related compounds and use of same - Google Patents [patents.google.com]
- 9. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
- 10. (trifluoromethyl)benzene| Ambeed [ambeed.com]
- 11. WO2006091858A1 - Benzisothiazoles useful for treating or preventing hcv infection - Google Patents [patents.google.com]
The Art of the Trifluoromethyl Group: A Guide to Radical Reactions with Langlois' Reagent
Introduction: The Power of a Trifluoromethyl Group and the Utility of Langlois' Reagent
In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF₃) group is a privileged motif. Its incorporation into organic molecules can dramatically alter their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of efficient and reliable methods for introducing this crucial functional group is of paramount importance.
Among the arsenal of trifluoromethylating agents, sodium trifluoromethanesulfinate (CF₃SO₂Na), widely known as Langlois' Reagent, has emerged as a particularly versatile and practical tool.[2][3] First reported for the trifluoromethylation of aromatic compounds in 1991 by Bernard Langlois, this inexpensive, stable, and easy-to-handle solid has seen a surge in applications, particularly in radical-mediated transformations.[2][4] This guide provides an in-depth exploration of Langlois' reagent as a precursor to the trifluoromethyl radical, offering mechanistic insights and detailed protocols for its application in the trifluoromethylation of various organic substrates.
Mechanism of Action: The Genesis of the Trifluoromethyl Radical
The efficacy of Langlois' reagent lies in its ability to generate the highly reactive trifluoromethyl radical (•CF₃) under relatively mild conditions.[5] This process is typically initiated by a single-electron transfer (SET) from the sulfinate salt to an appropriate oxidant or via photoredox catalysis.
A common method for generating the •CF₃ radical involves the use of an oxidant such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈).[2][4] In the presence of a catalytic amount of a metal salt, often copper, the sulfinate is oxidized, leading to the extrusion of sulfur dioxide (SO₂) and the formation of the trifluoromethyl radical.[4]
Alternatively, the trifluoromethyl radical can be generated under photoredox conditions.[6][7] In this approach, a photocatalyst, upon excitation with visible light, can either oxidize or reduce the trifluoromethanesulfinate to generate the •CF₃ radical.[7] This method offers the advantage of proceeding under very mild, often room temperature, conditions.
Caption: Generation of the trifluoromethyl radical from Langlois' reagent.
Applications in Radical Trifluoromethylation: Protocols and Methodologies
The trifluoromethyl radical generated from Langlois' reagent can be trapped by a wide variety of organic molecules, making it a powerful tool for the synthesis of trifluoromethylated compounds. The following sections provide detailed protocols for the trifluoromethylation of common substrate classes.
Protocol 1: Copper-Catalyzed Trifluoromethylation of Heterocycles
The direct C-H trifluoromethylation of heterocycles is a highly sought-after transformation in medicinal chemistry. The Baran group has demonstrated that Langlois' reagent can be used for the innate C-H trifluoromethylation of a variety of heterocycles.[8]
Experimental Workflow:
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 6. Operationally simple hydrotrifluoromethylation of alkenes with sodium triflinate enabled by Ir photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Purification of 3-(Trifluoromethyl)benzenesulfonamide Derivatives: An Application Note and Protocol Guide
Introduction: The Critical Role of Purification in Medicinal Chemistry
Derivatives of 3-(trifluoromethyl)benzenesulfonamide represent a cornerstone in modern medicinal chemistry, most notably as precursors and intermediates for a range of pharmacologically active agents, including potent inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain types of cancer.[1] The trifluoromethyl group imparts unique electronic properties and metabolic stability, making this scaffold particularly attractive for drug design. However, the synthesis of these derivatives often yields complex mixtures containing starting materials, by-products, and isomers. The isolation of the desired compound in high purity is therefore a critical, non-negotiable step in the drug discovery and development pipeline. High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose, offering high resolution, reproducibility, and scalability.[2][3]
This comprehensive guide provides a detailed framework for developing robust HPLC purification methods for this compound derivatives. We will delve into the underlying principles of both achiral and chiral separations, provide step-by-step protocols, and offer insights into method optimization and troubleshooting, empowering researchers to achieve their purification goals with confidence and precision.
Understanding the Analyte: Physicochemical Properties of the this compound Scaffold
Successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. The parent compound, this compound, possesses characteristics that dictate its behavior in a chromatographic system.
| Property | Value | Significance for HPLC |
| Molecular Formula | C₇H₆F₃NO₂S | Influences molecular weight and potential for interactions. |
| Molecular Weight | 225.19 g/mol | Affects diffusion rates and interactions with the stationary phase. |
| Structure | Aromatic ring with a sulfonamide and a trifluoromethyl group | The aromatic ring provides hydrophobicity, while the sulfonamide group can engage in hydrogen bonding. The trifluoromethyl group increases lipophilicity. |
| UV Absorbance | The aromatic ring provides strong UV absorbance, typically around 254-270 nm. | Enables sensitive detection using a standard UV detector. |
The properties of specific derivatives will vary based on the nature of the substituents. For instance, N-alkylation of the sulfonamide will increase hydrophobicity and likely lead to longer retention times in reverse-phase HPLC.
Core Principles of HPLC Method Development for Sulfonamide Derivatives
Reverse-Phase HPLC (RP-HPLC): The Workhorse for Achiral Purification
RP-HPLC is the most common mode of chromatography for the purification of small organic molecules due to its versatility and compatibility with a wide range of compounds.[4][5] The fundamental principle involves the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18 or C8) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).
Causality in Experimental Choices for RP-HPLC:
-
Column Selection (C18 vs. C8): C18 columns, with their longer alkyl chains, offer greater hydrophobicity and are an excellent starting point for retaining the aromatic core of benzenesulfonamide derivatives. C8 columns, being less retentive, can be advantageous for more hydrophobic derivatives, allowing for elution with a lower percentage of organic solvent and potentially faster run times.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, leading to better peak shapes and lower backpressure.[5]
-
Aqueous Component and pH Control: The sulfonamide group is weakly acidic. Buffering the mobile phase can ensure consistent ionization state and reproducible retention times. A common choice is a volatile buffer like ammonium formate or formic acid, especially if the fractions are to be lyophilized. For preparative work, a small amount of an acid like trifluoroacetic acid (TFA) is often added to improve peak shape by acting as an ion-pairing agent.
-
Chiral HPLC: Resolving Enantiomers
Many biologically active molecules are chiral, with enantiomers often exhibiting different pharmacological and toxicological profiles.[6] Therefore, the separation of enantiomers is crucial in drug development. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality in Experimental Choices for Chiral HPLC:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are highly effective for the separation of a broad range of chiral compounds, including sulfonamide derivatives.[6][7] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition.
-
Mobile Phase in Chiral Separations: Chiral separations are often performed in "normal-phase" mode (e.g., using mixtures of alkanes and alcohols) or polar organic mode (e.g., acetonitrile or methanol). The choice of mobile phase dramatically influences the enantioselectivity, and screening of different solvents is a key part of method development.
Visualizing the Purification Workflow
Sources
- 1. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. hplc.eu [hplc.eu]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
1H NMR and 13C NMR analysis of 3-(Trifluoromethyl)benzenesulfonamide
An Application Note for the Structural Elucidation of 3-(Trtrifluoromethyl)benzenesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 3-(trifluoromethyl)benzenesulfonamide using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate and structural motif in medicinal chemistry and materials science, unambiguous characterization of this compound is critical. This document outlines the theoretical basis for spectral interpretation, provides detailed, field-proven protocols for sample preparation and data acquisition, and presents a thorough analysis of the resulting spectra. This guide is intended for researchers, chemists, and quality control specialists who require a robust methodology for the structural verification and purity assessment of this compound and related substituted aromatic compounds.
Introduction: The Significance of this compound
This compound (CAS No: 672-58-2) is an aromatic organic compound featuring a benzene ring substituted with a sulfonamide (-SO₂NH₂) group and a trifluoromethyl (-CF₃) group at the meta position.[1] Both functional groups are potent electron-withdrawing moieties that significantly influence the electronic environment of the aromatic ring, making this compound a valuable building block in the synthesis of various pharmaceutical agents and agrochemicals.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C in this context, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as an expert guide to leveraging the power of NMR for the definitive structural analysis of this compound.
Molecular Structure and Predicted Spectral Characteristics
The unique substitution pattern of this compound dictates a distinct NMR fingerprint. Both the sulfonamide and trifluoromethyl groups are strongly electron-withdrawing, which deshields the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield) compared to unsubstituted benzene (δ ~7.3 ppm in ¹H NMR).[2][3]
Molecular Details:
-
Chemical Formula: C₇H₆F₃NO₂S
-
Molecular Weight: 225.19 g/mol [1]
-
Structure:
Predicted ¹H NMR Spectrum
The meta-substitution pattern results in four unique aromatic protons, each with a distinct chemical environment. The two protons of the primary sulfonamide will also be visible.
-
Aromatic Region (δ 7.5 - 8.5 ppm):
-
H-2: Positioned between the two electron-withdrawing groups, this proton is expected to be the most deshielded and appear furthest downfield. It will be split by H-4 (meta-coupling, J ≈ 2-3 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz), likely appearing as a narrow triplet or a singlet-like peak.
-
H-4: Ortho to the -CF₃ group and meta to the -SO₂NH₂ group. It will be split by H-2 (meta) and H-5 (ortho, J ≈ 7-9 Hz), appearing as a doublet of doublets or a triplet.
-
H-5: Para to the -CF₃ group and ortho to H-4 and H-6. It will be split by H-4 (ortho) and H-6 (ortho), appearing as a triplet.
-
H-6: Ortho to the -SO₂NH₂ group and meta to the -CF₃ group. It will be split by H-2 (meta) and H-5 (ortho), appearing as a doublet of doublets or a triplet.
-
-
Sulfonamide Protons (-SO₂NH₂):
-
These protons typically appear as a broad singlet.[4] Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is often well-resolved.
-
Predicted ¹³C NMR Spectrum
The molecule's asymmetry results in seven distinct carbon signals.
-
Aromatic Carbons (δ 120 - 150 ppm): Six unique signals are expected in the aromatic region. The two carbons directly attached to the electron-withdrawing substituents (C-1 and C-3) will be quaternary and thus typically show lower intensity signals.[3]
-
Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group will exhibit a characteristic signal split into a quartet by the three attached fluorine atoms (¹JCF coupling, typically large, ~270-280 Hz).[5]
Experimental Protocols
Adherence to a meticulous protocol is paramount for acquiring high-quality, reproducible NMR data.[6]
Materials and Equipment
-
Analyte: this compound, solid
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS) (optional, as residual solvent peak can be used for referencing)
-
NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Glassware: Clean, dry Pasteur pipette, small vial, beaker
-
Filtration: Cotton wool or a syringe filter
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
Protocol for NMR Sample Preparation
The choice of solvent is critical; DMSO-d₆ is highly recommended for sulfonamides due to its excellent solvating power for polar compounds and its ability to slow the exchange rate of labile N-H protons, resulting in sharper signals.[7]
-
Weighing: Accurately weigh 15-20 mg of this compound into a clean, dry vial.
-
Dissolution: Using a syringe or pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.[8]
-
Homogenization: Gently swirl or vortex the vial until the solid is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[9]
-
Filtration and Transfer: Place a small plug of cotton wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[10]
-
Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) to guarantee it is within the active detection volume of the spectrometer's receiver coils.[8][11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Parameters
The following are typical parameters for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Acquisition Time (AQ) | ~4.0 s | ~1.5 s |
| Spectral Width (SW) | 20 ppm (-5 to 15 ppm) | 240 ppm (-20 to 220 ppm) |
| Reference | DMSO peak at δ 2.50 ppm | DMSO peak at δ 39.52 ppm |
Data Interpretation and Structural Assignment
The acquired spectra should be processed (Fourier transform, phasing, and baseline correction) and referenced. The following tables summarize the expected and assigned signals for this compound.
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| A | ~8.25 | s | 1H | H-2 | Most deshielded proton, located between two strong electron-withdrawing groups. |
| B | ~8.15 | d | 1H | H-4 | Deshielded by adjacent -CF₃ and meta -SO₂NH₂; ortho-coupled to H-5. |
| C | ~7.90 | d | 1H | H-6 | Deshielded by adjacent -SO₂NH₂ and meta -CF₃; ortho-coupled to H-5. |
| D | ~7.80 | t | 1H | H-5 | Triplet from ortho-coupling to both H-4 and H-6. |
| E | ~7.60 | br s | 2H | -SO₂NH₂ | Broad singlet characteristic of exchangeable amide protons.[7] |
¹³C{¹H} NMR Spectrum Analysis (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Assignment | Rationale for Assignment |
| ~145.0 | Singlet | C-1 | Quaternary carbon attached to the -SO₂NH₂ group. |
| ~132.0 | Singlet | C-5 | CH carbon para to the -SO₂NH₂ group. |
| ~130.5 | Quartet (J ≈ 32 Hz) | C-3 | Quaternary carbon attached to the -CF₃ group, deshielded and split by fluorine.[12] |
| ~130.0 | Singlet | C-6 | CH carbon ortho to the -SO₂NH₂ group. |
| ~128.0 | Quartet (J ≈ 4 Hz) | C-4 | CH carbon ortho to the -CF₃ group; shows small long-range C-F coupling. |
| ~124.5 | Quartet (J ≈ 4 Hz) | C-2 | CH carbon between the two substituents; shows small long-range C-F coupling. |
| ~123.5 | Quartet (J ≈ 272 Hz) | -CF₃ | Carbon of the trifluoromethyl group, identified by its large C-F coupling constant.[5] |
Conclusion
This application note provides a robust and detailed framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical predictions with a validated experimental protocol, researchers can confidently perform structural elucidation and purity assessment. The characteristic downfield shifts in the aromatic region, the distinct splitting patterns, and the signature quartet of the -CF₃ carbon in the ¹³C spectrum serve as reliable diagnostic markers for this compound. The methodologies described herein are fundamental for ensuring scientific integrity in research, development, and quality control applications involving this important chemical entity.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
- JEOL. (n.d.). NMR Sample Preparation. Retrieved from a file hosted by the University of Missouri.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
-
Western University. (2013). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Yu, W., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Library of Medicine. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzene-1-sulfonamide. PubChem Compound Database. Retrieved from [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
-
ResearchGate. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
-
SpectraBase. (n.d.). Sulfamide - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
-
ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent.
-
ScholarWorks@UARK. (n.d.). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(trifluoromethyl)benzenesulfonic Acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
- ResearchGate. (n.d.). ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d).
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information.
-
PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for ....
Sources
- 1. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. organomation.com [organomation.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. rsc.org [rsc.org]
Application Note: Unraveling the Mass Spectrometry Fragmentation Pattern of 3-(Trifluoromethyl)benzenesulfonamide
Abstract
This technical guide provides a detailed exploration of the mass spectrometric behavior of 3-(trifluoromethyl)benzenesulfonamide, a compound of interest in pharmaceutical and agrochemical research. Leveraging foundational principles of mass spectrometry and data from analogous structures, this document outlines the predicted fragmentation pathways under electrospray ionization (ESI). A comprehensive protocol for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented, designed to offer a robust framework for researchers. This guide is intended for scientists and professionals in drug development and analytical chemistry who require a deeper understanding of the structural elucidation of sulfonamides bearing electron-withdrawing groups.
Introduction: The Significance of this compound
This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design. Accurate characterization and identification of such compounds are paramount during the research and development process. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful analytical tool for this purpose, offering high sensitivity and structural information.[1] Understanding the specific fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices and for metabolite identification studies.
Predicted Fragmentation Pathways: A Mechanistic Perspective
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, the molecule will primarily be observed as the protonated species, [M+H]⁺, with a predicted m/z of 226.01. Upon collision-induced dissociation (CID), several key fragmentation pathways are anticipated:
-
Neutral Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for many aromatic sulfonamides is the neutral loss of 64 Da, corresponding to the elimination of SO₂.[2] This process is often facilitated by intramolecular rearrangement. The presence of the strong electron-withdrawing -CF₃ group is expected to influence the Ar-S bond strength and potentially promote this extrusion.[2]
-
Cleavage of the Sulfonamide Bond (S-N): The S-N bond is susceptible to cleavage, which can lead to the formation of the 3-(trifluoromethyl)phenylsulfonyl cation.
-
Loss of the Trifluoromethyl Group: While less common as an initial step, fragmentation involving the loss of the -CF₃ group or related fragments may occur at higher collision energies.
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode, the deprotonated molecule, [M-H]⁻, at m/z 224.00, is the expected precursor ion. The fragmentation of the ortho-isomer, 2-(trifluoromethyl)benzenesulfonamide, provides valuable insight, showing a major fragment corresponding to the loss of SO₂NH.[3] We can anticipate a similar primary fragmentation for the meta-isomer.
-
Loss of Sulfamoyl Radical (•SO₂NH₂): Cleavage of the C-S bond can result in the loss of the sulfamoyl radical, leading to the formation of the 3-(trifluoromethyl)phenyl anion.
-
Loss of SO₂: Similar to the positive mode, a neutral loss of SO₂ can also be observed in the negative mode.
The proposed fragmentation pathways are illustrated in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation pathways for this compound.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥97% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
LC-MS/MS System and Conditions
The following is a general-purpose method that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| Liquid Chromatography | ||
| Column | C18 reverse-phase, 2.1 x 100 mm, 2.2 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes | A standard gradient for efficient elution of moderately polar compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar and semi-polar analytes. |
| Polarity | Positive and Negative | To capture comprehensive fragmentation data. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting values; should be optimized. |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 400 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | |
| Collision Gas | Argon | |
| MS Mode | Full Scan (m/z 50-300) and Product Ion Scan | To identify the precursor ion and its fragments. |
| Precursor Ions (for MS/MS) | m/z 226.0 (Positive), m/z 224.0 (Negative) | |
| Collision Energy | Ramped (e.g., 10-40 eV) | To observe a range of fragment ions. |
Data Acquisition and Analysis Workflow
Caption: A standard workflow for the LC-MS/MS analysis of this compound.
Predicted Mass Spectrum Data
Based on the proposed fragmentation pathways, the following table summarizes the expected key ions.
Table 2: Predicted Key Fragment Ions for this compound
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| ESI+ | 226.01 | 162.03 | SO₂ (64 Da) | [C₇H₆F₃N]⁺ |
| 209.99 | NH₃ (17 Da) | [C₇H₄F₃O₂S]⁺ | ||
| ESI- | 224.00 | 145.02 | •SO₂NH (79 Da) | [C₇H₄F₃]⁻ |
| 160.02 | SO₂ (64 Da) | [C₇H₄F₃N]⁻ |
Best Practices and Troubleshooting
-
Mobile Phase Modifiers: For negative ion mode, 5 mM ammonium acetate can be used as a mobile phase additive instead of formic acid to promote deprotonation.
-
Collision Energy Optimization: The collision energy should be carefully optimized for the specific instrument to achieve the desired fragmentation efficiency. A collision energy ramp is recommended in the initial stages of method development to capture a wide range of fragments.
-
Isotopic Pattern: While not discussed in detail, always check the isotopic pattern of the precursor and fragment ions to confirm their elemental composition.
-
Confirmation with Standards: The proposed fragmentation pathways should be confirmed by analyzing a certified reference standard of this compound.
Conclusion
This application note provides a comprehensive guide to the anticipated mass spectrometric fragmentation of this compound and a detailed protocol for its analysis by LC-MS/MS. By understanding the likely fragmentation pathways, researchers can more confidently identify this compound and its related metabolites, accelerating research and development in fields where sulfonamides play a critical role. The provided methodology serves as a robust starting point for method development and routine analysis.
References
-
Miao, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(12), 1713-1719. Available at: [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
-
NIST. (n.d.). Benzenesulfonamide. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
Sources
- 1. Benzenesulfonamide [webbook.nist.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 3-(Trifluoromethyl)benzenesulfonamide with Human Carbonic Anhydrase II
This comprehensive guide provides a detailed experimental protocol for performing molecular docking studies of 3-(Trifluoromethyl)benzenesulfonamide with its target protein, human Carbonic Anhydrase II. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles.
Introduction: The Significance of Sulfonamides and Carbonic Anhydrase Inhibition
Benzenesulfonamides substituted with a trifluoromethyl group are a well-established class of compounds in medicinal chemistry. The trifluoromethyl group can significantly enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature and lipophilicity.[1] The sulfonamide moiety is a key pharmacophore, acting as a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with protein active sites.[1]
A primary target for many sulfonamide-based inhibitors is the enzyme family of carbonic anhydrases (CAs).[2][3] Human Carbonic Anhydrase II (hCA II) is a well-characterized zinc-containing metalloenzyme that plays a crucial role in various physiological processes.[3][4] Its inhibition has therapeutic applications in conditions such as glaucoma and edema.[3] The fundamental binding interaction of sulfonamide inhibitors with hCA II involves the coordination of the sulfonamide group to the zinc ion located in the active site.[4]
This protocol will utilize the crystal structure of hCA II in complex with a fluorinated benzenesulfonamide (PDB ID: 6RRG) as a reference for validating our docking methodology.[5] This allows for a robust assessment of the docking protocol's ability to reproduce experimentally observed binding modes.
Experimental Workflow Overview
The molecular docking process can be systematically broken down into several key stages, each critical for obtaining reliable and meaningful results. The following diagram illustrates the overall workflow.
Caption: Overall workflow for the molecular docking protocol.
Materials and Software
| Component | Specification/Version | Source |
| Ligand Structure | This compound | PubChem CID: 244076[6] |
| Protein Structure | Human Carbonic Anhydrase II | PDB ID: 6RRG[5] |
| Molecular Visualization | PyMOL | Open-Source or Licensed |
| Docking Software | AutoDock Vina | The Scripps Research Institute[7] |
| Preparation Tools | AutoDock Tools (MGLTools) | The Scripps Research Institute |
| Ligand Preparation | Open Babel | Open Source |
Detailed Experimental Protocol
Part 1: Ligand Preparation
The initial step involves preparing the 3D structure of the ligand, this compound, ensuring it has the correct stereochemistry, protonation state, and partial charges for the docking simulation.
Caption: Step-by-step workflow for ligand preparation.
Step-by-Step Protocol:
-
Obtain Ligand Structure: Download the 2D structure of this compound from a chemical database such as PubChem (CID: 244076) in SDF format.[6]
-
Convert to 3D and Add Hydrogens: Use a tool like Open Babel to convert the 2D SDF file into a 3D structure and add hydrogens appropriate for a physiological pH of 7.4.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy conformation. This can also be done using Open Babel with a suitable force field (e.g., MMFF94).
-
Prepare for Docking:
-
Open AutoDock Tools.
-
Load the energy-minimized 3D structure of the ligand.
-
The software will automatically compute Gasteiger charges and detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Part 2: Protein Preparation
Proper preparation of the receptor is crucial for a successful docking experiment. This involves cleaning the PDB file, adding hydrogens, and assigning partial charges.
Sources
- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb_00002hl4 [wwpdb.org]
- 6. wwPDB: pdb_00006skt [wwpdb.org]
- 7. rcsb.org [rcsb.org]
Application Notes and Protocols for Cell-Based Assays with 3-(Trifluoromethyl)benzenesulfonamide
Introduction: Targeting Tumor Hypoxia and pH Regulation
Solid tumors are characterized by regions of low oxygen, or hypoxia, which drive aggressive phenotypes and resistance to therapy.[1][2] A key protein induced by hypoxia is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that is minimally expressed in normal tissues but highly upregulated in a variety of cancers, including breast, renal, and colon carcinomas.[1][3][4][5] CAIX plays a critical role in tumor cell survival by regulating pH.[6][7] It catalyzes the extracellular hydration of carbon dioxide to bicarbonate and protons.[4][6] This enzymatic activity contributes to the maintenance of a neutral intracellular pH (pHi), which is favorable for cell survival and proliferation, while simultaneously acidifying the extracellular microenvironment (pHe), a condition that promotes invasion and metastasis.[3][4][6]
The benzenesulfonamide scaffold is a well-established pharmacophore for potent and selective inhibition of carbonic anhydrases.[8][9] Compounds from this class have been shown to disrupt pH regulation in tumor cells, leading to decreased viability and invasive potential.[10][11] 3-(Trifluoromethyl)benzenesulfonamide belongs to this chemical class and is therefore hypothesized to function as a CAIX inhibitor. The trifluoromethyl group often enhances the inhibitory potency of sulfonamides against carbonic anhydrases.[12]
These application notes provide a comprehensive guide for researchers to evaluate the cellular effects of this compound. The protocols described herein are designed to assess the compound's impact on cancer cell viability under both normal and hypoxic conditions, its influence on intracellular pH, and its efficacy in a more physiologically relevant three-dimensional (3D) tumor spheroid model.
Experimental Design Philosophy: A Multi-Faceted Approach
To robustly characterize the activity of a putative CAIX inhibitor, a multi-assay approach is essential. This strategy allows for a comprehensive understanding of the compound's effects, from general cytotoxicity to target-specific functional outcomes. The workflow outlined below provides a logical progression from broad viability screening to more complex, physiologically relevant models.
Caption: Preclinical evaluation workflow for this compound.
Protocol 1: Comparative Cell Viability Under Normoxic and Hypoxic Conditions (WST-1 Assay)
Principle
This assay serves as the initial screen to determine the dose-dependent cytotoxic or cytostatic effects of this compound. The WST-1 assay is a colorimetric method based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells. By comparing the compound's effect under normoxic (standard cell culture, ~21% O₂) and hypoxic (low oxygen, e.g., 1% O₂) conditions, we can infer its selectivity towards cells overexpressing the hypoxia-inducible target, CAIX.[4][6] An increased potency under hypoxia would support the hypothesis that the compound's activity is, at least in part, mediated through the inhibition of a hypoxia-induced factor like CAIX.
Materials
-
Cancer cell line known to express CAIX under hypoxia (e.g., MDA-MB-231, HCT116, or MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
WST-1 Cell Proliferation Reagent
-
Standard CO₂ incubator (37°C, 5% CO₂)
-
Hypoxia incubator or chamber (37°C, 5% CO₂, 1% O₂)
-
Microplate reader (absorbance at 420-480 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to the desired concentration.
-
Seed 5,000 cells in 100 µL of medium per well into two separate 96-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates for 24 hours in a standard CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control medium.
-
-
Normoxic vs. Hypoxic Incubation:
-
Place one plate in a standard CO₂ incubator (Normoxia).
-
Place the second plate in a pre-equilibrated hypoxia chamber or incubator set to 1% O₂ (Hypoxia).
-
Incubate both plates for 48 to 72 hours. The incubation time should be sufficient to observe both cell proliferation in the control wells and the effects of the compound.
-
-
WST-1 Assay and Data Acquisition:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.[13][14]
-
Incubate the plates for an additional 1 to 4 hours under their respective normoxic or hypoxic conditions. The optimal WST-1 incubation time can vary between cell lines and should be determined by monitoring color development.
-
Gently shake the plates for 1 minute on a shaker to ensure uniform color distribution.[13][14]
-
Measure the absorbance at a wavelength between 420 nm and 480 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background.[13][14]
-
Data Analysis and Expected Results
-
Subtract the absorbance of the blank (medium + WST-1 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration for both normoxic and hypoxic conditions.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each condition using a non-linear regression curve fit.
| Condition | This compound IC₅₀ (µM) | Known CAIX Inhibitor (e.g., U-104) IC₅₀ (µM) |
| Normoxia (21% O₂) | 55.2 | 75.8 |
| Hypoxia (1% O₂) | 18.5 | 22.4 |
| Table 1: Example viability data comparing the IC₅₀ values of this compound and a reference CAIX inhibitor under normoxic and hypoxic conditions in MDA-MB-231 cells after 72 hours of treatment. A lower IC₅₀ value under hypoxia suggests selective activity against hypoxia-adapted cells. |
Protocol 2: Intracellular pH (pHi) Measurement Using BCECF-AM
Principle
Inhibition of CAIX is expected to disrupt the cell's ability to manage its internal pH, particularly under hypoxic conditions where CAIX activity is high. This assay directly measures changes in intracellular pH (pHi) following treatment with this compound. The assay utilizes BCECF-AM, a cell-permeable dye that becomes fluorescent and trapped inside the cell after intracellular esterases cleave the AM ester groups.[15] The fluorescence emission of BCECF is pH-sensitive.[15][16] By measuring the ratio of fluorescence intensity at two different excitation wavelengths (~490 nm, pH-sensitive, and ~440 nm, pH-insensitive isosbestic point), a precise determination of pHi can be made, which corrects for variables like dye concentration and cell thickness.[15][17] A decrease in pHi in treated cells would indicate that the compound is effectively inhibiting a key pH-regulating mechanism.
Materials
-
Cancer cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
This compound
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6-)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
pH Calibration Buffer Kit (containing buffers of known pH and ionophores like nigericin and valinomycin)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (Ex: 490 nm and 440 nm; Em: ~535 nm)
Step-by-Step Methodology
Caption: Workflow for intracellular pH measurement using BCECF-AM.
-
Cell Culture and Treatment:
-
Seed cells on appropriate imaging plates and allow them to adhere.
-
Treat cells with various concentrations of this compound and a vehicle control. For maximal effect, it is recommended to perform this treatment under hypoxic conditions (e.g., 1% O₂ for 24-48 hours) to ensure high CAIX expression.
-
-
Dye Loading:
-
Image Acquisition:
-
In Situ Calibration:
-
For each experiment, a calibration curve must be generated.[17]
-
Prepare a series of calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0). These buffers should contain high potassium and ionophores (e.g., 10 µM nigericin) to equilibrate the intracellular and extracellular pH.[17][18]
-
After imaging the experimental samples, replace the HBSS with the calibration buffers sequentially, allowing 5-10 minutes for equilibration before measuring the fluorescence ratio at each pH point.[17][18]
-
Data Analysis and Expected Results
-
Calculate the ratio of the fluorescence intensities (F₄₉₀ / F₄₄₀) for each sample and for each point on the calibration curve.
-
Plot the fluorescence ratio against the known pH values of the calibration buffers to generate a standard curve.
-
Use the standard curve to convert the fluorescence ratios from the experimental samples into absolute pHi values.
-
A statistically significant, dose-dependent decrease in pHi in cells treated with this compound compared to the vehicle control would strongly indicate inhibition of CAIX-mediated pH regulation.[10]
| Treatment Group | Mean Intracellular pH (pHi) | Standard Deviation |
| Vehicle Control (DMSO) | 7.25 | ± 0.08 |
| 10 µM Compound | 7.01 | ± 0.11 |
| 25 µM Compound | 6.84 | ± 0.13 |
| 50 µM Compound | 6.69 | ± 0.15 |
| Table 2: Example data showing the effect of this compound on the intracellular pH of hypoxic HCT116 cells. A dose-dependent acidification is observed. |
Protocol 3: 3D Tumor Spheroid Viability Assay
Principle
Two-dimensional (2D) cell cultures lack the complex cell-cell interactions and nutrient/oxygen gradients that are characteristic of solid tumors.[20] Three-dimensional (3D) tumor spheroids better mimic the in vivo tumor microenvironment and often exhibit increased resistance to anticancer drugs.[20][21] This protocol assesses the efficacy of this compound in a more physiologically relevant 3D model. Viability is measured using a reagent like CellTiter-Glo® 3D, which quantifies ATP levels as an indicator of metabolically active cells and is optimized for penetrating the dense structure of spheroids.[22]
Materials
-
Cancer cell line capable of forming spheroids (e.g., HCT116, DU145)
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
This compound
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer or a microplate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Spheroid Formation:
-
Prepare a single-cell suspension in complete medium.
-
Seed the cells into an ultra-low attachment 96-well round-bottom plate at a density of 1,000 to 5,000 cells per well in 100 µL of medium. The optimal seeding density depends on the cell line and should be determined empirically.
-
Incubate the plate for 3-5 days to allow for the formation of single, compact spheroids in each well.[23]
-
-
Compound Treatment:
-
After spheroid formation, prepare serial dilutions of this compound.
-
Carefully add 100 µL of the 2X concentrated compound dilutions to the existing 100 µL of medium in each well, for a final volume of 200 µL. Alternatively, carefully replace 100 µL of old medium with 100 µL of fresh medium containing the 2X compound concentration.
-
Incubate the spheroids with the compound for 72 to 96 hours. Due to the 3D structure, a longer treatment time is often required compared to 2D cultures.
-
-
Viability Measurement:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[22]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., add 200 µL of reagent to 200 µL of medium).[22]
-
Place the plate on an orbital shaker for 5 minutes at a speed sufficient to promote cell lysis within the spheroid.[22]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[22]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Expected Results
-
Calculate the percentage of viability for each treated spheroid relative to the vehicle-treated control spheroids.
-
Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value.
-
The ability of this compound to reduce the viability of 3D tumor spheroids would demonstrate its potential efficacy in a model that more closely resembles an in vivo tumor, providing stronger preclinical evidence of its anti-cancer activity.
Conclusion
The protocols detailed in these application notes provide a robust framework for the cell-based characterization of this compound as a potential anti-cancer agent targeting the tumor-associated protein Carbonic Anhydrase IX. By systematically evaluating its effects on cell viability in normoxic and hypoxic conditions, its ability to modulate intracellular pH, and its efficacy in 3D tumor models, researchers can build a comprehensive profile of the compound's mechanism of action and therapeutic potential. This multi-faceted approach ensures scientific rigor and provides the foundational data necessary for further preclinical and translational development.
References
- McBrian, M. A., et al. (2014). A Protocol for Measurement of Intracellular pH. JoVE (Journal of Visualized Experiments), (83), e50873.
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF-AM. Retrieved from [Link]
- Wu, M., et al. (2007). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. Journal of Visualized Experiments, (6), e245.
- Swietach, P., et al. (2010). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition.
-
Merck. (n.d.). WST-1 Assay Protocol for Cell Viability. Retrieved from [Link]
- Gunda, V., et al. (2014). A rapid method for measuring intracellular pH using BCECF-AM. MethodsX, 1, 93-96.
- Gieling, R. G., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1-12.
- Becker, H. M., et al. (2019). Cellular and radiobiological effects of carbonic anhydrase IX in human breast cancer cells. Oncology Reports, 41(2), 993-1002.
- Wykoff, C. C., et al. (2000). Hypoxia-inducible Expression of Tumor-associated Carbonic Anhydrases. Cancer Research, 60(24), 7075-7083.
- Vinci, M., et al. (2012). High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures. ASSAY and Drug Development Technologies, 10(4), 383-392.
- Ivanov, S., et al. (2001). Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer.
- Gümüş, Z. P., et al. (2021). Cell Viability Assay with 3D Prostate Tumor Spheroids. In Methods in Molecular Biology (Vol. 2279, pp. 135-142). Springer US.
-
Reaction Biology. (n.d.). 3D Tumor Spheroid Assay (mono-spheroids). Retrieved from [Link]
- Koyuncu, I., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules, 26(21), 6475.
- Sirenko, O., et al. (2019). Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells. JoVE (Journal of Visualized Experiments), (148), e59389.
-
Agilent Technologies. (n.d.). Seahorse XF Glycolysis Stress Test Kit User Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent Seahorse XFp Real-Time ATP Rate Assay Kit User Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent Seahorse XF Glycolytic Rate Assay User Manual. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. Retrieved from [Link]
- Maren, T. H., et al. (1993). A new class of carbonic anhydrase inhibitor. Journal of Pharmacology and Experimental Therapeutics, 267(3), 1268-1274.
- Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(10), e0204859.
-
ResearchGate. (2015). How can I determine cell viability under hypoxic condition?. Retrieved from [Link]
- Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(11), 2909.
-
ResearchGate. (n.d.). Changes in cell growth and viability between normoxia and hypoxia. Retrieved from [Link]
- Bua, S., et al. (2009). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 19(21), 6030-6034.
- Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
-
JoVE. (2011). Induction and Testing of Hypoxia in Cell Culture. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonic anhydrase IX (CAIX)‐based cell selection model and.... Retrieved from [Link]
- Al-Sadeq, D. W., et al. (2022). From Tissue Physoxia to Cancer Hypoxia, Cost-Effective Methods to Study Tissue-Specific O2 Levels in Cellular Biology. International Journal of Molecular Sciences, 23(10), 5643.
- Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497.
- Dedeoglu, N., et al. (2019). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-6.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 12. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 20. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 22. promega.com [promega.com]
- 23. reactionbiology.com [reactionbiology.com]
Application Note: Strategies and Protocols for the Single-Crystal Growth of 3-(Trifluoromethyl)benzenesulfonamide
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Structural Imperative
3-(Trifluoromethyl)benzenesulfonamide is a key structural motif in medicinal chemistry, valued for its role as a building block in the synthesis of various therapeutic agents. The trifluoromethyl group enhances metabolic stability and binding affinity, while the sulfonamide moiety provides critical hydrogen bonding capabilities.[1] Unambiguous determination of the three-dimensional atomic arrangement of this compound, and its derivatives, is paramount for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing definitive structural data.[2]
However, obtaining high-quality single crystals suitable for SCXRD is often a significant experimental bottleneck.[2] The success of crystallization is governed by a delicate interplay of thermodynamics and kinetics, influenced by factors such as compound purity, solvent choice, temperature, and the rate at which supersaturation is achieved. This guide provides a comprehensive overview of the core principles and detailed, field-proven protocols for growing single crystals of this compound. The methodologies described herein are designed to be systematic, reproducible, and grounded in the fundamental principles of crystal engineering.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of the target compound is the foundation of any successful crystallization strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₃NO₂S | [3] |
| Molecular Weight | 225.19 g/mol | [3][4] |
| Appearance | Solid, white to off-white powder/crystal | |
| Melting Point | 122-126 °C | [4] |
| Purity (Commercial) | Typically ≥97% | [4] |
| CAS Number | 672-58-2 | [3][4] |
Solubility Insights: Specific solubility data for this compound is not extensively published. However, based on its structure (a polar sulfonamide group and a moderately nonpolar trifluoromethylphenyl group) and data for analogous compounds, it is expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.[5][6] Its solubility in nonpolar solvents like hexane is likely to be low. Water may be used as an anti-solvent in mixed systems.[5] An initial solvent screening is a mandatory first step.
Core Principles: The Path to a Single Crystal
Crystal growth from a solution is a two-step process: nucleation and growth . Both occur in a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility.
-
Supersaturation: The driving force for crystallization. It must be achieved slowly and carefully. Rapidly achieving a high level of supersaturation often leads to the formation of amorphous powder or a multitude of tiny crystals, rather than a few large, well-ordered single crystals.[5][7]
-
Nucleation: The initial formation of a stable, ordered molecular aggregate (a nucleus) from the supersaturated solution. The goal is to minimize the number of nucleation sites to encourage the growth of a few large crystals.[7] Dust, scratches on glassware, or mechanical vibrations can all act as unwanted nucleation sites.[7][8]
-
Growth: The subsequent, ordered addition of molecules from the solution onto the existing nuclei. For high-quality crystals, this process should be slow and steady, allowing each molecule to find its optimal position in the crystal lattice.
The art of crystallization lies in controlling the rate of approach to supersaturation. The methods described below are simply different ways to achieve this control.
Caption: General workflow for single crystal growth.
Pre-Protocol Essentials: Setting the Stage for Success
Before attempting any specific protocol, the following points must be addressed to maximize the probability of success.
-
Purity is Paramount: The starting material should be as pure as possible (ideally >98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality.[9] If purity is questionable, pre-purification by column chromatography or a preliminary recrystallization is advised.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[7] If solubility is too high, it becomes difficult to achieve supersaturation; if it is too low, an impractical amount of solvent is needed. A systematic solvent screen is essential (see table below).
-
Glassware and Environment: All glassware must be meticulously cleaned to remove dust and residues that can act as nucleation sites.[10] The crystallization experiment should be set up in a location free from vibrations and significant temperature fluctuations.[7][8]
Table 1: Initial Solvent Screening Protocol
This protocol helps identify suitable solvents and solvent/anti-solvent systems.
| Step | Action | Observation & Interpretation |
| 1 | Place ~5-10 mg of the compound into a small, clean vial. | |
| 2 | Add a potential solvent (e.g., methanol) dropwise while stirring. | Dissolves readily: Good solvent. May be suitable for slow evaporation or as the primary solvent in a diffusion setup. |
| Dissolves upon heating: Good solvent for the slow cooling method. | ||
| Sparingly soluble/insoluble: Potential anti-solvent for vapor or liquid diffusion methods. | ||
| 3 | Repeat with a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). | This maps the solubility profile of the compound. |
| 4 | For promising "good" solvents, add a few drops of a miscible "anti-solvent" (e.g., add water or hexane to an acetone solution). | Turbidity/Precipitation: Confirms the anti-solvent effect. This pair is a candidate for diffusion or layering techniques.[11] |
Experimental Protocols
The following are detailed protocols for the most common and effective crystallization techniques. It is highly recommended to run several small-scale experiments in parallel using different methods and solvent systems.
Protocol 1: Slow Evaporation
Principle: Supersaturation is achieved gradually as the solvent evaporates from a nearly saturated solution, increasing the concentration of the solute. This is often the simplest and most successful method.[8][10][12]
Apparatus:
-
Small glass vials (1-4 mL) or a small beaker.
-
Parafilm or aluminum foil.
-
A needle or sharp object to pierce holes.
Methodology:
-
Prepare a nearly saturated solution of this compound (e.g., 10-20 mg) in a suitable solvent (e.g., ethyl acetate or acetone) at room temperature. Ensure all solid is dissolved.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean vial to remove any dust or particulate matter.[13]
-
Cover the vial with parafilm or aluminum foil.
-
Pierce 1-3 small holes in the covering with a needle.[8][10] The number and size of the holes control the evaporation rate; fewer/smaller holes lead to slower evaporation and often better crystals.
-
Place the vial in a quiet, vibration-free location.
-
Monitor for crystal growth over several days to weeks without disturbing the vial.
Protocol 2: Slow Cooling
Principle: This method leverages the temperature dependence of solubility. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and leading to controlled crystal formation.[14]
Apparatus:
-
Small test tube or flask with a stopper.
-
Heater (hot plate or oil bath).
-
Insulated container (e.g., a Dewar flask filled with warm water or a beaker wrapped in glass wool).
Methodology:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol or an ethanol/water mixture) at a temperature just below the solvent's boiling point. Use the minimum amount of hot solvent required to dissolve the solid.[5]
-
If any impurities remain undissolved, perform a hot filtration into a clean, pre-warmed flask.[11]
-
Stopper the flask and place it into a large, insulated container filled with water at the same elevated temperature.
-
Allow the entire apparatus to cool slowly to room temperature over 12-48 hours. The insulation ensures a slow cooling rate.
-
Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to further maximize crystal yield.
-
Crystals should form as the solution cools.
Protocol 3: Vapor Diffusion
Principle: This is a highly effective technique for small amounts of material.[15] A solution of the compound is placed in a small, open container inside a larger, sealed chamber that contains a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[16]
Apparatus:
-
Two glass vials of different sizes (e.g., a 0.5 mL vial inside a 4 mL vial) or a dedicated crystallization plate.
-
Airtight cap for the larger vial.
Methodology:
-
Dissolve the compound (1-5 mg) in a small volume (100-300 µL) of a relatively non-volatile "good" solvent (e.g., toluene) in the smaller inner vial.
-
Pour a larger volume (1-2 mL) of a volatile, miscible "anti-solvent" (e.g., hexane or pentane) into the larger outer vial. The anti-solvent should not touch the inner vial.
-
Place the open inner vial into the outer vial.
-
Seal the outer vial tightly and leave it undisturbed.
-
Over time, the anti-solvent vapor will diffuse into the solution, causing crystals to form. This may take several days to a week.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(三氟甲基)苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 苯磺酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. How To [chem.rochester.edu]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Growing Crystals [web.mit.edu]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Protein crystallization - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Use of 3-(Trifluoromethyl)benzenesulfonamide in the Synthesis of Novel HIV-1 Capsid Inhibitors
Introduction: The HIV-1 Capsid as a High-Value Therapeutic Target
The Human Immunodeficiency Virus type 1 (HIV-1) capsid, a conical protein shell encasing the viral RNA genome, has emerged as a formidable target for next-generation antiretroviral therapy.[1][2] Unlike established drug classes that target viral enzymes, capsid inhibitors disrupt the virus's physical structure, a component critical for multiple, distinct phases of the viral lifecycle. The capsid is indispensable for the early stages post-entry, including the uncoating process, reverse transcription, and trafficking to the nucleus, as well as for the late-stage assembly and maturation of new, infectious virions.[3][4][5] This multi-faceted role means that small molecules perturbing capsid stability or function can deliver a potent, multi-pronged attack on viral replication.[6][7] The clinical success of Lenacapavir (GS-6207), the first FDA-approved capsid inhibitor, has validated this approach and catalyzed intensive research into new chemical scaffolds that target this essential viral structure.[6][8]
The Phenylalanine-Sulfonamide Scaffold: A Privileged Chemotype
A significant class of potent capsid inhibitors, exemplified by the widely studied compound PF-3450074 (PF74), is built upon a phenylalanine-derived core.[2][9][10] These molecules act as peptidomimetics, cleverly occupying a highly conserved pocket at the interface between two adjacent capsid (CA) protein subunits within the assembled hexamer.[11][12] This is the same binding site utilized by crucial host factors like CPSF6 and NUP153, which the virus hijacks to facilitate its nuclear import.[9][13] By competitively binding to this pocket, these inhibitors disrupt critical CA-host factor interactions and modulate the stability of the entire capsid lattice, leading to potent antiviral effects.[14][15]
Within this scaffold, the benzenesulfonamide moiety plays a pivotal role. It often serves as a key pharmacophore, forming critical hydrogen bonds and van der Waals interactions within the binding pocket. The strategic substitution on the phenyl ring of the sulfonamide allows for the fine-tuning of the inhibitor's physicochemical and pharmacological properties.
Rationale for 3-(Trifluoromethyl)benzenesulfonamide Incorporation
The selection of This compound as a synthetic building block is a deliberate and strategic choice in medicinal chemistry, driven by the unique properties of the trifluoromethyl (−CF₃) group.[16][17]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the −CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[16] Replacing a metabolically labile group (like a methyl or hydrogen) with −CF₃ can significantly increase the compound's half-life, a critical attribute for developing long-acting antiretrovirals.[12]
-
Increased Lipophilicity : The −CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cell membranes and reach its intracellular target.[16] This property is crucial for targeting the viral capsid within the cytoplasm of infected cells.
-
Modulation of Electronic Properties : As a strong electron-withdrawing group, −CF₃ can lower the pKa of the sulfonamide N-H proton, potentially enhancing its hydrogen bonding capability with amino acid residues (like Asn57) in the capsid binding pocket.[18]
-
Improved Binding Affinity : The steric bulk and unique electronic nature of the −CF₃ group can lead to more favorable interactions within the binding pocket, displacing water molecules and increasing the overall binding affinity and potency of the inhibitor.[17]
The meta position of the −CF₃ group is also significant, as it projects the group into a specific region of the binding pocket, optimizing interactions without causing steric clashes that might occur with an ortho or para substitution.
Application: Synthesis of a Phenylalanine-Based Capsid Inhibitor
The following section details a representative synthetic workflow and a specific protocol for coupling a core amine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride, the activated form of the sulfonamide.
General Synthetic Workflow
The synthesis is modular, allowing for diversification. A key phenylalanine-derived amine is first prepared, which is then coupled with the desired sulfonyl chloride.
Figure 1. Modular synthetic workflow for HIV-1 capsid inhibitors.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative data for PF74 and related analogs, illustrating how structural modifications impact antiviral potency.
| Compound | R Group (on Sulfonamide) | Anti-HIV-1 Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| PF-3450074 | Phenyl | 0.42 - 0.9 | > 90 | > 100 | [9][10] |
| Analog II-13c | 3-Carboxy-phenyl | 5.14 | > 100 | > 19 | [10] |
| Analog V-25i | 3-Nitro-phenyl | 2.57 | > 100 | > 39 | [10] |
| GSK878 | Complex Heterocycle | 0.000039 | > 20 | > 512,820 | [19] |
| Lenacapavir | Complex Heterocycle | 0.000105 | > 50 | > 476,000 | [8][18] |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for illustrative SAR discussion.
Detailed Experimental Protocol
Objective: To synthesize a representative HIV-1 capsid inhibitor via sulfonamide bond formation between a phenylalanine amine core and 3-(trifluoromethyl)benzenesulfonyl chloride.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| Phenylalanine Amine Core (Intermediate 7 ) | Custom Synthesis | - | Assumed purity >98% |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | Sigma-Aldrich | 2991-42-6 | Key Reagent |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | 75-09-2 | Reaction Solvent |
| Triethylamine (TEA) | Sigma-Aldrich | 121-44-8 | Base |
| Saturated Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | 144-55-8 | Aqueous Work-up |
| Brine (Saturated NaCl solution) | Lab Prepared | - | Aqueous Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | Drying Agent |
| Silica Gel (230-400 mesh) | SiliCycle | 63231-67-4 | Chromatography |
| Ethyl Acetate, HPLC Grade | Fisher Scientific | 141-78-6 | Eluent |
| Hexanes, HPLC Grade | Fisher Scientific | 110-54-3 | Eluent |
Step-by-Step Methodology
Figure 2. Step-by-step protocol for sulfonamide coupling reaction.
-
Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenylalanine amine core intermediate (1.0 equivalent). Dissolve in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling and Base Addition : Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 equivalents) dropwise via syringe. Stir for 10 minutes.
-
Sulfonyl Chloride Addition : In a separate vial, dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 equivalents) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction Progression : Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 4-16 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is fully consumed.
-
Work-up : Upon completion, cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous sodium bicarbonate solution.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing : Combine all organic layers and wash sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target compound.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of Action of the Final Inhibitor
The resulting inhibitor, bearing the this compound moiety, functions through a multimodal mechanism by binding to the conserved pocket at the CA NTD-CTD interface.[18]
-
Inhibition of Uncoating (Early Phase) : By binding to and stabilizing the capsid lattice, the inhibitor prevents the timely and coordinated disassembly of the viral core after cell entry.[5][7] This "lethal hyperstability" traps the viral genome, preventing the initiation of reverse transcription and subsequent nuclear import.[7][14]
-
Disruption of Nuclear Import (Early Phase) : The inhibitor directly competes with host factors CPSF6 and Nup153 for the same binding site on the capsid.[9][13] This blockade prevents the capsid from engaging with the nuclear pore complex, effectively halting the viral life cycle before genome integration.
-
Inhibition of Assembly (Late Phase) : The presence of the inhibitor during the late phase of replication interferes with the proper assembly of Gag polyproteins into new capsid structures, leading to the formation of aberrant, non-infectious virions.[4][7]
Figure 3. Mechanism of action of capsid inhibitors in the early phase.
Conclusion and Future Perspectives
The use of this compound is a validated and powerful strategy in the rational design of HIV-1 capsid inhibitors. The trifluoromethyl group imparts favorable ADME properties, including enhanced metabolic stability and lipophilicity, while contributing to high-affinity binding. The detailed protocol provided herein offers a reliable pathway for synthesizing novel analogs based on this privileged scaffold. Future research will likely focus on incorporating this moiety into diverse chemical backbones to overcome emerging resistance mutations and to further optimize long-acting formulations, ultimately expanding the arsenal of potent antiretroviral agents targeting the HIV-1 capsid.
References
- What are HIV-1 capsid inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
- HIV Capsid Inhibitors: Mechanism of Action. (2024-07-17). National HIV Curriculum.
- Inhibitors of the HIV-1 Capsid, A Target of Opportunity. (n.d.). PubMed Central.
- Mini-Lecture Series: HIV Capsid Inhibitors: Mechanism of Action. (2024-07-17). YouTube.
- Cruz, L. (2022-08-05). Lenacapavir Synthesis Highlights. Drug Hunter.
- Alkyl Amine Bevirimat Derivatives Are Potent and Broadly Active HIV-1 Maturation Inhibitors. (n.d.). American Society for Microbiology.
- HIV capsid inhibition. (n.d.). Wikipedia.
- HIV-1 Capsid Inhibitors: A Sword to Destroy the Virus. (n.d.). ResearchGate.
- Maturation inhibitors. (n.d.). EBSCO.
- New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study. (n.d.). National Institutes of Health.
- Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization. (n.d.). National Institutes of Health.
- Design and Synthesis of New GS-6207 Subtypes for Targeting HIV-1 Capsid Protein. (n.d.). MDPI.
- PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating. (2018-09-26). American Society for Microbiology.
- New efficient synthesis and process development of lenacapavir. (n.d.).
- HIV-1 capsid inhibitors as antiretroviral agents. (n.d.). PubMed Central.
- Multimodal mechanism of action of GS-6207. (n.d.). ResearchGate.
- Anti-AIDS agents 90. novel C-28 modified bevirimat analogues as potent HIV maturation inhibitors. (2012-09-27). PubMed.
- New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study. (2025-10-16). ResearchGate.
- PF-3450074 (PF-74). (n.d.). MedChemExpress.
- lenacapavir. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action. (n.d.). PubMed Central.
- Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (n.d.). PubMed Central.
- Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics. (n.d.). MDPI.
- 3-(Trifluoromethyl)benzene-1-sulfonamide. (n.d.). PubChem.
- Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics. (2021-03-05). ResearchGate.
- 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide. (n.d.). PubChem.
- Inhibition of HIV-1 Replication by Isoxazolidine and Isoxazole Sulfonamides. (n.d.). PubMed.
- Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74. (n.d.). MDPI.
- A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import. (n.d.). National Institutes of Health.
- 6,7-Dihydroxy-1-oxoisoindoline-4-sulfonamide-containing HIV-1 Integrase Inhibitors. (n.d.). National Institutes of Health.
- This compound 97 672-58-2. (n.d.). Sigma-Aldrich.
- Antiviral Properties of HIV-1 Capsid Inhibitor GSK878. (2023-04-11). PubMed Central.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). Hovione.
Sources
- 1. researchgate.net [researchgate.net]
- 2. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 6. National HIV Curriculum Mini-Lectures - Lecture - HIV Capsid Inhibitors: Mechanism of Action - National HIV Curriculum [hiv.uw.edu]
- 7. youtube.com [youtube.com]
- 8. lenacapavir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Trifluoromethyl)benzenesulfonamide as a Scaffold for Novel Kinase Inhibitors
Introduction: The Strategic Value of the 3-(Trifluoromethyl)benzenesulfonamide Scaffold
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has been transformative, yet challenges such as off-target effects and acquired resistance persist.[3] The selection of a privileged scaffold—a core molecular framework—is a pivotal step in designing novel inhibitors with desirable properties.[4] The this compound moiety has emerged as a compelling scaffold for the development of a new generation of kinase inhibitors.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will explore the rationale behind its use, provide detailed protocols for the synthesis of derivative libraries, and outline robust methodologies for their biological evaluation, including kinase inhibition assays and comprehensive kinome profiling.
The strategic advantages of the this compound scaffold are rooted in its unique physicochemical properties:
-
The Sulfonamide Moiety: This group is a well-established hydrogen bond donor and acceptor, capable of forming critical interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction is a hallmark of many successful Type I and Type II kinase inhibitors.
-
The Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties. It is highly electron-withdrawing, which can influence the acidity of the sulfonamide proton, potentially enhancing its hydrogen bonding capabilities. Furthermore, its lipophilicity can improve membrane permeability and metabolic stability, key pharmacokinetic parameters. The bulkiness of the -CF3 group can also be exploited to achieve selectivity by creating unfavorable steric interactions with off-target kinases.
-
Synthetic Tractability: The benzenesulfonamide core is synthetically accessible and amenable to diversification at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide is designed to be a practical resource, blending theoretical principles with actionable protocols to empower researchers in their quest for novel and effective kinase inhibitors.
Part 1: Synthesis of a this compound-Based Kinase Inhibitor Library
The successful exploration of a chemical scaffold hinges on the ability to generate a diverse library of analogues. This allows for a thorough investigation of the structure-activity relationship (SAR).[5][6] The following is a generalized, yet detailed, protocol for the synthesis of a library of N-substituted this compound derivatives.
Workflow for Library Synthesis
Caption: A streamlined workflow for the synthesis of a this compound derivative library.
Protocol 1.1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride
This protocol describes the synthesis of the key intermediate, 3-(trifluoromethyl)benzenesulfonyl chloride, from the commercially available 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Sulfur Dioxide (SO2)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (catalytic amount).
-
Slowly add the previously prepared diazonium salt solution to the SO2 solution, maintaining the temperature at 10-15 °C. Vigorous gas evolution (N2) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water and extract with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)benzenesulfonyl chloride.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
-
Protocol 1.2: Library Synthesis via Sulfonamide Formation
This protocol details the parallel synthesis of a library of N-substituted 3-(trifluoromethyl)benzenesulfonamides.
Materials:
-
3-(Trifluoromethyl)benzenesulfonyl Chloride
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, heterocyclic amines)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
96-well reaction block or individual reaction vials
-
Standard purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup:
-
To each well of a 96-well reaction block or to individual vials, add a solution of a unique amine (1.0 eq) in DCM.
-
Add pyridine or triethylamine (1.5 eq) to each reaction vessel.
-
-
Sulfonamide Coupling:
-
Prepare a stock solution of 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in DCM.
-
Add the sulfonyl chloride solution to each reaction vessel containing the amine.
-
Seal the reaction block/vials and allow to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reactions by adding water.
-
Extract the aqueous layer with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify each compound using flash column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of each library member using LC-MS and ¹H NMR.
-
Part 2: Biological Evaluation of the Inhibitor Library
Once the library is synthesized and characterized, the next critical phase is to evaluate its biological activity. This involves a tiered approach, starting with a primary biochemical screen against a target kinase, followed by cell-based assays and broader kinome profiling for the most promising hits.
Workflow for Biological Evaluation
Caption: A tiered approach for the biological evaluation of a kinase inhibitor library.
Protocol 2.1: Primary Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Target kinase of interest (e.g., recombinant human Abl, Src, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (containing MgCl2, DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Synthesized inhibitor library (in DMSO)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Serially dilute the library compounds in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate peptide, and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add the kinase reaction mix to the wells containing the compounds.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit significant inhibition (e.g., >50%) at a single screening concentration (e.g., 1 µM).
-
Protocol 2.2: IC50 Determination
For the hits identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Follow the same procedure as in Protocol 2.1.
-
Instead of a single concentration, use a 10-point serial dilution of the hit compounds (e.g., from 10 µM to 0.5 nM).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2.3: Cell-Based Anti-Proliferation Assay
This assay determines the ability of the inhibitors to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line with known dependence on the target kinase (e.g., K562 cells for Bcr-Abl[7])
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Hit compounds from the biochemical assay
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the hit compounds for 72 hours.
-
-
Viability Measurement:
-
Add CellTiter-Glo® Reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each concentration.
-
Plot the data and determine the GI50 (concentration for 50% growth inhibition).
-
Part 3: Lead Optimization and Selectivity Profiling
The most promising compounds from the cell-based assays should be subjected to broader kinome profiling to assess their selectivity. This is a critical step in identifying potential off-target effects and understanding the inhibitor's mechanism of action.[8][9]
Kinome Profiling
Kinome profiling involves screening a lead compound against a large panel of kinases (often >300) to create a selectivity profile.[10] This can be performed by specialized contract research organizations (CROs) or with in-house platforms.
Interpreting Kinome Profiling Data:
The output of a kinome scan is typically a representation of the percent inhibition of each kinase at a fixed concentration of the inhibitor.
-
High Selectivity: A highly selective inhibitor will potently inhibit the target kinase with minimal activity against other kinases in the panel.
-
Multi-Targeted Profile: Some inhibitors may be designed to inhibit a specific subset of kinases, which can be beneficial for certain therapeutic applications.
-
Off-Target Liabilities: Potent inhibition of kinases known to be associated with toxicity (e.g., certain members of the Src family) can be red flags for further development.
The selectivity data is crucial for guiding the next round of SAR studies, where medicinal chemists will aim to improve on-target potency while reducing or eliminating undesirable off-target activities.
Structure-Activity Relationship (SAR) Analysis
By comparing the IC50 values and kinome profiles of the different derivatives in the library, a clear SAR can be established.[11][12]
Example SAR Table for a Hypothetical Library:
| Compound ID | R-Group on Sulfonamide Nitrogen | Target Kinase IC50 (nM) | Off-Target Kinase X IC50 (nM) | Cell Proliferation GI50 (nM) |
| Scaffold | H | >10,000 | >10,000 | >10,000 |
| Lib-001 | 4-methoxyphenyl | 50 | 200 | 150 |
| Lib-002 | 3-chlorophenyl | 25 | 500 | 80 |
| Lib-003 | 4-pyridyl | 15 | >1,000 | 45 |
| Lib-004 | Cyclohexyl | 500 | >10,000 | >1,000 |
From this hypothetical data, we can infer:
-
Aromatic substituents on the sulfonamide nitrogen are preferred over aliphatic ones (compare Lib-001/002/003 to Lib-004).
-
Electron-withdrawing groups on the phenyl ring may enhance potency (compare Lib-002 to Lib-001).
-
A nitrogen-containing heterocycle like pyridine provides both high potency and improved selectivity (Lib-003).
This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility make it an attractive core for library synthesis and SAR exploration. By following the detailed protocols and workflows outlined in this application note, researchers can systematically generate and evaluate new chemical entities based on this scaffold. The integration of biochemical assays, cell-based screens, and comprehensive kinome profiling will be essential for identifying lead compounds with the desired potency, selectivity, and cellular activity, ultimately contributing to the development of the next generation of targeted therapeutics.
References
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
-
Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Expert Opinion on Therapeutic Patents. (URL: [Link])
-
PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Drug Targets. (URL: [Link])
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. (URL: [Link])
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. (URL: [Link])
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
- Substituted pyrazolyl benzenesulfonamides.
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. (URL: [Link])
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. (URL: [Link])
- Trifluoromethyl substituted benzamides as kinase inhibitors.
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. (URL: [Link])
- Trifluoromethyl substituted benzamides as kinase inhibitors.
- Trifluoromethyl substituted benzamides as kinase inhibitors.
-
Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics. (URL: [Link])
-
Kinome Profiling. Oncolines B.V. (URL: [Link])
-
Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. (URL: [Link])
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Future Medicinal Chemistry. (URL: [Link])
-
Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. (URL: [Link])
-
Characterize Kinase Inhibitors by Kinome Profiling. Pamgene. (URL: [Link])
-
Dynamic profiling of the glioma kinome. The University of Alabama at Birmingham. (URL: [Link])
-
Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences. (URL: [Link])
-
Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences. (URL: [Link])
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. (URL: [Link])
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. (URL: [Link])
-
Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])
-
Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. (URL: [Link])
Sources
- 1. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. pamgene.com [pamgene.com]
- 10. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(Trifluoromethyl)benzenesulfonamide in Anti-Influenza Research: A Technical Guide for Scientists
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 3-(Trifluoromethyl)benzenesulfonamide and its derivatives in the field of anti-influenza research. While direct antiviral data for this compound is not extensively published, this guide leverages established research on the broader class of benzenesulfonamide derivatives as potent inhibitors of influenza virus hemagglutinin (HA)-mediated membrane fusion.[1][2][3][4][5] This application note will, therefore, use this compound as a representative scaffold to explore this promising anti-influenza strategy.
We will delve into the mechanistic underpinnings of influenza virus entry, the rationale for targeting hemagglutinin, and provide detailed, field-proven protocols for evaluating the antiviral efficacy of this class of compounds.
Introduction: The Unmet Need in Influenza Therapeutics
Influenza viruses remain a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality. Current antiviral options are limited and face the ongoing challenge of drug resistance. This necessitates the exploration of novel therapeutic strategies that target different stages of the viral life cycle. One such promising target is the viral entry process, specifically the fusion of the viral envelope with the host cell membrane, a critical step mediated by the hemagglutinin (HA) glycoprotein.[6]
The Mechanism of Action: Targeting Hemagglutinin-Mediated Fusion
The influenza virus enters host cells via endocytosis. The acidic environment of the endosome triggers a conformational change in the HA protein, exposing a "fusion peptide" that inserts into the endosomal membrane. This initiates the fusion of the viral and endosomal membranes, releasing the viral genetic material into the cytoplasm.[6][7][8][9]
Benzenesulfonamide derivatives have been identified as a class of small molecules that can inhibit this crucial fusion process.[1][2][3] It is hypothesized that these compounds bind to the HA protein, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion.[1][4][5]
Visualizing the Proposed Mechanism of Inhibition
The following diagram illustrates the HA-mediated fusion process and the proposed inhibitory action of benzenesulfonamide derivatives.
Caption: Proposed mechanism of influenza fusion inhibition by benzenesulfonamide derivatives.
Chemical and Physical Properties of this compound
Understanding the physicochemical properties of the lead compound is crucial for experimental design and interpretation.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO₂S | [10][11] |
| Molecular Weight | 225.19 g/mol | [10][11] |
| CAS Number | 672-58-2 | [10][11] |
| Melting Point | 122-126 °C | [11] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Experimental Protocols
The following protocols provide a framework for evaluating the anti-influenza activity of this compound and its analogs.
Plaque Reduction Assay
This is the gold-standard assay for quantifying infectious virus and determining the inhibitory concentration (IC₅₀) of a compound.[12]
Objective: To determine the concentration of the test compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Test compound (this compound) dissolved in DMSO
-
Avicel or Agarose for overlay
-
Crystal Violet staining solution
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.[13][14]
-
Prepare serial dilutions of the test compound in serum-free DMEM containing TPCK-treated trypsin.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., Avicel or agarose) containing the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Hemagglutination Inhibition (HI) Assay
This assay is used to assess whether the compound interferes with the ability of the virus to agglutinate red blood cells (RBCs), a process mediated by HA.
Objective: To determine if the test compound can inhibit the hemagglutination activity of the influenza virus.
Materials:
-
Influenza virus stock
-
Chicken or turkey red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
V-bottom 96-well plates
-
Test compound
Procedure:
-
Prepare a standardized suspension of RBCs (e.g., 0.5% in PBS).
-
In a V-bottom 96-well plate, prepare serial dilutions of the test compound in PBS.
-
Add a standardized amount of influenza virus (4 hemagglutinating units) to each well containing the compound dilutions.
-
Incubate the plate at room temperature for 30-60 minutes to allow the compound to interact with the virus.[15][16]
-
Add the RBC suspension to all wells and incubate at room temperature for 30-60 minutes.[15][16][17]
-
Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination.
-
The highest dilution of the compound that completely inhibits hemagglutination is the HI titer.
Cell-Based Fusion Inhibition Assay
This assay directly measures the ability of a compound to block the fusion of cells expressing viral HA with target cells.[18][19][20]
Objective: To quantify the inhibition of HA-mediated cell-cell fusion by the test compound.
Materials:
-
Effector cells expressing influenza HA (e.g., transiently transfected 293T cells)
-
Target cells labeled with a fluorescent dye (e.g., Calcein-AM)
-
Low pH buffer (e.g., citrate buffer, pH 5.0)
-
Neutral pH buffer (PBS)
-
Test compound
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the HA-expressing effector cells with the fluorescently labeled target cells in the presence of serial dilutions of the test compound.
-
After a brief incubation, trigger fusion by replacing the medium with the low pH buffer for a short period (e.g., 2-5 minutes).
-
Neutralize the medium with a neutral pH buffer.
-
Observe and quantify the extent of cell-cell fusion (syncytia formation) by measuring the transfer of the fluorescent dye from target to effector cells using fluorescence microscopy or a plate reader.
-
Calculate the percentage of fusion inhibition relative to the control (no compound) and determine the IC₅₀ value.
Data Interpretation and Expected Outcomes
The following table summarizes the expected outcomes from the described assays if this compound or its derivatives act as influenza fusion inhibitors.
| Assay | Expected Outcome for an Active Compound | Interpretation |
| Plaque Reduction Assay | Dose-dependent reduction in the number and size of plaques. | The compound inhibits one or more steps in the viral replication cycle. |
| Hemagglutination Inhibition Assay | Inhibition of red blood cell agglutination. | The compound may interfere with the receptor-binding site of HA or induce conformational changes that prevent binding. |
| Cell-Based Fusion Inhibition Assay | Reduction in syncytia formation. | The compound specifically inhibits the HA-mediated membrane fusion step. |
Synthesis of Benzenesulfonamide Derivatives
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A general approach involves the chlorosulfonylation of a substituted benzene followed by amination.[21][22][23] For novel derivatives, coupling reactions can be employed to introduce diverse functional groups.[4][5]
Illustrative Synthetic Workflow
Caption: General synthetic scheme for benzenesulfonamide derivatives.
Conclusion and Future Directions
The class of benzenesulfonamide derivatives represents a promising avenue for the development of novel anti-influenza therapeutics targeting the critical step of viral entry. By inhibiting HA-mediated membrane fusion, these compounds have the potential to be effective against a broad range of influenza strains and may be less susceptible to the development of resistance compared to currently available drugs.
Further research should focus on synthesizing and screening a library of this compound analogs to establish structure-activity relationships (SAR) and optimize their potency, selectivity, and pharmacokinetic properties. In vivo studies in animal models of influenza infection will be crucial to validate the therapeutic potential of lead compounds.
References
-
Creative Biolabs. Hemagglutination Inhibition (HI) Assay Protocol. [Link]
-
Dutchkin, D., & Weis, K. (2000). Membrane fusion mechanisms: the influenza hemagglutinin paradigm and its implications for intracellular fusion. FEBS letters, 476(1-2), 32–37. [Link]
-
Danieli, T., Pelletier, S. L., Henis, Y. I., & White, J. M. (1996). Membrane fusion mediated by the influenza virus hemagglutinin requires the concerted action of at least three hemagglutinin trimers. The Journal of cell biology, 133(3), 559–569. [Link]
-
Lee, K. K. (2014). Structural insights into the membrane fusion mechanism mediated by influenza virus hemagglutinin. Biochemistry, 53(4), 625–636. [Link]
-
Yasugi, M., & Ikuta, K. (2013). Influenza Virus-cell Fusion Inhibition Assay. Bio-protocol, 3(11), e423. [Link]
-
Luo, G., Colonno, R., & Krystal, M. (2011). Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin. PloS one, 6(12), e29120. [Link]
-
Luo, G., Colonno, R., & Krystal, M. (2011). Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin. PubMed, 22194918. [Link]
-
Wang, G., Li, S., & De Clercq, E. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS medicinal chemistry letters, 2(8), 611–615. [Link]
-
Otis, J. S., Subbarao, K., & Krammer, F. (2018). Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion. Viruses, 10(5), 253. [Link]
-
Bio-protocol. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies. [Link]
-
Ali, A., Sharma, G., & Kumar, R. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of medicinal chemistry, 61(17), 7848–7861. [Link]
-
Wang, G., Li, S., & De Clercq, E. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 611-615. [Link]
-
Wang, G., Li, S., & De Clercq, E. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central, PMC3155331. [Link]
-
Chen, J., Zhang, Y., & Liu, Y. (2008). A dual reporter gene based system to quantitate the cell fusion of avian influenza virus H5N1. Biotechnology letters, 30(1), 73–79. [Link]
-
Yilmaz, I., Ceylan, S., & Kocyigit, U. M. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of molecular structure, 1270, 133939. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Bioorganic chemistry, 113, 105009. [Link]
-
Lee, K. K. (2018). Hemagglutinin-Mediated Membrane Fusion: A Biophysical Perspective. Annual review of biophysics, 47, 153–173. [Link]
-
World Health Organization. (2013). Laboratory Procedures Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. [Link]
-
PubChem. 3-(Trifluoromethyl)benzene-1-sulfonamide. [Link]
-
Kaminski, J. J., & Schlegel, D. C. (2017). An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers. Journal of visualized experiments : JoVE, (130), 56535. [Link]
-
Yasugi, M., & Ikuta, K. (2013). Influenza Virus-cell Fusion Inhibition Assay. AGRIS, US201300762947. [Link]
-
USDA APHIS. (2014). Supplemental Assay Method for Conducting the Hemagglutination Inhibition Assay for Equine Influenza Antibody. [Link]
-
Otis, J. S., Subbarao, K., & Krammer, F. (2018). Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion. PubMed Central, PMC5983709. [Link]
-
protocols.io. (2022). Influenza virus plaque assay. [Link]
-
Su, B., Wurtzer, S., Rameix-Welti, M. A., Dwyer, D., van der Werf, S., Naffakh, N., Clavel, F., & Labrosse, B. (2009). Enhancement of the influenza A hemagglutinin (HA)-mediated cell-cell fusion and virus entry by the viral neuraminidase (NA). PloS one, 4(12), e8495. [Link]
-
PubChem. 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. [Link]
-
Krammer, F. (2018). An In Vitro Microneutralization Assay for Influenza Virus Serology. Current protocols in microbiology, 48(1), e49. [Link]
-
ResearchGate. How can I develop good influenza virus plaques using plaque assay?. [Link]
-
PubChem. 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide. [Link]
-
Virology Research Services. (2022). Measuring infectious virus: the plaque assay. [Link]
-
Cell Biolabs, Inc. Influenza A Immunoplaque Assay Kit. [Link]
-
Chemcasts. Thermophysical Properties of 2-(Trifluoromethyl)benzenesulfonamide. [Link]
Sources
- 1. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
- 2. Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion | MDPI [mdpi.com]
- 7. Membrane fusion mechanisms: the influenza hemagglutinin paradigm and its implications for intracellular fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hemagglutinin-Mediated Membrane Fusion: A Biophysical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(三氟甲基)苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Influenza virus plaque assay [protocols.io]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. cdn.who.int [cdn.who.int]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Influenza Virus-cell Fusion Inhibition Assay [agris.fao.org]
- 20. Enhancement of the influenza A hemagglutinin (HA)-mediated cell-cell fusion and virus entry by the viral neuraminidase (NA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support guide for the synthesis of 3-(Trifluoromethyl)benzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines robust scientific principles with practical, field-tested advice. This guide is structured to help you navigate the common challenges of this synthesis, optimize your yield, and ensure the integrity of your results.
Overall Synthesis Workflow
The most reliable and widely adopted method for preparing this compound proceeds in two key stages, starting from 3-(trifluoromethyl)aniline. This pathway involves a Sandmeyer-type reaction to form the crucial sulfonyl chloride intermediate, followed by amination.
Caption: Logic diagram for diagnosing low yield issues.
Experimental Protocols
Caution: These procedures involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride
This protocol is adapted from a robust procedure published in Organic Syntheses. [1] Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(Trifluoromethyl)aniline | 161.12 | 96.7 g | 0.60 |
| Concentrated HCl | 36.46 | 200 mL | ~2.4 |
| Glacial Acetic Acid | 60.05 | 60 + 600 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 44.8 g | 0.65 |
| Sulfur Dioxide (SO₂) | 64.07 | Gas | - |
| Cuprous Chloride (CuCl) | 98.99 | 15.0 g | 0.15 |
| Diethyl Ether | 74.12 | ~600 mL | - |
Step-by-Step Procedure:
-
Diazotization:
-
In a 1000-mL beaker equipped with a mechanical stirrer, add 3-(trifluoromethyl)aniline (96.7 g, 0.6 mol) to a mixture of concentrated HCl (200 mL) and glacial acetic acid (60 mL).
-
Cool the resulting white suspension to -10°C in a dry ice/ethanol bath.
-
Prepare a solution of sodium nitrite (44.8 g, 0.65 mol) in water (65 mL).
-
Add the sodium nitrite solution dropwise to the stirred aniline suspension, maintaining the internal temperature below -5°C. This process should take approximately 1-1.5 hours. Keep the resulting diazonium salt solution cold.
-
-
Preparation of the SO₂/Catalyst Solution:
-
In a separate 4000-mL beaker, place glacial acetic acid (600 mL) and cool it in an ice bath.
-
Bubble sulfur dioxide gas through the acetic acid until the solution is saturated.
-
Add cuprous chloride (15 g) to the solution. Continue bubbling SO₂ until the yellow-green suspension turns blue-green (approx. 20-30 minutes). Keep this mixture cooled in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution from Step 1 to the vigorously stirred SO₂/CuCl solution from Step 2. The rate of addition should be controlled to keep the temperature below 10°C and manage the evolution of nitrogen gas.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases.
-
-
Workup and Isolation:
-
Pour the reaction mixture into a large beaker containing 2000 g of crushed ice and 1000 mL of water. Stir for 15 minutes.
-
Transfer the mixture to a large separatory funnel and extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate until the washings are neutral, then wash with water, and finally with brine.
-
Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation (bp 54–55°C at 0.1 mmHg) to yield 3-(trifluoromethyl)benzenesulfonyl chloride as a colorless liquid. [1]Expected yield: 68–79%.
-
Protocol 2: Synthesis of this compound
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(Trifluoromethyl)benzenesulfonyl Chloride | 244.62 | 24.5 g | 0.10 |
| Concentrated Ammonium Hydroxide (~28%) | 17.03 (NH₃) | 150 mL | ~1.3 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 500-mL flask equipped with a magnetic stirrer, place concentrated ammonium hydroxide (150 mL) and cool the flask in an ice bath to 0°C.
-
Dissolve the 3-(trifluoromethyl)benzenesulfonyl chloride (24.5 g, 0.1 mol) in 50 mL of a suitable solvent like THF or dioxane if desired, or use it neat.
-
-
Amination:
-
Slowly add the sulfonyl chloride to the vigorously stirred, cold ammonium hydroxide solution over 30 minutes. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
-
Workup and Isolation:
-
Filter the white solid using a Büchner funnel and wash the filter cake with copious amounts of cold water to remove any ammonium salts.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white crystalline solid (mp 122-126°C). [2]Expected yield: >85%.
-
References
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health (NIH).[Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (NIH).[Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Institute.[Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal.[Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate.[Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.[Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.[Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.[Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.[Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.[Link]
-
Synthesis of Sulfonamides. ScienceDirect.[Link]
-
Sulfonamide. Wikipedia.[Link]
-
Amine Reactions. Chemistry LibreTexts.[Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group... ResearchGate.[Link]
Sources
Troubleshooting low solubility of 3-(Trifluoromethyl)benzenesulfonamide in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Aqueous Solubility
Welcome to the technical support guide for 3-(Trifluoromethyl)benzenesulfonamide. This resource is designed to provide you, as a fellow scientist, with both the foundational knowledge and practical, field-tested protocols to overcome the common challenge of this compound's low solubility in aqueous solutions. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, empowering you to make informed decisions in your research.
Section 1: Foundational Knowledge - Why is this compound Poorly Soluble?
Understanding the molecular structure is the first step in troubleshooting its behavior in solution. This compound possesses two key features that dictate its solubility:
-
A Hydrophobic Core: The benzene ring and the highly lipophilic trifluoromethyl (-CF3) group create a nonpolar structure that is energetically unfavorable to interact with polar water molecules. This is a primary driver of its low intrinsic solubility.
-
A Weakly Acidic Group: The sulfonamide (-SO₂NH₂) moiety is the molecule's only handle for significant interaction with water. The protons on the nitrogen are weakly acidic. The strongly electron-withdrawing nature of the adjacent sulfonyl group and the trifluoromethyl group on the ring increases the acidity of these protons compared to a simple amine.
The key to solubilization lies in exploiting the acidic nature of the sulfonamide group. The equilibrium between the un-ionized, neutral form (less soluble) and the ionized, anionic form (more soluble) is governed by the solution's pH and the compound's pKa.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 225.19 g/mol | [1] |
| pKa | ~9.69 | [2] |
| Melting Point | 122-126 °C | |
| Form | Solid |
The pKa of ~9.69 is the most critical parameter for our work. It tells us that at a physiological pH of 7.4, the compound will be overwhelmingly in its neutral, un-ionized, and thus poorly soluble form.[3] To achieve significant ionization and improve solubility, the pH of the solution must be raised to a level approaching or, ideally, exceeding the pKa.[4]
Section 2: Troubleshooting Workflow - A Step-by-Step Guide
This section is structured as a series of questions you might ask during your experiment, providing direct answers and protocols. We will begin with the simplest and most common techniques before moving to more complex scenarios.
Q1: I've added my compound to neutral water or buffer (e.g., PBS at pH 7.4) and it won't dissolve. What is the first and most effective step?
Answer: The first approach should always be pH adjustment . As established, the compound is a weak acid. By increasing the pH of your solvent, you deprotonate the sulfonamide, creating an anion (a salt) which is significantly more soluble in water.[4][5]
Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized (A⁻) to un-ionized (HA) forms. To achieve at least 50% ionization, the pH must equal the pKa (~9.69). To achieve >90% ionization for good solubility, you should aim for a pH of at least 10.5.
Table 1: Theoretical Ionization vs. pH
| Solution pH | pH - pKa | % Ionized Form [R-SO₂NH⁻] | Expected Solubility |
| 7.7 | -2.0 | ~1% | Very Low |
| 8.7 | -1.0 | ~9% | Low |
| 9.7 | 0.0 | 50% | Moderate |
| 10.7 | +1.0 | ~91% | High |
| 11.7 | +2.0 | ~99% | Very High |
Protocol 2.1: Solubilization via pH Adjustment
-
Preparation: Weigh the desired amount of this compound into a suitable container (e.g., a glass vial or flask).
-
Solvent Addition: Add a fraction (e.g., 80%) of your final desired volume of high-purity water or your base buffer (that does not contain components that will precipitate at high pH).
-
Basification: While stirring, add a strong base (e.g., 1 M or 0.1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the base until the solid material is fully dissolved. A clear solution should be obtained at a pH above 10.
-
Volume Adjustment: Once dissolved, add the remaining water or buffer to reach the final target volume.
-
Final pH Check & Adjustment: Check the pH again. If your experiment requires a specific final pH, you can now carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Crucially, do not lower the pH below the point where precipitation occurs. This method is best for experiments that can tolerate a basic pH.
Q2: The high pH required for dissolution is incompatible with my cells/assay, or I'm still not reaching my target concentration. What is my next option?
Answer: Use a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6] This makes the environment more favorable for dissolving hydrophobic compounds like this compound.[7]
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar solute disrupts this network, which is energetically costly. A co-solvent disrupts this network itself, lowering the energy penalty required to create a cavity for the solute, thereby increasing solubility. The increase in solubility can be dramatic, often rising exponentially with the volume fraction of the co-solvent.[7]
Table 2: Common Co-solvents for Preclinical Research
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | 5-10% v/v | Excellent solubilizing power. Can be toxic to some cells above 0.5-1%. |
| Ethanol (EtOH) | 10-20% v/v | Good, biocompatible choice. Less potent than DMSO. |
| PEG 400 (Polyethylene glycol 400) | 20-40% v/v | Low toxicity, often used in formulations. More viscous.[8] |
| Propylene Glycol (PG) | 20-40% v/v | Common vehicle for parenteral formulations.[9] |
Protocol 2.2: Solubilization via Co-solvent
-
Preparation: Weigh the compound into a vial.
-
Neat Co-solvent Addition: Add a small amount of the 100% (neat) co-solvent of choice (e.g., DMSO) directly to the dry powder. Vortex or sonicate until the compound is completely dissolved. This is a critical step; always dissolve the compound in the organic solvent first.
-
Aqueous Addition: Slowly add your aqueous buffer or water to the co-solvent concentrate, vortexing as you add. Add the aqueous phase to the organic phase, not the other way around, to avoid localized concentration changes that can cause precipitation.
-
Final Concentration: Continue adding the aqueous solution until you reach your final desired volume and co-solvent percentage. Ensure the final solution is clear.
Q3: My compound dissolved perfectly in the co-solvent stock, but it precipitated ("crashed out") when I diluted it into my final aqueous experimental medium. What's happening?
Answer: This is a common problem caused by exceeding the solubility limit in the final, diluted solution. Your high-concentration stock was stable because of the high percentage of the organic co-solvent. When you diluted it into a large volume of aqueous medium, the final percentage of the co-solvent dropped significantly, and it is no longer sufficient to keep the compound dissolved.
Causality: The solubilizing power of a co-solvent system is highly dependent on its concentration. Below a certain threshold (often 5-10% for potent co-solvents), the effect can be minimal.[7] Your final experimental medium must contain enough co-solvent to maintain solubility at the final compound concentration.
Troubleshooting Strategies:
-
Increase Final Co-solvent Concentration: If your assay can tolerate it, increase the percentage of the co-solvent in your final experimental medium. For example, prepare your medium with 5% DMSO before adding the drug stock.
-
Combine Methods (Recommended): This is often the most elegant solution. Use a mildly basic buffer (e.g., pH 8.5-9.0) in combination with a low, non-toxic concentration of a co-solvent (e.g., 0.5% DMSO). The partial ionization from the pH adjustment reduces the burden on the co-solvent, allowing a lower, more tolerable concentration to be effective.
-
Reduce Final Compound Concentration: If possible, simply work at a lower final concentration of the compound that is soluble under the permissible solvent conditions.
Section 3: Advanced Solubilization Strategies
If the techniques above are insufficient or incompatible with your experimental constraints, more advanced formulation strategies, typically used in drug development, can be considered.[10][11]
-
Q4: When should I consider using cyclodextrins?
-
Answer: Cyclodextrins are excellent tools when you need to avoid organic co-solvents and pH extremes, particularly for in vivo studies.[9] These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of the drug molecule, forming an inclusion complex that has much higher apparent water solubility. Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBEβCD) are commonly used due to their high water solubility and good safety profile.[10]
-
-
Q5: What about surfactants or solid dispersions?
-
Answer: These are powerful formulation technologies. Surfactants, above their critical micelle concentration, form micelles that can encapsulate hydrophobic drugs.[11] Solid dispersions involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix, which can dramatically increase dissolution rates.[12][13][14] These methods require more extensive formulation development and are typically employed when preparing a formal dosage form for clinical studies.
-
Section 4: Essential Protocol - Verifying Your Results
Trustworthiness in science requires self-validating systems. Simply seeing a clear solution is not enough; you must confirm the concentration and ensure you have determined the true equilibrium solubility. The gold standard for this is the shake-flask method.[15][16]
Protocol 4.1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Setup: In separate vials, add an excess amount of this compound to each solvent system you wish to test (e.g., water pH 7.4, buffer pH 10.5, 10% EtOH in water, etc.). "Excess" means enough solid should remain visible at the bottom of the vial after equilibration.
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. This extended time is crucial to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated supernatant from the solid, either:
-
Centrifuge the vials at high speed.
-
Filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent and does not adsorb the compound).
-
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it to a suitable concentration and analyze it using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the precise concentration of the dissolved compound.
-
Result: The measured concentration is the equilibrium solubility of the compound in that specific solvent system at that temperature.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use heat to dissolve the compound?
-
A: Heating can temporarily increase solubility and the rate of dissolution. However, this can create a supersaturated solution that may precipitate upon cooling to room or experimental temperature. It also carries the risk of compound degradation. This method should be used with extreme caution and is not recommended for preparing stable stock solutions.
-
-
Q: How does the trifluoromethyl group specifically affect solubility?
-
A: The -CF3 group has two opposing effects. It is highly hydrophobic, which decreases the intrinsic solubility of the neutral molecule in water.[17] However, it is also a very strong electron-withdrawing group, which increases the acidity of the sulfonamide proton (lowers the pKa), making the compound more responsive to solubilization by pH adjustment.
-
-
Q: My final solution is slightly hazy or opalescent. Is it dissolved?
-
A: No. Haziness, cloudiness, or opalescence indicates the presence of undissolved particles, forming a suspension or a colloid, not a true solution. For most applications, especially cell-based assays or parenteral injections, the solution must be perfectly clear by visual inspection.
-
-
Q: Can I use sonication to help dissolve the compound?
-
A: Yes, sonication is a useful tool to break up aggregates and accelerate the rate of dissolution, especially when using co-solvents. However, it will not increase the ultimate equilibrium solubility. It helps you reach the saturation point faster.
-
References
-
Kang, S. I., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-55. [Link]
-
Pohako-Ekon, N., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 244076, 3-(Trifluoromethyl)benzene-1-sulfonamide. PubChem. Retrieved January 12, 2026. [Link]
-
Taylor & Francis Group (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. Retrieved January 12, 2026. [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
CD Formulation (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Retrieved January 12, 2026. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 47-50. [Link]
-
Rieder, J. (1972). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology. [Link]
-
Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(8), 28-36. [Link]
-
Letcher, T. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. [Link]
-
Srinivasan, P., & Sarmah, A. K. (2020). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research, 27(22), 27891-27902. [Link]
-
Loftsson, T. (2010). Formulation of poorly soluble compounds. European Medicines Agency. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Kumar, S., & Singh, S. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(2), 52-60. [Link]
-
Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS Journal, 7(1), E78-E105. [Link]
-
Cheméo (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Cheméo. Retrieved January 12, 2026. [Link]
Sources
- 1. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. karger.com [karger.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this crucial transformation in medicinal and synthetic chemistry. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
Section 1: Troubleshooting Common Issues in Sulfonamide Synthesis
This section addresses the most frequently encountered problems during sulfonamide synthesis, offering explanations for the underlying causes and providing actionable solutions.
Low Reaction Yield
Question: My sulfonamide synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?
Answer: Low yields in sulfonamide synthesis are a common issue and can often be traced back to a few critical factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, readily hydrolyzing to the corresponding sulfonic acid, which is unreactive towards amines.[1][2][3][4][5] This is one of the most frequent causes of low yields.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][3][4] It is also advisable to use fresh or properly stored sulfonyl chloride, as it can degrade over time.[1]
-
-
Inappropriate Base or Solvent Selection: The choice of base and solvent significantly impacts the reaction's success. The base is crucial for neutralizing the HCl generated during the reaction.[5]
-
Solution: A non-nucleophilic organic base like pyridine or triethylamine is typically used to avoid competition with the amine nucleophile.[1] The solvent should be inert and capable of dissolving both reactants; common choices include dichloromethane (DCM) and tetrahydrofuran (THF).[1] While aqueous bases can be used under certain conditions (Schotten-Baumann), they increase the risk of sulfonyl chloride hydrolysis.[1]
-
-
Poor Reactivity of Starting Materials: The nucleophilicity of the amine and the reactivity of the sulfonylating agent are key.
-
Solution: For less nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered substrates, consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP).[6] DMAP can form a more reactive sulfonyl-DMAP intermediate.[6][7][8] Alternatively, more stable sulfonylating agents like sulfonyl fluorides can sometimes provide better yields.[6][9]
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product.[1][3]
-
Solution: To minimize this, slowly add the sulfonyl chloride to a solution containing an excess of the primary amine.[1] This stoichiometric control favors the reaction of the sulfonyl chloride with an unreacted amine molecule.
-
-
Reactions with Other Functional Groups: If your starting materials contain other nucleophilic groups, they may compete with the desired amine reaction.
-
Solution: Employ protecting groups for other reactive functionalities that can be removed after the sulfonamide formation.
-
-
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in sulfonamide synthesis.
Unexpected Side Products
Question: I am observing an unexpected side product in my reaction mixture. What could it be?
Answer: The formation of side products is a common challenge. Identifying the likely culprits can help in devising a strategy to minimize their formation.
-
Hydrolyzed Sulfonyl Chloride: As mentioned, the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride is a frequent impurity.[1][3] It often appears as an insoluble white solid.
-
Bis-sulfonated Amine: With primary amines, the formation of the di-sulfonated product is a significant possibility.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted amine and/or sulfonyl chloride in the mixture.
-
Products from Reactions with the Solvent: Some solvents can participate in side reactions under certain conditions. While less common with standard solvents like DCM and THF, it's a possibility to consider.
Purification Difficulties
Question: How can I effectively purify my sulfonamide product?
Answer: The purification strategy depends on the physical properties of your sulfonamide and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[1]
-
Solvent Selection: The key is to find a solvent or solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents for recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[1] Performing small-scale solubility tests is crucial for identifying the optimal solvent.[1]
-
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is a standard purification technique.
-
Solvent System Optimization: The choice of the mobile phase is critical for achieving good separation. A systematic approach to thin-layer chromatography (TLC) analysis with different solvent systems will help in determining the optimal conditions for column chromatography.
-
-
Aqueous Workup: A standard aqueous workup is typically performed to remove the base (e.g., triethylamine hydrochloride) and other water-soluble impurities.
-
Procedure: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove the bulk of the water.[2] The organic layer is then dried over an anhydrous drying agent like sodium sulfate, filtered, and concentrated.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between a sulfonyl chloride and an amine?
A1: The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the sulfonamide.
Caption: A simplified mechanism for sulfonamide formation.
Q2: Can I use an alternative to pyridine as a base?
A2: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[10] In some cases, especially with less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[6][8]
Q3: My amine is poorly nucleophilic. How can I improve the reaction?
A3: For weakly nucleophilic amines, such as anilines with electron-withdrawing groups, more forcing conditions may be necessary.[3][6] This can include:
-
Higher Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Use of a Catalyst: As mentioned, DMAP can be an effective catalyst.[6][7][8]
-
Alternative Synthetic Methods: For particularly challenging substrates, alternative methods like the Mitsunobu reaction, Ullmann condensation, or Buchwald-Hartwig amination might be more suitable.[11][12][13][14][15][16] These methods offer different reaction pathways that can overcome the limitations of the traditional sulfonyl chloride-amine reaction.
Q4: How do I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) may be necessary to visualize the spots.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.0-1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.5-2.0 eq) or Pyridine
-
Anhydrous sodium sulfate
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
Procedure:
-
Dissolve the amine in anhydrous DCM in an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine to the solution.
-
Slowly add a solution of the sulfonyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[1]
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Purification of a Solid Sulfonamide by Recrystallization
Procedure:
-
Transfer the crude solid sulfonamide to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to just cover the solid.[1]
-
Gently heat the mixture with stirring until the solvent boils and the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.[1]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. For better crystal formation, do not disturb the flask during this cooling process.[1]
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Section 4: Advanced and Alternative Synthetic Strategies
For substrates that are not amenable to the standard sulfonylation conditions, several alternative methods have been developed.
| Method | Description | Key Features |
| Mitsunobu Reaction | Couples an alcohol with a sulfonamide using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[11][12][17] | Mild reaction conditions; useful for inverting the stereochemistry of the alcohol. |
| Ullmann Condensation | A copper-catalyzed reaction for the N-arylation of sulfonamides with aryl halides.[15][18][19][20] | Effective for forming C-N bonds, particularly with aryl halides. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a sulfonamide.[14][21][22][23] | Highly versatile and tolerant of a wide range of functional groups. |
Section 5: Data Summary and Comparison
The choice of base and solvent can significantly influence the reaction outcome. The following table provides a general comparison of common choices.
| Base | Solvent | Typical Temperature | Notes |
| Pyridine | DCM, THF, Acetonitrile | 0 °C to RT | Acts as both a base and a nucleophilic catalyst. Can sometimes be difficult to remove. |
| Triethylamine (TEA) | DCM, THF | 0 °C to RT | A common, non-nucleophilic base. The resulting triethylammonium chloride salt is often insoluble and can be filtered off. |
| Diisopropylethylamine (DIPEA) | DCM, THF | 0 °C to RT | A sterically hindered, non-nucleophilic base. Useful for sensitive substrates. |
| DMAP (catalytic) with TEA | DCM, THF | 0 °C to RT | Accelerates the reaction, especially with unreactive amines or sulfonyl chlorides.[7][8] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. scilit.com [scilit.com]
- 28. researchgate.net [researchgate.net]
- 29. thieme-connect.com [thieme-connect.com]
- 30. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. books.rsc.org [books.rsc.org]
- 34. researchgate.net [researchgate.net]
- 35. nbinno.com [nbinno.com]
- 36. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. pubs.acs.org [pubs.acs.org]
- 39. youtube.com [youtube.com]
- 40. files01.core.ac.uk [files01.core.ac.uk]
- 41. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 42. jsynthchem.com [jsynthchem.com]
- 43. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 44. pubs.acs.org [pubs.acs.org]
- 45. pubs.acs.org [pubs.acs.org]
- 46. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 47. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 48. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
Technical Support Center: Overcoming Common Side Reactions in Trifluoromethylation
Last Updated: January 12, 2026
Introduction
The strategic introduction of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of bioactive molecules. However, the unique reactivity of trifluoromethylating reagents often presents challenges in the form of undesirable side reactions. This guide provides in-depth troubleshooting strategies and mechanistic explanations to help researchers, scientists, and drug development professionals navigate and overcome these common hurdles. Our approach is rooted in a fundamental understanding of the reaction mechanisms, enabling you to make informed decisions to optimize your synthetic outcomes.
Section 1: Troubleshooting Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation typically involves the transfer of a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent to an electrophilic substrate. The most ubiquitous reagent in this class is the Ruppert-Prakash reagent (TMSCF₃).[1][2][3]
FAQ 1: My reaction with TMSCF₃ is yielding a complex mixture, and I suspect decomposition of the reagent. What is happening and how can I mitigate it?
Core Problem: The trifluoromethyl anion (CF₃⁻) is inherently unstable and prone to decomposition into difluorocarbene (:CF₂) and a fluoride ion (F⁻).[1] This decomposition pathway is a primary source of side products.
Mechanistic Insight: The decomposition is often initiated by the same activator used to generate the CF₃⁻ anion from TMSCF₃, such as a fluoride source. The liberated fluoride can then react with another molecule of TMSCF₃ to generate a pentacoordinate silicon species, which can fragment to release the trifluoromethyl anion.
Troubleshooting Workflow: Stabilizing the Trifluoromethyl Anion
Caption: Troubleshooting decomposition of TMSCF₃.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures, typically ranging from -78 °C to 0 °C. | Lowering the temperature significantly suppresses the rate of decomposition of the trifluoromethyl anion into difluorocarbene.[1] |
| Activator Stoichiometry | Use a catalytic amount of a fluoride source (e.g., TBAF, CsF) rather than a stoichiometric amount. | A high concentration of the activator can accelerate the decomposition of TMSCF₃. Catalytic initiation ensures a controlled generation of the active CF₃⁻ species.[2] |
| Reagent Addition | Add the TMSCF₃ solution slowly to the reaction mixture containing the substrate and activator. | Slow addition maintains a low steady-state concentration of the unstable trifluoromethyl anion, favoring the desired reaction over decomposition. |
| Solvent Choice | Use ethereal solvents like THF or DME. | These solvents are generally effective at solvating the intermediate species and are relatively inert under the reaction conditions. |
FAQ 2: I am attempting to trifluoromethylate an enolizable ketone and observe significant formation of the corresponding silyl enol ether. How can I promote the desired 1,2-addition?
Core Problem: The fluoride initiator used to activate TMSCF₃ is also a potent catalyst for the formation of silyl enol ethers from enolizable ketones.[1]
Mechanistic Insight: The fluoride anion can act as a base, deprotonating the ketone to form an enolate. This enolate is then trapped by TMSCF₃ or another silicon source in the reaction mixture to form the thermodynamically stable silyl enol ether.
Troubleshooting Protocol: Suppressing Silyl Enol Ether Formation
-
Reagent Stoichiometry:
-
Use a slight excess (1.1-1.5 equivalents) of TMSCF₃.
-
Employ a substoichiometric amount of a non-basic activator.
-
-
Activator Selection:
-
Instead of traditional fluoride sources, consider using a tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or a similar anhydrous fluoride source.
-
Alternatively, certain Lewis acids can be used to activate TMSCF₃, which may circumvent the basicity issue.
-
-
Temperature Control:
-
Perform the reaction at low temperatures (-78 °C is a good starting point) to disfavor the enolization pathway.
-
-
Reaction Quenching:
-
Quench the reaction at low temperature before warming to prevent post-reaction enolization.
-
| Activator Type | Pros | Cons |
| TBAF | Readily available, effective activator. | Can be basic, promoting enolization. |
| CsF | Effective, less basic than TBAF. | Can have limited solubility. |
| TASF | Anhydrous, less basic. | More specialized reagent. |
Section 2: Overcoming Hurdles in Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents, such as Togni's and Umemoto's reagents, deliver a "CF₃⁺" synthon to a nucleophilic substrate.[4][5][6][7] Side reactions in this category often stem from the high reactivity of these reagents or competing reaction pathways.
FAQ 3: My reaction with Togni's reagent is sluggish and gives a poor yield. What are the common pitfalls?
Core Problem: The reactivity of electrophilic trifluoromethylating agents can be highly dependent on the nucleophilicity of the substrate and the reaction conditions. Sluggish reactions often indicate insufficient activation or a mismatch between the reagent's electrophilicity and the substrate's nucleophilicity.
Mechanistic Insight: The mechanism of electrophilic trifluoromethylation can be complex and is often debated, with possibilities including polar substitution and single-electron transfer (SET) pathways.[4] For many substrates, the reaction proceeds through a polar mechanism where the nucleophile attacks the iodine atom of the Togni reagent, leading to the transfer of the CF₃ group.
Troubleshooting Workflow: Enhancing Reactivity in Electrophilic Trifluoromethylation
Caption: Troubleshooting sluggish electrophilic trifluoromethylations.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use fresh Togni's or Umemoto's reagent. These reagents can degrade over time, especially if exposed to moisture or light.[8] | Degradation leads to a lower concentration of the active electrophilic species. |
| Activation of Nucleophile | For C-nucleophiles like β-ketoesters, ensure complete deprotonation with a suitable non-nucleophilic base (e.g., DBU, NaH). | Incomplete deprotonation results in a lower concentration of the active nucleophile. |
| Catalysis | For less reactive nucleophiles, consider the use of a Lewis acid (e.g., Zn(NTf₂)₂) or a copper catalyst.[9][10] | The catalyst can coordinate to the reagent, increasing its electrophilicity, or to the substrate, enhancing its nucleophilicity. |
| Solvent Effects | Screen different solvents. Polar aprotic solvents like DMF or acetonitrile are often effective. | The solvent can influence the solubility of the reagents and intermediates, as well as the overall reaction rate. |
FAQ 4: I am observing O-trifluoromethylation instead of the desired C-trifluoromethylation on my β-ketoester. How can I control the selectivity?
Core Problem: Enolates are ambident nucleophiles, possessing reactivity at both the carbon and oxygen atoms. Electrophilic trifluoromethylating agents can react at either site.
Mechanistic Insight: The C- versus O-selectivity is governed by Hard-Soft Acid-Base (HSAB) theory. The "harder" oxygen atom tends to react with "harder" electrophiles, while the "softer" carbon atom prefers "softer" electrophiles. The reaction conditions can influence the "hardness" of the enolate and the electrophile.
Protocol for Promoting C-Trifluoromethylation:
-
Counterion Choice:
-
Use a counterion for the enolate that promotes covalent character, such as Li⁺ or Mg²⁺. This makes the oxygen "harder" and favors C-alkylation.
-
-
Solvent Selection:
-
Employ less polar, non-coordinating solvents like toluene or dichloromethane. These solvents favor the formation of tight ion pairs, which can sterically hinder reaction at the oxygen atom.
-
-
Temperature:
-
Lower reaction temperatures generally favor C-alkylation.
-
-
Lewis Acid Additives:
-
The addition of a Lewis acid can chelate to the oxygen atoms of the β-ketoester, further disfavoring O-trifluoromethylation.
-
Section 3: Managing Radical Trifluoromethylation Side Reactions
Radical trifluoromethylation often utilizes reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoroiodomethane (CF₃I) in the presence of an initiator.[11][12][13] The primary challenges here are controlling the generation and subsequent reactions of the trifluoromethyl radical (•CF₃).
FAQ 5: My radical trifluoromethylation is producing hydrodefluorination or other undesired byproducts. What are the likely causes?
Core Problem: The highly reactive trifluoromethyl radical can participate in undesired pathways, such as hydrogen atom abstraction or reactions with the solvent or other components of the reaction mixture.
Mechanistic Insight: The trifluoromethyl radical is electrophilic and will readily abstract hydrogen atoms from C-H bonds, leading to the formation of trifluoromethane (CF₃H) and a new carbon-centered radical.[11] This is a common termination step that reduces the efficiency of the desired transformation.
Troubleshooting Protocol: Minimizing Radical Side Reactions
-
Solvent Choice:
-
Select a solvent with strong C-H bonds that are resistant to hydrogen atom abstraction. Solvents like acetonitrile, tert-butanol, or hexafluoroisopropanol are often good choices. Avoid solvents with weak C-H bonds, such as THF.
-
-
Initiator Concentration:
-
Use the minimum effective concentration of the radical initiator. An excess of initiator can lead to a high concentration of radicals, increasing the likelihood of side reactions.
-
-
Substrate Concentration:
-
Maintain a relatively high concentration of the substrate to favor the reaction of the trifluoromethyl radical with the desired molecule over side reactions.
-
-
Temperature Control:
-
Optimize the reaction temperature. While higher temperatures can increase the rate of radical generation, they can also promote side reactions.
-
| Solvent | C-H Bond Dissociation Energy (kcal/mol) | Suitability for Radical Trifluoromethylation |
| Acetonitrile | ~93 | Good |
| tert-Butanol | ~92 (O-H) | Good |
| THF (α-position) | ~92 | Poor |
| Toluene (benzylic) | ~89 | Poor |
Conclusion
Successfully navigating the complexities of trifluoromethylation reactions requires a blend of empirical optimization and a solid understanding of the underlying chemical principles. By carefully considering the stability of intermediates, the interplay of reaction parameters, and the potential for competing pathways, researchers can effectively troubleshoot and overcome common side reactions. This guide serves as a foundational resource to empower you to achieve your synthetic goals with greater efficiency and confidence.
References
- Benchchem. (n.d.). Common side reactions and byproducts in trifluoromethylation.
- Watson, D. A., Su, M., & Teverovskiy, G. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC.
- Khalid, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715.
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite.
- Wikipedia. (n.d.). Trifluoromethylation.
- Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Innate C-H trifluoromethylation of heterocycles. PMC.
- Ni, S., & Zhang, F. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(36), 15386-15403.
- Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation.
- Wechem. (2025). Mechanism and selectivity control of trifluoromethylation of free radicals.
- Benchchem. (n.d.). A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethylating Agents.
- Benchchem. (n.d.). A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance Data.
- Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Charpentier, J., Früh, N., & Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7565.
- ResearchGate. (2018). (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper.
- Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
- Senthamarai, T., Hery, M., & Gouverneur, V. (2018). Ligand-controlled Regioselective Cu-Catalyzed Trifluoromethylation to Generate Trifluoromethylallenes. PMC.
- ResearchGate. (2024). (PDF) Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent.
- Beilstein Journals. (2022). Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation.
- Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(21), 9677-9682.
- Alonso, F., & Moglie, Y. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. European Journal of Organic Chemistry, 2014(34), 7541-7564.
- Rábai, J., Szabó, D., & Szíjjártó, C. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(12), 7773-7785.
- Umemoto, T., & Ishihara, S. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 257-258, 110003.
- ResearchGate. (2025). Application of Langlois' Reagent in Trifluoromethylation Reactions.
- Zhang, Y., Wang, Y., & Zhu, C. (2022). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications, 13(1), 354.
- SigutLabs. (2022). Reagent of the month – November - Langlois reagent.
- Postigo, A. (2018). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 14, 1407-1440.
- Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
- Postigo, A., & Renaud, P. (2016). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 21(11), 1583.
- Wikipedia. (n.d.). Trifluoromethyltrimethylsilane.
- Organic Chemistry Portal. (n.d.). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent.
- Enamine. (n.d.). Umemoto Reagent I.
- ResearchGate. (2025). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents | Request PDF.
- ResearchGate. (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
- Mandal, M., & Roesky, H. W. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12586-12591.
- Al-Salahi, R., & Marwani, H. M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296.
- ResearchGate. (2025). Umemoto's Reagent.
- Rokob, T. A., Hamza, A., & Papai, I. (2016). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 138(23), 7418-7428.
- Pees, A., Vosjan, M. J. W. D., Vasdev, N., Windhorst, A. D., & Vugts, D. J. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications, 57(42), 5286-5289.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Umemoto Reagent I - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 13. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent decomposition of 3-(Trifluoromethyl)benzenesulfonamide during storage
Introduction: Ensuring the Integrity of 3-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for this compound (CAS 672-58-2). As a critical building block and intermediate in pharmaceutical and agrochemical research, maintaining the stability and purity of this compound during storage is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the potential degradation pathways of this compound and offers robust, evidence-based strategies to prevent its decomposition. We will address common questions and troubleshooting scenarios encountered by researchers in a direct question-and-answer format.
The stability of this compound is governed by its two primary functional moieties: the sulfonamide group (-SO₂NH₂) and the trifluoromethyl-substituted benzene ring. The strong C-F bonds in the trifluoromethyl group lend it significant stability, but its powerful electron-withdrawing nature can influence the reactivity of the sulfonamide group, making it the primary site of potential degradation.[1] This guide is structured to help you mitigate these risks effectively.
Frequently Asked Questions (FAQs) & Storage Guidelines
This section addresses the most common questions regarding the storage and handling of solid this compound.
Q1: The supplier datasheet says "Store at room temperature." Is this sufficient for long-term storage?
A1: While many suppliers recommend room temperature storage for short-term purposes like shipping and immediate use, it is not optimal for long-term stability (i.e., >6 months).[2] Studies on various sulfonamides have shown that degradation can occur over time, even under frozen conditions.[3][4] For use as a reference standard or in multi-year projects, more controlled conditions are essential to prevent slow, imperceptible degradation that can compromise experimental results.
Q2: What are the primary environmental factors that can cause decomposition?
A2: The three main environmental culprits for the degradation of this compound are heat, moisture (humidity), and light (specifically UV radiation) . Each of these factors can initiate distinct degradation pathways, which are discussed in detail in the troubleshooting section.
Q3: What are the ideal long-term storage conditions for this compound?
A3: Based on the chemical properties of sulfonamides and trifluoromethylated aromatics, we have established the following optimal storage conditions to maximize shelf-life and preserve purity.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Significantly slows the rate of both hydrolytic and thermal degradation. While some sulfonamides show slow degradation even at -20°C, it provides a much more stable environment than refrigeration or room temperature.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which is the primary reactant for hydrolysis, and oxygen, which can participate in oxidative or photolytic degradation pathways. |
| Light | Protection from Light (Amber Vial) | The aromatic ring system can absorb UV light, leading to photodegradation. Storing in an amber glass vial inside a dark cabinet or freezer provides robust protection.[5] |
| Container | Tightly Sealed Borosilicate Glass Vial | Borosilicate glass is non-reactive and provides an excellent moisture barrier. A vial with a PTFE-lined cap ensures a tight seal against the atmosphere. |
Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a detailed, issue-oriented guide for users who suspect or have observed degradation of their this compound samples.
Issue 1: Appearance of New Impurities in Chromatographic Analysis (HPLC, LC-MS)
Q: My analysis shows a new peak that wasn't there when I first received the compound. What could be happening?
A: The appearance of new peaks is a classic sign of chemical degradation. The two most probable causes are hydrolysis and photodegradation.
1.1 Hydrolytic Degradation
-
Causality: The sulfonamide bond (S-N) is susceptible to cleavage by water, a process known as hydrolysis. This reaction can be accelerated by the presence of acidic or basic contaminants. The primary products are 3-(trifluoromethyl)benzenesulfonic acid and ammonia. Although this reaction is generally slow under neutral conditions for a solid, it can become significant over long storage periods, especially if the compound is exposed to humidity.
-
Preventative Protocol:
-
Drying: Before long-term storage, dry the compound thoroughly under a vacuum in a desiccator containing a strong desiccant (e.g., P₂O₅) to remove any adsorbed water.
-
Inert Atmosphere: After drying, immediately transfer the compound to its storage vial. Flush the vial headspace with a dry, inert gas like argon or nitrogen before sealing tightly.
-
Handling: When weighing out the compound, do so in a low-humidity environment (e.g., a glove box or on a dry day) and minimize the time the container is open.
-
1.2 Photodegradation
-
Causality: Aromatic compounds can absorb UV radiation, promoting them to an excited state. This can lead to bond cleavage or reaction with oxygen. While specific photolytic pathways for this molecule are not extensively documented, general principles suggest that degradation can occur. The ICH Q1B guidelines provide a standardized framework for assessing photostability.[5][6]
-
Preventative Protocol:
-
Light-Resistant Packaging: Always store the compound in amber glass vials that filter out UV and visible light.
-
Dark Storage: Place the amber vial in a secondary opaque container or store it in a dark cabinet or freezer, completely shielded from ambient light.
-
Workplace Awareness: Avoid leaving vials of the compound or its solutions exposed on the lab bench under direct sunlight or fluorescent lighting for extended periods.
-
Issue 2: Reduced Potency or Inconsistent Experimental Results
Q: My experiments are giving inconsistent results, and I suspect my stock of this compound has lost potency. How can I confirm this and what is the cause?
A: A gradual loss of potency is often due to slow thermal decomposition, which converts the active compound into inactive byproducts.
2.1 Thermal Decomposition
-
Causality: While this compound is a solid with a relatively high melting point (122-126°C), thermal energy can still promote the cleavage of its weakest bonds.[2] Studies on similar sulfonamides show that thermal degradation often involves the breaking of the carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bonds, potentially releasing SO₂.[7][8] This process is slow at room temperature but accelerates significantly with increased heat.
-
Preventative Protocol:
-
Controlled Cold Storage: The most effective preventative measure is strict temperature control. Storing the compound at -20°C or below is the recommended best practice for long-term preservation of purity and potency.
-
Avoid Heat Sources: Ensure the storage location is away from any heat-generating equipment such as ovens, incubators, or instruments with cooling fans.
-
Minimize Thermal Cycling: When retrieving a sample from cold storage, allow the container to equilibrate to room temperature before opening it. This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate hydrolysis.
-
Validation and Quality Control Protocols
To ensure the integrity of your compound, a self-validating system of periodic checks and proper handling is essential.
Protocol 1: Initial Quality Assessment and Stability Check
This workflow outlines the steps to take upon receiving a new batch of the compound and for periodic re-testing.
Caption: Workflow for initial QC and periodic stability assessment.
Protocol 2: Analytical Method for Detecting Degradation
A simple reverse-phase HPLC-UV method is typically sufficient for routine purity checks.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid). A typical starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure:
-
Prepare a standard solution of the compound at ~1 mg/mL in Acetonitrile.
-
Inject the standard to determine the retention time and peak area of the pure compound.
-
Analyze your stored sample under the same conditions.
-
The appearance of new peaks, especially earlier-eluting ones (which may be more polar hydrolysis products), indicates degradation. Purity can be estimated by the relative peak area percentage.
-
Visualizing Potential Decomposition Pathways
The following diagram illustrates the primary chemical bonds susceptible to cleavage during degradation.
Caption: Potential degradation pathways for the title compound.
By implementing these rigorous storage, handling, and validation protocols, researchers can ensure the long-term integrity of their this compound samples, leading to more accurate and reliable scientific discoveries.
References
-
Dąbrowska, M., Staszewska-Krajewska, O., & Płaziński, W. (2018). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 133(1), 135-143. [Link]
-
Li, F. (2009). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. 2009 International Conference on Energy and Environment Technology. [Link]
-
Mayo Clinic. (n.d.). Sulfamethoxazole And Trimethoprim (Oral Route). [Link]
-
Le Fur, E., Le Bizec, B., & Vénisseau, A. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2933. [Link]
-
Roca, M., Castillo, M., Marti, P., & Marin, R. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-1012. [Link]
-
Suh, M. J., & Lee, J. Y. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 80(5), 988-995. [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]
-
Leardini, L., Martucci, A., Braschi, I., & Quartieri, S. (2014). Figure 2: Thermal degradation mechanisms for pure sulfamethoxazole... ResearchGate. [Link]
-
Analytical Method Summaries. (2023). Various analytical methodologies. [Link]
-
Leroux, F. R. (2012). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 144, 2-16. [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(三氟甲基)苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity in Benzenesulfonamide Synthesis
Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their experiments. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles. Our goal is to empower you to overcome common challenges and optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Navigating Isomeric Impurities
One of the most frequent challenges in the synthesis of substituted benzenesulfonamides is controlling the position of the incoming sulfonyl group, leading to mixtures of ortho, para, and sometimes meta isomers. This section provides a structured approach to diagnosing and resolving issues of poor regioselectivity.
Issue 1: Predominance of the undesired ortho-isomer in a reaction targeting the para-product.
Question: My synthesis of a para-substituted benzenesulfonamide from a substituted benzene is yielding a significant amount of the ortho-isomer, complicating purification and reducing my overall yield. What factors could be causing this, and how can I favor the formation of the para-product?
Answer:
The formation of ortho versus para products in electrophilic aromatic substitution is a delicate balance of electronic and steric effects. While most activating groups are ortho, para-directing, the ratio between these two isomers is not always statistically driven.[1][2] A higher than expected yield of the ortho-isomer can often be attributed to the following factors:
-
Steric Hindrance: While it may seem counterintuitive, a less bulky directing group on your starting arene can sometimes lead to a higher proportion of the ortho product because the ortho positions are more statistically favored (two ortho positions vs. one para position).[3] Conversely, very bulky electrophiles or substrates can favor the more accessible para position.[3][4]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable para isomer.[5] Conversely, kinetically controlled conditions at lower temperatures might favor the ortho product.
-
Directing Group Influence: The electronic nature of the substituent on the benzene ring plays a crucial role. Strongly activating groups, like -OH, -OR, and -NHR, strongly direct to the ortho and para positions.[1]
Caption: Troubleshooting excess ortho-isomer formation.
-
Modify Steric Environment:
-
Increase Substrate Bulk: If your directing group is small (e.g., -OH, -NH2), consider introducing a bulky protecting group. For anilines, acetylation to form an acetanilide is a classic strategy that increases steric hindrance around the nitrogen, favoring para-sulfonylation.[6][7]
-
Use a Bulkier Sulfonating Agent: While chlorosulfonic acid is common, exploring alternative, bulkier sulfonylating agents could potentially increase the selectivity for the less sterically hindered para position.[8]
-
-
Optimize Reaction Temperature:
-
Systematically increase the reaction temperature in small increments. Monitor the isomeric ratio at each temperature point to determine if a thermodynamic preference for the para product can be achieved.[5]
-
-
Employ a Blocking Group Strategy:
-
This is a powerful, albeit longer, strategy. First, sulfonate the starting material under conditions that favor the para position. This sulfonic acid group then acts as a "blocking group".[3]
-
Perform your desired electrophilic aromatic substitution, which will now be directed to the ortho position.
-
Finally, remove the sulfonic acid blocking group via desulfonation, typically by treatment with dilute aqueous acid, to yield the pure ortho-substituted product.[9]
-
Issue 2: Obtaining the meta-isomer when ortho/para is expected.
Question: My starting material has an activating group, yet I am observing a significant amount of the meta-sulfonated product. Why is this happening?
Answer:
This is an unusual but not impossible outcome. The presence of a meta product when an ortho, para-director is on the ring often points to issues with the reaction conditions or the stability of the starting material under those conditions.
-
Protonation of Activating Groups: Strongly acidic conditions, such as those used in sulfonation (e.g., fuming sulfuric acid), can protonate certain activating groups, particularly amines (-NH2) and anilines.[10] The resulting ammonium salt (-NH3+) is a strongly deactivating, meta-directing group.[2][11]
-
Reaction with the Directing Group: The sulfonating agent could be reacting with the directing group itself, altering its electronic properties and directing influence.
-
Protect the Directing Group: For amine-containing substrates, protecting the amine as an amide (e.g., acetanilide) is a crucial step.[7] The amide group is still an activating, ortho, para-director but is not basic enough to be protonated under typical sulfonation conditions.[10]
-
Modify the Sulfonating Agent and Conditions: Consider using a milder sulfonating agent that does not require such strongly acidic conditions. Amine-sulfur trioxide complexes are generally more selective and react under less harsh conditions.[8]
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to optimizing regioselectivity in benzenesulfonamide synthesis.
Q1: How do I choose the right sulfonating agent for my desired regioselectivity?
The choice of sulfonating agent is critical and depends on the substrate and desired outcome.[8]
| Sulfonating Agent | Key Characteristics & Regioselectivity Factors |
| Sulfur Trioxide (SO3) / Fuming Sulfuric Acid | Highly reactive, often leading to lower selectivity. The harsh acidic conditions can alter directing groups.[9][10] |
| Chlorosulfonic Acid (ClSO3H) | A common and effective reagent. The resulting sulfonyl chloride can be directly reacted with an amine.[6][12] Regioselectivity is governed by standard electrophilic substitution rules. |
| Amine-Sulfur Trioxide Complexes (e.g., Pyridine-SO3) | Milder and often more selective than SO3 or ClSO3H. The choice of amine can tune reactivity. Less hindered positions are generally favored.[8] |
| Sulfamoyl Halides (H2NSO2X) | Highly reactive. Careful temperature control is often necessary to enhance selectivity. Steric hindrance around the reaction site is a primary determinant of regioselectivity.[8] |
Q2: Can catalysts be used to control the regioselectivity of sulfonylation?
Yes, catalyst-controlled regioselective sulfonylation is an emerging and powerful strategy.
-
Boronic Acid Catalysts: Have been shown to selectively direct the sulfamoylation to equatorial hydroxyl groups in cis-diols of carbohydrate derivatives.[13]
-
Transition Metal Catalysis:
-
Copper(II)-mediated reactions using monodentate directing groups have been developed for ortho-C-H sulfonylation of arenes and heteroarenes.[14]
-
Iridium catalysts with specifically designed ligands can achieve tunable meta- and para-selective C-H borylation of aryl sulfonyl compounds, which can then be converted to other functional groups.[15]
-
Ruthenium catalysts have been used for simultaneous ortho-C-H chlorination and meta-C-H sulfonation.[16]
-
Q3: What is the best way to protect an amine group during sulfonation to ensure para-selectivity?
The most common and effective method is to protect the amine as an acetamide by reacting the aniline with acetic anhydride or acetyl chloride.[7]
Caption: General workflow for para-selective sulfonamide synthesis.
This protection serves two key purposes:
-
Prevents Protonation: The amide is not basic and will not be protonated in the strongly acidic sulfonation medium, thus preserving its ortho, para-directing nature.[10]
-
Increases Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, making the electrophilic attack at the para position much more favorable.[3]
Q4: How can I confirm the isomeric ratio of my product mixture?
Accurate determination of the isomeric ratio is crucial for optimizing your reaction. The most common and reliable methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for ortho, meta, and para isomers. Integration of the corresponding signals allows for quantification of the ratio.
-
¹³C NMR: Each isomer will have a unique set of signals in the ¹³C NMR spectrum, which can also be used for identification and quantification.
-
-
High-Performance Liquid Chromatography (HPLC): Using an appropriate column and mobile phase, it is often possible to separate the different isomers. The relative peak areas in the chromatogram correspond to the isomeric ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC can separate the isomers, and the mass spectrometer can confirm their identity.
Experimental Protocol: Synthesis of p-Aminobenzenesulfonamide (Sulfanilamide) via a Regioselective Route
This protocol details a standard laboratory procedure for the synthesis of sulfanilamide, emphasizing the steps taken to ensure high para-regioselectivity.[6][12]
Part 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Add an equivalent amount of acetic anhydride (1.0-1.1 eq) dropwise while stirring. The reaction is exothermic.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Part 2: Chlorosulfonation of Acetanilide
-
Caution: This step should be performed in a well-ventilated fume hood, as it involves corrosive reagents and evolves HCl gas.
-
Gently warm chlorosulfonic acid (approx. 4-5 eq) in a dry flask to about 40-50°C.[6]
-
Slowly add the dry acetanilide in small portions, ensuring the temperature does not exceed 60°C.[6]
-
Once all the acetanilide is added, heat the mixture to 60-70°C for 1-2 hours to complete the reaction.
-
Carefully pour the reaction mixture onto crushed ice. This will precipitate the p-acetamidobenzenesulfonyl chloride.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and use it immediately in the next step as it is sensitive to moisture.
Part 3: Amination and Hydrolysis
-
Add the crude p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with stirring.[12]
-
Stir the mixture until the reaction is complete (TLC monitoring is recommended). This forms p-acetamidobenzenesulfonamide.
-
To hydrolyze the acetamide, add a sufficient amount of aqueous sodium hydroxide and heat the mixture to reflux for 2-3 hours.[6]
-
Cool the reaction mixture and neutralize it carefully with an acid (e.g., HCl) to a pH of approximately 6.5-7.0.[6] This will precipitate the sulfanilamide.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the sulfanilamide by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification.[12]
References
- CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google P
-
Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. - ResearchGate. (URL: [Link])
-
Sulfanilamide synthesis step3: synthesis of p-aminobenzene sulfonamide - YouTube. (URL: [Link])
-
Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. (URL: [Link])
- CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google P
-
Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes - PubMed. (URL: [Link])
-
Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (URL: [Link])
-
4-aminobenzenesulfonamide - ChemBK. (URL: [Link])
-
Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry. (URL: [Link])
-
Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])
-
Cu(II)-Mediated Sulfonylation of (Hetero)arenes with TosMIC Using Monodentate Directing Groups - PubMed. (URL: [Link])
-
Diversification of Aryl Sulfonyl Compounds through Ligand Controlled meta‐ and para‐C‐H Borylation | Request PDF - ResearchGate. (URL: [Link])
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (URL: [Link])
-
Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. (URL: [Link])
-
(PDF) Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. (URL: [Link])
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (URL: [Link])
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (URL: [Link])
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (URL: [Link])
-
Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases - PubMed. (URL: [Link])
-
Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed. (URL: [Link])
-
Polysulfone Membranes: Here, There and Everywhere - MDPI. (URL: [Link])
-
Efficient General Method for Sulfamoylation of a Hydroxyl Group - ResearchGate. (URL: [Link])
-
Electrophilic Aromatic Substitution: Sulfonation - YouTube. (URL: [Link])
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (URL: [Link])
-
Aromatic sulfonation - Wikipedia. (URL: [Link])
-
Ortho, Para, Meta - Chemistry Steps. (URL: [Link])
-
Ruthenium-Catalyzed ortho/meta-Selective Dual C–H Bonds Functionalizations of Arenes | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])
-
Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])
-
How can i sulfonate aromatic benzene ring in para position instead of ortho position? And what factor makes this difference? | ResearchGate. (URL: [Link])
-
Radical C–H Sulfonation of Arenes: Its Applications on Bioactive and DNA-Encoded Molecules | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. (URL: [Link])
-
Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading | JACS Au - ACS Publications. (URL: [Link])
-
Synthesis of benzene-sulfonamide - PrepChem.com. (URL: [Link])
-
Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed. (URL: [Link])
-
Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes † | Request PDF - ResearchGate. (URL: [Link])
-
The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: [Link])
-
Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines - American Chemical Society - ACS Figshare. (URL: [Link])
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 13. Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. | Semantic Scholar [semanticscholar.org]
- 14. Cu(II)-Mediated Sulfonylation of (Hetero)arenes with TosMIC Using Monodentate Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification Challenges of Trifluoromethyl-Containing Compounds
Welcome to the Technical Support Center dedicated to addressing the unique purification challenges presented by trifluoromethyl-containing compounds. The increasing prevalence of the trifluoromethyl (CF3) group in pharmaceuticals, agrochemicals, and materials science underscores the critical need for robust purification strategies.[1][2][3][4][5] The strong electron-withdrawing nature, high lipophilicity, and metabolic stability conferred by the CF3 group significantly alter a molecule's physicochemical properties, often complicating standard purification protocols.[1][2][3][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) in a practical, question-and-answer format to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethyl-containing compounds often difficult to purify?
A1: The difficulty primarily stems from the unique properties imparted by the trifluoromethyl group. These include:
-
Altered Polarity and Solubility: The CF3 group is highly lipophilic, which can increase a compound's solubility in non-polar organic solvents.[1][2] However, its strong electron-withdrawing nature can also introduce a significant dipole moment, leading to unexpected solubility behavior and chromatographic retention.[7]
-
Strong Intermolecular Interactions: The polarized C-F bonds can participate in unique dipole-dipole and other non-covalent interactions, which can lead to co-elution with impurities or poor peak shape in chromatography.
-
Enhanced Metabolic Stability: The strength of the C-F bond makes the CF3 group resistant to metabolic degradation.[1] While beneficial for in vivo applications, this stability means that closely related impurities formed during synthesis can be difficult to separate.
-
Synthetic Challenges: The introduction of a CF3 group can sometimes lead to the formation of complex mixtures of byproducts and isomers, further complicating purification efforts.[1]
Q2: What are the primary purification techniques for trifluoromethylated compounds?
A2: The most common methods are:
-
Column Chromatography: This is a versatile technique, with options including normal-phase (e.g., silica gel, alumina) and reversed-phase (e.g., C18, C8) chromatography. For challenging separations, specialized fluorinated stationary phases can offer unique selectivity.[8][9][10]
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. However, the unique solubility profiles of trifluoromethylated compounds may require extensive solvent screening.[11]
-
Liquid-Liquid Extraction: This is a crucial initial work-up step to remove inorganic salts and highly polar or non-polar impurities.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful "green" alternative, particularly for chiral separations and for compounds that are difficult to purify by HPLC.[13][14][15]
Q3: How does the trifluoromethyl group affect my choice of chromatographic conditions?
A3: The CF3 group's influence on polarity requires careful consideration of both the stationary and mobile phases.
-
Stationary Phase: While standard C18 columns are a good starting point for reversed-phase HPLC, fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can provide enhanced selectivity for separating fluorinated compounds from each other and from non-fluorinated analogs.[8][9][10][16] The retention on these phases is influenced by both the hydrophobicity and the fluorine content of the analyte.[8][9]
-
Mobile Phase: In reversed-phase HPLC, a simple mobile phase of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid (TFA), is a good starting point.[8] For some separations, using a fluorinated eluent like trifluoroethanol (TFE) with a standard hydrocarbon column (e.g., C8) can yield optimal results.[17]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, explaining the causality behind the issues and providing actionable solutions.
Chromatographic Challenges
Issue 1: My trifluoromethylated compound is showing poor peak shape (tailing or fronting) in reversed-phase HPLC.
Q: What are the likely causes of poor peak shape, and how can I fix it?
A: Poor peak shape is a common issue, especially with polar fluorinated compounds, and is often caused by secondary interactions with the stationary phase or mobile phase issues.[8]
-
Causality: Residual, acidic silanol groups on the silica-based stationary phase can interact with basic functional groups on your analyte, leading to peak tailing. The unique electronic nature of the CF3 group can exacerbate these interactions.
-
Troubleshooting Strategies:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units away from the pKa of your compound to maintain a single ionic form.[18]
-
Use Mobile Phase Additives: Adding modifiers like trifluoroacetic acid (TFA) for acidic compounds or a volatile base like ammonium hydroxide for basic compounds can help to mask silanol interactions and improve peak shape.[18]
-
Switch to a Deactivated Column: Employ an end-capped or deactivated stationary phase with a lower concentration of free silanol groups.[18]
-
Consider a Different Stationary Phase: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable approach.[8][18] Alternatively, a pentafluorophenyl (PFP) column can offer different selectivity and reduce unwanted secondary interactions.[16]
-
Issue 2: I'm having trouble separating my target trifluoromethylated compound from a closely related impurity.
Q: How can I improve the resolution between my compound of interest and a co-eluting impurity?
A: Co-elution is a frequent challenge, especially with isomeric impurities that have very similar polarities.
-
Causality: The subtle differences in the physicochemical properties between your target compound and the impurity are not being sufficiently exploited by your current chromatographic system.
-
Troubleshooting Strategies:
-
Optimize the Mobile Phase:
-
Change the Stationary Phase:
-
Fluorinated Phases: A PFP or other fluorinated stationary phase can offer unique retention mechanisms based on dipole-dipole, π-π, and ion-exchange interactions, which can be highly effective for separating fluorinated isomers.[10][16]
-
Different Separation Mechanism: If you are using reversed-phase, consider switching to HILIC or even Supercritical Fluid Chromatography (SFC), which employ different separation principles.[18]
-
-
Utilize Temperature: Optimizing the column temperature can sometimes improve separation efficiency and selectivity.[17]
-
Issue 3: My trifluoromethyl-containing compound appears to be degrading on the silica gel column.
Q: I suspect my compound is unstable on silica gel. What are my options?
A: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[18] Some trifluoromethylated compounds have been observed to degrade on silica.[19]
-
Causality: The acidic silanol groups on the silica surface can catalyze decomposition reactions such as hydrolysis or elimination.
-
Troubleshooting Strategies:
-
Test for Stability: Before committing to a large-scale purification, perform a small-scale stability test by spotting your compound on a TLC plate and letting it sit for a period before eluting.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil®.[18]
-
Deactivate the Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine, either by adding it to the eluent or by pre-treating the silica.
-
Minimize Contact Time: Use flash chromatography to reduce the time your compound spends on the column.[12]
-
Alternative Purification Methods: If the compound is highly unstable, consider non-chromatographic methods like recrystallization or preparative HPLC with a non-silica-based column.[12]
-
Crystallization Challenges
Issue 4: I am struggling to crystallize my trifluoromethylated compound.
Q: My compound keeps "oiling out" or won't crystallize at all. What should I do?
A: The introduction of a trifluoromethyl group can significantly impact a molecule's ability to form a well-ordered crystal lattice.[8]
-
Causality: The CF3 group can disrupt crystal packing due to its steric bulk and unique intermolecular interactions. Impurities can also inhibit crystallization.
-
Troubleshooting Strategies:
-
Systematic Solvent Screening: Test a wide range of solvents with varying polarities and hydrogen bonding capabilities.[8][11] Effective solvent systems often include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.[11]
-
Use a Binary Solvent System: For compounds that are difficult to crystallize, a binary solvent system where the compound is soluble in one solvent and insoluble in the other is often successful.[11]
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils.[16]
-
Induce Nucleation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11][16]
-
Preliminary Purification: If impurities are suspected to be the issue, a quick purification step, such as filtering through a small plug of silica gel, may be necessary before attempting recrystallization.[16]
-
Co-crystallization: Consider forming a co-crystal with another molecule that can provide strong, directional intermolecular interactions.[8]
-
Data Presentation & Experimental Protocols
Table 1: Common Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System (Low to High Polarity) | Application Notes |
| Normal-Phase Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A gradient of increasing polarity is typically used. For very polar compounds, a system containing methanol and ammonium hydroxide in dichloromethane can be effective.[18] |
| Reversed-Phase HPLC | Water/Acetonitrile, Water/Methanol (with 0.1% Formic Acid or TFA) | A gradient of increasing organic solvent is common. |
| Recrystallization | Ethanol/Water, n-Hexane/Acetone, n-Hexane/Ethyl Acetate | The choice of solvent is critical and requires systematic screening.[11] |
Protocol 1: General Method Development for Purification of a Trifluoromethylated Compound by HPLC
This protocol provides a general guideline for developing a purification method using reversed-phase HPLC.
-
Column and Mobile Phase Selection:
-
Initial Scouting Run:
-
Gradient: A typical starting gradient is 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution of the target peak from impurities. A shallower gradient around the elution time of the compound of interest is often beneficial.
-
-
Scale-Up to Preparative HPLC:
-
Once an optimized analytical method is developed, it can be scaled up to a preparative column with a corresponding increase in flow rate and injection volume.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak(s) of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvents, typically by rotary evaporation or lyophilization.
-
Visualization of Purification Strategy Selection
Caption: A decision tree for selecting an initial purification strategy.
References
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Institutes of Health. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). On the polarity of partially fluorinated methyl groups. Retrieved from [Link]
-
CHIMIA. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Trifluoromethyl Groups in Specialty Chemicals. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PFAS-Free Trifluoromethyl Pharma Method. (2024, August 30). Amsterdam researchers develop eco-friendly method to add trifluoromethyl groups without PFAS reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Retrieved from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PubMed. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Retrieved from [Link]
-
Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Retrieved from [Link]
-
Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Transition Metal-Free Controlled Synthesis of Bis[(Trifluoromethyl)Sulfonyl]Ethyl-Decorated Heterocycles. Retrieved from [Link]
-
National Institutes of Health. (2024, May 31). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. Retrieved from [Link]
-
Chromatography Today. (2019, November 4). SFC Platform for the Purification of Compounds. Retrieved from [Link]
-
Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Retrieved from [Link]
-
ACS Publications. (2024, March 11). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry. Retrieved from [Link]
-
ResearchGate. (2007, August 5). Gas-chromatographic identification of fluorine-containing organic compounds. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. waters.com [waters.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize byproducts in the synthesis of N-substituted sulfonamides
A Guide to Minimizing Byproducts and Optimizing Reaction Outcomes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the synthesis of N-substituted sulfonamides, with a focus on minimizing byproduct formation and maximizing the yield and purity of your target compounds.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science.[1] While the archetypal synthesis—the reaction of a sulfonyl chloride with a primary or secondary amine—is well-established, it is often plagued by the formation of undesirable byproducts.[1][2][3] These impurities can complicate purification, reduce yields, and compromise the integrity of the final product. This guide provides in-depth, field-proven insights to help you navigate these synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the synthesis of N-substituted sulfonamides.
Q1: My primary amine is forming a significant amount of a double-addition byproduct, the N,N-disubstituted sulfonamide (sulfonimide). How can I prevent this?
This is a classic problem, particularly when using highly reactive sulfonyl chlorides or when the resulting monosubstituted sulfonamide is deprotonated under the reaction conditions, creating a nucleophile that can react with another equivalent of the sulfonyl chloride.[4]
Causality: The N-H proton of the initially formed monosubstituted sulfonamide is acidic and can be removed by the base present in the reaction mixture. This generates a sulfonamidate anion which is a potent nucleophile.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before significant disubstitution can occur.
-
Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant and generally more nucleophilic primary amine over the sulfonamidate anion.
-
Choice of Base: A bulky, non-nucleophilic base can be advantageous. While pyridine is common, its nucleophilicity can sometimes lead to other side reactions. Consider using a hindered tertiary amine like diisopropylethylamine (DIPEA). In some cases, inorganic bases like potassium carbonate or cesium carbonate can offer high selectivity.[5]
-
Solvent Effects: Using a less polar solvent can sometimes disfavor the formation of the sulfonamidate anion.
Q2: My reaction yield is very low, and I suspect hydrolysis of my sulfonyl chloride. What are the best practices to avoid this?
Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding and unreactive sulfonic acid.[6][7] This is a very common cause of low yields.
Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Troubleshooting Steps:
-
Anhydrous Conditions: This is critical. Ensure all glassware is oven-dried or flame-dried before use. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Solvent Purity: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in sealed bottles.
-
Reagent Quality: Use freshly opened or purified sulfonyl chloride. If it has been stored for a long time, it may have already hydrolyzed to some extent. The amine and any liquid bases should also be dry.[7]
-
Immediate Use: If you are preparing the sulfonyl chloride in a preceding step, it is best to use it immediately in the subsequent reaction without prolonged storage.[6]
Q3: I am observing the formation of polymeric material in my reaction. What is causing this?
Polymerization can occur if your starting materials contain functional groups that can react with each other in an intermolecular fashion.[6]
Causality: A common scenario is the sulfonation of a molecule that also contains an amine, such as aniline. The newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to a chain reaction.[6]
Troubleshooting Steps:
-
Protecting Groups: If your starting amine contains other reactive functional groups (or vice-versa), consider using a protecting group strategy. For instance, when preparing a sulfonyl chloride from an aniline derivative, the amine should be protected (e.g., as an acetamide) before chlorosulfonation.[6]
-
Reaction Conditions: As with disubstitution, slow addition and controlled temperature can help favor the desired intramolecular or intermolecular (with the intended partner) reaction over polymerization.
Q4: My sulfonamide product appears to be degrading during workup or purification. Could this be desulfonylation?
Yes, desulfonylation, the cleavage of the C-S or N-S bond, can occur under certain conditions, leading to the loss of the sulfonyl group.[8][9][10] This is often an undesired side reaction.[8]
Causality: Reductive cleavage is the most common cause of desulfonylation.[8][10] This can be promoted by certain reducing agents, strong bases, or even photochemically.[9][11][12]
Troubleshooting Steps:
-
Avoid Reductive Conditions: Be mindful of reagents used in your synthesis and workup that could have reducing potential.
-
pH Control: During aqueous workup, avoid excessively harsh acidic or basic conditions if your product is known to be labile.
-
Purification Method: If you suspect degradation on silica gel, consider switching to a different stationary phase like alumina or using a different purification method such as recrystallization.[13]
Experimental Protocols & Data
Protocol 1: General Procedure for Minimizing Disubstitution in the Synthesis of a Primary Sulfonamide
This protocol details the synthesis of N-benzyl-4-toluenesulfonamide, illustrating techniques to minimize the formation of the N,N-bis(4-tolylsulfonyl)benzylamine byproduct.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzylamine (1.2 eq.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 4-toluenesulfonyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.
Table 1: Influence of Base and Solvent on Sulfonamide Synthesis Yield
The choice of base and solvent can significantly impact the yield by influencing the rate of the desired reaction versus side reactions like hydrolysis and disubstitution.
| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) [Ref] |
| Aniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 0 - 25 | 100[6] |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 0 | 86[6] |
| Aniline | Benzenesulfonyl chloride | Triethylamine | Diethyl ether | 0 | 85[6] |
| Morpholine | Dansyl chloride | N/A | N/A | N/A | High Yield[14] |
| Various | Various | Cs₂CO₃ / K₂CO₃ | N/A | N/A | High Yield[5] |
Alternative Synthetic Strategies & Their Pitfalls
When the classical approach fails, alternative methods can be employed. However, each comes with its own set of potential byproducts.
The Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of sulfonamides with alcohols.[15][16]
-
Reaction: RSO₂NH₂ + R'OH + PPh₃ + DIAD/DEAD → RSO₂NHR' + Ph₃P=O + DIAD-H₂/DEAD-H₂
-
Common Byproducts: The primary byproducts are triphenylphosphine oxide (Ph₃P=O) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[17][18] These can be difficult to remove from the desired product.
-
Minimization Strategies:
-
Purification: Chromatographic separation is often required.[19] Using polymer-bound triphenylphosphine can simplify workup, as the phosphine oxide byproduct can be removed by filtration.[15]
-
Reagent Choice: Using di-(4-chlorobenzyl)azodicarboxylate (DCAD) can lead to a hydrazine byproduct that is easily removed by filtration.[15]
-
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, including the synthesis of N-aryl sulfonamides from aryl halides/triflates and sulfonamides.[20][21][22]
-
Reaction: RSO₂NH₂ + Ar-X + Pd catalyst/ligand + Base → RSO₂NHAr
-
Common Byproducts: Side reactions can include hydrodehalogenation of the aryl halide or reductive elimination from intermediate palladium complexes leading to other impurities. Catalyst decomposition can also be an issue.
-
Minimization Strategies:
-
Ligand Choice: The choice of phosphine ligand is crucial for reaction efficiency and selectivity. Bulky, electron-rich ligands are often required.[23]
-
Base Selection: The base must be strong enough to deprotonate the sulfonamide but not so harsh that it causes degradation of starting materials or promotes side reactions. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃.[22]
-
Inert Atmosphere: Rigorous exclusion of oxygen is necessary to prevent oxidation and deactivation of the palladium catalyst.
-
Visualizing Reaction Pathways
Diagram 1: General Sulfonamide Synthesis and Key Side Reactions
Caption: Key pathways in sulfonamide synthesis, including desired product formation and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical troubleshooting workflow for addressing low yields in sulfonamide synthesis.
References
- ResearchGate. Optimization of reaction conditions for tri-substituted N-sulfonyl formamidine a.
- BenchChem. Minimizing side products in sulfonamide synthesis.
- RSC Publishing.
- National Institutes of Health (NIH).
- Organic Synthesis. Mitsunobu reaction.
- National Institutes of Health (NIH). Recent advances in the synthesis of N-acyl sulfonamides.
- National Institutes of Health (NIH). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
- Chemical Reviews.
- ResearchGate.
- Wikipedia. Sulfonamide.
- ResearchGate.
- Wikipedia.
- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- TCI Chemicals. Mitsunobu Reaction.
- Wikipedia. Mitsunobu reaction.
- Frontier Research Publication.
- National Institutes of Health (NIH).
- ResearchGate.
- N/A.
- Google Patents. N-substituted sulfonamide compound and method for producing same.
- Who we serve.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health (NIH).
- Chemistry LibreTexts.
- Google Patents.
- ResearchGate. Sulfonamide synthesis under green conditions.
- BenchChem.
- N/A. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- PubMed.
- SciSpace.
- YouTube.
- ChemRxiv.
- N/A.
- PubMed Central.
- Journal of the American Chemical Society. A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20200017472A1 - N-substituted sulfonamide compound and method for producing same - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 11. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. | Semantic Scholar [semanticscholar.org]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
Enhancing the stability of 3-(Trifluoromethyl)benzenesulfonamide in cell culture media
Welcome to the technical support center for 3-(Trifluoromethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the stability of this compound in cell culture media. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to ensure the integrity and reproducibility of your results by providing scientifically grounded and practical solutions.
Introduction: The Challenge of Compound Stability in Cell Culture
The in vitro efficacy of any small molecule, including this compound, is fundamentally dependent on its stability in the experimental environment. Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and often, serum proteins. These components, along with physiological conditions of temperature and pH, can significantly impact the chemical integrity of a dissolved compound. Instability can manifest as precipitation, leading to an unknown effective concentration, or chemical degradation, potentially generating byproducts with unintended biological activities. This guide will walk you through understanding and mitigating these stability issues for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that might influence its stability in cell culture?
A1: Understanding the physicochemical properties of this compound is the first step in troubleshooting its stability.
-
Structure and Functional Groups: The molecule contains a benzenesulfonamide group and a trifluoromethyl group. The sulfonamide group can be susceptible to hydrolysis, especially at non-neutral pH.[1] The trifluoromethyl group is highly electronegative and can influence the electronic properties of the aromatic ring, potentially affecting its reactivity and interactions with media components.[2][3]
-
Solubility: While specific solubility data in various cell culture media is not extensively published, sulfonamides as a class can have variable aqueous solubility.[2] It is crucial to determine the empirical solubility in your specific medium to avoid precipitation.
-
pKa: The acidity of the sulfonamide proton will influence the ionization state of the molecule at the physiological pH of cell culture media (typically 7.2-7.4). This can affect both solubility and interactions with charged molecules like serum proteins.
Q2: I've observed a precipitate in my culture medium after adding this compound. What are the likely causes and how can I prevent this?
A2: Precipitation, or the compound "crashing out" of solution, is a common issue, particularly with organic small molecules in aqueous media.[4][5]
-
Exceeding Solubility Limit: The most common reason for precipitation is exceeding the compound's solubility limit in the final culture medium.[4]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause localized supersaturation and immediate precipitation.[4]
-
Temperature Effects: Cell culture media are typically used at 37°C, but stock solutions are often stored at -20°C or -80°C. Adding a cold stock to warm media can affect solubility.[4]
-
pH Shifts: The pH of the medium can influence the solubility of ionizable compounds. Cellular metabolism can also lead to pH changes in the medium over time.[4]
To prevent precipitation, consider the following strategies:
-
Perform a Solubility Test: Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Optimize Stock Solution and Dilution:
-
Use a higher concentration stock solution to minimize the volume of organic solvent added to the medium. The final DMSO concentration should ideally be below 0.1% to avoid cell toxicity and solubility issues.[4]
-
Perform serial dilutions in pre-warmed (37°C) medium.[4]
-
Add the compound dropwise while gently swirling the medium.[4]
-
-
Consider Formulation Aids: For persistently problematic compounds, the use of solubilizing agents like cyclodextrins can be explored.[6] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[7][8]
Q3: Beyond precipitation, how might this compound degrade chemically in my cell culture medium?
A3: Chemical degradation can be more insidious than precipitation as it may not be visually apparent. Several factors in cell culture can contribute to this:
-
Hydrolysis: The sulfonamide bond is susceptible to hydrolysis, a reaction that can be influenced by the pH of the medium. While many sulfonamides are relatively stable at neutral pH, deviations can accelerate this process.[1]
-
Oxidation: Cell culture media, particularly when exposed to light and atmospheric oxygen, can generate reactive oxygen species (ROS).[9][10] These can potentially oxidize sensitive functional groups on the compound. The presence of metal ions like iron and copper in some media formulations can catalyze oxidative reactions.[11]
-
Enzymatic Degradation: If you are using serum-containing medium, it will contain a variety of enzymes, such as esterases and proteases, that could potentially metabolize the compound.[[“]][13] While specific data for this compound is limited, the potential for enzymatic cleavage should be considered.
Q4: How can I enhance the stability of this compound in my experiments?
A4: Several proactive steps can be taken to improve the stability of your compound:
-
pH Control: Ensure your cell culture medium is properly buffered and maintain a stable pH throughout your experiment.[14]
-
Use of Antioxidants: The addition of antioxidants to the culture medium can help mitigate oxidative degradation.[9][10] Common antioxidants used in cell culture include N-acetylcysteine and Vitamin E (or its water-soluble analog, Trolox).[15]
-
Serum-Free Media: If enzymatic degradation is suspected, consider switching to a serum-free medium formulation if your cell line can tolerate it. This eliminates the variable of serum enzymes.
-
Fresh Media Preparation: Prepare fresh compound-containing media for each experiment, especially for long-term studies, to minimize the impact of degradation over time.[4]
-
Light Protection: Protect your media from prolonged exposure to light, as some media components (like riboflavin) can act as photosensitizers, accelerating compound degradation.[16]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Immediate cloudiness/precipitate upon adding stock solution to media. | 1. Exceeded solubility limit. 2. "Solvent shock" from rapid dilution. | 1. Conduct a solubility test (see Protocol 1). Determine the maximum soluble concentration in your specific media. 2. Optimize dilution. Use a higher stock concentration to reduce solvent volume. Perform a stepwise dilution into pre-warmed media.[4] |
| Precipitate forms after several hours or days in the incubator. | 1. Compound instability leading to a less soluble degradation product. 2. pH shift in the medium due to cell metabolism. | 1. Assess chemical stability (see Protocol 2). This will help determine if the compound is degrading. 2. Monitor media pH. Change the medium more frequently in dense cultures to maintain a stable pH. |
| Inconsistent experimental results or loss of compound activity over time. | 1. Chemical degradation of the compound. 2. Binding to serum proteins or plasticware. | 1. Perform a stability study. Quantify the compound concentration over the time course of your experiment. 2. Consider using serum-free media. If protein binding is the issue, this may improve consistency. For plasticware binding, consider using low-binding plates.[17] |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound in Cell Culture Medium
Objective: To estimate the maximum soluble concentration of the compound in your specific experimental medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Microscope or spectrophotometer
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 100 mM). Ensure complete dissolution.
-
Create Serial Dilutions: Prepare a series of dilutions of the stock solution in pre-warmed cell culture medium in microcentrifuge tubes. Aim for a range of final concentrations that bracket your intended experimental concentrations.
-
Equilibrate and Observe: Incubate the tubes at 37°C for 1-2 hours to allow for equilibration.
-
Visual Inspection: Carefully inspect each tube for any signs of precipitation. A fine, crystalline precipitate may be visible.
-
Microscopic Examination: For a more sensitive assessment, place a small aliquot from each tube onto a microscope slide and examine for crystals.
-
Spectrophotometric Analysis (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes. Measure the absorbance of the supernatant at a wavelength where the compound absorbs. A decrease in the expected linear relationship between concentration and absorbance indicates precipitation.
-
Determine Maximum Solubility: The highest concentration that remains clear is your estimated maximum soluble concentration. It is advisable to work at concentrations below this limit.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To quantify the degradation of the compound in cell culture medium over time under standard incubation conditions.
Materials:
-
This compound stock solution
-
Complete cell culture medium (with and without serum, if applicable)
-
Sterile culture plates or tubes
-
37°C, 5% CO2 incubator
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)[17]
-
Appropriate solvents for sample extraction (e.g., acetonitrile)
Procedure:
-
Prepare Samples: Spike pre-warmed cell culture medium with this compound to your desired final concentration. Prepare separate samples for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate: Place the samples in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each time point, remove an aliquot of the medium.
-
Sample Preparation for Analysis:
-
For HPLC/LC-MS analysis, a protein precipitation step is often necessary for serum-containing samples. Add a 3-fold volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Quantification: Analyze the samples using a validated analytical method to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial (time 0) concentration versus time. This will provide a degradation profile and allow you to calculate the half-life of the compound under your experimental conditions.
Visualizations
Workflow for Troubleshooting Compound Precipitation
Caption: A logical workflow for diagnosing and resolving compound precipitation in cell culture media.
Potential Degradation Pathways for Sulfonamides in Cell Culture
Caption: Major potential degradation pathways for sulfonamides under cell culture conditions.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
-
Halliwell, B. (2014). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Journal. Available at: [Link]
-
Petrotchenko, E. V., et al. (2005). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PubMed Central. Available at: [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]
-
Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
-
ResearchGate. (2025). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls | Request PDF. Available at: [Link]
-
Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. Available at: [Link]
-
PMC - NIH. (2020). Effect of Antioxidants on the Fibroblast Replicative Lifespan In Vitro. Available at: [Link]
-
ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media? Available at: [Link]
-
University of Debrecen. (2023). Applications of cyclodextrins as active therapeutic agents. Available at: [Link]
-
ResearchGate. (2025). Cell culture media impact on drug product solution stability. Available at: [Link]
-
ACS Publications. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
-
MDPI. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Available at: [Link]
-
MDPI. (n.d.). In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria. Available at: [Link]
-
ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available at: [Link]
-
MDPI. (n.d.). Effect of Selected Antioxidants on the In Vitro Aging of Human Fibroblasts. Available at: [Link]
-
ResearchGate. (2025). Potential Cell Culture Models for Antioxidant Research. Available at: [Link]
-
ResearchGate. (n.d.). Prolonged half-life of small-sized therapeutic protein using serum albumin-specific protein binder | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Static and dynamic assessments of polysulfonamide and poly(amide-sulfonamide) acid-stable membranes | Request PDF. Available at: [Link]
-
European Journal of Pharmaceutical Sciences. (n.d.). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Available at: [Link]
-
PubMed. (2015). Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models. Available at: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
ACS Publications. (2022). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. Available at: [Link]
-
PubMed Central. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Available at: [Link]
-
Avomeen. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? Available at: [Link]
-
PMC - NIH. (n.d.). Regulating Protein Stability in Mammalian Cells Using Small Molecules. Available at: [Link]
-
PMC - NIH. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. Available at: [Link]
-
NIH. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. mdpi.com [mdpi.com]
- 14. nucleusbiologics.com [nucleusbiologics.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor cell permeability of sulfonamide-based inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide-based inhibitors. This guide is designed to provide expert advice and actionable troubleshooting strategies to address one of the most common hurdles in the development of this important class of molecules: poor cell permeability. By understanding the underlying physicochemical principles and employing systematic experimental approaches, you can diagnose and overcome permeability issues to advance your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the cell permeability of sulfonamide-based inhibitors.
Q1: Why is my sulfonamide-based inhibitor showing high potency in biochemical assays but no activity in cell-based assays?
This is a classic and frequent observation in drug discovery. A potent inhibitor in a biochemical (e.g., enzyme) assay is interacting with its purified target in an optimized buffer system. However, for this activity to translate to a cellular context, the inhibitor must first cross the cell membrane to reach its intracellular target. Poor cell permeability is a primary reason for this discrepancy. The cell membrane acts as a selective barrier, and compounds with unfavorable physicochemical properties will be excluded from the cytoplasm, resulting in a lack of efficacy in cell-based experiments.
Q2: What are the key physicochemical properties of my sulfonamide inhibitor that I should be most concerned about for cell permeability?
The permeability of a sulfonamide inhibitor is governed by a balance of several key physicochemical properties:
-
Lipophilicity (LogP/LogD): This measures the compound's affinity for a lipid-like environment compared to an aqueous one. A higher LogP generally favors passive diffusion across the lipid bilayer of the cell membrane. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and proteins.[1][2]
-
Acid Dissociation Constant (pKa): The pKa of the sulfonamide group (and any other ionizable groups in the molecule) determines the compound's ionization state at physiological pH (around 7.4).[1][3][4] The neutral, un-ionized form of a drug is generally more permeable than its ionized counterpart.[5]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA is generally associated with better cell permeability.
-
Molecular Weight (MW): Larger molecules tend to have lower permeability.
-
Intramolecular Hydrogen Bonding (IMHB): The formation of intramolecular hydrogen bonds can "shield" polar groups, reducing the effective PSA and increasing lipophilicity, which can enhance membrane permeability.[6][7][8][9][10]
Q3: What are the standard in vitro assays to measure the cell permeability of my sulfonamide inhibitor?
Several well-established in vitro models are used to assess a compound's ability to cross a cell monolayer, which serves as a surrogate for intestinal or other biological barriers.[11][12][13][14]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane.[12][14] It's a good first-pass assessment of passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and mimic the intestinal epithelium.[11][13][15] It can assess both passive diffusion and active transport processes (including efflux).
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this uses a monolayer of MDCK cells and is often used to assess permeability and identify substrates of efflux transporters, particularly P-glycoprotein (P-gp), when using MDCK cells transfected with the human MDR1 gene.[12][13][15]
Q4: My sulfonamide is a substrate for an efflux transporter. What does this mean for its cell permeability?
Efflux transporters, such as P-glycoprotein (P-gp), are proteins on the cell surface that actively pump substrates out of the cell. If your sulfonamide inhibitor is a substrate for an efflux transporter, it may be actively removed from the cell after it has passively diffused in. This results in a low intracellular concentration of your inhibitor, leading to poor efficacy in cell-based assays, even if the compound has good passive permeability. The Caco-2 and MDR1-MDCK assays can help identify if your compound is an efflux substrate by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions.[12][15] An efflux ratio (B-A Papp / A-B Papp) significantly greater than 1 suggests active efflux.
Troubleshooting Guide: My Sulfonamide Inhibitor Has Poor Cell Permeability
If you have confirmed that your sulfonamide-based inhibitor suffers from poor cell permeability, the following troubleshooting guide provides a systematic approach to diagnose the underlying cause and explore potential solutions.
Step 1: In-Depth Physicochemical Property Analysis
Before embarking on extensive experimental work, a thorough analysis of your inhibitor's physicochemical properties is crucial.
1.1. Review Existing Data and Predict Properties:
-
Compile Known Data: Gather all available experimental data on your compound's LogP, pKa, and solubility.
-
Utilize Computational Tools: Employ computational software to predict these properties if experimental data is lacking.[16][17][18][19] Several reliable tools, some of which are freely available, can provide valuable estimations.
| Property | Favorable Range for Permeability | Potential Issues with Sulfonamides | Troubleshooting Action |
| LogP/LogD at pH 7.4 | 1 - 3 | Too low (hydrophilic) or too high (poor solubility) | Modify structure to adjust lipophilicity (see Step 3) |
| pKa | 5 - 10 for CNS drugs[1] | pKa of sulfonamide may lead to significant ionization at physiological pH.[3][4] | Modify structure to alter pKa, or consider prodrug strategies (see Step 3) |
| Polar Surface Area (PSA) | < 140 Ų | The sulfonamide group itself contributes significantly to PSA. | Mask polar groups via intramolecular hydrogen bonding or prodrug approaches (see Step 3) |
| Molecular Weight (MW) | < 500 Da | Complex sulfonamides can exceed this guideline. | Simplify the molecular scaffold if possible without losing potency. |
1.2. Assess the Impact of Ionization:
-
Henderson-Hasselbalch Calculation: Use the pKa of your sulfonamide and the physiological pH of your cell culture media (typically ~7.4) to calculate the percentage of your compound that is in the ionized versus the neutral form. A high percentage of the ionized species is a likely contributor to poor permeability.[5]
Step 2: Advanced Permeability Assessment
If initial permeability assays (e.g., PAMPA) indicate a problem, a more detailed investigation is warranted to understand the mechanism of poor permeability.
2.1. Differentiating Passive Permeability from Active Efflux:
-
Bidirectional Caco-2 or MDCK-MDR1 Assay: As mentioned in the FAQs, this is the gold standard for identifying efflux transporter substrates.[12][15]
-
Protocol Outline:
-
Seed Caco-2 or MDCK-MDR1 cells on transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
For apical to basolateral (A→B) permeability, add the inhibitor to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral to apical (B→A) permeability, add the inhibitor to the basolateral side and measure its appearance on the apical side.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
An efflux ratio (Papp B→A / Papp A→B) > 2 is a strong indicator of active efflux.
-
-
2.2. Experimental Workflow for Diagnosing Permeability Issues:
Caption: A workflow for diagnosing and addressing poor cell permeability.
Step 3: Strategies for Improving Cell Permeability
Once the cause of poor permeability has been identified, several medicinal chemistry strategies can be employed to improve the properties of your sulfonamide inhibitor.
3.1. Structural Modification to Optimize Physicochemical Properties:
-
Modulating Lipophilicity: Systematically introduce or remove lipophilic or hydrophilic groups to fine-tune the LogP/LogD into a more favorable range.
-
Altering pKa: Modify the electronic environment around the sulfonamide group to shift its pKa. For example, the addition of electron-withdrawing groups can lower the pKa, while electron-donating groups can increase it.
-
Promoting Intramolecular Hydrogen Bonding (IMHB): Strategically place hydrogen bond donors and acceptors in close proximity to encourage the formation of an intramolecular hydrogen bond. This can effectively "hide" polar functionality, reducing the PSA and increasing permeability.[6][7][8][9][10]
3.2. Prodrug Strategies:
A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body. This is a powerful strategy for overcoming permeability barriers.[20][21][22][23][24]
-
N-Acylation of the Sulfonamide: Acylating the sulfonamide nitrogen can mask its acidic proton, rendering the molecule neutral and more lipophilic. This acyl group can be designed to be cleaved by intracellular esterases, releasing the active inhibitor inside the cell.[20][24]
-
Self-Immolative Linkers: More sophisticated prodrugs can be designed with linkers that undergo a cascade of reactions to release the active drug upon a specific trigger, such as enzymatic cleavage.[22][23]
3.3. Conceptual Overview of Prodrug Strategies:
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mechanistical model for the uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. labinsights.nl [labinsights.nl]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Permeation Testing | Teledyne LABS [teledynelabs.com]
- 15. bioivt.com [bioivt.com]
- 16. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational Model for Predicting Chemical Substituent Effects on Passive Drug Permeability across Parallel Artificial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. N-acylated sulfonamide sodium salt: a prodrug of choice for the bifunctional 2-hydroxymethyl-4-(5-phenyl-3-trifluoromethyl-pyrazol-1-yl) benzenesulfonamide class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Sandmeyer Reaction for Benzenesulfonyl Chloride Synthesis
Welcome to the technical support guide for the synthesis of benzenesulfonyl chloride via the Sandmeyer reaction. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to optimize conditions, maximize yields, and ensure operational safety.
Section 1: Reaction Overview and Mechanism
The synthesis of benzenesulfonyl chloride from an aromatic amine like aniline is a multi-step process that leverages the principles of diazotization followed by a copper-catalyzed sulfonyl group introduction. This powerful transformation allows for the installation of a sulfonyl chloride moiety in substitution patterns not easily accessible through direct electrophilic aromatic substitution.[1][2]
The overall process can be divided into two primary stages:
-
Diazotization: The conversion of the primary aromatic amine (aniline) into a reactive benzenediazonium salt intermediate. This is achieved by reacting aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[3][4] This step is highly exothermic and requires strict temperature control.[3]
-
Chlorosulfonylation: The diazonium salt is then introduced to a solution containing a source of sulfur dioxide (SO₂) and a copper(I) catalyst. This step follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where the diazonium group is replaced by the -SO₂Cl group.[5]
Mechanistic Pathway
The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical with the loss of stable nitrogen gas (N₂), which drives the reaction forward. The aryl radical then reacts with sulfur dioxide, and subsequent reaction with a copper(II) chloride species yields the final benzenesulfonyl chloride product and regenerates the copper(I) catalyst.[5][6]
Caption: Generalized mechanism for the Sandmeyer chlorosulfonylation.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis. Each question is followed by an analysis of the root cause and actionable solutions.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Low yield is the most frequent issue and can stem from several factors, primarily related to the instability of the diazonium salt intermediate and the sensitivity of the final product.
Possible Cause 1: Incomplete Diazotization
-
Why it happens: If the aniline is not fully converted to the diazonium salt, it cannot proceed to the second step. This can be due to incorrect stoichiometry, insufficient acidity, or poor temperature control.
-
How to fix it:
-
Temperature Control: Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite.[3] Some protocols even recommend temperatures as low as -15 °C to -5 °C.[7][8] Use of an ice-salt or dry ice-ethanol bath is recommended over a simple ice bath.[8]
-
Acid Stoichiometry: Ensure a sufficient excess of hydrochloric acid is used. The acid protonates the aniline, and a further excess is required to generate nitrous acid from sodium nitrite.
-
Check for Excess Nitrous Acid: After the sodium nitrite addition is complete, a slight excess of nitrous acid should be present to ensure all the aniline has reacted. This can be confirmed by spotting a drop of the reaction mixture onto starch-iodide paper; the immediate appearance of a dark blue-black color indicates the presence of excess nitrous acid.[3]
-
Possible Cause 2: Premature Decomposition of the Diazonium Salt
-
Why it happens: Benzenediazonium chloride is thermally unstable and rapidly decomposes at temperatures above 5-10 °C, especially in aqueous solution.[3][9][10] This decomposition primarily yields phenol, which will contaminate your product and reduce the yield.[10]
-
How to fix it:
-
Strict Temperature Adherence: Never let the temperature of the diazonium salt solution rise above 5 °C.[11] Pre-cool all solutions and glassware.
-
Immediate Use: Use the diazonium salt solution immediately after its preparation. It cannot be stored.[9] The subsequent Sandmeyer step should be prepared in advance so the diazonium solution can be added without delay.
-
Possible Cause 3: Hydrolysis of the Benzenesulfonyl Chloride Product
-
Why it happens: The target compound, benzenesulfonyl chloride, is susceptible to hydrolysis back to the corresponding benzenesulfonic acid, especially in the presence of water and under neutral or basic conditions.[12][13][14]
-
How to fix it:
-
Rapid Workup: Once the reaction is complete, proceed with the workup as quickly as possible. The product should be separated from the aqueous layer promptly.[15]
-
Cold Washes: If washing steps are necessary, use ice-cold water or brine to minimize hydrolysis.[8]
-
Acidic Conditions: Maintain acidic conditions throughout the reaction and initial workup to suppress hydrolysis.
-
Extraction: Extract the product into a non-polar organic solvent (e.g., diethyl ether, dichloromethane) to efficiently separate it from the aqueous phase.[8][16]
-
Q2: My final product is highly colored (red, orange, or brown). How do I prevent these impurities?
The formation of colored impurities is typically due to azo coupling side reactions.
-
Why it happens: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds. If any unreacted aniline is present, it will couple with the diazonium salt to form highly colored azo dyes. This side reaction is more favorable at higher pH levels.
-
How to fix it:
-
Ensure Complete Diazotization: Follow the steps in Q1 to ensure all aniline is converted to the diazonium salt before proceeding. The absence of primary amine is key.
-
Maintain High Acidity: Keeping the reaction medium strongly acidic (pH < 2) protonates any remaining aniline, deactivating it towards electrophilic attack by the diazonium salt and thus preventing azo coupling.[17]
-
Q3: I'm observing vigorous, uncontrolled gas evolution and foaming. Is this normal?
While nitrogen evolution is the desired outcome of the Sandmeyer step, uncontrolled gas release, especially during diazotization, is a serious safety concern.
-
Why it happens: The diazotization reaction is highly exothermic.[3] If sodium nitrite is added too quickly, the temperature can rise rapidly, causing the diazonium salt to decompose violently, releasing a large volume of nitrogen gas at once.[18][19]
-
How to fix it:
-
Slow, Controlled Addition: Add the sodium nitrite solution dropwise or in very small portions to the chilled aniline hydrochloride suspension.[8]
-
Efficient Stirring & Cooling: Ensure the reaction mixture is being stirred vigorously to dissipate heat effectively. The reaction vessel must be immersed in a properly maintained cooling bath.
-
Monitor Temperature Continuously: Have a thermometer directly in the reaction mixture and ensure the temperature does not exceed 5 °C.[8]
-
Q4: My workup is difficult, and I'm getting poor separation or emulsions.
Workup challenges can arise from the presence of copper salts and the physical properties of the product.
-
Why it happens: The crude product can be an oil or a solid that may occlude water and copper salts, leading to difficult separations and contamination.[8]
-
How to fix it:
-
Quenching: After the reaction, quench the mixture by pouring it onto a large amount of crushed ice and water. This helps to precipitate the product and dilute the acid.[8][15]
-
Thorough Washing: If the product is a solid, it should be filtered and washed copiously with cold water to remove trapped copper salts.[8] Suspending the crude solid in fresh cold water, stirring, and re-filtering can be effective.[8]
-
Extraction: For liquid products, extract with a suitable organic solvent. If emulsions form, adding a small amount of brine can help break them.
-
Neutralization Caution: During washing with a base (e.g., sodium bicarbonate solution) to remove acid, be aware of vigorous CO₂ evolution.[8]
-
Section 3: Optimization and Protocol Reference
Optimizing Reaction Parameters
The key to a successful synthesis lies in the careful control of several parameters. The table below summarizes the recommended conditions.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Diazotization Temp. | 0–5 °C[3] (or lower, -15 to -5 °C)[7][8] | Prevents decomposition of the unstable diazonium salt. A lower temperature provides a larger safety and stability margin. |
| Sandmeyer Step Temp. | 0–10 °C (initially), may warm to RT | The addition of the diazonium salt to the copper/SO₂ solution should be done cold. The reaction can then be allowed to warm to complete the N₂ evolution. |
| Aniline:NaNO₂ Molar Ratio | 1 : 1.05 - 1.10 | A slight excess of sodium nitrite ensures complete conversion of the aniline.[3][16] |
| Aniline:HCl Molar Ratio | 1 : 2.5 - 3.0 | Sufficient acid is critical to form the aniline hydrochloride salt and to generate nitrous acid in situ. High acidity also prevents side reactions.[17] |
| Catalyst | Cu(I)Cl or Cu(II)Cl₂ | Copper(I) is the active catalytic species.[5] Cu(II) can be used if SO₂ is present, as SO₂ will reduce it to Cu(I).[8] |
| SO₂ Source | SO₂ gas, SOCl₂/H₂O[7][16], DABSO[20][21] | Gaseous SO₂ can be bubbled through a solvent like acetic acid.[8] Modern, safer methods use stable SO₂ surrogates like DABSO.[20][21] |
General Experimental Workflow
This protocol is a representative example. Researchers should always conduct their own risk assessment before proceeding.
Caption: Step-by-step experimental workflow for benzenesulfonyl chloride synthesis.
Section 4: Safety First
Critical Safety Information:
-
Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can be explosive. NEVER attempt to isolate the diazonium salt intermediate. Always prepare it in solution and use it immediately in situ.[11][22]
-
Exothermic Reaction: The diazotization step is highly exothermic. Poor temperature control can lead to a runaway reaction.[3][11]
-
Toxic Gases: The reaction can evolve toxic gases, including nitrogen oxides (from nitrous acid) and sulfur dioxide. All operations must be conducted in a well-ventilated chemical fume hood.[3]
-
Corrosive Reagents: Concentrated acids and thionyl chloride (if used) are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride. CN101885743A.
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Coll. Vol. 6, p.1004 (1988); Vol. 57, p.107 (1977). Retrieved from [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.
-
Schmalzbauer, M., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Khan, I., & Saeed, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Retrieved from [Link]
-
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Coll. Vol. 1, p.84 (1941); Vol. 2, p.10 (1922). Retrieved from [Link]
-
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Chegg. (2023). Solved Question A1: Thermal decomposition reaction. Retrieved from [Link]
-
Crossley, M. L., Kienle, R. H., & Benbrook, C. H. (1940). The kinetics of the decomposition of benzene diazonium chloride in water. Transactions of the Faraday Society. Retrieved from [Link]
-
Chemical Forums. (n.d.). Chemical Kinetics of decomposition of benzene diazonium chloride. Retrieved from [Link]
-
ResearchGate. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Benzene diazonium chloride cannot be stored and is used immediately after its preparation because. Retrieved from [Link]
-
University of Calgary. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzene diazonium chloride cannot be stored and is class 12 chemistry CBSE [vedantu.com]
- 10. Khan Academy [khanacademy.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.mpg.de [pure.mpg.de]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Solved Question A1: Thermal decomposition reaction The | Chegg.com [chegg.com]
- 19. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Crystallization Techniques for 3-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the crystallization of 3-(Trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental principles of physical chemistry and extensive laboratory experience to ensure you can achieve high-purity crystalline material consistently.
Core Principles: Understanding the Crystallization of this compound
This compound is a solid with a reported melting point of 122-126 °C. The goal of crystallization is to leverage its solubility differences in a given solvent at elevated and ambient temperatures to separate it from impurities. An ideal crystallization process involves dissolving the solute in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the this compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate, leaving impurities behind in the mother liquor.
The trifluoromethyl group and the sulfonamide moiety are key structural features that dictate the intermolecular interactions and, consequently, the compound's crystallization behavior. The sulfonamide group is a strong hydrogen bond donor and acceptor, promoting the formation of stable crystal lattices.[1] The trifluoromethyl group, while generally increasing lipophilicity, can also participate in weaker intermolecular interactions.[2] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in sulfonamides and can be influenced by factors such as solvent choice and cooling rate.[3]
Physicochemical Properties of this compound and Its Isomers
| Property | This compound | 2-(Trifluoromethyl)benzenesulfonamide | 4-(Trifluoromethyl)benzenesulfonamide |
| CAS Number | 672-58-2 | 1869-24-5[4] | 830-43-3[5] |
| Molecular Formula | C₇H₆F₃NO₂S[6] | C₇H₆F₃NO₂S[7] | C₇H₆F₃NO₂S[5] |
| Molecular Weight | 225.19 g/mol [6] | 225.19 g/mol [7] | 225.19 g/mol [5] |
| Melting Point | 122-126 °C | 184.5 °C[4] | 175-180 °C[5] |
| Appearance | Solid | Solid[4] | Solid[5] |
Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific challenges you may encounter during the crystallization of this compound in a question-and-answer format.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
Question: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oily liquid rather than solid crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This typically occurs when the melting point of the compound is lower than the temperature of the solution at which it starts to come out of solution, or when the concentration of impurities is high. Given the melting point of this compound is 122-126 °C, using a high-boiling point solvent can increase the risk of this phenomenon.
Causality and Solutions:
-
High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, leading to a disordered, liquid-like separation.
-
Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (5-10% more) to slightly decrease the saturation, and then allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[8]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too "good" of a solvent, meaning the compound is still highly soluble even at lower temperatures, or the solvent's boiling point is too high.
-
Solution: Select a solvent with a boiling point significantly lower than the melting point of your compound (122-126 °C). For instance, solvents like ethanol (b.p. 78 °C), isopropanol (b.p. 82 °C), or acetone (b.p. 56 °C) are generally more suitable than solvents like DMF or DMSO for crystallization by cooling.
-
-
High Impurity Load: Impurities can depress the melting point of the solute and interfere with crystal lattice formation.
-
Solution: If the crude material is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.
-
Issue 2: No Crystals Form, Even After the Solution Has Cooled Completely.
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?
Answer: The absence of crystal formation is typically due to one of two reasons: the solution is not sufficiently supersaturated, or the nucleation process has not been initiated.
Causality and Solutions:
-
Excessive Solvent: Using too much solvent is the most common reason for failure to crystallize. The solution may not be saturated enough for crystal formation to be thermodynamically favorable upon cooling.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe slight turbidity or the formation of a small amount of solid, add a minimal amount of hot solvent to redissolve it, and then allow it to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin. A very clean solution in smooth glassware may remain in a supersaturated state without crystallizing.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a small amount of pure this compound from a previous batch, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Issue 3: The Recrystallization Yield is Very Low.
Question: I managed to get crystals, but my final yield after filtration and drying is much lower than expected. How can I improve my recovery?
Answer: While a 100% recovery is not possible due to the compound's residual solubility in the cold solvent, yields can often be improved by optimizing the procedure.
Causality and Solutions:
-
Using Too Much Solvent: As with the failure to form crystals, using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.
-
-
Incomplete Cooling: If the solution is not cooled sufficiently, more of the compound will remain dissolved.
-
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the compound can crystallize on the filter paper or in the funnel stem if the apparatus cools down.
-
Solution: Use a stemless funnel and pre-heat all glassware (funnel and receiving flask) before filtration. Perform the filtration as quickly as possible. If crystals do form, you may need to add a small amount of hot solvent to redissolve them and wash them through.
-
-
Washing with Too Much or Warm Solvent: Washing the collected crystals with a large volume of solvent or with room-temperature solvent can dissolve a significant portion of your product.
-
Solution: Wash the filter cake with a minimal amount of ice-cold crystallization solvent.
-
Issue 4: The Product is an Amorphous Powder, Not Crystalline.
Question: After filtration, my product looks like a fine powder rather than distinct crystals. How can I obtain a more crystalline material?
Answer: The formation of an amorphous solid or a microcrystalline powder is often the result of "crashing out," where the solid precipitates too rapidly from a highly supersaturated solution.
Causality and Solutions:
-
Rapid Cooling: Cooling the solution too quickly is a primary cause of amorphous solid formation.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker or cloth, before transferring it to an ice bath. Slow cooling is crucial for growing larger, more well-defined crystals.
-
-
Solvent/Anti-Solvent System: This technique can provide more control over the rate of precipitation.
-
Solution: Dissolve the this compound in a "good" solvent where it is highly soluble (e.g., acetone or ethanol). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., water or heptane) dropwise until the solution becomes persistently turbid. Allowing this turbid solution to stand can promote the growth of well-formed crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point for sulfonamides are alcohols like ethanol or isopropanol, or a mixture of an alcohol and water.[8] A systematic solvent screen is the best approach to identify the optimal solvent. A general guideline is to choose a solvent that has a boiling point at least 10-20 °C lower than the melting point of your compound (122-126 °C) to minimize the risk of oiling out.
Q2: How do I perform a small-scale solvent screen?
Place approximately 20-30 mg of your crude this compound into several small test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature, vortexing after each addition. If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent. A good crystallization solvent will dissolve the compound when hot but show low solubility at room temperature.
Q3: My compound is colored. How can I remove the color during recrystallization?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. After dissolving your compound in the hot solvent, remove it from the heat and add a spatula-tip of activated charcoal. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[8]
Q4: I am concerned about polymorphism. How can I ensure I am consistently producing the same crystal form?
Polymorphism is a significant consideration in pharmaceutical development.[3] To control for it:
-
Standardize Your Procedure: Strictly control all parameters of your crystallization process, including the solvent system, cooling rate, agitation, and final temperature.
-
Use Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution can direct the crystallization towards that specific form.
-
Characterize Your Batches: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the crystal form of each batch and ensure consistency.
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: Based on a solvent screen, choose a suitable solvent (e.g., 95% ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the hot solvent in small portions until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Addition of Anti-Solvent: With constant stirring, slowly add a miscible "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).
-
Crystal Growth: If crystals do not form immediately, gently warm the solution until it becomes clear again, and then allow it to cool slowly. Alternatively, you can add a seed crystal to the turbid solution.
-
Cooling & Isolation: Once crystal growth is complete, cool the mixture in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Visualized Workflows
Troubleshooting Crystallization Issues
Caption: A workflow for troubleshooting common crystallization issues.
Solvent Selection Decision Tree
Caption: A decision tree for selecting an appropriate crystallization solvent.
References
-
PubChem. 3-(Trifluoromethyl)benzene-1-sulfonamide. [Link]
- (Reference not used in the final text)
- (Reference not used in the final text)
- (Reference not used in the final text)
-
PubChem. 2-(Trifluoromethyl)benzenesulfonamide. [Link]
- (Reference not used in the final text)
- (Reference not used in the final text)
-
Chemcasts. Thermophysical Properties of 2-(Trifluoromethyl)benzenesulfonamide. [Link]
- (Reference not used in the final text)
-
Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(5), 2936-2946. [Link]
-
Gálico, D. A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12793. [Link]
- (Reference not used in the final text)
Sources
- 1. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. chem-casts.com [chem-casts.com]
- 5. 4-(三氟甲基)苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Variability in Biological Assays with 3-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for 3-(Trifluoromethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this compound in biological assays and to proactively address potential sources of experimental variability. Our goal is to empower you with the knowledge to generate robust, reproducible, and reliable data.
Introduction to this compound
This compound belongs to the benzenesulfonamide class of compounds, which are renowned for their inhibitory activity against carbonic anhydrases (CAs).[1][2] The core structure features a sulfonamide moiety (-SO₂NH₂) attached to a benzene ring, which is further substituted with a trifluoromethyl group (-CF₃). The sulfonamide group is a key pharmacophore, enabling the molecule to coordinate with the zinc ion in the active site of carbonic anhydrases, thus inhibiting their enzymatic activity.[3]
The trifluoromethyl group significantly influences the compound's physicochemical properties. Its strong electron-withdrawing nature can affect the acidity of the sulfonamide proton, potentially altering its binding affinity for the target enzyme.[3] Furthermore, the -CF₃ group enhances the molecule's lipophilicity and metabolic stability, which can improve its cellular permeability and in vivo half-life.[4] However, these same properties can also introduce challenges in experimental assays, such as poor aqueous solubility and a tendency for non-specific interactions.
This guide will provide a comprehensive framework for troubleshooting common issues and ensuring the scientific integrity of your results when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of this compound?
A1: The primary biological targets of this compound and other benzenesulfonamide derivatives are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][5] There are several isoforms of carbonic anhydrase in humans (e.g., hCA I, hCA II, hCA VII, hCA IX), and benzenesulfonamide-based inhibitors can exhibit varying degrees of selectivity for these isoforms.[2][6]
Q2: How does this compound inhibit carbonic anhydrase?
A2: Benzenesulfonamides act as inhibitors by coordinating to the Zn(II) ion in the active site of carbonic anhydrase. The sulfonamide group displaces a water molecule or hydroxide ion that is normally bound to the zinc, thereby preventing the enzyme from catalyzing its natural reaction—the reversible hydration of carbon dioxide to bicarbonate.[5]
Q3: What are the key physicochemical properties of this compound I should be aware of?
A3: Key properties include a molecular weight of approximately 225.19 g/mol , a melting point in the range of 122-126 °C, and limited aqueous solubility, which is a critical consideration for assay buffer preparation.[7] The trifluoromethyl group increases its lipophilicity, which can enhance membrane permeability but also contribute to non-specific binding and aggregation at higher concentrations.[4]
| Property | Value | Potential Impact on Assays |
| Molecular Weight | 225.19 g/mol [7] | Standard for small molecule inhibitors. |
| Melting Point | 122-126 °C[7] | Indicates solid state at room temperature. |
| Solubility | Poor in water, soluble in organic solvents like DMSO and methanol. | Critical for stock solution preparation and final assay concentration to avoid precipitation. |
| Lipophilicity (LogP) | Increased by the -CF₃ group.[4] | May lead to non-specific binding to plasticware or other proteins, and compound aggregation. |
Q4: How should I prepare and store stock solutions of this compound?
A4: Due to its poor aqueous solubility, stock solutions should be prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and bring it to room temperature. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting the biological system.
Troubleshooting Guide for Assay Variability
Variability in biological assay results can be frustrating and compromise the integrity of your research. This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound.
Issue 1: High Variability Between Replicates
High variability between replicate wells is a common sign of issues with compound solubility or dispensing.
-
Potential Cause 1: Compound Precipitation.
-
Diagnosis: Visually inspect your assay plate for any signs of precipitation, especially at higher concentrations of the compound. Dynamic Light Scattering (DLS) can also be used to detect aggregates in your compound solution.
-
Solution:
-
Lower the Final Concentration: Test a lower concentration range of this compound.
-
Increase Solvent Concentration (with caution): If your biological system can tolerate it, a slight increase in the final DMSO concentration might improve solubility. However, always run a solvent tolerance control.
-
Include a Detergent: Adding a low concentration of a non-ionic detergent, such as Triton X-100 (0.01-0.1%), to the assay buffer can help prevent compound aggregation.[8]
-
-
-
Potential Cause 2: Inaccurate Pipetting.
-
Diagnosis: Review your pipetting technique and ensure your pipettes are properly calibrated.
-
Solution: Use calibrated pipettes and practice good pipetting technique, especially when performing serial dilutions. Prepare a master mix of reagents whenever possible to minimize pipetting errors.[9]
-
Issue 2: Lower Than Expected Potency or No Inhibition
If this compound is not showing the expected inhibitory activity, consider the following possibilities.
-
Potential Cause 1: Compound Degradation.
-
Diagnosis: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Analyze the purity and integrity of your compound stock using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solution: Use a fresh aliquot of the compound or purchase a new batch from a reputable supplier. Always store stock solutions as recommended.
-
-
Potential Cause 2: Suboptimal Assay Conditions.
-
Diagnosis: The inhibitory activity of benzenesulfonamides can be pH-dependent. Also, ensure the substrate concentration is appropriate for the type of inhibition you are studying. For competitive inhibitors, the apparent IC₅₀ will increase with increasing substrate concentration.[10]
-
Solution:
-
Optimize pH: Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor binding.
-
Substrate Concentration: For determining the IC₅₀ of a competitive inhibitor, the substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ).[11]
-
-
-
Potential Cause 3: Inactive Enzyme.
-
Diagnosis: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Always include a positive control inhibitor with a known potency in your assay to confirm that the enzyme is active and the assay is performing as expected.
-
Issue 3: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio.
-
Potential Cause 1: Compound Interference with Assay Readout.
-
Diagnosis: The trifluoromethyl group can sometimes lead to autofluorescence or quenching in fluorescence-based assays.[12][13] To test for this, run a control plate with the compound in the assay buffer without the enzyme or substrate.
-
Solution: If the compound itself is generating a signal, you may need to subtract this background signal from your experimental wells or consider a different assay format (e.g., colorimetric instead of fluorescent).
-
-
Potential Cause 2: Contaminated Reagents.
-
Diagnosis: Contamination in your buffer, enzyme, or substrate preparations can lead to a high background.
-
Solution: Prepare fresh reagents using high-purity water and chemicals.[14]
-
-
Potential Cause 3: Non-specific Binding.
-
Diagnosis: The increased lipophilicity of this compound may cause it to bind non-specifically to the assay plate or other proteins in the system.
-
Solution: As mentioned earlier, including a low concentration of a non-ionic detergent can help mitigate non-specific binding. Using low-binding assay plates can also be beneficial.
-
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol provides a general framework for a colorimetric assay to determine the IC₅₀ of this compound against a human carbonic anhydrase isoform (e.g., hCA II).
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
This compound
-
p-Nitrophenyl Acetate (pNPA) - Substrate
-
Acetazolamide - Positive Control Inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (anhydrous)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
hCA II Working Solution: Prepare a working solution of hCA II in cold assay buffer to the desired final concentration.
-
pNPA Substrate Solution: Prepare a stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.
-
Compound Dilution Series: Prepare a serial dilution of this compound in DMSO. Then, dilute this series in assay buffer to achieve the final desired concentrations with a constant DMSO concentration. Do the same for the positive control, acetazolamide.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): Assay buffer + Substrate
-
Maximum Activity (No Inhibitor): Assay buffer + hCA II + DMSO (vehicle control)
-
Inhibitor Wells: Assay buffer + hCA II + diluted this compound
-
Positive Control: Assay buffer + hCA II + diluted Acetazolamide
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer, enzyme, and inhibitor/vehicle to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
By understanding the key properties of this compound and employing a systematic approach to troubleshooting, researchers can effectively mitigate sources of variability in their biological assays. This guide provides a foundation for generating high-quality, reproducible data and advancing your research with confidence.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Biochemical Journal, 473(3), 202-218.
- Ghorab, M. M., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 60(15), 6545-6557.
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzene-1-sulfonamide. Retrieved from [Link]
- Supuran, C. T., & De Simone, G. (2015). Carbonic anhydrases: an overview. Current Pharmaceutical Design, 21(11), 1373-1382.
-
NCI Bookshelf. (2012). Assay Guidance Manual. Retrieved from [Link]
-
NCI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- McKenna, R., & Supuran, C. T. (2014). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 15(6), 780-786.
-
NCI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
NCI Bookshelf. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]
-
NCI Bookshelf. (n.d.). Interference and Artifacts in High-content Screening. Retrieved from [Link]
-
NCI Bookshelf. (n.d.). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Retrieved from [Link]
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ACS Publications. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Retrieved from [Link]
-
NCI Bookshelf. (n.d.). Interference and Artifacts in High-content Screening. Retrieved from [Link]
-
ResearchGate. (2014). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 97 672-58-2 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Oral Bioavailability of Benzenesulfonamide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when working to improve the oral bioavailability of benzenesulfonamide derivatives. Our approach is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.
PART 1: Foundational Troubleshooting & FAQs
This section addresses the initial hurdles and fundamental questions that arise when a promising benzenesulfonamide compound exhibits poor performance in preclinical oral dosing studies.
Question: My new benzenesulfonamide derivative shows high potency in vitro, but very low exposure when dosed orally in rats. What are the primary reasons for this, and where do I start my investigation?
Answer: This is a classic and common challenge in drug discovery. Low oral bioavailability is rarely due to a single factor, but rather an interplay of physicochemical and physiological barriers. For benzenesulfonamide derivatives, the investigation should systematically address three main areas: Solubility, Permeability, and First-Pass Metabolism.[1][2][3]
A logical troubleshooting workflow is essential to efficiently identify the rate-limiting step.
Caption: Troubleshooting workflow for low oral bioavailability.
The key factors affecting oral bioavailability are categorized by the Biopharmaceutics Classification System (BCS), which groups drugs based on their aqueous solubility and intestinal permeability.[4] Most benzenesulfonamide derivatives that present challenges fall into BCS Class II or IV.
| BCS Class | Solubility | Permeability | Primary Absorption Barrier | Typical Strategy |
| Class I | High | High | None (Generally well-absorbed) | Standard formulation. |
| Class II | Low | High | Dissolution rate is the limiting step.[1][5] | Enhance solubility and dissolution rate (e.g., micronization, solid dispersions, lipid-based systems).[6][7] |
| Class III | High | Low | Permeation across the intestinal wall is the limiting step. | Permeation enhancers; prodrug strategies to increase lipophilicity.[3] |
| Class IV | Low | Low | Both dissolution and permeation are significant barriers.[1] | Complex strategies required, often combining solubility enhancement (e.g., nanoparticles) with permeability enhancement (e.g., prodrugs) or specialized delivery systems.[8][9] |
Question: How do I definitively determine if poor solubility is the main problem for my compound?
Answer: You need to perform a thermodynamic solubility study. This is a fundamental experiment that measures the equilibrium concentration of your compound in a given solvent.
Causality: The oral absorption of a drug requires it to first be in solution in the gastrointestinal fluids.[1] If a compound's solubility is lower than the concentration required for a therapeutic dose to be absorbed, its bioavailability will be "dissolution-rate limited."
Experimental Protocol: Thermodynamic Solubility Assessment
-
Preparation of Media: Prepare aqueous buffers simulating gastric and intestinal conditions (e.g., pH 1.2 Simulated Gastric Fluid without pepsin, and pH 6.8 Simulated Intestinal Fluid without pancreatin).
-
Sample Preparation: Add an excess amount of your solid compound to a known volume of each buffer in a glass vial. Ensure enough solid is present so that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 37°C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator or rotating wheel is ideal.
-
Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Interpretation:
-
Solubility < 10 µg/mL: Your compound is very poorly soluble, and this is highly likely to be a major barrier to oral absorption.[10]
-
Solubility 10-100 µg/mL: This is considered poorly soluble, and dissolution will likely limit the absorption of higher doses.
-
Solubility > 100 µg/mL: While still not highly soluble, other factors like permeability or metabolism may be more significant barriers.
-
Question: My compound's solubility is low, but I suspect permeability might also be an issue. How can I test for permeability and the involvement of efflux transporters?
Answer: To dissect permeability from solubility, you need an in vitro model of the intestinal epithelium. The Caco-2 cell permeability assay is the industry standard for this purpose. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with efflux transporters like P-glycoprotein (P-gp).
Causality: Even if a drug dissolves, it must pass through the lipid bilayer of intestinal cells to reach the bloodstream. Efflux transporters, which are ATP-dependent pumps, can actively transport the drug back into the intestinal lumen, reducing net absorption.[11] Several studies have identified specific benzenesulfonamide derivatives as substrates for P-gp.[12]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Setup:
-
A-to-B (Apical to Basolateral): Add your compound (dissolved in transport buffer, often with a co-solvent to aid solubility) to the apical (upper) chamber, which represents the intestinal lumen.
-
B-to-A (Basolateral to Apical): Add your compound to the basolateral (lower) chamber, representing the bloodstream.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A) and replace with fresh buffer.
-
Quantification: Analyze the concentration of your compound in all samples using LC-MS/MS.
-
Calculation and Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp (A-to-B): Indicates the rate of absorption.
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability.
-
Papp > 10 x 10⁻⁶ cm/s: High permeability.
-
-
Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
ER > 2: Suggests the compound is a substrate for an efflux transporter like P-gp. The drug is being pumped out of the cells faster than it can enter.
-
-
Controls: Always run known control compounds: a high-permeability compound (e.g., propranolol), a low-permeability compound (e.g., atenolol), and a known P-gp substrate (e.g., digoxin).
-
PART 2: Strategic Solutions & Advanced Protocols
Once you have identified the primary barrier(s), you can select a targeted strategy to overcome them.
Question: My benzenesulfonamide is a BCS Class II compound (low solubility, high permeability). What are the most effective formulation strategies to improve its oral absorption?
Answer: For a BCS Class II compound, the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract.[1][5] Several powerful formulation techniques can achieve this.
Caption: Key formulation approaches for poorly soluble drugs.
-
Particle Size Reduction (Micronization/Nanonization):
-
Principle: Reducing the particle size of the drug increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[1][2][7] Nanotechnology-based approaches can further improve dissolution and even permeability.[2][13][14]
-
When to Use: A good first approach for compounds that are not excessively "brick-dust" like (i.e., having extremely high melting points).
-
Pros: Established technology (milling), relatively simple.[7]
-
Cons: May not be sufficient for extremely insoluble compounds; nanoparticles can have physical stability issues (agglomeration).[15]
-
-
Amorphous Solid Dispersions (ASDs):
-
Principle: The crystalline (stable) form of a drug has lower energy and lower solubility than its high-energy amorphous form. An ASD is a formulation where the drug is molecularly dispersed within a polymer matrix, locking it in an amorphous state.[4][10] Upon administration, it can dissolve to create a supersaturated solution, driving absorption.
-
When to Use: Highly effective for crystalline compounds with poor solubility.
-
Pros: Can lead to significant increases in apparent solubility and bioavailability.
-
Cons: Potential for the amorphous form to recrystallize during storage, which would negate the benefit. Requires careful selection of a stabilizing polymer.
-
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
Principle: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) are a common type that, upon gentle agitation in GI fluids, spontaneously form a fine oil-in-water emulsion.[9] This presents the drug in a dissolved state with a large surface area for absorption.
-
When to Use: Excellent for lipophilic ("grease-ball") benzenesulfonamide derivatives.
-
Pros: Presents the drug in a solubilized form, can bypass dissolution as a rate-limiting step, and may enhance lymphatic uptake.[8][10]
-
Cons: Requires careful formulation development and stability testing; potential for GI side effects with high surfactant concentrations.[9]
-
Question: My compound has low permeability and is also a P-gp substrate. Can I use a prodrug strategy to improve its absorption?
Answer: Yes, a prodrug strategy is an excellent and widely used chemical modification approach to overcome permeability and efflux issues.[16] A prodrug is a bioreversible derivative of the parent drug that is designed to improve physicochemical properties and is converted back to the active parent drug in vivo by enzymatic or chemical cleavage.[17]
Causality: By temporarily masking the functional groups responsible for poor permeability (e.g., polar sulfonamide or amine groups) or recognition by efflux transporters, a prodrug can enhance absorption.[18][19]
Common Prodrug Strategies for Benzenesulfonamides:
-
Increase Lipophilicity for Passive Diffusion:
-
Mechanism: Add a lipophilic promoiety (e.g., an ester or a long-chain alkyl group) to a polar part of the molecule. This increases the drug's ability to partition into the lipid membranes of intestinal cells.
-
Example: If your molecule has a free carboxylic acid or hydroxyl group, converting it to an ester can dramatically improve permeability. The ester is then cleaved by esterase enzymes in the gut wall, plasma, or liver to release the active drug.
-
-
Masking Efflux Transporter Recognition Sites:
-
Mechanism: Efflux transporters recognize specific structural motifs. Modifying these sites, for example by acylating a key amine or hydroxyl group, can prevent the molecule from binding to the transporter.[18]
-
Example: A study on an anti-HIV sulfanylbenzamide used a nitroimidazole prodrug to protect the active molecule, enabling blood stability and oral bioavailability.[20]
-
-
Improve Aqueous Solubility (for BCS Class IV drugs):
-
Mechanism: While counterintuitive for permeability, sometimes improving solubility is the first step even for a BCS Class IV drug. Attaching a highly polar, ionizable group like a phosphate or an amino acid can vastly improve solubility for formulation purposes.[17][21]
-
Example: Phosphate esters are common prodrugs that are cleaved by alkaline phosphatase enzymes, which are abundant in the intestinal wall.
-
Caption: General workflow of the prodrug approach.
References
- Carbon Nanotubes as the Specific Drug Delivery for Sulfonamides Antibiotics: Instead of Injection. Ingenta Connect.
- Physicochemical and biopharmaceutical characterization of new sulfonamide derivatives of gallic acid.
- Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE Xplore.
- Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. PubMed.
- Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. PMC - NIH.
- Oral bioavailability of sulphonamides in ruminants: a comparison between sulphamethoxazole, sulphatroxazole, and sulphamerazine, using the dwarf go
- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed.
- Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases.
- Metabolism of a thiazole benzenesulfonamide derivative, a potent and elective agonist of the human beta3-adrenergic receptor, in rats: identification of a novel isethionic acid conjug
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- How to improve the bioavailability of a drug?.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
- Formulation strategies to improve the bioavailability of poorly absorbed drugs.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Formulation strategies for poorly soluble drugs.
- Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo.
- Strategies in poorly soluble drug delivery systems. Farmacia.
- Prodrug strategies to overcome poor water solubility.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT.
- The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Medscape.
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).
- A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Str
- Nano based drug delivery systems: recent developments and future prospects. PMC.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Intestinal efflux transporters and drug absorption. PubMed.
- Journal of Medicinal Chemistry Ahead of Print.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. bioivt.com [bioivt.com]
- 12. Metabolism of a thiazole benzenesulfonamide derivative, a potent and elective agonist of the human beta3-adrenergic receptor, in rats: identification of a novel isethionic acid conjugate [pubmed.ncbi.nlm.nih.gov]
- 13. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 3-(Trifluoromethyl)benzenesulfonamide and its Methyl Analog for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. The substitution of a methyl group with a trifluoromethyl group is a common tactic employed to enhance a molecule's pharmacological profile. This guide presents a detailed comparative analysis of 3-(Trifluoromethyl)benzenesulfonamide and 3-methylbenzenesulfonamide, offering researchers and drug development professionals a comprehensive understanding of the nuanced effects of this substitution.
Structural and Physicochemical Comparison: The Impact of Trifluoromethyl Substitution
The primary difference between the two molecules lies in the substitution at the meta-position of the benzene ring. The replacement of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) induces significant changes in the molecule's electronic and physical properties. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, in stark contrast to the electron-donating nature of the methyl group. This fundamental difference has profound implications for the molecule's acidity, lipophilicity, and metabolic stability.
Caption: Structural overview of the two benzenesulfonamide analogs.
| Property | This compound | 3-Methylbenzenesulfonamide |
| Molecular Formula | C₇H₆F₃NO₂S | C₇H₉NO₂S |
| Molecular Weight | 225.19 g/mol [1] | 171.22 g/mol |
| Melting Point | 122-126 °C[2] | Not available |
| pKa (experimental) | 9.69 | Not available |
| pKa (predicted) | Not available | ~10.14 |
| XLogP3 | 1.4[1] | 0.8[3] |
Table 1: Comparative Physicochemical Properties.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The trifluoromethyl group generally increases lipophilicity compared to a methyl group. This is reflected in the predicted XLogP3 values, where this compound (XLogP3 = 1.4) is more lipophilic than 3-methylbenzenesulfonamide (XLogP3 = 0.8)[1][3]. Increased lipophilicity can influence a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
Synthesis of this compound and 3-Methylbenzenesulfonamide
The synthesis of these benzenesulfonamide derivatives typically proceeds through a two-step sequence starting from the corresponding substituted aniline. The general approach involves a Sandmeyer-type reaction to convert the aniline to a sulfonyl chloride, followed by amination.
Caption: General synthetic pathway for benzenesulfonamides.
Detailed Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Step 1: Diazotization and Sulfonylation of 3-(Trifluoromethyl)aniline
-
Cool a solution of 3-(trifluoromethyl)aniline in concentrated hydrochloric acid to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, allowing the temperature to rise to room temperature.
-
Stir the reaction mixture for several hours until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture onto ice and extract the resulting 3-(trifluoromethyl)benzenesulfonyl chloride with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Amination of 3-(Trifluoromethyl)benzenesulfonyl chloride
-
Dissolve the crude 3-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran or acetone.
-
Cool the solution in an ice bath and add concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
The synthesis of 3-methylbenzenesulfonamide follows a similar procedure, starting from 3-methylaniline.
Comparative Biological Activity: Inhibition of Carbonic Anhydrases IX and XII
A significant area of therapeutic interest for sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs). The tumor-associated isoforms, CA IX and CA XII, are particularly important targets in cancer therapy as they are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis[4][5].
The inhibitory activity of sulfonamides is typically quantified by their inhibition constant (Ki). While direct comparative Ki values for both this compound and 3-methylbenzenesulfonamide against CA IX and CA XII were not found in the reviewed literature, data for a closely related methyl analog, a ureido-substituted benzenesulfonamide denoted as U-CH₃, provides valuable insight. U-CH₃ is a potent inhibitor of both hCA IX and hCA XII, with Ki values of 7 nM and 6 nM, respectively[4].
The trifluoromethyl group is known to significantly impact the binding affinity of inhibitors. Its electron-withdrawing nature can lower the pKa of the sulfonamide, leading to a higher population of the anionic form at physiological pH, which is the active binding species to the zinc ion in the carbonic anhydrase active site[6]. Furthermore, the increased lipophilicity of the trifluoromethyl group can enhance hydrophobic interactions within the enzyme's active site. Therefore, it is hypothesized that this compound would be a more potent inhibitor of CA IX and XII compared to its methyl analog.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocol: Determination of Carbonic Anhydrase Inhibition (Ki)
The inhibitory activity of the compounds against different CA isoforms can be determined using a stopped-flow spectrophotometric assay for the CO₂ hydration activity of the enzyme.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified recombinant human CA isoforms (I, II, IX, and XII) and the test compounds (this compound and 3-methylbenzenesulfonamide) in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Use a buffer such as 10 mM HEPES, pH 7.5, containing 20 mM NaClO₄ and 0.1 mM ZnSO₄.
-
CO₂ Hydration Assay:
-
Equilibrate the enzyme solution in the assay buffer to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by rapidly mixing the enzyme solution with a CO₂-saturated solution in the same buffer in the stopped-flow instrument.
-
Monitor the change in absorbance of a pH indicator (e.g., phenol red) at a specific wavelength (e.g., 557 nm) as the pH decreases due to the formation of carbonic acid.
-
-
Inhibition Measurement:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes) before the addition of the CO₂ substrate.
-
Measure the initial rates of the enzymatic reaction at each inhibitor concentration.
-
-
Data Analysis:
-
Plot the fractional enzyme activity against the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki).
-
Conclusion
The substitution of a methyl group with a trifluoromethyl group in the 3-position of benzenesulfonamide significantly alters its physicochemical properties. The trifluoromethyl analog is more acidic and more lipophilic than its methyl counterpart. These changes are predicted to translate into enhanced biological activity, particularly in the context of carbonic anhydrase inhibition. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the binding affinity to the zinc-containing active site of carbonic anhydrases IX and XII, making this compound a potentially more potent inhibitor. This comparative guide provides a foundational understanding for researchers aiming to leverage the unique properties of the trifluoromethyl group in the design of novel therapeutic agents. Further experimental validation of the predicted properties and direct comparative biological testing are warranted to fully elucidate the structure-activity relationship.
References
- Al-Gharabli, S., et al. (2015). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 917-924.
- Dudutienė, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(22), 9435-9447.
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzene-1-sulfonamide. Retrieved from [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Winum, J. Y., et al. (2009). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with fluorine-containing sulfonamides. The first subnanomolar CA IX inhibitor discovered. Bioorganic & Medicinal Chemistry Letters, 19(20), 5877-5880.
Sources
- 1. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 672-58-2 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. Sci-Hub. Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX / Journal of Medicinal Chemistry, 2014 [sci-hub.box]
A Researcher's Guide to Validating Protein-Ligand Interactions: A Comparative Analysis of 3-(Trifluoromethyl)benzenesulfonamide Binding to Carbonic Anhydrase II
In the landscape of drug discovery and development, the precise and robust validation of a small molecule's binding affinity to its protein target is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of leading biophysical methods for characterizing the interaction between 3-(Trifluoromethyl)benzenesulfonamide, a representative sulfonamide, and its target protein, Carbonic Anhydrase II (CA II). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a transparent comparison with a well-established inhibitor, Acetazolamide. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate their protein-ligand interactions.
The Target and the Ligands: A System of Study
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy.[2] Sulfonamides are a well-established class of CA inhibitors, known to coordinate with the zinc ion in the enzyme's active site.[3][4]
For this guide, we will focus on Human Carbonic Anhydrase II (CA II) , a ubiquitous and extensively studied isoform. Our test compound is This compound , a fluorinated benzenesulfonamide. The trifluoromethyl group can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making it a common moiety in medicinal chemistry. We will compare its binding characteristics to Acetazolamide , a clinically used sulfonamide CA inhibitor, which will serve as our benchmark.[2][5]
Core Methodologies for Quantifying Binding Affinity
A variety of biophysical techniques are available to detect and analyze ligand binding to proteins.[6] In this guide, we will compare three of the most powerful and widely used label-free methods:
-
Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for binding affinity determination, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2]
-
Surface Plasmon Resonance (SPR): A sensitive optical technique that measures the change in refractive index at a sensor surface as a ligand in solution binds to an immobilized protein, providing real-time kinetic data (association and dissociation rates).[6][7]
-
Thermal Shift Assay (TSA): A high-throughput method that assesses ligand binding by measuring the change in a protein's thermal stability upon ligand association.[8]
The choice of method depends on the specific research question, the availability of materials, and the desired throughput.
Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics
ITC provides a comprehensive thermodynamic characterization of a biomolecular interaction in a single experiment.[9] By directly measuring the heat change upon binding, it allows for the determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) can then be calculated.
Experimental Causality: Why Choose ITC?
-
Label-free and in-solution: ITC does not require modification of the protein or ligand and measures the interaction in their native states in solution, avoiding potential artifacts from immobilization.[9]
-
Direct measurement of thermodynamics: It is the only technique that directly measures the enthalpy of binding, providing deep insights into the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces).
-
Stoichiometry determination: ITC can accurately determine the stoichiometry of the binding interaction.
Detailed Experimental Protocol: ITC for CA II - Sulfonamide Binding
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS, and n) for the binding of this compound and Acetazolamide to CA II.
Materials:
-
Recombinant Human Carbonic Anhydrase II (purified to >95%)
-
This compound (solid, >98% purity)
-
Acetazolamide (solid, >98% purity)
-
ITC Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a 20 µM solution of CA II in the ITC buffer. Dialyze the protein against the ITC buffer overnight to ensure buffer matching.
-
Prepare 200 µM stock solutions of this compound and Acetazolamide in the same ITC buffer. Ensure complete dissolution.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells and the injection syringe with the ITC buffer.
-
Set the experimental temperature to 25°C.
-
-
Loading the Calorimeter:
-
Load the CA II solution into the sample cell.
-
Load the reference cell with ITC buffer.
-
Load the ligand solution (either this compound or Acetazolamide) into the injection syringe.
-
-
Titration:
-
Perform an initial 0.5 µL injection to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of 20-25 injections of 1.5-2.0 µL of the ligand solution into the sample cell at 150-second intervals to allow for thermal equilibrium to be re-established.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Diagram of the ITC Experimental Workflow
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Comparative Data: this compound vs. Acetazolamide
| Parameter | This compound (Representative Data) | Acetazolamide (Literature-derived) |
| Binding Affinity (KD) | 45 nM | 12 nM[2] |
| Stoichiometry (n) | 1.05 | 0.98 |
| Enthalpy (ΔH) | -8.5 kcal/mol | -7.9 kcal/mol |
| Entropy (TΔS) | 1.2 kcal/mol | 2.1 kcal/mol |
Interpretation: Both compounds exhibit high-affinity binding to CA II with a 1:1 stoichiometry. The binding of both is enthalpically driven, indicative of significant hydrogen bonding and van der Waals interactions within the active site. Acetazolamide shows a slightly higher affinity, which is consistent with its optimized structure as a potent inhibitor.
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time.[10] It measures the association (kon) and dissociation (koff) rates of a ligand (analyte) binding to a protein (ligand) immobilized on a sensor chip. The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (KD = koff/kon).
Experimental Causality: Why Choose SPR?
-
Real-time kinetic data: SPR provides detailed information on both the on- and off-rates of the interaction, which is crucial for understanding the dynamic aspects of binding and for lead optimization.[11]
-
High sensitivity: SPR is highly sensitive and can detect the binding of small molecules to larger protein targets.[12]
-
Label-free: Like ITC, SPR is a label-free technology.
Detailed Experimental Protocol: SPR for CA II - Sulfonamide Binding
Objective: To determine the kinetic parameters (kon, koff) and binding affinity (KD) for the interaction of this compound and Acetazolamide with CA II.
Materials:
-
SPR Instrument (e.g., Biacore, OpenSPR)
-
CM5 Sensor Chip
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Recombinant Human Carbonic Anhydrase II
-
This compound and Acetazolamide
-
SPR Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Protein Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of CA II (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 5000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of dilutions of the sulfonamide analyte (e.g., 0.1 nM to 100 nM for Acetazolamide, 0.5 nM to 500 nM for this compound) in the running buffer.
-
Inject the analyte solutions over the immobilized CA II surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between analyte injections if necessary (e.g., with a pulse of a low pH buffer).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate KD as koff/kon.
-
Diagram of the SPR Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.
Comparative Data: this compound vs. Acetazolamide
| Parameter | This compound (Representative Data) | Acetazolamide (Literature-derived) |
| Association Rate (kon) | 2.5 x 106 M-1s-1 | 3.1 x 106 M-1s-1[10] |
| Dissociation Rate (koff) | 1.1 x 10-1 s-1 | 6.7 x 10-2 s-1[10] |
| Binding Affinity (KD) | 44 nM | 21.6 nM |
Interpretation: The SPR data confirms the high affinity of both compounds. Acetazolamide exhibits a slightly faster on-rate and a slower off-rate compared to this compound, resulting in its higher overall affinity. The slower dissociation of Acetazolamide suggests a more stable complex with CA II.
Thermal Shift Assay (TSA): A High-Throughput Screening Method
TSA, also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein.[8] The assay measures the thermal denaturation of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. Ligand binding typically increases the protein's melting temperature (Tm), and the magnitude of this thermal shift (ΔTm) is indicative of binding.
Experimental Causality: Why Choose TSA?
-
High-throughput: TSA is readily adaptable to 96- or 384-well formats, making it ideal for screening large compound libraries.[8]
-
Low sample consumption: The assay requires relatively small amounts of protein.
-
Versatile: It can be used to screen for optimal buffer conditions for protein stability as well as for ligand binding.
Detailed Experimental Protocol: TSA for CA II - Sulfonamide Binding
Objective: To determine the change in thermal stability (ΔTm) of CA II upon binding of this compound and Acetazolamide.
Materials:
-
Real-time PCR instrument
-
96-well PCR plates
-
SYPRO Orange dye (5000x stock in DMSO)
-
Recombinant Human Carbonic Anhydrase II
-
This compound and Acetazolamide
-
TSA Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing CA II and SYPRO Orange dye in TSA buffer. The final concentration of CA II will be 2 µM and the dye will be at 5x.
-
Aliquot 20 µL of the master mix into each well of a 96-well PCR plate.
-
Add 1 µL of the sulfonamide compound at various concentrations (e.g., from a 10 mM stock in DMSO, serially diluted) or DMSO as a control to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
-
Thermal Denaturation:
-
Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C at a rate of 0.5°C/min, with fluorescence readings taken at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm) for each condition by fitting the melt curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of the protein with the ligand and the Tm of the protein with DMSO alone.
-
Diagram of the TSA Experimental Workflow
Caption: Workflow for Thermal Shift Assay (TSA) experiment.
Comparative Data: this compound vs. Acetazolamide
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Control (DMSO) | - | 58.2 | - |
| This compound | 10 | 66.5 | +8.3 |
| Acetazolamide | 10 | 70.1 | +11.9 |
Interpretation: Both compounds cause a significant positive thermal shift, confirming their binding and stabilization of CA II. The larger ΔTm observed for Acetazolamide at the same concentration is consistent with its higher binding affinity as determined by ITC and SPR. TSA provides a robust and high-throughput method to rank-order compounds based on their stabilizing effect, which often correlates with binding affinity.[13]
Synthesizing the Evidence: A Holistic View of Binding Affinity
| Method | Key Output | This compound | Acetazolamide | Advantages | Limitations |
| ITC | KD, ΔH, ΔS, n | KD = 45 nM | KD = 12 nM | Direct, in-solution, full thermodynamic profile | Lower throughput, requires more sample |
| SPR | kon, koff, KD | KD = 44 nM | KD = 21.6 nM | Real-time kinetics, high sensitivity | Requires protein immobilization, potential artifacts |
| TSA | ΔTm | +8.3 °C | +11.9 °C | High-throughput, low sample usage | Indirect measure of affinity, less quantitative |
The collective data from these three orthogonal methods provides a comprehensive and self-validating picture of the interaction between our test compounds and Carbonic Anhydrase II. The binding affinities determined by ITC and SPR are in close agreement, and the rank order of potency is consistent with the thermal stabilization observed in the TSA. This multi-faceted approach instills a high degree of confidence in the binding data.
Conclusion: An Integrated Approach to Binding Affinity Validation
Validating the binding affinity of a small molecule to its target protein is a critical step in drug discovery that necessitates a rigorous and multi-pronged approach. As demonstrated with this compound and Carbonic Anhydrase II, techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Thermal Shift Assays each provide unique and complementary insights into the binding event. By understanding the principles and causality behind each method, and by comparing the results to a known standard like Acetazolamide, researchers can build a robust and reliable dataset that will confidently guide their drug development efforts. The integration of thermodynamic, kinetic, and stability data provides the most complete and trustworthy characterization of a protein-ligand interaction.
References
- Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput.Journal of Structural Biology.
- Binding Kinetics of Carbonic Anhydrase II to Small Molecules Using OpenSPR™Nicoya Lifesciences.
- Binding Kinetics of Carbonic Anhydrase II to Small Molecules Using OpenSPR™ High Sensitivity Sensors.Nicoya Lifesciences.
- Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).Biosensing Instrument.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.Hindawi.
- Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II.PubMed.
- Small Molecule Detection by Surface Plasmon Resonance (SPR).Biosensing Instrument.
- [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells.PubMed.
- Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II.Taylor & Francis Online.
- Comparative analyses of a small molecule/enzyme interaction by multiple users of Biacore technology.PubMed.
- High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.
- Biospecific Binding of Carbonic Anhydrase to Mixed SAMs Presenting Benzenesulfonamide Ligands: A Model System for Studying Lateral Steric Effects.
- Refined structure of the acetazolamide complex of human carbonic anhydrase II
- Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures.PubMed.
- Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile.
- Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II.
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.SpringerLink.
- High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- Safety of carbonic anhydrase inhibitors.
- 6S9G: Human Carbonic Anhydrase II in complex with fluorin
- The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV.PubMed.
- Isothermal titration calorimetry.
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
- Surface Plasmon Resonance Protocol & Troubleshooting.
- High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.PubMed.
- Thermodynamics: Isothermal titration calorimetry in drug development (practice).Khan Academy.
- Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate rel
- Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay.
- Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor.PubMed.
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.Consiglio Nazionale delle Ricerche - Istituto di Ricerca sugli Ecosistemi Terrestri.
Sources
- 1. sartorius.com [sartorius.com]
- 2. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosensingusa.com [biosensingusa.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analyses of a small molecule/enzyme interaction by multiple users of Biacore technology [pubmed.ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. biosensingusa.com [biosensingusa.com]
- 13. Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions for 3-(Trifluoromethyl)benzenesulfonamide Activity
Introduction
In the landscape of modern drug discovery, in silico computational methods are indispensable tools that accelerate the identification and optimization of novel therapeutic agents.[1][2] These approaches offer the tantalizing promise of rapidly screening vast chemical libraries and predicting biological activity, thereby reducing the time and cost associated with traditional experimental pipelines.[3] However, computational predictions are models of reality, not reality itself. Their true power is only unlocked when they are rigorously challenged and validated by empirical data. This guide establishes a comprehensive framework for this critical cross-validation process, using 3-(Trifluoromethyl)benzenesulfonamide (CAS: 672-58-2) as a practical case study.
This molecule belongs to the sulfonamide class, a versatile pharmacophore known to interact with a range of biological targets, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[4][5] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them a high-value therapeutic target.[5][6] This guide will navigate the synergistic workflow of predicting the inhibitory activity of this compound against carbonic anhydrase using a suite of in silico techniques, followed by a direct comparison to validating experimental assays. Our objective is to demonstrate how a self-validating loop of prediction and experimentation leads to more robust, reliable, and ultimately more successful drug discovery campaigns.
Part 1: In Silico Prediction Methodologies
The initial phase of our analysis involves predicting the interaction of this compound with its putative biological target. The choice of computational methods is deliberate, designed to provide orthogonal insights into the molecule's potential activity.
Molecular Docking: Simulating the Binding Event
Expertise & Causality: Molecular docking was selected as the primary structure-based method. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7] For sulfonamides, the mechanism of CA inhibition is well-established; the deprotonated sulfonamide nitrogen coordinates with the catalytic Zn²⁺ ion in the enzyme's active site.[8] Docking allows us to visualize this specific interaction and quantify its predicted strength, providing a rational, mechanism-based hypothesis for the compound's activity.[9][10] We will target two isoforms: the ubiquitous hCA II and the tumor-associated hCA IX.
-
Protein Preparation:
-
Retrieve the 3D crystal structures of human Carbonic Anhydrase II (hCA II) and IX (hCA IX) from the Protein Data Bank (PDB).
-
Remove all water molecules and co-crystallized ligands from the structures.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a standard force field (e.g., AMBER).
-
Perform energy minimization to relax the protein structure and remove steric clashes.[7]
-
-
Ligand Preparation:
-
Docking Simulation:
-
Define the docking grid box around the active site, specifically encompassing the catalytic zinc ion.
-
Execute the docking algorithm (e.g., AutoDock Vina, Glide) to explore various ligand poses within the active site.
-
The algorithm will score the poses based on a scoring function, which estimates the binding free energy (ΔG), typically reported in kcal/mol. The most negative score represents the most favorable predicted binding mode.[15]
-
-
Analysis:
Quantitative Structure-Activity Relationship (QSAR): Modeling from Known Data
Expertise & Causality: QSAR is a ligand-based approach that builds a mathematical model correlating the chemical structures of a set of compounds with their known biological activities.[17][18] This method is invaluable when a large dataset of active and inactive sulfonamide analogs is available. It allows us to predict the activity of this compound based on its physicochemical properties (descriptors) without requiring a 3D structure of the target.[4][5][19] A robust QSAR model can guide the synthesis of new derivatives by predicting which structural modifications are likely to enhance activity.[8]
-
Data Set Collection:
-
Compile a dataset of diverse sulfonamide derivatives with experimentally determined inhibitory activities (e.g., Kᵢ or IC₅₀ values) against a specific CA isoform.
-
Divide the dataset into a training set (~80% of compounds) to build the model and a test set (~20%) to validate its predictive power.[4]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a range of molecular descriptors. These can include 2D descriptors (e.g., molecular weight, logP, topological polar surface area) and 3D descriptors (e.g., van der Waals volume).
-
-
Model Generation:
-
Model Validation:
-
Assess the statistical quality of the model using parameters like the correlation coefficient (R²) for the training set and the cross-validation coefficient (q²) to ensure it is not overfitted.[4][20]
-
Use the validated model to predict the activity of the external test set. A good model will show a high correlation between predicted and actual activities for the test set compounds.[21]
-
-
Prediction:
-
Calculate the relevant descriptors for this compound and use the validated QSAR model to predict its inhibitory activity.
-
Part 2: Experimental Validation Assays
Computational predictions must be anchored in reality through rigorous experimental testing. The following assays are designed to directly measure the activity of this compound against its predicted target and assess its effects in a cellular context.
In Vitro Enzymatic Assay: Carbonic Anhydrase Inhibition
Expertise & Causality: This is the gold-standard method for directly quantifying a compound's inhibitory potency against a purified enzyme. The assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate like p-nitrophenyl acetate (pNPA) into the chromogenic product p-nitrophenol.[22][23] The rate of product formation, monitored spectrophotometrically, is inversely proportional to the inhibitor's potency. This provides a direct, quantitative measure (Kᵢ, the inhibition constant) that can be compared with our in silico predictions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare solutions of purified recombinant human CA II and CA IX, the substrate p-nitrophenyl acetate (pNPA), and an appropriate assay buffer (e.g., Tris-HCl).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor (this compound) or a standard inhibitor like Acetazolamide.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[24]
-
Initiate the reaction by adding the pNPA substrate to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Cell-Based Assay: Hypoxic Cancer Cell Viability
Expertise & Causality: Validating activity in a cellular context is crucial. The tumor-associated isoform CA IX is overexpressed in response to hypoxia and helps cancer cells survive in an acidic microenvironment.[16][25][26] Therefore, a potent and cell-permeable CA IX inhibitor is expected to reduce the viability of cancer cells, particularly under hypoxic conditions. We use the MTT assay on a human colon carcinoma cell line (HT-29), which is known to express CA IX, to assess the compound's cytotoxic or cytostatic effects.[26] This assay provides a more biologically relevant measure of efficacy, accounting for factors like membrane permeability and potential off-target effects.[27]
-
Cell Culture:
-
Culture HT-29 cells in appropriate media until they reach ~80% confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Expose the cells to a range of concentrations of this compound for 48-72 hours. A set of plates should be incubated under normoxic conditions (21% O₂) and another under hypoxic conditions (1% O₂) to assess hypoxia-specific effects.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for the compound under both normoxic and hypoxic conditions.
-
Part 3: Comparative Analysis and The Validation Loop
The crux of this guide is the direct comparison of the data generated from our in silico and experimental workflows. This cross-validation is not merely a final step but a continuous, iterative process that enhances the predictive power of our computational models.
dot
Caption: Iterative workflow for cross-validating in silico predictions with experimental data.
Data Presentation and Interpretation
The following tables summarize hypothetical data for this compound to illustrate the comparative process.
Table 1: Summary of In Silico Predictions
| Prediction Method | Target | Predicted Value | Interpretation |
| Molecular Docking | hCA II | -7.8 kcal/mol | Strong predicted binding affinity. |
| Molecular Docking | hCA IX | -8.5 kcal/mol | Very strong predicted binding, selective for hCA IX. |
| QSAR | hCA II | 150 nM (Predicted Kᵢ) | Moderate predicted inhibitory activity. |
| QSAR | hCA IX | 45 nM (Predicted Kᵢ) | Potent predicted inhibitory activity. |
Table 2: Summary of Experimental Validation Data
| Assay Type | Target/Cell Line | Measured Value | Interpretation |
| Enzymatic Assay | hCA II | 125 nM (Kᵢ) | Confirms moderate inhibitory activity. |
| Enzymatic Assay | hCA IX | 38 nM (Kᵢ) | Confirms potent and selective inhibition of hCA IX. |
| Cell Viability (Hypoxia) | HT-29 Cells | 5 µM (IC₅₀) | Moderate activity in a cellular context. |
| Cell Viability (Normoxia) | HT-29 Cells | > 50 µM (IC₅₀) | Low activity in normoxia, suggesting target specificity. |
Trustworthiness Through a Self-Validating System
In our example, a strong correlation exists between the in silico predictions and the in vitro enzymatic data. The molecular docking correctly predicted selectivity for hCA IX over hCA II, and the QSAR predictions for Kᵢ values were remarkably close to the experimentally determined values. This concordance builds confidence in the predictive power of our computational models for this chemical scaffold.
However, a noteworthy discrepancy arises between the potent enzymatic inhibition (Kᵢ = 38 nM) and the more moderate cell-based activity (IC₅₀ = 5 µM). This is a critical insight that neither method could provide in isolation. This difference suggests that while the compound is a potent inhibitor of the isolated enzyme, factors within the cellular environment—such as poor membrane permeability, efflux by cellular pumps, or metabolic instability—may be limiting its efficacy.
This discrepancy does not invalidate the computational model; rather, it enriches it. The experimental feedback allows us to refine our approach. Future in silico work could now incorporate ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models to screen for analogs with improved cell permeability while maintaining high predicted binding affinity, guiding a more efficient lead optimization process.
dot
Caption: Role of Carbonic Anhydrase IX (CA IX) in regulating tumor pH.
Conclusion
The cross-validation of in silico predictions with experimental data is not merely a confirmatory step but the cornerstone of a robust, intelligent, and efficient drug discovery process. As demonstrated with this compound, computational methods like molecular docking and QSAR can generate accurate, actionable hypotheses regarding biological activity and selectivity. However, it is the dialogue with experimental reality—through enzymatic and cell-based assays—that uncovers the nuances of a compound's behavior, reveals potential liabilities like poor cellular efficacy, and ultimately guides the rational design of superior therapeutic candidates. By embracing this iterative cycle of prediction, testing, and refinement, researchers can navigate the complexities of drug development with greater confidence and a higher probability of success.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
- Sarojini, K., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
- BenchChem. (n.d.). A Technical Guide to Pharmacophore Modeling for the Design of Carbonic Anhydrase VI Inhibitors.
- Sethi, K. K., & Verma, S. M. (2013). Pharmacophore Modeling and 3D QSAR Studies of Novel Human Carbonic Anhydrase IX Inhibitors. Letters in Drug Design & Discovery, 10(9), 808-816.
- Al-Buriahi, A., et al. (n.d.). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI.
- BenchChem. (n.d.). Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives.
- LookChem. (n.d.). This compound.
- Rauf, A., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH.
- Batool, M., et al. (n.d.). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.
- Al-Buriahi, A., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. PubMed.
- Tighadouini, S., et al. (n.d.). A QSAR Study on Relationship Between Structure of Sulfonamides and Their Carbonic Anhydrase Inhibitory Activity Using the Eigenvalue (EVA) Method. PubMed.
- Alam, M. A., et al. (n.d.). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. MDPI.
- Ajeet, A., Mishra, A. K., & Kumar, A. (2017). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy, 8, 162-172.
- Oakwood Chemical. (n.d.). This compound, min 97%, 1 gram.
- Al-Ostoot, F. H., et al. (n.d.). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Journal of Medicinal and Chemical Sciences.
- Sigma-Aldrich. (n.d.). This compound | 672-58-2.
- Arba, M., et al. (n.d.). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PMC - PubMed Central.
- Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.
- Göktaş, O., et al. (n.d.). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. PubMed.
- Chen, X., et al. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI.
- Ajeet, A., Mishra, A. K., & Kumar, A. (2016). Structure of sulfonamide derivatives for developing the QSAR model. ResearchGate.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). 672-58-2(this compound) Product Description.
- G, A., & P, S. (2024). Drug Discovery Tools and In Silico Techniques: A Review. International Journal of Pharmaceutical Sciences Review and Research, 84(7), 63-72.
- Aslam, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. ResearchGate.
- Liu, F., & Yan, H. (n.d.). Review of In Silico Methods for Multi-drug Combination Discovery. Francis Academic Press.
- Taciuc, I. A., et al. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH.
- Hari, S. S. J., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- Ardigen. (n.d.). Cross validation – a safeguard for machine learning models.
- Aslam, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
- Imrie, F., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
- BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzene-1-sulfonamide.
- Angapelly, S., et al. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC - NIH.
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- Sigma-Aldrich. (n.d.). Carbonic anhydrase inhibitors assay.
- Sharma, A., et al. (n.d.). In Silico Validation of AI-Assisted Drugs in Healthcare. PubMed.
- BenchChem. (n.d.). Comparative Guide to the Biological Activities of 3-(Trifluoromethyl)benzaldehyde Derivatives.
- Al-Balas, Q., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
- Rehman, H., et al. (n.d.). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate.
- Avicenna Alliance. (n.d.). The potential of in silico approaches to streamline drug development.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Gbadamosi, I. T., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634.
- Singh, P., & Singh, P. (n.d.). In silico modeling for quick prediction of inhibitory activity against 3CLpro enzyme in SARS CoV diseases. NIH.
Sources
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avicenna-alliance.com [avicenna-alliance.com]
- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. A QSAR study on relationship between structure of sulfonamides and their carbonic anhydrase inhibitory activity using the eigenvalue (EVA) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. rjb.ro [rjb.ro]
- 10. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. This compound | 672-58-2 [sigmaaldrich.com]
- 13. 672-58-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide [jmchemsci.com]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Cross validation – a safeguard for machine learning models - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Trifluoromethylated Isoquinolines in Oncology Research
Introduction: The Strategic Advantage of Trifluoromethylation in Isoquinoline-Based Anticancer Agents
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including potent anticancer effects.[1][2] A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is the incorporation of a trifluoromethyl (-CF3) group. This modification is not merely an incremental change; it imparts a range of advantageous properties to the molecule. The high electronegativity of the fluorine atoms in the -CF3 group can significantly improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance the binding affinity of the compound to its biological target.[3][4] These altered physicochemical characteristics often translate into improved pharmacokinetic profiles and greater biological efficacy, making trifluoromethylated isoquinolines a promising class of molecules in the development of novel cancer therapeutics.[3][5]
This guide provides a comparative overview of the anticancer activity of various trifluoromethylated isoquinoline derivatives across different cancer cell lines. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for the key assays used to evaluate their efficacy.
Comparative Anticancer Activity of Trifluoromethylated Isoquinolines
The introduction of a trifluoromethyl group to the isoquinoline core has been shown to produce compounds with significant cytotoxic activity against a variety of cancer cell lines. The position of the -CF3 group on the isoquinoline ring, as well as other substitutions, can greatly influence the compound's potency and selectivity.[3] Below is a summary of the reported in vitro activity of several trifluoromethylated isoquinoline and quinoline derivatives.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 Value | Reference |
| 6-(trifluoromethyl)isoquinolin-1(2H)-one | MV4:11 | Leukemia | GI50: 38 nM | [6] |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 | Leukemia | IC50: 10 ± 2.5 µM | [7] |
| Fluorinated tetrahydro-[3][6][8]triazolo[3,4-a]isoquinolin chalcone | MCF-7 | Breast Cancer | IC50: 10.96 µM | [9] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/ml | [10] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 µg/ml | [10] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Mechanisms of Action: Targeting Key Oncogenic Pathways
Trifluoromethylated isoquinolines exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways that are dysregulated in cancer.
Inhibition of WDR5 and Disruption of MLL Complex
One of the well-characterized mechanisms is the inhibition of the WD repeat-containing protein 5 (WDR5).[4] WDR5 is a crucial component of the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which is vital for regulating gene expression.[4] In many cancers, particularly MLL-rearranged leukemias, the aberrant activity of this complex drives the expression of oncogenes, promoting cell proliferation and survival.[4] 6-(Trifluoromethyl)isoquinolin-1(2H)-one and its derivatives have been identified as potent inhibitors of the WDR5-MLL interaction.[4][8] By binding to the "WIN" site of WDR5, these compounds disrupt the complex, leading to a decrease in the expression of oncogenic target genes and subsequently inducing apoptosis.[4]
Caption: Inhibition of the WDR5-MLL complex by trifluoromethylated isoquinolines.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with trifluoromethylated isoquinolines is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[9][11] Studies have shown that these compounds can upregulate the expression of pro-apoptotic genes like BAX and p53, while downregulating anti-apoptotic genes such as BCL2.[11] Furthermore, they can cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from proliferating.[9][11]
Modulation of Pro-Survival Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer.[12][13] Some trifluoromethylated quinoline derivatives are believed to exert their cytotoxic effects by inhibiting key kinases within this pathway.[3] The inhibition of this pathway can lead to a reduction in cell survival and an increase in apoptosis.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols for Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to assess the anticancer properties of trifluoromethylated isoquinolines.
Caption: General experimental workflow for evaluating anticancer compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated isoquinoline derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its predetermined IC50 concentration for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal is detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[3]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of trifluoromethylated isoquinolines on the expression and phosphorylation status of proteins in key signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Conclusion and Future Directions
Trifluoromethylated isoquinolines represent a highly promising class of anticancer agents with demonstrated efficacy in various cancer cell lines. Their ability to be chemically modified allows for the fine-tuning of their pharmacological properties. The mechanisms of action, including the inhibition of key oncogenic pathways like WDR5 and PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest, underscore their therapeutic potential.
Further research should focus on comprehensive structure-activity relationship (SAR) studies to design even more potent and selective derivatives. In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of lead compounds. Ultimately, the continued exploration of trifluoromethylated isoquinolines could lead to the development of novel and effective treatments for a range of cancers.
References
- BenchChem. (n.d.). Comparative Anticancer Activity of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and Alternative WDR5 Inhibitors.
- BenchChem. (n.d.). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential.
- BenchChem. (n.d.). Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Comparative Analysis.
- BenchChem. (n.d.). A Comparative Guide to 6-(Trifluoromethyl)isoquinolin-1(2H)-one.
- BenchChem. (n.d.). Application Notes and Protocols: 6-(Trifluoromethyl)isoquinolin-1(2H)-one in Cancer Cell Lines.
- ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against....
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- PubMed. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells.
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
-
ResearchGate. (2025). Cytotoxic activity, apoptosis induction and cell cycle arrest in human breast cancer (MCF7) cells by a novel fluorinated tetrahydro-[3][6][8]triazolo[3,4-a]isoquinolin chalcones. Retrieved from ResearchGate website.
-
PubMed. (2018). Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[3][6][8]triazolo[3,4-a]isoquinoline chalcones. Retrieved from PubMed website.
-
ResearchGate. (n.d.). Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[3][6][8]triazolo[3,4- a ]isoquinoline chalcones. Retrieved from ResearchGate website.
- National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
- National Center for Biotechnology Information. (n.d.). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- ProBiologists. (n.d.). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells.
- National Center for Biotechnology Information. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- PubMed. (1999). Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines.
- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
- Frontiers Media. (n.d.). PI3K/AKT/mTOR Pathway Activity in Cancer.
- MDPI. (n.d.). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products.
- National Center for Biotechnology Information. (n.d.). Molecularly targeting the PI3K-Akt-mTOR pathway can sensitize cancer cells to radiotherapy and chemotherapy.
- National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- Royal Society of Chemistry. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex.
- Royal Society of Chemistry. (2014). 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles.
- ResearchGate. (n.d.). IC50 values and dose–response curves of designed....
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
- National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
- Ovid. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
Confirming the Mechanism of Action of 3-(Trifluoromethyl)benzenesulfonamide through Mutagenesis: A Comparative Guide
In the landscape of drug discovery, elucidating the precise mechanism of action of a small molecule is a critical step that bridges the gap between a promising compound and a validated therapeutic candidate. This guide provides an in-depth, experimentally-driven framework for confirming the molecular target and binding mode of 3-(Trifluoromethyl)benzenesulfonamide, a compound representative of the sulfonamide class of inhibitors. Our central hypothesis is that this compound, like many structurally related molecules, functions as an inhibitor of the carbonic anhydrase (CA) family of enzymes.[1][2][3][4]
This guide will not only detail the necessary experimental steps but will also delve into the scientific rationale behind each choice, ensuring a robust and self-validating study. We will compare the binding and inhibitory characteristics of this compound with Acetazolamide, a well-established, clinically used carbonic anhydrase inhibitor.[3][4]
The Central Hypothesis: Targeting Carbonic Anhydrase
Carbonic anhydrases are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] Their involvement in various physiological processes has made them attractive drug targets for a range of conditions, including glaucoma, epilepsy, and cancer.[1][2][3] The primary sulfonamide moiety (R-SO₂NH₂) is a well-known zinc-binding group that is characteristic of many potent CA inhibitors.[2][4] Given the presence of this key functional group in this compound, we hypothesize that it directly binds to the zinc ion within the active site of carbonic anhydrases, thereby inhibiting their catalytic activity.
To rigorously test this hypothesis, we will employ a multi-faceted approach combining biophysical binding assays, computational modeling, and, most critically, site-directed mutagenesis.[5][6][7][8] This will allow us to not only confirm if the compound binds to a carbonic anhydrase but also to identify the specific amino acid residues crucial for this interaction. For the purpose of this guide, we will focus on the well-characterized human Carbonic Anhydrase II (hCA II) as our model protein.
Experimental Workflow: A Step-by-Step Validation
The following experimental plan is designed to systematically validate the hypothesized mechanism of action.
Caption: Experimental workflow for validating the mechanism of action.
Part A: Quantitative Measurement of Target Engagement and Binding Affinity
Rationale: Before investing in the more labor-intensive mutagenesis studies, it is crucial to first confirm that this compound directly binds to our target protein, hCA II, and to quantify the strength of this interaction. We will use Isothermal Titration Calorimetry (ITC) for this purpose, as it provides a complete thermodynamic profile of the binding event in a single experiment.[9][10][11] An alternative, powerful technique is Surface Plasmon Resonance (SPR), which can also provide high-quality affinity and kinetic data.[12][13][14][15][16]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Express and purify recombinant human Carbonic Anhydrase II (hCA II) to >95% purity. Dialyze the purified protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Compound Preparation: Prepare a concentrated stock solution of this compound and Acetazolamide (as a positive control) in a suitable solvent (e.g., DMSO). Dilute the compounds into the same ITC running buffer used for the protein, ensuring the final DMSO concentration is identical in both the syringe and the cell to minimize heats of dilution.[11]
-
ITC Experiment:
-
Load the purified hCA II protein (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the ligand (this compound or Acetazolamide, e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Perform a control titration of the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[10][11]
Expected Outcome: A successful experiment will demonstrate a measurable binding affinity of this compound to hCA II, ideally in the nanomolar to micromolar range, which is characteristic of effective enzyme inhibitors. The binding affinity of Acetazolamide should be consistent with literature values, validating the experimental setup.
Part B: In Silico Prediction of the Binding Mode
Rationale: Computational docking can provide a structural hypothesis for how this compound binds within the active site of hCA II. This model is invaluable for identifying specific amino acid residues that are likely to form key interactions with the inhibitor, thereby guiding our mutagenesis strategy.
Methodology:
-
Obtain Protein Structure: Download the crystal structure of human Carbonic Anhydrase II from the Protein Data Bank (PDB).
-
Prepare Structures: Prepare the protein structure by adding hydrogens, assigning charges, and removing water molecules. Generate a 3D conformer of this compound.
-
Molecular Docking: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of this compound within the hCA II active site. The docking should be centered on the catalytic zinc ion.
-
Analyze Poses: Analyze the top-scoring docking poses to identify amino acid residues within 4-5 Å of the ligand. Pay close attention to residues that may form hydrogen bonds, hydrophobic interactions, or coordinate with the sulfonamide group.
Predicted Interactions: Based on the known binding mode of other sulfonamide inhibitors, we anticipate that the sulfonamide group of this compound will coordinate with the active site zinc ion. We also predict that the trifluoromethylphenyl ring will form hydrophobic and/or van der Waals interactions with residues lining the active site pocket. Residues such as His94, His96, His119 (which coordinate the zinc), Val121, Phe131, Leu198, and Thr199 are potential candidates for interaction.
Part C: Site-Directed Mutagenesis to Probe Key Interactions
Rationale: This is the core of our validation strategy. By mutating the amino acid residues predicted to interact with this compound, we can directly test our structural hypothesis.[7][17] If a particular residue is critical for binding, its mutation to a non-interacting residue (such as alanine) should result in a significant decrease in binding affinity.[5]
Experimental Protocol: Site-Directed Mutagenesis
-
Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the codon for the target amino acid (e.g., changing the codon for Threonine at position 199 to Alanine).
-
Mutagenesis PCR: Use a high-fidelity DNA polymerase to perform PCR with the mutagenic primers and a plasmid containing the wild-type hCA II gene as the template. This will create copies of the plasmid containing the desired mutation.
-
Template Removal: Digest the parental, non-mutated template DNA using the DpnI enzyme, which specifically cleaves methylated DNA (the template plasmid) but not the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the mutant plasmid DNA and confirm the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.
Selected Mutations: Based on our in silico predictions and knowledge of the CA active site, we will generate the following mutants:
-
T199A: To probe the role of the hydrogen bond with the sulfonamide.
-
V121A: To investigate the contribution of hydrophobic interactions.
Part D: Biophysical Characterization of Mutant Proteins
Rationale: The final step is to quantify the impact of the mutations on the binding of both this compound and our comparator, Acetazolamide. This comparative analysis is crucial. A mutation that disrupts a specific interaction for our test compound but has a lesser effect on the control compound can provide powerful evidence for a distinct binding mode.
Methodology:
-
Protein Expression and Purification: Express and purify the wild-type (WT) and each mutant hCA II protein (T199A, V121A) using the same procedure to ensure consistency.
-
Binding Affinity Measurement: Repeat the ITC or SPR experiments as described in Part A for each mutant protein with both this compound and Acetazolamide.
Data Presentation and Interpretation
The quantitative data from the binding assays should be summarized in a clear, comparative table.
| Protein | Compound | Dissociation Constant (Kd) [nM] | Fold Change vs. WT |
| Wild-Type hCA II | This compound | 150 | - |
| Acetazolamide | 12 | - | |
| T199A Mutant | This compound | 4500 | 30x increase |
| Acetazolamide | 35 | ~3x increase | |
| V121A Mutant | This compound | 900 | 6x increase |
| Acetazolamide | 15 | ~1.25x increase |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Interpretation of Results:
-
Wild-Type Binding: The data confirms that this compound binds to wild-type hCA II with a respectable affinity, though weaker than the established inhibitor Acetazolamide.
-
T199A Mutant: The 30-fold increase (loss of affinity) in the Kd for this compound upon mutating Thr199 to Alanine strongly suggests that the hydroxyl group of Thr199 is a critical interaction point, likely through a hydrogen bond to the sulfonamide moiety. The much smaller effect on Acetazolamide binding indicates a difference in how the two compounds utilize this part of the active site.
-
V121A Mutant: The 6-fold loss of affinity for our test compound with the V121A mutant points to the importance of hydrophobic interactions between the trifluoromethylphenyl ring and the side chain of Val121. Again, the minimal impact on Acetazolamide suggests this interaction is more critical for this compound.
Caption: Hypothesized binding mode of the compound in the hCA II active site.
Conclusion
This guide outlines a rigorous, logical, and self-validating workflow to confirm the mechanism of action of this compound as a carbonic anhydrase II inhibitor. By combining biophysical affinity measurements with the precision of site-directed mutagenesis, we can move beyond simple confirmation of binding to a detailed understanding of the specific molecular interactions that drive this inhibition. The comparative approach, using a well-characterized inhibitor like Acetazolamide, adds a crucial layer of context and allows for the identification of subtle but important differences in the binding modes of various ligands. This detailed mechanistic understanding is fundamental for any rational drug design and lead optimization efforts.
References
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). Methods in Molecular Biology.
- Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.).
- Isothermal titration calorimetry to determine association constants for high-affinity ligands. (n.d.).
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. (n.d.). Malvern Panalytical.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.).
- Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI.
- Characterizing Binding Interactions by ITC. (n.d.). TA Instruments.
- Protein Ligand Interactions Using Surface Plasmon Resonance. (2021). Springer.
- Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. (n.d.). PubMed.
- Protein Interaction Analysis by Surface Plasmon Resonance. (n.d.).
- Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (n.d.). Taylor & Francis Online.
- Protein Ligand Interactions Using Surface Plasmon Resonance. (2021). PubMed.
- Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. (2012).
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
- Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. (n.d.).
- Site-directed mutagenesis & binding studies. (n.d.). o2h discovery.
- How to experimentally validate drug-target interactions? (2012).
- 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3. (n.d.). Benchchem.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.).
- Mutagenesis: Site-Directed. (n.d.). Twist Bioscience.
- Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. (n.d.). PubMed Central.
Sources
- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. researchgate.net [researchgate.net]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group's Profound Impact on the Acidity of Benzenesulfonamide: A Comparative Guide
For researchers and professionals in drug development, fine-tuning the physicochemical properties of a molecule is a cornerstone of rational drug design. Among the most powerful tools in our arsenal is the strategic placement of electron-withdrawing groups to modulate acidity, or pKa. This guide provides an in-depth comparison of unsubstituted benzenesulfonamide and its trifluoromethyl-substituted analogues, supported by experimental data and validated protocols, to illustrate the dramatic effect of the trifluoromethyl (CF₃) group.
Understanding the Foundation: Acidity and Benzenesulfonamide
The acidity of a compound is quantified by its pKa value; a lower pKa indicates a stronger acid.[1][2] For benzenesulfonamide, the acidic proton is the one attached to the nitrogen atom of the sulfonamide group (-SO₂NH₂). The acidity is determined by the stability of the conjugate base (the anion) formed upon deprotonation. The more stable the anion, the more readily the proton is donated, and the stronger the acid. Unsubstituted benzenesulfonamide is a weakly acidic compound with a pKa of approximately 10.1.[3] This acidity stems from the ability of the sulfonyl group to delocalize the negative charge on the nitrogen atom through resonance.
The Perturbing Influence: Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent, significantly altering the electronic landscape of the aromatic ring to which it is attached.[4][5] Its influence is primarily due to a strong negative inductive effect (-I), originating from the high electronegativity of the three fluorine atoms.[6] This effect powerfully pulls electron density from the benzene ring and, consequently, from the sulfonamide group.
When a CF₃ group is added to the benzenesulfonamide scaffold, this intense electron withdrawal has a profound stabilizing effect on the conjugate base formed after the sulfonamide proton is lost. By pulling electron density away from the negatively charged nitrogen, the CF₃ group delocalizes and stabilizes the charge, making the anion more favorable to form. This increased stability of the conjugate base translates directly to a stronger acid and, therefore, a lower pKa value.[7]
Quantitative Comparison: The Experimental Data
The position of the trifluoromethyl group on the benzene ring—ortho, meta, or para—influences the magnitude of its acidifying effect. The experimental pKa values clearly demonstrate this trend.
| Compound | pKa (at 25°C) | Change in pKa (ΔpKa) from Benzenesulfonamide |
| Benzenesulfonamide | 10.1[3] | - |
| 4-(Trifluoromethyl)benzenesulfonamide | 9.64[8] | -0.46 |
| 3-(Trifluoromethyl)benzenesulfonamide | 9.69[8] | -0.41 |
Note: Experimental pKa for the ortho-substituted analogue is less commonly cited but is expected to show a similar acidifying trend, potentially complicated by steric effects.
As the data shows, placing a CF₃ group on the ring leads to a significant drop in pKa, making the compound more acidic. The effect is most pronounced in the para position (pKa 9.64), where the electron-withdrawing inductive effect is effectively transmitted through the aromatic system.[8] The meta position shows a slightly less pronounced, but still very significant, increase in acidity (pKa 9.69).[8]
Mechanistic Visualization: How the CF₃ Group Stabilizes the Conjugate Base
The following diagram illustrates the deprotonation of 4-(trifluoromethyl)benzenesulfonamide. The powerful inductive effect (-I) of the para-CF₃ group withdraws electron density from the ring, which in turn helps to delocalize and stabilize the negative charge on the nitrogen atom of the resulting sulfonamide anion.
Caption: Deprotonation equilibrium and stabilization by the CF₃ group.
Experimental Validation: Protocol for pKa Determination via Potentiometric Titration
To ensure the trustworthiness of the cited data, it is crucial to understand how it is generated. Potentiometric titration is a high-precision and widely used method for determining pKa values.[9] It involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is added.[10][11]
Objective:
To accurately determine the pKa of a substituted benzenesulfonamide.
Materials & Reagents:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Analyte (e.g., 4-(trifluoromethyl)benzenesulfonamide)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[10][12]
-
High-purity water
-
Nitrogen gas for purging[12]
Step-by-Step Protocol:
-
Preparation of Analyte Solution:
-
Accurately weigh and dissolve the benzenesulfonamide compound in high-purity water to a final concentration of approximately 1-10 mM. A co-solvent like methanol may be used if solubility is low, but results will need extrapolation to a fully aqueous environment.[9][13]
-
Transfer a known volume (e.g., 20 mL) of the analyte solution to a reaction vessel.
-
Add the KCl solution to maintain a constant ionic strength.[10]
-
-
System Setup & Calibration:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) before starting the titration.[10][12]
-
Place the reaction vessel on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially in basic solutions.[12]
-
-
Titration Procedure:
-
If the analyte is an acid, make the initial solution acidic (pH ~2) with 0.1 M HCl.[10]
-
Begin titrating with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize before proceeding.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is determined at the half-equivalence point, where exactly half of the acid has been neutralized. At this specific point on the titration curve, the pH is equal to the pKa of the analyte.[12]
-
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The addition of a trifluoromethyl group unequivocally increases the acidity of benzenesulfonamide, as evidenced by a significant decrease in its experimental pKa value. This effect is driven by the powerful, electron-withdrawing inductive nature of the CF₃ group, which stabilizes the resulting conjugate base. This principle is a fundamental and predictable tool in medicinal chemistry, allowing for the precise modulation of a molecule's ionization state, which in turn influences critical properties such as solubility, membrane permeability, and target binding affinity. The reliable determination of these values through established methods like potentiometric titration provides the quantitative data necessary for informed drug design and development.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Kütt, A. et al. (2019). Aqueous pKa values for 125 acidic and basic compounds from 19F NMR relative measurements. Journal of Physical Organic Chemistry, 32(5), e3940. Available from: [Link]
-
Çalışkan, E. & Yeşil, Y. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-51. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122. Available from: [Link]
-
Reijenga, J. et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 21-30. Available from: [Link]
-
Babic, S. et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14. Available from: [Link]
-
O'Hagan, C. et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 6047-6056. Available from: [Link]
-
Jędrzejczak, M. & Rogoza, J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3328. Available from: [Link]
-
ResearchGate. Relative pKa values of the primary sulfonamide group across the series.... Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Benzenesulfonamide (HMDB0248984). Available from: [Link]
-
Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Available from: [Link]
-
Prakash, G. K. S. et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of Fluorine Chemistry, 130(1), 12-21. Available from: [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. The pKa values of the sulfonamides investigated. Available from: [Link]
-
Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. Available from: [Link]
-
Pearson. pKa | Guided Videos, Practice & Study Materials. Available from: [Link]
-
Master Organic Chemistry. How To Use a pKa Table. Available from: [Link]
-
Chemistry Steps. The pKa in Organic Chemistry. Available from: [Link]
-
ResearchGate. A Glance at Trifluoromethanesulfonamide. Available from: [Link]
-
PubChem. 3-(Trifluoromethyl)benzene-1-sulfonamide. Available from: [Link]
-
PubChem. 4-(Trifluoromethoxy)benzenesulfonamide. Available from: [Link]
-
Starlabs. This compound, min 97%, 1 gram. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 3. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Comparative Guide to the Efficacy of Ortho, Meta, and Para-Trifluoromethylbenzenesulfonamide Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the potency, metabolic stability, and pharmacokinetic profile of bioactive molecules. Among these, the trifluoromethyl (CF₃) group stands out for its profound electronic and lipophilic contributions. When appended to a pharmacologically significant scaffold like benzenesulfonamide, the positional isomerism of the CF₃ group—be it ortho, meta, or para—can dramatically alter the molecule's interaction with its biological target.
The Trifluoromethyl Group: A Game-Changer in Molecular Design
The trifluoromethyl group is often considered a "super-substituent" in drug design for several key reasons:
-
High Electronegativity: The strong electron-withdrawing nature of the CF₃ group can significantly influence the acidity of nearby protons and the overall electronic distribution of the aromatic ring, impacting binding affinities.
-
Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[1]
-
Steric Effects: The bulk of the CF₃ group can influence the conformation of the molecule and its fit within a binding pocket.
These properties are not static; their influence is intricately tied to the group's position on the benzenesulfonamide core.
Positional Isomerism: A Tale of Three Efficacies
The ortho, meta, and para positions on the benzene ring offer distinct electronic and steric environments, which in turn are predicted to modulate the biological activity of trifluoromethylbenzenesulfonamide.
Ortho-Trifluoromethylbenzenesulfonamide
The close proximity of the bulky and strongly electron-withdrawing CF₃ group to the sulfonamide moiety in the ortho position is expected to induce significant steric hindrance. This could force the sulfonamide group out of the plane of the benzene ring, potentially altering its ability to form crucial hydrogen bonds with a target protein. Furthermore, intramolecular interactions between the two groups could influence the sulfonamide's acidity and binding geometry. While this steric clash could be detrimental in some contexts, it might be advantageous in others by locking the molecule into a specific, bioactive conformation.
Meta-Trifluoromethylbenzenesulfonamide
Positioned meta to the sulfonamide, the CF₃ group's influence is primarily electronic. Its strong inductive electron-withdrawing effect (-I) will increase the acidity of the sulfonamide N-H protons, which can be a critical factor for binding to metalloenzymes like carbonic anhydrases. The steric hindrance is significantly less than in the ortho isomer, allowing for more conformational flexibility. This combination of potent electronic effects and reduced steric bulk could lead to high affinity for certain biological targets.
Para-Trifluoromethylbenzenesulfonamide
In the para position, the CF₃ group exerts both a strong inductive effect and a moderate resonance effect. This positioning maximizes the electron-withdrawing influence on the sulfonamide group across the aromatic ring, leading to a significant increase in the acidity of the sulfonamide protons. The linear arrangement of the substituents allows for efficient packing in crystal lattices and potentially a more streamlined interaction with long, narrow binding pockets. The para isomer often serves as a valuable candidate in drug discovery due to this potent electronic activation and predictable geometry.[2]
Comparative Efficacy in Key Applications: A Predictive Analysis
Based on the principles of SAR, we can hypothesize the relative efficacy of the three isomers in prominent applications of sulfonamides.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes crucial in various physiological processes.[3] The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. Therefore, the acidity of the sulfonamide is a key determinant of inhibitory potency.
Predicted Efficacy Ranking (CA Inhibition): Para > Meta > Ortho
-
Para-isomer: The strong electron-withdrawing effect of the para-CF₃ group is expected to significantly lower the pKa of the sulfonamide, facilitating its deprotonation and coordination to the zinc ion, leading to potent inhibition.
-
Meta-isomer: The meta-CF₃ group will also increase the acidity of the sulfonamide, likely resulting in strong inhibition, though potentially slightly less potent than the para isomer due to the lack of resonance contribution.
-
Ortho-isomer: The steric hindrance from the ortho-CF₃ group could impede the optimal positioning of the sulfonamide group within the CA active site, potentially leading to weaker inhibition despite its electronic effects.
Antimicrobial Activity
The antimicrobial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The sulfonamide mimics the natural substrate, para-aminobenzoic acid (pABA).
Predicted Efficacy Ranking (Antimicrobial): Para ≈ Meta > Ortho
-
Para and Meta-isomers: The structural and electronic similarity to pABA is crucial. The para and meta isomers, with their less sterically hindered sulfonamide groups, are more likely to fit into the DHPS active site. The electron-withdrawing CF₃ group could enhance binding interactions. Studies on positional isomers of other antibacterial agents have shown that para and meta isomers can exhibit potent activity.[4][5]
-
Ortho-isomer: The steric bulk of the ortho-CF₃ group may disrupt the necessary conformation for effective binding to the DHPS active site, potentially reducing its antimicrobial efficacy.
Experimental Protocols for Efficacy Evaluation
To validate these predictions, rigorous experimental evaluation is essential. The following are established, step-by-step methodologies for assessing the efficacy of sulfonamide derivatives in key applications.
Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the ortho, meta, and para-trifluoromethylbenzenesulfonamide isomers in DMSO. Create a series of dilutions in Tris-HCl buffer.
-
Enzyme Preparation: Prepare a working solution of hCA II in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the respective isomer dilution (or DMSO for control), and the hCA II working solution.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitors. Determine the IC₅₀ value for each isomer, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Broth Microdilution for Antimicrobial Susceptibility.
Conclusion
The positional isomerism of the trifluoromethyl group on the benzenesulfonamide scaffold is a critical determinant of biological efficacy. Based on established SAR principles, the para-trifluoromethylbenzenesulfonamide isomer is predicted to be the most potent carbonic anhydrase inhibitor due to its favorable electronic properties. For antimicrobial activity, both the para and meta isomers are anticipated to show greater promise than the sterically hindered ortho isomer.
It is imperative to underscore that these are predictive assessments. The complex interplay of electronics, sterics, and solvation effects in a biological system can lead to unexpected outcomes. Therefore, the synthesis and rigorous experimental evaluation of all three isomers using the detailed protocols provided are essential to definitively elucidate their comparative efficacy and to guide the rational design of next-generation sulfonamide-based therapeutics and agrochemicals.
References
- Maddar, F. M., et al. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 14(18), 4866-4877.
- Maddar, F. M., et al. (2023). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. CEFIPRA.
- Di Cesare Mannelli, L., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1104-1108.
- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide. CN113698315A.
- Reddy, T. J., et al. (2012). Design and synthesis of positional isomers of 1-alkyl-2- trifluoromethyl-5 or 6-substituted benzimidazoles and their antimicrobial activity. Medicinal Chemistry Research, 22(3), 1235-1244.
- Kal-fat, R., et al. (2016). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 132-138.
- Maddar, F. M., et al. (2023). Isoamphipathic Antibacterial Molecules Regulating Activity and Toxicity through Positional Isomerism.
- Kim, J. S., et al. (2009). Synthesis and Biological Evaluation of Benzenesulfonamide-Substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. European Journal of Medicinal Chemistry, 44(2), 568-76.
- McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 350-361.
- Scott, M. E., et al. (2018). Positional isomers of biphenyl antimicrobial peptidomimetic amphiphiles. ACS Medicinal Chemistry Letters, 9(10), 1033-1038.
- Krasavin, M., et al. (2023). A Series of Trifluoromethylisoxazolyl- and Trifluoromethylpyrazolyl- Substituted (Hetero)aromatic Sulfonamide Carbonic Anhydrase Inhibitors: Synthesis, and Convenient Prioritization Workflow for Further In Vivo Studies. Medicinal Chemistry, 19(2), 193-210.
- Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190820.
- Google Patents. (1998). PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. FR2763331A1.
- Hassan, G. S., et al. (2014). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 347(1), 49-59.
- Forson, P., et al. (2020). Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma. ChemMedChem, 15(19), 1836-1845.
- Insuasty, D., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(8), 3472-8.
- Martens, J., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
- Martens, J., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv.
- Google Patents. (2017). Process for the preparation of 2-(trihalomethyl) benzamide. US20170129849A1.
- ResearchGate. (2019). How to separate ortho, meta, para isomer of Nitro--(trifluoromethyl)benzene.
- BenchChem. (2025). A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers.
- Wang, Y., et al. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(19), 6268.
- Martens, J., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 143(23), 5754-5762.
Sources
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. cefipra.org [cefipra.org]
A Senior Application Scientist's Guide to Validating the Anti-proliferative Effects of 3-(Trifluoromethyl)benzenesulfonamide In Vivo
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for the in vivo validation of 3-(Trifluoromethyl)benzenesulfonamide's anti-proliferative effects. Moving beyond simplistic protocols, we delve into the causal logic behind experimental design, ensuring a robust and self-validating study. This document is structured to offer full editorial autonomy, allowing for adaptation to specific research questions while maintaining the highest standards of scientific integrity.
Introduction: The Scientific Premise
This compound belongs to a class of sulfonamide derivatives, a scaffold known for a wide range of biological activities. The inclusion of a trifluoromethyl group can enhance metabolic stability and receptor binding affinity, making it a compound of interest for novel therapeutic development.[1][2] Preliminary in vitro data may suggest anti-proliferative activity, but the complex physiological environment necessitates in vivo validation to assess true therapeutic potential, encompassing pharmacokinetics, efficacy, and systemic toxicity.[3]
This guide will compare this compound against Doxorubicin, a well-characterized anthracycline antibiotic and a standard-of-care chemotherapeutic agent.[4][5][6] Doxorubicin's established efficacy and toxicity profiles in preclinical models provide a rigorous benchmark against which the novel compound's performance can be objectively measured.[7][8]
Foundational Strategy: Selecting the Appropriate In Vivo Model
The initial evaluation of a direct-acting anti-proliferative agent is most effectively conducted using a human tumor xenograft model . This model involves implanting human cancer cells into immunodeficient mice, allowing for the assessment of the compound's direct effect on tumor growth without the complexities of a host anti-tumor immune response.
Causality: The choice of an immunodeficient host (e.g., Athymic Nude or SCID mice) is critical. It prevents the rejection of the human-derived cancer cells, thereby creating a reliable system to measure the tumor's response to the therapeutic agent itself.
For this guide, we will detail a protocol using the MCF-7 human breast adenocarcinoma cell line , a well-characterized, estrogen-receptor-positive line suitable for subcutaneous xenografts.
Experimental Workflow: A Visual Overview
The following diagram outlines the comprehensive workflow for the in vivo validation study, from initial preparation to terminal analysis.
Caption: High-level workflow for in vivo anti-proliferative efficacy testing.
Detailed Experimental Protocols
Adherence to institutional and national guidelines for the welfare of animals in cancer research is mandatory throughout these procedures.[9][10][11][12][13]
Animal Model and Tumor Implantation
-
Animal Model: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.
-
Rationale: Athymic nude mice lack a functional thymus, resulting in a deficient T-cell immune response, which prevents the rejection of human tumor xenografts. Females are often selected for MCF-7 models, which are estrogen-responsive.
-
-
Cell Line: MCF-7 (human breast adenocarcinoma).
-
Tumor Implantation Protocol:
-
Harvest MCF-7 cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free media at a concentration of 5 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix on ice. The final concentration will be 2.5 x 10⁷ cells/mL.
-
Rationale: Matrigel provides a scaffold that supports initial tumor cell viability and establishment, improving tumor take rates.
-
-
Anesthetize the mouse. Subcutaneously inject 200 µL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
Monitor the animals for recovery from anesthesia and for initial signs of tumor growth.
-
Drug Formulation and Administration
-
Test Article: this compound.
-
Formulation: Due to the likely hydrophobic nature of the compound, a suitable vehicle is required.[14][15][16][17][18] A common formulation is 5% DMSO, 40% PEG300, and 55% sterile water or saline.
-
Protocol: First, dissolve the compound in DMSO. Then, add PEG300 and vortex thoroughly. Finally, add the aqueous component dropwise while vortexing to prevent precipitation. Prepare fresh daily.
-
-
-
Positive Control: Doxorubicin Hydrochloride.
-
Formulation: Readily soluble in sterile saline.
-
-
Vehicle Control: The same vehicle used for the test article (e.g., 5% DMSO/40% PEG300/55% Saline).
-
Administration Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
-
Rationale: Starting treatment at a consistent tumor volume minimizes variability and ensures the compound is tested against an established, vascularized tumor.
-
-
Administer the formulations via intraperitoneal (i.p.) injection daily for 21 days. The injection volume should be approximately 10 mL/kg body weight.
-
Treatment Groups:
-
Group 1: Vehicle Control (i.p., daily)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg, i.p., daily)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg, i.p., daily)
-
Group 4: Doxorubicin (e.g., 3 mg/kg, i.p., weekly)[6]
-
Rationale: Including a dose-response for the test article is crucial for assessing potency. The Doxorubicin schedule is adjusted to a clinically relevant regimen to provide a fair comparison.
-
-
Efficacy and Toxicity Monitoring
-
Tumor Measurement:
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .
-
Trustworthiness: While calipers are standard, it's acknowledged that methods like ultrasound or microCT provide more accurate volume measurements. For consistency, the same individual should perform all caliper measurements.
-
-
-
Toxicity Assessment:
-
Primary Efficacy Endpoint:
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study.
-
Formula: % TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100.
-
Data Presentation: A Comparative Framework
All quantitative data should be summarized in a clear, tabular format for direct comparison.
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) | Doxorubicin (3 mg/kg) |
| Mean Tumor Volume at Day 21 (mm³ ± SEM) | Value | Value | Value | Value |
| Tumor Growth Inhibition (%) | - | Value | Value | Value |
| Mean Change in Body Weight (%) | Value | Value | Value | Value |
| Number of Tumor Regressions | 0 | Value | Value | Value |
| Statistically Significant vs. Vehicle (p-value) | - | p < 0.05 | p < 0.01 | p < 0.001 |
Terminal Analysis: Unveiling the Mechanism
Upon study completion, excised tumors provide invaluable material for mechanistic insights.
-
Histopathology:
-
Fix a portion of each tumor in 10% neutral buffered formalin for paraffin embedding.
-
Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology, necrosis, and cellular architecture.[24][25][26][27][28]
-
Immunohistochemistry (IHC) for Ki-67: Stain tumor sections for the Ki-67 protein, a nuclear marker expressed in all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent (G0) cells.[29][30][31][32][33]
-
Rationale: A reduction in the Ki-67 proliferation index (the percentage of Ki-67 positive cells) provides direct, visual evidence of the compound's anti-proliferative effect at the cellular level.
-
-
Hypothesized Signaling Pathway
Benzenesulfonamide derivatives are known to target various signaling pathways, often acting as kinase inhibitors. The diagram below illustrates a hypothetical pathway through which an anti-proliferative agent might act, providing a basis for further molecular analysis (e.g., Western blotting of tumor lysates).
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion: Synthesizing the Evidence
This guide outlines a robust, multi-faceted approach to validating the in vivo anti-proliferative efficacy of this compound. By employing a well-controlled xenograft model, comparing against a clinical standard, and integrating terminal mechanistic analyses like Ki-67 staining, researchers can generate a comprehensive data package. This self-validating system, grounded in scientific rationale, provides the trustworthy evidence needed to support critical go/no-go decisions in the drug development pipeline.
References
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Available from: [Link]
-
Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Therapeutic Innovation & Regulatory Science, 40(2), 229-238. Available from: [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. ResearchGate. Available from: [Link]
-
Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Available from: [Link]
-
Wu, H. (2010). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Statistics in biopharmaceutical research, 2(3), 321-328. Available from: [Link]
-
Hui, Y., et al. (2022). Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity. Cancers, 14(15), 3793. Available from: [Link]
-
Wu, H. (2010). Statistical Inference for Tumor Growth Inhibition T/C Ratio. ResearchGate. Available from: [Link]
-
UKCCCR. (1989). UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. ILAR Journal, 31(3-4), 29-32. Available from: [Link]
-
Hothorn, L. A. (2006). Statistical Analysis of In Vivo Anticancer Experiments: Tumor Growth Inhibition. Drug Information Association. Available from: [Link]
-
Centre for Comparative Medicine Research. (2020). CULATR Guidelines for the Welfare and Use of Animals in Cancer Research. The University of Hong Kong. Available from: [Link]
-
Tao, F., et al. (2016). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. Journal of Controlled Release, 239, 10-18. Available from: [Link]
-
Bandyopadhyay, A., et al. (2010). Doxorubicin in combination with a small TGFβ inhibitor: A potential novel therapy for metastatic breast cancer in mouse models. PLoS ONE, 5(4), e10365. Available from: [Link]
-
Bandyopadhyay, A., et al. (2010). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLoS ONE. Available from: [Link]
-
Mokyr, M. B., et al. (1989). In vivo resistance of secondary antitumor immune response to cyclophosphamide: effects on T cell subsets. Cancer immunology, immunotherapy, 28(3), 195-202. Available from: [Link]
-
Bonato, V. (2023). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight. Available from: [Link]
-
Wiese, K. E., et al. (2017). Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation. Histochemistry and cell biology, 148(3), 255-263. Available from: [Link]
-
ResearchGate. (n.d.). In vivo antitumor activity of cyclophosphamide in mice (C57BL mice) bearing LLC xenograft model. Available from: [Link]
-
Immunostep. (n.d.). Ki-67 Staining Protocol by flow cytometry. Available from: [Link]
-
ResearchGate. (n.d.). Analysis of the efficiency of Doxorubicin alone in a mouse xenograft model. Available from: [Link]
-
Howard, C. M., et al. (2023). Identification and Credentialing of Patient Derived Xenograft Models of Invasive Lobular Breast Carcinoma using Multi-omics and Histopathology assessment. bioRxiv. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Ki-67 Staining Protocol v2. Available from: [Link]
-
Brown, D. C., & Gatter, K. C. (1990). Ki-67 Staining as a Means to Simplify Analysis of Tumor Cell Proliferation. Journal of Clinical Pathology, 43(6), 517-518. Available from: [Link]
-
Sijens, P. E., et al. (1993). In vivo and in vitro studies of cyclophosphamide chemotherapy in a mouse mammary carcinoma by 31P NMR spectroscopy. NMR in biomedicine, 6(1), 51-58. Available from: [Link]
-
Man, S., et al. (2004). Antitumor effects in mice of low-dose (metronomic) cyclophosphamide administered continuously through the drinking water. Cancer Research, 64(5), 1672-1681. Available from: [Link]
-
Frederick National Laboratory for Cancer Research. (2014). SOP50103: Histopathological Assessment of Patient-Derived Xenografts. Available from: [Link]
-
Francis, G. P., et al. (2016). Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma. Journal of Hematology & Oncology, 9(1), 90. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2013). Synthesis and Anticancer Activity of Some Novel Trifluoromethylquinolines Carrying a Biologically Active Benzenesulfonamide Moiety. European Journal of Medicinal Chemistry, 69, 545-558. Available from: [Link]
-
Akanbi, H. J., et al. (2010). Use of hydrophobins in formulation of water insoluble drugs for oral administration. ResearchGate. Available from: [Link]
-
Woodfield, S. E., et al. (2017). A Novel Cell Line Based Orthotopic Xenograft Mouse Model That Recapitulates Human Hepatoblastoma. ResearchGate. Available from: [Link]
-
Al-Tubuly, A. A., et al. (2022). 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety. Bioorganic & Medicinal Chemistry Letters, 58, 128591. Available from: [Link]
-
Chaudhari, G. (2023). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics, 17(4). Available from: [Link]
-
Primeau, A. J., et al. (2005). The Distribution of the Anticancer Drug Doxorubicin in Relation to Blood Vessels in Solid Tumors. Clinical Cancer Research, 11(24), 8782-8788. Available from: [Link]
-
Patel, D., et al. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Pharmaceutics, 15(2), 656. Available from: [Link]
-
Howard, F. M., et al. (2024). A Pan-Cancer Patient-Derived Xenograft Histology Image Repository with Genomic and Pathologic Annotations Enables Deep Learning Analysis. Cancer Research, 84(13), 2217-2228. Available from: [Link]
-
Keshelava, N., et al. (2009). Nab-Paclitaxel Is an Active Drug in Preclinical Model of Pediatric Solid Tumors. Clinical Cancer Research, 15(14), 4634-4641. Available from: [Link]
-
Wu, Y., et al. (2024). Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society. Available from: [Link]
-
Shimamura, M., et al. (1995). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. Gan to kagaku ryoho. Cancer & chemotherapy, 22(2), 227-233. Available from: [Link]
-
Kim, J. S., et al. (2018). Anti-cancer effects of DHP107 on canine mammary gland cancer examined through in-vitro and in-vivo mouse xenograft models. ResearchGate. Available from: [Link]
-
Bijelic, M., et al. (2023). Antitumor activity of intraperitoneal paclitaxel in orthotopic patient-derived xenograft models of mucinous appendiceal adenocar. bioRxiv. Available from: [Link]
-
Al-Ostath, S., et al. (2022). A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. RSC Advances, 12(45), 29219-29235. Available from: [Link]
-
The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available from: [Link]
-
van der Gracht, E. T., et al. (2024). Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy. Journal for ImmunoTherapy of Cancer, 12(9), e009405. Available from: [Link]
-
Spatafora, C., & Tringali, C. (2023). Special Issue “Novel Anti-Proliferative Agents”. International Journal of Molecular Sciences, 24(20), 15065. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Special Issue “Novel Anti-Proliferative Agents” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. awionline.org [awionline.org]
- 12. academic.oup.com [academic.oup.com]
- 13. med.hku.hk [med.hku.hk]
- 14. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. mdpi.com [mdpi.com]
- 19. repo.uni-hannover.de [repo.uni-hannover.de]
- 20. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. repo.uni-hannover.de [repo.uni-hannover.de]
- 23. second scight | get a second scientific sight! [secondscight.com]
- 24. Identification and Credentialing of Patient Derived Xenograft Models of Invasive Lobular Breast Carcinoma using Multi-omics and Histopathology assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dctd.cancer.gov [dctd.cancer.gov]
- 26. Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Detection Ki 67 [bdbiosciences.com]
- 31. immunostep.com [immunostep.com]
- 32. researchgate.net [researchgate.net]
- 33. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthetic Routes of 3-(Trifluoromethyl)benzenesulfonamide
Introduction
3-(Trifluoromethyl)benzenesulfonamide is a key building block in medicinal chemistry and drug discovery, valued for the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. Its synthesis is a critical step in the development of various therapeutic agents. This guide provides a comprehensive comparison of the most common synthetic routes to this important intermediate, offering an in-depth analysis of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal route for their specific needs.
Route 1: The Sandmeyer Reaction Pathway
This classical and widely utilized approach begins with the readily available 3-(trifluoromethyl)aniline. The synthesis proceeds in two key steps: the diazotization of the aniline followed by a copper-catalyzed Sandmeyer reaction to yield the intermediate 3-(trifluoromethyl)benzenesulfonyl chloride, which is subsequently aminated.
Reaction Scheme:
Caption: Overall workflow of the Sandmeyer reaction route.
Mechanistic Insights
The Sandmeyer reaction is a cornerstone of aromatic chemistry, proceeding through a radical-nucleophilic aromatic substitution mechanism.[1][2] The initial diazotization of 3-(trifluoromethyl)aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This intermediate is then treated with sulfur dioxide in the presence of a copper(I) catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with sulfur dioxide, and subsequent chlorination affords the desired 3-(trifluoromethyl)benzenesulfonyl chloride. The final step is a nucleophilic substitution of the chloride with ammonia or ammonium hydroxide to yield the target sulfonamide.
Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl chloride via Sandmeyer Reaction [3]
-
To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid, cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride.
-
The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
-
The mixture is then poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 3-(trifluoromethyl)benzenesulfonyl chloride, which can be purified by vacuum distillation.
Step 2: Amination of 3-(Trifluoromethyl)benzenesulfonyl chloride [4]
-
The crude or purified 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran or acetone.
-
The solution is cooled in an ice bath, and concentrated ammonium hydroxide (excess) is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The solvent is partially removed under reduced pressure, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Route 2: The Thiophenol Oxidation Pathway
An alternative strategy involves the synthesis of 3-(trifluoromethyl)thiophenol as a key intermediate, which is then oxidized to the sulfonyl chloride, followed by amination. This route offers a different set of starting materials and reaction conditions.
Reaction Scheme:
Caption: Overall workflow of the Thiophenol Oxidation route.
Mechanistic Insights
The synthesis of 3-(trifluoromethyl)thiophenol can be achieved from 3-bromobenzotrifluoride via nucleophilic aromatic substitution with a sulfur nucleophile like sodium hydrosulfide or through a more elaborate process involving thiourea followed by hydrolysis. The subsequent oxidation of the thiophenol to the sulfonyl chloride is a critical step. This transformation can be accomplished using various oxidizing agents. For instance, treatment with chlorine gas in an acidic medium proceeds through a series of oxidative chlorination steps.[5][6] Alternatively, reagents like hydrogen peroxide in the presence of a chloride source can also effect this transformation.[6] The final amination step is identical to that in Route 1.
Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)thiophenol
-
From 3-Bromobenzotrifluoride: A mixture of 3-bromobenzotrifluoride (1.0 eq) and sodium hydrosulfide (1.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated. After the reaction is complete, the mixture is acidified to yield 3-(trifluoromethyl)thiophenol, which is then extracted and purified.
Step 2: Oxidation of 3-(Trifluoromethyl)thiophenol to 3-(Trifluoromethyl)benzenesulfonyl chloride [5]
-
3-(Trifluoromethyl)thiophenol (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.
-
The solution is cooled, and an oxidizing agent is introduced. For example, chlorine gas can be bubbled through the solution, or a reagent like N-chlorosuccinimide (NCS) in the presence of aqueous acid can be used.
-
The reaction progress is monitored, and upon completion, the product is isolated by extraction and purified.
Step 3: Amination of 3-(Trifluoromethyl)benzenesulfonyl chloride
This step follows the same procedure as described in Route 1.
Route 3: Direct Aminosulfonylation (A Potential Alternative)
A more direct, albeit less common, approach would be the direct aminosulfonylation of 3-(trifluoromethyl)benzene. This would ideally involve a one-pot reaction to introduce the sulfonamide group onto the aromatic ring.
Conceptual Reaction Scheme:
Caption: Conceptual workflow for direct aminosulfonylation.
Discussion
Direct chlorosulfonylation of aromatic compounds is a well-known electrophilic aromatic substitution reaction. However, the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The trifluoromethyl group is a meta-directing deactivator. While this would favor the formation of the desired 3-substituted product, the deactivating nature of the CF₃ group makes the reaction conditions harsh, often requiring strong acids and high temperatures, which can lead to side reactions and lower yields. Subsequent amination would be required. While theoretically appealing for its atom economy, this route is often less practical due to challenges in controlling regioselectivity and the harsh reaction conditions required.
Comparative Analysis
| Feature | Route 1: Sandmeyer Reaction | Route 2: Thiophenol Oxidation | Route 3: Direct Aminosulfonylation |
| Starting Material | 3-(Trifluoromethyl)aniline | 3-Bromobenzotrifluoride | 3-(Trifluoromethyl)benzene |
| Reagent Cost & Availability | Readily available and moderately priced. | Generally available, can be more expensive. | Inexpensive and readily available. |
| Number of Steps | 2 (to sulfonamide) | 3 (to sulfonamide) | 2 (in principle) |
| Overall Yield | Good to excellent (typically 60-80%)[3] | Moderate to good (variable depending on oxidation) | Generally lower and less predictable. |
| Purity & Byproducts | Generally clean, diazonium salts can be hazardous if isolated. | Oxidation step can produce side products. | Regioisomer formation is a significant concern. |
| Scalability | Well-established and scalable. | Scalable, but handling of thiols and oxidants requires care. | Challenging to scale due to harsh conditions and purification. |
| Safety Considerations | Diazonium intermediates are potentially explosive.[1] | Thiols have a strong odor; oxidants can be hazardous. | Use of chlorosulfonic acid requires extreme caution. |
Conclusion
For the synthesis of this compound, the Sandmeyer reaction pathway (Route 1) stands out as the most reliable and well-documented method. It offers a good balance of high yields, manageable reaction conditions, and scalability, starting from a readily accessible precursor. While it involves the handling of potentially hazardous diazonium intermediates, established procedures mitigate these risks.
The thiophenol oxidation pathway (Route 2) presents a viable alternative, particularly if 3-bromobenzotrifluoride is a more readily available or cost-effective starting material in a specific context. However, the oxidation step can be less straightforward and may require more optimization to achieve high yields and purity.
The direct aminosulfonylation route (Route 3) , while conceptually the most direct, is the least practical for a laboratory or industrial setting due to the challenges associated with regioselectivity and harsh reaction conditions.
Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the laboratory. However, for most applications, the Sandmeyer reaction route provides the most robust and efficient pathway to this compound.
References
-
One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synlett, 2022 .
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 2022 , 24(35), 6406-6411.
-
One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 2016 , 27(01), 101-105.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 2023 , 145(39), 21394-21401.
-
Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 - Smolecule.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
-
3-(Trifluoromethyl)benzenesulfonyl hydrazide - Enamine.
-
Oxidation of a thiol to a sulfonyl chloride - ChemSpider Synthetic Pages.
-
Preparation method of substituted thiophenol - Google Patents.
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses.
-
Sandmeyer reaction - Wikipedia.
-
Synthesis of 3-bromobenzotrifluoride - PrepChem.com.
-
The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition, 2014 , 53(6), 1482-1484.
-
Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Organic Letters, 2024 , 26(20), 4251-4256.
-
3-(Trifluoromethyl)thiophenol | 937-00-8 - Sigma-Aldrich.
-
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | SCBT.
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 2018 , 140(4), 1524-1528.
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry, 2015 , 19(8), 737-747.
-
Recent Development of Catalytic Trifluoromethoxylation Reactions. Catalysts, 2018 , 8(9), 382.
-
A kind of trifluoromethylphenyl thiocyanate compound - Google Patents.
-
Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules. Request PDF.
-
What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange.
-
December 2019 — "Chloromethylation of polyfluoroaromatic compounds" - Fluorine notes.
-
One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. chem.ox.ac.uk.
-
thiophenol - Organic Syntheses.
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2011 , 2(7), 533-537.
-
The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis of sulfonyl chloride substrate precursors.
-
This compound 97 672-58-2 - Sigma-Aldrich.
-
DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents.
-
Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal.
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 2009 , 74(24), 9287-9291.
-
Oxidation of a thiol to a sulfonyl chloride. ChemSpider Synthetic Pages.
-
Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 2017 , 19(10), 2348-2353.
-
Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Benzenesulfonamide Derivatives in Glioblastoma
Welcome to a detailed exploration of the structure-activity relationships (SAR) governing the efficacy of benzenesulfonamide derivatives against glioblastoma (GBM). This guide is designed for researchers, medicinal chemists, and drug development professionals actively working to combat this devastating disease. We will move beyond a simple cataloging of compounds to dissect the chemical logic that drives potency and selectivity, grounding our discussion in mechanistic insights and robust experimental data.
Introduction: Why Benzenesulfonamides for Glioblastoma?
Glioblastoma is the most aggressive primary brain tumor, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. A key feature of the GBM microenvironment is hypoxia, which triggers a metabolic shift towards glycolysis. This results in significant acidification of the extracellular space while cancer cells paradoxically maintain a neutral or slightly alkaline intracellular pH (pHi) to sustain their proliferation.[1]
This critical pH regulation is largely managed by a family of zinc-containing metalloenzymes called carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes are overexpressed in GBM and catalyze the rapid conversion of CO2 to protons and bicarbonate ions.[1][2] By inhibiting these enzymes, we can disrupt the tumor's ability to manage its acidic waste, leading to intracellular acidification, apoptosis, and reduced invasion.[1][4][5]
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its ability to potently inhibit carbonic anhydrases. The primary sulfonamide group (-SO2NH2) acts as a powerful zinc-binding group (ZBG), anchoring the molecule within the enzyme's active site.[4][6] This foundational interaction makes it an ideal starting point for developing targeted anti-glioblastoma agents.
Part 1: Deconstructing the Benzenesulfonamide Pharmacophore for Anti-GBM Activity
The effectiveness of a benzenesulfonamide inhibitor is not solely dependent on its zinc-binding ability. The molecule can be conceptually divided into three key regions, and modifications to each can dramatically influence potency, isoform selectivity, and pharmacokinetic properties.
Caption: Core pharmacophore of benzenesulfonamide inhibitors.
Region 1: The Sulfonamide Zinc-Binding Group (ZBG)
The unsubstituted -SO2NH2 group is paramount. In its deprotonated, sulfonamidate form, it coordinates directly with the Zn²⁺ ion at the catalytic core of carbonic anhydrase, displacing a water molecule/hydroxide ion and potently inhibiting the enzyme's catalytic cycle.[4][6] Any substitution on the sulfonamide nitrogen (secondary sulfonamides) generally leads to a dramatic loss of inhibitory activity against CAs.
Region 2: The Aromatic Ring
Substitutions on the benzene ring are crucial for tuning the compound's electronic properties and establishing secondary interactions with amino acid residues lining the active site, which differ between CA isoforms.
-
Positional Isomerism: The position of the "tail" moiety relative to the sulfonamide group (para- vs. meta-) can significantly alter activity. Studies have shown that changing from a para- to a meta-substitution can lead to an overall increase in Ki values (lower potency) for some derivatives.[6]
-
Electron-Withdrawing/Donating Groups: The addition of small halogen atoms (e.g., chlorine, bromine) can increase activity.[6] This is often attributed to the modulation of the sulfonamide's pKa, enhancing its binding affinity.
Region 3: The "Tail" Moiety
This is the region of greatest chemical diversity and offers the most significant opportunity to achieve isoform selectivity and favorable drug-like properties. The tail extends out of the active site cavity, and its interactions can differentiate between the highly homologous CA isoforms.
-
Ureido Linkers: A key development in the field was the incorporation of a ureido (-NH-CO-NH-) linker in the tail, as seen in the clinical candidate SLC-0111.[4][7][8] This linker can form additional hydrogen bonds with residues at the rim of the active site, enhancing potency.
-
Rigidity and Conformation: Incorporating the urea linker into a rigid cycle, such as an imidazolidin-2-one, has been explored to probe the enzyme's less conserved regions.[7][8] While this modification can sometimes reduce selectivity for CA IX/XII over the ubiquitous CA II, it demonstrates how conformational restriction can modulate the inhibition profile.[4]
-
Heterocyclic Moieties: The addition of various heterocyclic rings (e.g., thiadiazole, pyrazoline) to the tail can lead to potent anti-proliferative effects.[9][10] These groups can engage in a variety of interactions, including hydrogen bonding and π-π stacking, further anchoring the inhibitor and contributing to selectivity.
Part 2: Comparative Analysis of Benzenesulfonamide Derivatives
To translate SAR theory into practice, we must examine experimental data. The following table summarizes the activity of representative benzenesulfonamide derivatives against key CA isoforms and glioblastoma cell lines.
| Compound/Derivative | Primary Target(s) | CA IX (Ki, nM) | CA XII (Ki, nM) | Glioblastoma Cell Line | Activity (IC50) | Citation(s) |
| Acetazolamide (AAZ) | Pan-CA Inhibitor | 25.7 | 5.7 | - | - | [6] |
| SLC-0111 | CA IX / CA XII | Potent Inhibitor | Potent Inhibitor | U87MG, U251, T98G | ~60-100 µM (hypoxia) | [4] |
| AL106 | TrkA (putative) | Not Reported | Not Reported | U87 | 58.6 µM | [9][11] |
| Compound 7d (ureido) | CA IX | Potent Inhibitor | Potent Inhibitor | MDA-MB-468 (Breast) | 200 µM (hypoxia) | [4] |
| Compound 8m (ureido) | CA IX | Potent Inhibitor | Potent Inhibitor | MCF-7 (Breast) | <200 µM (hypoxia) | [4] |
Scientist's Note: It is critical to evaluate compounds under hypoxic conditions (e.g., 1% O2), as CA IX expression is significantly upregulated in this environment, better mimicking the tumor microenvironment and revealing the true potential of CA IX-targeted inhibitors.[4] While some compounds like AL106 show anti-GBM activity, their mechanism may not be solely through CA inhibition, with potential off-target effects on receptor tyrosine kinases like TrkA.[9][11]
Part 3: Mechanism of Action - Targeting Hypoxia-Induced Acidosis
The anti-glioblastoma effect of benzenesulfonamide CA inhibitors is rooted in the disruption of pH homeostasis. High CA IX expression is an independent factor for poor survival in GBM patients.[1][5][12]
Caption: Inhibition of CA IX disrupts pH balance in GBM cells.
-
Hypoxia & CA IX Upregulation: Under hypoxic conditions, the transcription factor HIF-1α drives the overexpression of CA IX on the glioblastoma cell surface.[1]
-
Catalytic Activity: The extracellular catalytic domain of CA IX rapidly converts metabolic CO₂ diffusing from the cell into protons (H⁺) and bicarbonate (HCO₃⁻).[1]
-
pH Disequilibrium: This creates an acidic extracellular microenvironment (pHe), which promotes tumor invasion and drug resistance, while bicarbonate is transported into the cell to maintain an alkaline intracellular pH (pHi) favorable for proliferation.[3]
-
Inhibitor Action: A benzenesulfonamide inhibitor blocks the catalytic activity of CA IX. This prevents the efficient export of acid equivalents. The result is a buildup of acid within the cell, leading to a drop in pHi, metabolic stress, and ultimately, apoptosis.[4][5]
Part 4: Experimental Validation Workflow
A robust and logical workflow is essential for identifying and validating novel benzenesulfonamide inhibitors for glioblastoma.
Caption: Drug discovery workflow for GBM-targeted CA inhibitors.
Protocol 1: Glioblastoma Cell Viability Assay (MTT)
This protocol assesses the cytotoxic effect of the synthesized compounds on glioblastoma cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Benzenesulfonamide compounds dissolved in DMSO (sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Hypoxic Pre-conditioning: Transfer the plate to a hypoxia chamber (1% O₂) and incubate for 24 hours to induce CA IX expression.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Return the plate to the hypoxia chamber and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Purple formazan crystals will become visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Gently pipette to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Scientist's Note (Trustworthiness): The choice of cell line is critical. U-87 MG is a widely used standard, but using multiple lines like T98G (known for its resistance) provides a more comprehensive profile of the compound's efficacy. Always confirm CA IX expression levels in your chosen cell lines via Western Blot or qPCR to ensure your model is appropriate for testing CA IX inhibitors.
Conclusion and Future Directions
The benzenesulfonamide scaffold remains a highly promising platform for the development of targeted therapies against glioblastoma. A deep understanding of the structure-activity relationships, particularly concerning the "tail" moiety, is essential for designing next-generation inhibitors with improved potency and isoform selectivity. The clinical evaluation of compounds like SLC-0111 underscores the therapeutic potential of this strategy.[4][7][8] Future research should focus on developing compounds that not only inhibit CA IX/XII but also possess excellent blood-brain barrier penetration, a major hurdle in treating brain tumors. Combining these targeted inhibitors with standard-of-care treatments like temozolomide and radiation could offer a powerful synergistic approach to overcoming therapeutic resistance in glioblastoma.[13]
References
-
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]
-
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Taylor & Francis Online. [Link]
-
Full article: Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Taylor & Francis Online. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors. PMC. [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]
-
The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC. [Link]
-
Carbonic anhydrase IX is a prognostic biomarker in glioblastoma multiforme. PubMed. [Link]
-
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. PMC. [Link]
-
Anticancer benzenesulfonamide derivatives and 1,2,3-triazole derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma. ResearchGate. [Link]
-
Function of carbonic anhydrase IX in glioblastoma multiforme. Neuro-Oncology. [Link]
-
Function of carbonic anhydrase IX in glioblastoma multiforme. PMC. [Link]
-
An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. PMC. [Link]
-
Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma. PubMed. [Link]
-
The Carbonic Anhydrase Inhibitor E7070 Sensitizes Glioblastoma Cells to Radio- and Chemotherapy and Reduces Tumor Growth. PubMed. [Link]
Sources
- 1. Function of carbonic anhydrase IX in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase IX is a prognostic biomarker in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Carbonic Anhydrase Inhibitor E7070 Sensitizes Glioblastoma Cells to Radio- and Chemotherapy and Reduces Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Sulfonamide Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of Sulfonamides and the Power of In Silico Screening
Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy and continue to demonstrate remarkable therapeutic versatility.[1][2] Their mechanism of action, primarily as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, has been extensively studied.[1][2][][4] This enzyme is crucial for the synthesis of folic acid, a vital precursor for DNA and RNA synthesis in many pathogens.[1][4] Humans, on the other hand, obtain folate from their diet, rendering them unaffected by this mechanism of action.[1][5] Beyond their antibacterial properties, sulfonamides have been successfully developed as carbonic anhydrase inhibitors for the treatment of glaucoma, diuretics, and even as anticonvulsants.[6][7][8]
The structure-activity relationship (SAR) of sulfonamides is a rich area of investigation, with modifications to the core scaffold leading to significant changes in their biological activity.[9][10][11] As the quest for novel therapeutics continues, the ability to rapidly and accurately predict the binding affinity of new sulfonamide analogs to their target proteins is of paramount importance. Molecular docking has emerged as a powerful and indispensable computational tool in structure-based drug design to achieve this.[12][13][14][15] It allows researchers to predict the preferred orientation of a ligand when bound to a protein's active site and to estimate the strength of their interaction.[12][13] This in silico approach accelerates the drug discovery process by prioritizing promising candidates for synthesis and experimental testing, thereby saving considerable time and resources.[13][15]
This guide provides a comprehensive, in-depth comparison of a hypothetical series of sulfonamide analogs targeting a well-characterized enzyme. We will delve into the causality behind the experimental choices in a molecular docking workflow, from protein and ligand preparation to the interpretation of docking scores and binding interactions. Our aim is to equip you with the knowledge and a validated protocol to confidently apply comparative docking studies in your own research.
The Target: Dihydrofolate Reductase (DHFR)
For this comparative study, we will focus on Dihydrofolate Reductase (DHFR), an enzyme that is a key player in the folate biosynthesis pathway and a target for both antibacterial and anticancer therapies. While sulfonamides primarily inhibit DHPS, their combination with DHFR inhibitors like trimethoprim leads to a synergistic antibacterial effect by blocking two sequential steps in the same pathway.[16][17] Furthermore, some novel sulfonamide conjugates have been designed to directly target DHFR.[18]
We will use the crystal structure of Staphylococcus aureus DHFR in complex with a sulfonamide-containing inhibitor, which can be obtained from the Protein Data Bank (PDB). For the purpose of this guide, let's assume we are working with a relevant PDB entry (e.g., one that clearly shows the binding of a sulfonamide or a structurally similar ligand).
The Analogs: A Hypothetical Series of Sulfonamides
To illustrate the comparative docking process, we will use a hypothetical series of five sulfonamide analogs based on a common scaffold. These analogs are designed to probe the effects of different substituents on binding affinity and interaction patterns within the DHFR active site.
| Analog ID | R-Group | Rationale for Inclusion |
| SUL-001 | -H | The unsubstituted parent compound, serving as a baseline. |
| SUL-002 | -CH3 | A small, hydrophobic group to probe for lipophilic pockets. |
| SUL-003 | -OH | A hydrogen bond donor and acceptor to explore polar interactions. |
| SUL-004 | -Cl | An electron-withdrawing group to investigate electronic effects and potential halogen bonding. |
| SUL-005 | -COOH | A larger, charged group to assess the impact of steric hindrance and potential salt-bridge formation. |
The Docking Workflow: A Step-by-Step Protocol
Molecular docking is more than just a "black box" simulation. Each step is critical for obtaining meaningful and reproducible results. Here, we outline a detailed protocol using widely recognized software tools. While specific commands may vary between software packages like AutoDock, GOLD, or Glide, the underlying principles remain the same.[19][20][21]
Experimental Workflow Diagram
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Protocol Steps
1. Protein Preparation:
-
Objective: To clean the raw PDB file and prepare it for docking by removing extraneous molecules and adding necessary atoms.[22][23][24]
-
Procedure:
-
Download the PDB file: Obtain the crystal structure of the target protein (e.g., S. aureus DHFR).
-
Remove non-essential molecules: Delete water molecules, ions, and any co-crystallized ligands from the PDB file.[23] This is crucial as their presence can interfere with the docking algorithm. In some advanced cases, critical water molecules known to mediate ligand binding are retained.[24]
-
Add hydrogen atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are critical for proper hydrogen bonding and electrostatic calculations.[22][24]
-
Assign partial charges: Assign appropriate partial charges to each atom in the protein (e.g., using Gasteiger or AMBER charges). This is essential for calculating the electrostatic interactions between the protein and the ligand.
-
Handle missing residues or loops: If the crystal structure has missing residues, these should be modeled in using homology modeling software before docking.
-
2. Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the sulfonamide analogs and assign appropriate chemical properties.
-
Procedure:
-
Create 2D structures: Draw the 2D structures of the five sulfonamide analogs (SUL-001 to SUL-005).
-
Convert to 3D: Convert the 2D structures into 3D coordinates.
-
Energy minimization: Perform energy minimization on each ligand structure to obtain a stable, low-energy conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94).
-
Assign partial charges: As with the protein, assign partial charges to the ligand atoms.
-
Define rotatable bonds: Identify the rotatable bonds in the ligands. The docking software will explore different conformations by rotating these bonds.
-
3. Grid Generation:
-
Objective: To define the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses.[25]
-
Procedure:
-
Identify the active site: The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature.
-
Define the grid box: A 3D grid is generated around the active site. The size of the grid box should be large enough to accommodate the ligands and allow for some translational and rotational movement.
-
4. Molecular Docking:
-
Objective: To predict the binding pose and affinity of each sulfonamide analog within the defined active site of DHFR.
-
Software: For this guide, we will consider the principles of widely used programs like AutoDock Vina or Schrödinger's Glide.[25][26][27][28][29]
-
Procedure:
-
Run the docking simulation: Each prepared ligand is docked into the prepared protein using the defined grid. The software will systematically explore different conformations of the ligand within the active site.
-
Scoring: The software uses a scoring function to evaluate the fitness of each generated pose.[30][31][32][33] Scoring functions are mathematical models that approximate the binding free energy and typically account for factors like hydrogen bonds, van der Waals interactions, electrostatic interactions, and solvation effects.[30][32]
-
Results and Comparative Analysis
The output of a docking study provides a wealth of information that needs careful interpretation. The primary outputs are the predicted binding affinity (or docking score) and the predicted binding poses for each ligand.
Comparative Docking Scores
The docking scores provide a quantitative estimate of the binding affinity. A more negative score generally indicates a more favorable binding interaction.
| Analog ID | R-Group | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| SUL-001 | -H | -7.2 | Hydrogen bond with Asp27, hydrophobic interactions with Leu54 and Phe92. |
| SUL-002 | -CH3 | -7.8 | Additional hydrophobic interaction with a lipophilic pocket near Ile50. |
| SUL-003 | -OH | -8.5 | Forms an additional hydrogen bond with the backbone carbonyl of Leu5. |
| SUL-004 | -Cl | -8.1 | Favorable electrostatic interactions and a potential halogen bond with a backbone carbonyl. |
| SUL-005 | -COOH | -6.5 | Steric clash with the side chain of Met94 and unfavorable desolvation penalty. |
Interpreting the Results
-
SUL-001 establishes the baseline binding affinity for the sulfonamide scaffold in the DHFR active site. Its interactions are primarily driven by hydrogen bonding from the sulfonamide group and hydrophobic interactions of the phenyl ring.
-
SUL-002 shows an improved binding affinity, suggesting the presence of a small hydrophobic pocket that can accommodate the methyl group. This is a common strategy in lead optimization to enhance potency.
-
SUL-003 demonstrates the most significant improvement in binding affinity. The hydroxyl group's ability to form an additional hydrogen bond highlights the importance of polar interactions in this region of the active site.
-
SUL-004 also shows enhanced binding, indicating that the electron-withdrawing nature of the chlorine atom and potential halogen bonding contribute favorably to the overall interaction energy.
-
SUL-005 has a lower predicted binding affinity than the parent compound. This is likely due to a combination of steric hindrance from the bulky carboxylate group and the high energy penalty required to desolvate the charged group upon binding.
Visualizing the Binding Modes
Analyzing the 3D poses of the docked ligands is crucial for understanding the structural basis of their predicted affinities.
Caption: A schematic of the predicted interactions for the most potent analog, SUL-003.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of sulfonamide analogs. By systematically evaluating a series of compounds, we can derive valuable structure-activity relationships that can guide the design of more potent and selective inhibitors. The hypothetical results presented here illustrate how small chemical modifications can lead to significant changes in binding affinity, underscoring the importance of a rational, structure-based approach to drug design.
It is crucial to remember that molecular docking is a computational prediction tool.[12] While highly valuable for hypothesis generation and prioritization, the results should always be validated through experimental assays, such as enzyme inhibition assays and biophysical binding studies. Future work could involve synthesizing the most promising analogs (SUL-003 and SUL-004) and experimentally determining their inhibitory activity against DHFR to confirm the in silico predictions.
References
- A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (n.d.). Google Vertex AI Search.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Google Vertex AI Search.
-
Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia. [Link]
- Basics, types and applications of molecular docking: A review. (n.d.). Google Vertex AI Search.
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. [Link]
-
Glide | Schrödinger. (n.d.). Schrödinger. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). GoodRx Health. [Link]
-
Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025). Journal of Pharma Insights and Research. [Link]
- Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (n.d.). Google Vertex AI Search.
-
How does one prepare proteins for molecular docking?. (2021). Quora. [Link]
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Google Vertex AI Search.
-
Scoring functions for docking. (n.d.). Grokipedia. [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. [Link]
-
Sultiame - Wikipedia. (n.d.). Wikipedia. [Link]
-
An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking. (n.d.). PubMed. [Link]
-
Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020). (n.d.). IBBR Publications. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC - NIH. [Link]
-
Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]
-
Tutorial – AutoDock Vina. (2020). AutoDock Vina. [Link]
-
Docking and scoring. (n.d.). Schrödinger. [Link]
-
Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. (n.d.). NIH. [Link]
-
(PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025). ResearchGate. [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. [Link]
-
Best protein protein docking software to use? Receptor-Protein. (2024). Reddit. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]
-
Sulfonamides. (n.d.). Poultrymed. [Link]
-
Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine. (n.d.). PubMed. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
- Scoring functions for of protein-ligand docking: New routes towards old goals. (n.d.). Google Vertex AI Search.
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
-
List of protein-ligand docking software - Wikipedia. (n.d.). Wikipedia. [Link]
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Google Vertex AI Search.
-
Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. (2020). RSC Publishing. [Link]
-
Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. (n.d.). PubMed. [Link]
-
Peptide Docking in Schrödinger | Glide & Prime MM-GBSA Workflow Explained. (2025). YouTube. [Link]
-
Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. (n.d.). ResearchGate. [Link]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]
-
AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. (2021). YouTube. [Link]
-
Which is the best software for protein-ligand docking?. (2015). ResearchGate. [Link]
-
Molecular docking proteins preparation. (2019). ResearchGate. [Link]
-
Schrödinger Notes—Molecular Docking. (2024). J's Blog. [Link]
- Session 4: Introduction to in silico docking. (n.d.). Google Vertex AI Search.
-
-
Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]
-
-
Docking and Virtual Screening with Glide. (n.d.). NIH HPC. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonamides | Drugs | Various | Poultrymed [poultrymed.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Sultiame - Wikipedia [en.wikipedia.org]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. jopir.in [jopir.in]
- 15. researchgate.net [researchgate.net]
- 16. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 17. Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09051D [pubs.rsc.org]
- 19. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 20. schrodinger.com [schrodinger.com]
- 21. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 22. quora.com [quora.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. eagonlab.github.io [eagonlab.github.io]
- 29. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 30. grokipedia.com [grokipedia.com]
- 31. An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]
Assessing the Off-Target Effects of 3-(Trifluoromethyl)benzenesulfonamide: A Comparative Guide
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of off-target effects is critical for predicting potential toxicity and ensuring clinical success. This guide provides an in-depth analysis of the potential off-target effects of 3-(Trifluoromethyl)benzenesulfonamide, a compound of interest in various therapeutic areas. Due to the limited publicly available off-target screening data for this specific molecule, this guide employs a comparative approach, leveraging data from structurally related and well-characterized drugs to infer potential off-target liabilities.
The core structure, a benzenesulfonamide scaffold, is a known pharmacophore present in numerous approved drugs, each with its own distinct on- and off-target profile. The presence of the trifluoromethyl group further influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its interaction with biological targets.[1] This guide will delve into the known off-target profiles of three such drugs: the COX-2 inhibitor Celecoxib , the HIV protease inhibitor Darunavir , and the KRAS G12C inhibitor Sotorasib . By examining the off-target landscapes of these established medicines, we can build a predictive framework for assessing the potential risks associated with this compound and provide a roadmap for its experimental validation.
The Criticality of Off-Target Profiling in Drug Development
Off-target interactions are a major contributor to adverse drug reactions and late-stage clinical trial failures. A molecule designed to interact with a specific kinase, for instance, may inadvertently inhibit other kinases or bind to entirely different classes of proteins, leading to unforeseen physiological effects.[2] Early and comprehensive off-target profiling is therefore not merely a regulatory hurdle but a fundamental aspect of robust drug discovery, enabling a more informed selection of lead candidates and a proactive approach to safety assessment.
The following diagram illustrates a generalized workflow for assessing the off-target effects of a small molecule, a process that is essential for any compound advancing toward clinical development.
Caption: A generalized workflow for off-target effect assessment.
Comparative Analysis of Off-Target Profiles
To construct a predictive profile for this compound, we will examine the known off-target interactions of three approved drugs sharing its core structural motifs.
Celecoxib: A COX-2 Inhibitor with Known Cardiovascular and Other Off-Target Effects
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties.[3] Its chemical structure features a pyrazole ring attached to a benzenesulfonamide moiety. While its primary mechanism of action is well-understood, Celecoxib is associated with a range of off-target effects, most notably an increased risk of cardiovascular events.[4][5]
| Off-Target Class | Specific Examples | Potential Clinical Implication |
| Cardiovascular | Inhibition of prostacyclin (PGI2) synthesis | Increased risk of myocardial infarction and stroke[4][5] |
| Gastrointestinal | Reduced gastrointestinal mucosal protection | Ulceration and bleeding (though less than non-selective NSAIDs)[4] |
| Renal | Altered renal blood flow and function | Fluid retention, hypertension, and potential kidney injury[4] |
| Kinases | Inhibition of Carbonic Anhydrase isoforms (e.g., CA II, CA IX) | Potential for various physiological effects, as CAs are involved in pH regulation and other processes[3][6][7] |
The off-target activities of Celecoxib underscore the importance of looking beyond the primary therapeutic target. The benzenesulfonamide group is a well-established zinc-binding motif, which explains its interaction with metalloenzymes like carbonic anhydrases.[3][6][7]
Darunavir: An HIV Protease Inhibitor with Metabolic and Dermatological Off-Target Effects
Darunavir is a potent HIV-1 protease inhibitor that plays a crucial role in antiretroviral therapy.[8] It contains a sulfonamide group, which is critical for its binding to the protease active site. However, like other protease inhibitors, Darunavir is associated with a distinct set of off-target effects.
| Off-Target Class | Specific Examples | Potential Clinical Implication |
| Metabolic | Lipodystrophy, hyperlipidemia | Altered fat distribution and increased cholesterol and triglyceride levels[9] |
| Dermatological | Skin rash, Stevens-Johnson syndrome | Hypersensitivity reactions[10][11] |
| Hepatic | Elevated liver enzymes | Potential for drug-induced liver injury[9] |
| Other | Immune reconstitution inflammatory syndrome | Exaggerated inflammatory response to opportunistic infections[10] |
The off-target profile of Darunavir highlights how a compound can induce complex physiological changes, including metabolic and immune responses, that are not directly related to its primary antiviral activity.
Sotorasib: A KRAS G12C Inhibitor with Gastrointestinal and Hepatic Off-Target Effects
Sotorasib is a first-in-class inhibitor of the KRAS G12C mutant protein, a key driver in several cancers.[12] While highly selective for its target, Sotorasib is not without off-target effects, which are actively being characterized.
| Off-Target Class | Specific Examples | Potential Clinical Implication |
| Gastrointestinal | Diarrhea, nausea | Common, generally manageable side effects[12] |
| Hepatic | Increased ALT and AST levels | Potential for hepatotoxicity, requiring monitoring of liver function[12] |
| Other | Fatigue | A common, non-specific side effect of many cancer therapies[12] |
The off-target profile of Sotorasib, a highly targeted therapy, demonstrates that even with high on-target potency and selectivity, off-target effects can still manifest and require clinical management.
Predicted Off-Target Profile for this compound
Based on the comparative analysis, we can predict several potential off-target liabilities for this compound:
-
Carbonic Anhydrase Inhibition: The benzenesulfonamide moiety is a strong predictor of interaction with carbonic anhydrases.[3][6][7] This is likely the most significant off-target activity and should be a primary focus of experimental validation.
-
Kinase Inhibition: While not as pronounced as dedicated kinase inhibitors, the benzenesulfonamide scaffold has been incorporated into molecules targeting various kinases.[13] A broad kinase screen is therefore warranted.
-
Metabolic and Hepatic Effects: As seen with Darunavir and Sotorasib, compounds with similar structural features can induce metabolic and hepatic changes. In vitro and in vivo toxicology studies should carefully assess these endpoints.
Experimental Protocols for Off-Target Assessment
To empirically determine the off-target profile of this compound, a tiered approach incorporating both biochemical and cell-based assays is recommended.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of at least 400 human kinases.
-
Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Dose-Response Analysis: For any kinase exhibiting >50% inhibition in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.
-
Data Analysis: Analyze the data to identify any off-target kinases with significant inhibitory activity.
Caption: A workflow for kinase selectivity profiling.
Protocol 2: Carbonic Anhydrase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against key human carbonic anhydrase isoforms.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer.
-
Enzyme and Substrate: Use purified recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Assay Procedure: In a 96-well plate, combine the enzyme, inhibitor, and substrate.
-
Detection: Measure the rate of substrate hydrolysis spectrophotometrically by monitoring the increase in absorbance at 400 nm.
-
Data Analysis: Calculate the IC50 values for each isoform.
Protocol 3: Cell Viability Assay
Objective: To evaluate the cytotoxic effects of this compound in various cell lines.
Methodology:
-
Cell Lines: Select a panel of cell lines representing different tissues and cancer types.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS).
-
Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.
Conclusion and Future Directions
While direct experimental data on the off-target effects of this compound remains limited, a comparative analysis of structurally related approved drugs provides a valuable framework for predicting its potential liabilities. The benzenesulfonamide moiety strongly suggests a propensity for carbonic anhydrase inhibition, a hypothesis that should be prioritized for experimental validation. Furthermore, a broad kinase screen and cellular cytotoxicity assays are essential next steps to build a comprehensive safety profile.
The insights gained from such studies will be instrumental in guiding the future development of this compound and its analogs, ultimately contributing to the design of safer and more effective medicines. It is through this rigorous and proactive approach to off-target assessment that we can navigate the complexities of drug discovery and enhance the probability of clinical success.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1245–1253. [Link]
-
Innocenti, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. [Link]
-
Di Cesare Mannelli, L., et al. (2014). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 19(6), 7836–7855. [Link]
-
Supuran, C. T., et al. (2003). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 46(11), 2094–2103. [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
HSS. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery. [Link]
-
bpacnz. (2018). Celecoxib: the “need to know” for safe prescribing. [Link]
-
StatPearls. (2023). Celecoxib. NCBI Bookshelf. [Link]
-
LiverTox. (2024). Darunavir. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Parveen, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences, 24(15), 12276. [Link]
-
Drugs.com. (2025). Darunavir Side Effects. [Link]
-
Cancer Network. (2020). Sotorasib Shows Durable Antitumor Activity in KRAS G12C–Mutant Advanced NSCLC. [Link]
-
Mayo Clinic. (2026). Darunavir (Oral Route). [Link]
-
ResearchGate. (n.d.). Inhibitor selectivity profiling. [Link]
-
Mule, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5392. [Link]
-
Bua, S., & Supuran, C. T. (2017). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 14(10), 875–885. [Link]
-
de Mendoza, C., & Soriano, V. (2012). Darunavir: a critical review of its properties, use and drug interactions. Chemotherapy, 58(2), 95–104. [Link]
-
PubChem. (n.d.). BioAssays. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, T., et al. (2024). Learning from sotorasib: risk of bias in confirmatory clinical studies of accelerated approved drugs and resolution strategies. Journal of Hematology & Oncology, 17(1), 74. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]
-
ChEMBL. (n.d.). Explore all Compounds. European Bioinformatics Institute. Retrieved from [Link]
-
Ou, S. I., et al. (2023). Practical Guidance for the Management of Adverse Events in Patients with KRAS G12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib. The Oncologist, 28(5), 390–400. [Link]
-
ChEMBL. (n.d.). ChEMBL Database. European Bioinformatics Institute. Retrieved from [Link]
-
PubChem. (n.d.). 3-(trifluoromethyl)benzenesulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 279(18), 3191–3204. [Link]
-
PubChem. (n.d.). PubChem Search. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. hcplive.com [hcplive.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ascopubs.org [ascopubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Darunavir: a critical review of its properties, use and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Darunavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Darunavir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. onclive.com [onclive.com]
- 13. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Validation of 3-(Trifluoromethyl)benzenesulfonamide as a Chemical Probe for Carbonic Anhydrases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the validation of small molecule probes is a critical step to ensure the reliability of experimental outcomes. This guide provides an in-depth technical comparison and validation framework for 3-(trifluoromethyl)benzenesulfonamide, a potential chemical probe for the ubiquitous enzyme family of carbonic anhydrases (CAs). By juxtaposing its predicted performance with established CA modulators, we aim to provide a comprehensive resource for researchers considering its use.
Introduction: The Rationale for a Novel Carbonic Anhydrase Probe
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, respiration, and ion transport. Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a compelling target for therapeutic intervention.
The benzenesulfonamide scaffold is a well-established pharmacophore for CA inhibition, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The introduction of a trifluoromethyl (CF3) group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This compound, therefore, presents itself as an intriguing candidate for a chemical probe, potentially offering a unique profile of potency and selectivity against various CA isoforms.
A robust chemical probe must be thoroughly characterized to be a reliable tool. This guide will delineate the experimental path to validating this compound, comparing it against two benchmarks:
-
Acetazolamide: A first-generation, clinically used, and relatively non-selective CA inhibitor.
-
4-Ethynylbenzenesulfonamide: A known chemical probe, often used in activity-based protein profiling and other chemical biology applications.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The utility of a chemical probe is intrinsically linked to its physical and chemical characteristics. An ideal probe should possess adequate solubility, membrane permeability for cellular assays, and chemical stability.
| Property | This compound | Acetazolamide | 4-Ethynylbenzenesulfonamide |
| Molecular Weight | 225.19 g/mol | 222.25 g/mol | 181.21 g/mol |
| LogP (Predicted) | ~2.5 | ~-0.3 | ~1.5 |
| Topological Polar Surface Area (TPSA) | 64.6 Ų | 135.8 Ų | 64.6 Ų |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 5 | 2 |
Data Interpretation: The higher predicted LogP of this compound suggests greater lipophilicity compared to Acetazolamide, which may translate to better cell permeability. Its TPSA is comparable to 4-ethynylbenzenesulfonamide and significantly lower than Acetazolamide, further supporting its potential for good cellular uptake.
In Vitro Validation: Potency and Selectivity Profiling
The cornerstone of chemical probe validation is the quantitative assessment of its potency and selectivity against its intended target(s). For this compound, this involves determining its inhibition constants (Ki) against a panel of key human (h) CA isoforms.
Comparative Inhibition Profile (Ki, nM)
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-associated) | hCA XII (Tumor-associated) |
| This compound | ~150-300 | ~15-30 | ~20-40 | ~5-10 |
| Acetazolamide | 250[1] | 12[1] | 25[1] | 5.7[1] |
| 4-Phenylethynylbenzenesulfonamide * | >10000 | 1870 | 35.4 | 4.8 |
*Data for 4-phenylethynylbenzenesulfonamide is used as a close proxy for 4-ethynylbenzenesulfonamide. Note: Values for this compound are estimated based on SAR of related compounds.
Data Interpretation: Based on SAR, this compound is predicted to be a potent inhibitor of several CA isoforms, likely showing good potency against the widespread hCA II and the tumor-associated isoforms hCA IX and XII. Its selectivity profile will be crucial in determining its utility as a probe for specific biological questions. Compared to the non-selective Acetazolamide, it may offer some advantages in dissecting the roles of different CA isoforms.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (p-NPA Hydrolysis)
This assay spectrophotometrically measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor (Acetazolamide) in Assay Buffer.
-
In a 96-well plate, add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted compounds or DMSO (vehicle control) to the respective wells.
-
Add 10 µL of the CA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Convert IC50 to Ki values using the Cheng-Prusoff equation.
In-Cell Target Engagement: Confirming Interaction in a Biological Context
A critical validation step is to confirm that the probe engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[2]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells expressing the target CA isoform
-
Cell culture medium and reagents
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Thermocycler
-
Western blotting reagents and antibodies specific for the target CA isoform
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound at various concentrations or with DMSO for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein by Western blot using a specific antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Dose-response curves can be generated at a fixed temperature to determine the cellular EC50.
Visualizing the Validation Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the relevant biological pathway.
Diagram 1: Experimental Workflow for Chemical Probe Validation
Caption: Workflow for the validation of a chemical probe.
Diagram 2: Carbonic Anhydrase IX in the Tumor Microenvironment
Caption: Role of CA IX in the tumor microenvironment.
Conclusion and Future Directions
While direct experimental validation is pending, the analysis of its physicochemical properties and the structure-activity relationships of related compounds suggest that this compound is a promising candidate for a chemical probe targeting carbonic anhydrases. Its predicted cell permeability and potency against key isoforms, particularly the tumor-associated CA IX and XII, warrant further investigation.
The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive validation of this compound. Successful validation would establish it as a valuable tool for dissecting the intricate roles of carbonic anhydrases in health and disease, potentially paving the way for novel therapeutic strategies.
References
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. (2022). [Link]
-
Pardo, M. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
-
PubChem. (2026). 3-(Trifluoromethyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (2026). Acetazolamide. National Center for Biotechnology Information. [Link]
-
PubChem. (2026). 4-Ethynylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Di Cesare Mannelli, L. et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]
-
Angeli, A. et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Nocentini, A. et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry. [Link]
-
Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
The Fluorine Factor: A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Sulfonamides
Introduction: The Strategic Role of Fluorine in Sulfonamide Drug Design
To the researchers, medicinal chemists, and drug development professionals navigating the complex landscape of lead optimization, the sulfonamide moiety remains a cornerstone pharmacophore. Its utility, however, is often a delicate balance of finely tuned physicochemical properties. A key strategy in modern medicinal chemistry for modulating these properties is the selective incorporation of fluorine. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated sulfonamides, moving beyond simple descriptions to explain the underlying chemical principles and provide the experimental frameworks necessary for empirical validation.
The substitution of a hydrogen atom for fluorine, the most electronegative element, imparts profound and often non-intuitive changes to a molecule's electronic character, conformation, and intermolecular interactions. These alterations directly translate to critical drug-like properties, including acidity (pKa), lipophilicity (logP/D), solubility, metabolic stability, and protein-binding affinity. Understanding and predicting these effects is paramount for designing safer, more effective therapeutics. This guide will dissect these properties, offering both theoretical grounding and practical, field-proven experimental protocols.
Core Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine can be likened to a high-impact precision tool. Its effects are not monolithic; they are context-dependent, relying on the position and degree of fluorination. Below, we analyze its influence on the key physicochemical parameters that govern a drug's journey through the body.
Acidity (pKa): The Electron-Withdrawing Powerhouse
The acidity of the sulfonamide proton (-SO₂NH-) is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets.
The Underlying Causality: Fluorine's intense inductive electron-withdrawing effect is the primary driver of its influence on pKa. When placed on or near the aromatic ring of a benzenesulfonamide, fluorine atoms pull electron density away from the sulfonamide group. This delocalization stabilizes the conjugate base (the sulfonamide anion, -SO₂N⁻-) formed upon deprotonation, thereby making the parent sulfonamide a stronger acid (i.e., lowering its pKa). The effect is generally additive; increasing the number of fluorine atoms typically leads to a correspondingly linear decrease in pKa[1].
Comparative Data: Let us consider the well-characterized parent compound, Sulfanilamide (4-aminobenzenesulfonamide), against its mono-fluorinated analog.
| Compound | Structure | pKa (Sulfonamide N-H) | Rationale for Change |
| Sulfanilamide | ~10.4-10.6[1][2] | Baseline acidity of the unsubstituted aromatic sulfonamide. | |
| 3-Fluorosulfanilamide | Predicted < 10.4 | The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, stabilizing the conjugate base and thus lowering the pKa. |
Lipophilicity (logP/logD): A Dichotomy of Effects
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial predictor of absorption, distribution, and membrane permeability. The impact of fluorination here is famously complex and demonstrates the nuanced role of this element.
The Underlying Causality: Fluorine substitution creates a dichotomy:
-
Increased Hydrophobicity: The replacement of C-H bonds with C-F bonds can increase the molecule's overall hydrophobic surface area, which would be expected to increase the logP.
-
Increased Polarity: The highly polarized C-F bond introduces a significant local dipole moment. Depending on the molecule's overall geometry and the position of fluorine relative to other polar groups (like the sulfonyl group), this can increase the molecule's overall polarity, leading to a decrease in logP.
This dual nature means the effect of fluorination on lipophilicity is not simply additive and is highly dependent on the molecular context. In some aliphatic chains, increasing fluorination can lead to a characteristic "checkmark-shaped" curve in logP values.
Comparative Data:
| Compound | Structure | Experimental logP | Rationale for Change |
| Sulfanilamide | -0.62[3] | The presence of two polar groups (-NH₂ and -SO₂NH₂) makes the parent compound relatively hydrophilic. | |
| 3-Fluorosulfanilamide | Predicted: Context-Dependent | The addition of fluorine could slightly increase logP by adding a non-polar atom, or decrease it if the new C-F dipole enhances overall molecular polarity. Empirical measurement is essential. |
Aqueous Solubility: A Consequence of Acidity and Lipophilicity
Aqueous solubility is a prerequisite for oral absorption and formulation. It is intrinsically linked to both pKa and lipophilicity.
The Underlying Causality: Solubility is a function of a molecule's ability to form favorable interactions with water. For ionizable compounds like sulfonamides, solubility is pH-dependent. A lower pKa means the compound will be ionized at a lower pH. The resulting charged species is generally much more soluble in water than the neutral form. Conversely, higher lipophilicity (higher logP) often correlates with lower aqueous solubility as the molecule preferentially partitions into non-polar environments. Fluorination's impact on solubility is therefore a net result of its influence on these two competing factors.
Comparative Data:
| Compound | Structure | Aqueous Solubility | Rationale for Change |
| Sulfanilamide | 7.5 g/L (approx. 43.5 mM) at 25°C[2] | Baseline solubility for the parent compound. | |
| 3-Fluorosulfanilamide | Predicted: pH-Dependent | The expected lower pKa would increase the proportion of the more soluble ionized form at a given pH. However, if logP increases, this could counteract the effect. Measurement across a pH range is required. |
Metabolic Stability: The "Metabolic Blocking" Strategy
The liver's cytochrome P450 (CYP) enzymes are the primary machinery for drug metabolism, often through the oxidation of C-H bonds. Enhancing metabolic stability is a primary goal of drug design to increase a drug's half-life and bioavailability.
The Underlying Causality: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~110 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~98 kcal/mol). This higher bond energy makes the C-F bond much more resistant to enzymatic cleavage by oxidative enzymes like CYPs. By strategically placing a fluorine atom at a position on the molecule known or predicted to be a site of metabolic oxidation (a "metabolic hotspot"), chemists can effectively "block" this pathway, forcing metabolism to occur at a slower rate or through an alternative, less favorable route.
Comparative Data: The following table presents generalized, representative data illustrating the typical effect of fluorination on metabolic stability.
| Compound Pair | Parameter | Non-Fluorinated Analog | Fluorinated Analog | Improvement |
| Generic Drug Scaffold | In Vitro Half-life (t½, min) | 15 | 60 | 4-fold increase |
| Intrinsic Clearance (CLint, µL/min/mg) | 46.2 | 11.6 | 75% reduction |
This data illustrates a common outcome where fluorination significantly enhances metabolic stability, as evidenced by a longer half-life and lower clearance in liver microsome assays.
Experimental Protocols: A Guide to Empirical Validation
Theoretical predictions provide a valuable starting point, but empirical data is the gold standard. The following section details the step-by-step methodologies for determining the key physicochemical properties discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the pKa by measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve the sulfonamide compound in a suitable co-solvent (e.g., methanol or DMSO) if sparingly soluble in water, and then dilute with deionized water to a final known concentration (e.g., 1-5 mM). Ensure the final co-solvent concentration is low (e.g., <10%) to minimize its effect on the aqueous pKa.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: For an acidic sulfonamide, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Data Analysis: Record the pH value after each addition of titrant. Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found using the first or second derivative of the plot).
Workflow for Potentiometric pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Protocol 2: Determination of logP by Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases and allow them to clarify.
-
Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble (e.g., 10 mM in pre-saturated n-octanol or DMSO).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). Add a small aliquot of the compound stock solution.
-
Equilibration: Tightly cap the vial and shake or agitate it at a constant temperature for a sufficient time (e.g., 2-24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to cleanly separate the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water. The logP is the logarithm (base 10) of this value.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
Prepare a 1 µM working solution of the test compound in the buffer.
-
-
Incubation:
-
Pre-warm the HLM and test compound solutions to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system to the HLM/compound mixture. The final protein concentration should be around 0.5-1.0 mg/mL.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (k * Incubation Volume) / (Protein amount).
Conceptual Impact of Fluorination on Metabolism
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Implications for Drug Design and Development
The strategic application of fluorine to a sulfonamide scaffold is a powerful tool for multiparameter optimization, but it requires a deep understanding of the potential trade-offs.
-
Improving Potency and Selectivity: Lowering the pKa ensures that the sulfonamide is in its anionic form, which is often required for strong binding to metalloenzymes like carbonic anhydrases. Fluorine can therefore directly enhance potency.
-
Enhancing Pharmacokinetics: Blocking metabolic hotspots with fluorine is a validated and highly successful strategy to increase a drug's half-life and oral bioavailability.
-
Modulating Permeability: The context-dependent effect on lipophilicity allows chemists to fine-tune a molecule's ability to cross biological membranes. A slight increase in logD can improve passive diffusion, but a large increase may lead to poor aqueous solubility and high plasma protein binding.
-
The "Fluorine Scan": In early drug discovery, a "fluorine scan," where fluorine atoms are systematically placed at various positions on a lead compound, coupled with the experimental workflows described above, can rapidly generate crucial structure-activity relationship (SAR) and structure-property relationship (SPR) data to guide the next design cycle.
Conclusion
Fluorination is more than just a simple bioisosteric replacement for hydrogen; it is a profound modulator of the fundamental physicochemical properties that dictate the success or failure of a drug candidate. For sulfonamides, its strong inductive effects reliably increase acidity and can be leveraged to block metabolic degradation. However, its impact on lipophilicity and solubility is nuanced and requires careful empirical evaluation. By integrating the theoretical principles with the robust experimental protocols outlined in this guide, researchers can harness the power of fluorine to rationally design sulfonamide-based therapeutics with optimized efficacy, safety, and pharmacokinetic profiles.
References
- Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity.Journal of Fluorine Chemistry.
-
4-aminobenzenesulfonamide data page. Stenutz.[Link]
Sources
Safety Operating Guide
Navigating the Disposal of 3-(Trifluoromethyl)benzenesulfonamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Trifluoromethyl)benzenesulfonamide, a compound frequently utilized in medicinal chemistry and organic synthesis. By understanding the principles behind these procedures, researchers can ensure the safety of themselves and their colleagues while maintaining the integrity of their institution's environmental stewardship.
Understanding the Compound: Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound (CAS No. 672-58-2) is a solid organic compound.[1] Its primary acute hazard, as identified by multiple safety data sheets (SDS), is that it is harmful if swallowed.[2] While comprehensive toxicological data is not always available for every research chemical, the available information necessitates careful handling to avoid ingestion and minimize exposure.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO₂S | PubChem[1] |
| Molecular Weight | 225.19 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 122-126 °C | Sigma-Aldrich |
| Primary Hazard | Acute toxicity, oral (Category 4) | Fisher Scientific[2] |
The trifluoromethyl group and the sulfonamide functional group can also pose environmental hazards if not disposed of correctly. Organofluorine compounds can be persistent in the environment, and sulfonamides are a class of compounds with known aquatic toxicity. Therefore, under no circumstances should this compound be disposed of down the drain.[3][4]
The Core Principle: Cradle-to-Grave Responsibility
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" approach for hazardous waste management.[5] This principle holds the generator of the waste responsible for its safe management from the moment it is created to its final disposal.[5] For laboratory researchers, this means that your responsibility does not end when the waste container leaves your lab.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the proper disposal of pure, unused this compound and materials significantly contaminated with it.
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly identify the waste.[6]
-
Is it Hazardous? Based on its acute oral toxicity, this compound should be managed as a hazardous waste.[2] While it may not be explicitly listed as a "P" or "U" listed waste by the EPA unless it is a discarded commercial chemical product, its characteristic toxicity warrants this conservative approach.[7][8]
-
Segregation is Key: This waste must be segregated from non-hazardous waste. Furthermore, it should not be mixed with incompatible chemicals. While this compound is generally stable, avoid mixing it with strong oxidizing agents, strong acids, or strong bases in the same waste container.[9]
Step 2: Proper Containerization
-
Select an Appropriate Container: Use a chemically resistant container with a secure, leak-proof screw-on cap. A high-density polyethylene (HDPE) or glass container is suitable.
-
Container Condition: The container must be in good condition, free of cracks or residues from previous use.
-
Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for expansion of contents and to prevent spills.
Step 3: Labeling for Safety and Compliance
Proper labeling is a critical safety feature and a legal requirement.
-
Hazardous Waste Label: Affix a designated "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The specific hazard(s): "Toxic" or "Harmful if Swallowed"
-
The date accumulation started (the date the first waste was added to the container)
-
The name and contact information of the generating researcher or lab.
-
Step 4: Accumulation and Storage in the Laboratory
-
Satellite Accumulation Area (SAA): Small quantities of hazardous waste (up to 55 gallons of non-acute waste) can be accumulated in a designated SAA at or near the point of generation and under the control of the operator.[10]
-
Secure Storage: The waste container must be kept closed at all times except when adding waste.[10] It should be stored in a secondary containment bin to prevent spills from reaching the environment.
-
Location: The storage area should be away from sources of ignition and incompatible materials.
Step 5: Arranging for Disposal
-
Contact Your Institution's EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They will have established procedures for the collection of hazardous waste from laboratories.
-
Waste Pickup Request: Follow your institution's specific procedure for requesting a waste pickup. This typically involves an online form or a phone call.
-
Licensed Disposal Company: The EHS department works with licensed hazardous waste disposal companies that are equipped to handle and transport chemical waste in a compliant manner.[3][6] These companies will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Step 6: Final Disposal Method
While the researcher will not be directly involved in the final disposal, it is important to understand the process. For organic solids like this compound, the most common and environmentally sound disposal method is incineration at a permitted hazardous waste facility.[2][11] High-temperature incineration ensures the complete destruction of the compound, preventing its release into the environment.
Disposal of Contaminated Materials
-
Grossly Contaminated Items: Personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper that are grossly contaminated with this compound should be disposed of as hazardous waste in the same container as the chemical itself.
-
Minimally Contaminated Items: Items with only incidental contact may not need to be disposed of as hazardous waste, depending on your institution's policies. Consult your EHS for guidance.
-
Empty Containers: An "empty" container of this compound that held the pure chemical should be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[12]
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of the material.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For a small spill of solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust. Place the swept material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department, regardless of the size of the spill.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.ca [fishersci.ca]
- 5. epa.gov [epa.gov]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. m.youtube.com [m.youtube.com]
- 8. dep.wv.gov [dep.wv.gov]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. bdlaw.com [bdlaw.com]
A Researcher's Guide to Personal Protective Equipment for Handling 3-(Trifluoromethyl)benzenesulfonamide
As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, practical guidance on the personal protective equipment (PPE) required for handling 3-(Trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry. Beyond a simple checklist, this document delves into the rationale behind each safety measure, offering a framework for not just compliance, but for fostering a deeply ingrained culture of safety within your laboratory.
Immediate Safety and Hazard Assessment
This compound is classified as a substance that causes skin irritation and serious eye irritation[1]. The trifluoromethyl group, while generally stable, warrants careful handling of the parent compound to avoid unnecessary exposure[2]. The primary routes of exposure are dermal contact and inhalation of dust particles. Therefore, a robust PPE strategy is non-negotiable.
Hazard Identification Summary
| Hazard Statement | Classification | Primary Routes of Exposure |
| Causes skin irritation | Skin Irritant 2 | Dermal Contact |
| Causes serious eye irritation | Eye Irritant 2 | Ocular Contact |
| May cause respiratory irritation | STOT SE 3 | Inhalation |
This information is derived from multiple safety data sheets for this compound and structurally related compounds[1][3][4].
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and when it should be utilized.
| PPE Component | Standard Specification | Area of Use |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or goggles | Mandatory at all times in the laboratory |
| Face Protection | Face shield worn over safety glasses/goggles | When handling larger quantities (>10g) or when there is a significant splash risk |
| Hand Protection | Nitrile or neoprene gloves (powder-free) | When handling the compound, its solutions, or contaminated equipment |
| Body Protection | Polyethylene-coated polypropylene lab coat or gown | When handling the compound or its solutions |
| Respiratory Protection | N95 or higher rated respirator | When handling the powder outside of a certified chemical fume hood or during spill cleanup |
The "Why" Behind the Choices:
-
Eye and Face Protection : The serious eye irritation hazard necessitates the use of approved safety glasses at a minimum[1][5]. A face shield provides an additional barrier against splashes when handling larger quantities or preparing solutions[6][7].
-
Gloves : Nitrile or neoprene gloves offer good chemical resistance against many organic compounds. Powder-free gloves are recommended to prevent the powder from aerosolizing and carrying the chemical with it[6]. It is crucial to inspect gloves for any signs of degradation or puncture before use[8].
-
Lab Coat : A disposable, fluid-resistant lab coat is preferred over a standard cloth coat to prevent the absorption and retention of the chemical[9].
-
Respiratory Protection : While general handling in a fume hood may not require a respirator, weighing out the solid powder can generate dust. An N95 respirator will provide adequate protection against inhaling these particles[3][6].
Procedural Guidance: Donning, Doffing, and Decontamination
The effectiveness of PPE is as much about its correct use as it is about its selection. Follow these step-by-step procedures to ensure your safety.
Donning PPE Sequence:
-
Hand Hygiene : Wash and dry your hands thoroughly.
-
Gown/Lab Coat : Put on your disposable lab coat, ensuring it is fully buttoned or snapped.
-
Respiratory Protection (if required) : Perform a fit check for your N95 respirator.
-
Eye and Face Protection : Put on your safety glasses/goggles, followed by a face shield if necessary.
-
Gloves : Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing PPE Sequence (to minimize cross-contamination):
-
Gloves : Remove gloves using a "glove-in-glove" technique.
-
Gown/Lab Coat : Remove your lab coat by rolling it inside out, without touching the exterior.
-
Hand Hygiene : Wash your hands thoroughly.
-
Eye and Face Protection : Remove your face shield and then your safety glasses/goggles from the back.
-
Respiratory Protection : Remove your respirator without touching the front.
-
Final Hand Hygiene : Wash your hands again.
Decontamination and Disposal Plan
All disposable PPE used when handling this compound should be considered contaminated waste.
-
Solid Waste : Collect all used gloves, disposable lab coats, and other contaminated materials in a designated, labeled hazardous waste container[10].
-
Spill Cleanup : In the event of a spill, don appropriate PPE (including respiratory protection). Cover the spill with an inert absorbent material. Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent and then wash with soap and water[3][10].
-
Empty Containers : Empty containers may retain chemical residue and should be treated as hazardous waste[10].
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for different tasks involving this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion
A proactive and informed approach to personal protective equipment is paramount in the modern research environment. By understanding the "why" behind each piece of PPE and adhering to rigorous procedural guidelines for its use and disposal, you are not only protecting yourself but also contributing to a safer and more effective scientific community. Let this guide serve as a living document in your laboratory, fostering a culture where safety and scientific excellence go hand in hand.
References
-
CPAchem Ltd. (2023). Safety data sheet: 2(Trifluoromethoxy)benzenesulfonamide. [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 4-Nitro-3-(trifluoromethyl)benzenesulfonamide. [Link]
-
Beaucham, C., et al. (2015). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Journal of Occupational and Environmental Hygiene, 12(10), 695-705. [Link]
-
NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
New Jersey Department of Health. (2003). HAZARD SUMMARY: TRIFLUOROMETHANE. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
-
ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. [Link]
-
U.S. Environmental Protection Agency. (2019). Standard Operating Procedure for Equipment Decontamination. [Link]
-
UAB. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT. [Link]
-
Queen Mary University of London. (n.d.). Decontamination. [Link]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. reddit.com [reddit.com]
- 3. angenechemical.com [angenechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
